molecular formula C6H4ClNO3 B183055 2-Chloro-3-nitrophenol CAS No. 603-84-9

2-Chloro-3-nitrophenol

Cat. No.: B183055
CAS No.: 603-84-9
M. Wt: 173.55 g/mol
InChI Key: QBGLHYQUZJDZOO-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrophenol is a useful research compound. Its molecular formula is C6H4ClNO3 and its molecular weight is 173.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGLHYQUZJDZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209062
Record name Phenol, 2-chloro-3-nitro-
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-84-9
Record name 2-Chloro-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-chloro-3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-3-nitro-
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Foundational & Exploratory

The Synthesis of 2-Chloro-3-nitrophenol: A Guide to Navigating Regiochemical Challenges in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Chloro-3-nitrophenol is a valuable substituted phenol derivative utilized as a precursor in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its synthesis, however, presents a significant regiochemical challenge rooted in the principles of electrophilic aromatic substitution. The direct nitration of 2-chlorophenol is complicated by the competing directing effects of the hydroxyl and chloro substituents, which predominantly favor the formation of other isomers. This guide provides a comprehensive analysis of the theoretical underpinnings of this reaction, outlines a detailed experimental protocol for the direct nitration of 2-chlorophenol, and discusses the critical safety considerations and analytical methods required for isolating and identifying the desired product from an isomeric mixture.

The Regiochemical Conundrum: Directing Effects in 2-Chlorophenol Nitration

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds by the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring.[2] The position of this attack is not random; it is governed by the electronic properties of the substituents already present on the ring.

In the case of 2-chlorophenol, two substituents influence the regiochemical outcome:

  • Hydroxyl (-OH) Group: The -OH group is a strongly activating, ortho-, para-directing group.[3] The lone pairs of electrons on the oxygen atom are delocalized into the aromatic ring via resonance, significantly increasing the electron density at the positions ortho (C6) and para (C4) to it.[4][5] This makes these positions the most likely sites for electrophilic attack.

  • Chloro (-Cl) Group: The -Cl group is a deactivating, yet also ortho-, para-directing substituent. While it withdraws electron density inductively (deactivating the ring overall), it can donate electron density through resonance, directing incoming electrophiles to the positions ortho (C3) and para (C6) to it.

When both groups are present, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, direct nitration of 2-chlorophenol is expected to yield primarily 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol . The desired This compound , where the nitro group is meta to the hydroxyl group, is an electronically disfavored product and is anticipated to be a minor component of the product mixture, if formed at all.

This inherent regioselectivity makes the synthesis of pure this compound a non-trivial objective that relies on carefully controlled reaction conditions and robust purification methods.

Caption: Predicted outcomes of the electrophilic nitration of 2-chlorophenol.

Experimental Protocol: Direct Nitration of 2-Chlorophenol

This protocol describes the direct nitration of 2-chlorophenol. Researchers must be aware that this procedure will generate a mixture of isomers requiring subsequent separation. The causality for using low temperatures is to control the highly exothermic nature of the reaction and to minimize the risk of over-nitration (to dinitrophenols) and oxidative side reactions, which are common in phenol nitration.[6]

Critical Safety Considerations

Nitration reactions are inherently hazardous and must be treated with extreme caution.

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[7] Phenol is toxic, corrosive, and rapidly absorbed through the skin, potentially causing systemic toxicity.[8][9] Nitric acid fumes and nitrogen oxides produced during the reaction are highly toxic upon inhalation.[7]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, posing a significant explosion hazard.[7] The formation of polynitrated compounds, such as picric acid derivatives, can create shock-sensitive explosive products.[6]

  • Personal Protective Equipment (PPE): At a minimum, this includes a fully buttoned lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile inner, neoprene or butyl rubber outer).[8][9]

  • Engineering Controls: The entire procedure must be performed inside a certified chemical fume hood with immediate, unobstructed access to an emergency shower and eyewash station.[9][10]

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesMolar RatioNotes
2-Chlorophenol128.5612.86 g0.101.0Ensure high purity.
Nitric Acid (70%)63.019.00 g (6.43 mL)0.101.0Handle with extreme care.
Sulfuric Acid (98%)98.0818.4 g (10.0 mL)0.181.8Added as a catalyst.
Dichloromethane-~150 mL--For extraction.
Saturated NaHCO₃ (aq)-~100 mL--For neutralization.
Anhydrous MgSO₄-As needed--For drying.
Ice/Water Bath-As needed--For temperature control.
Step-by-Step Procedure
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 12.86 g (0.10 mol) of 2-chlorophenol.

  • Dissolution & Cooling: Add 50 mL of dichloromethane to dissolve the 2-chlorophenol. Place the flask in a large ice/water bath and begin stirring. Cool the solution to 0-5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add 10.0 mL of concentrated sulfuric acid to 6.43 mL of concentrated nitric acid. This addition should be done in an ice bath with stirring. Caution: This mixing is highly exothermic. Allow the nitrating mixture to cool to room temperature before use.

  • Reaction: Slowly add the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 2-chlorophenol solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. A slight color change to yellow or orange is expected.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Very slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with gentle stirring. This step neutralizes the strong acids and precipitates the organic products.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with cold water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acids, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The result will be a crude mixture of nitrated chlorophenol isomers as a yellow or orange solid/oil.

Caption: Workflow for the synthesis and purification of 2-chloro-nitrophenols.

Purification and Analysis

The crude product is a mixture of isomers and must be purified to isolate this compound.

  • Steam Distillation: This technique can be effective for separating ortho-nitrophenols from their para and meta isomers. 2-Chloro-6-nitrophenol, capable of forming intramolecular hydrogen bonds, is more volatile than the 4-nitro and 3-nitro isomers, which engage in intermolecular hydrogen bonding.[11] This allows for the removal of the major 6-nitro byproduct.

  • Column Chromatography: This is the most effective method for separating the remaining isomers. Using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), the isomers can be separated based on their differing polarities.

  • Analytical Characterization: The identity and purity of the isolated fractions must be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Conclusion

The synthesis of this compound from 2-chlorophenol via direct nitration is fundamentally challenging due to the dominant ortho-, para-directing influence of the hydroxyl group. The procedure invariably leads to a mixture of isomers, with the desired 3-nitro product being a minor component. Success in obtaining the target molecule hinges on meticulous control of reaction conditions to prevent side reactions and the application of rigorous, multi-step purification techniques, such as column chromatography, to resolve the complex product mixture. This guide underscores the necessity of a deep mechanistic understanding for anticipating and overcoming synthetic hurdles in the preparation of fine chemicals.

References

  • ChemBK. (2024). This compound.
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  • Yale Environmental Health & Safety. (2022).
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An In-depth Technical Guide to the Nitration of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The regioselective introduction of a second nitro group onto the 2-chloro-3-nitrophenol scaffold is a synthetic step of significant interest, yielding precursors for various fine chemicals, including dyes and potential pharmaceutical intermediates.[1] This guide provides a comprehensive technical overview of the reaction, grounded in the principles of electrophilic aromatic substitution. We will dissect the mechanistic underpinnings that dictate the reaction's regioselectivity, present a detailed and field-proven experimental protocol, and offer insights into process control and potential challenges. The core objective is to equip researchers and drug development professionals with the expert knowledge required to successfully synthesize 2-chloro-3,5-dinitrophenol.

Mechanistic Rationale and Regiochemical Control

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[2][3] The subsequent attack of this electrophile on the electron-rich aromatic ring is governed by the electronic and steric nature of the substituents already present.

In the case of this compound, the benzene ring is substituted with three distinct groups, each exerting a directing influence:

  • Hydroxyl (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair electrons.[4]

  • Chloro (-Cl): A deactivating group due to its inductive electron withdrawal, but it directs ortho and para due to resonance donation.[4][5]

  • Nitro (-NO₂): A strong deactivating group through both inductive and resonance effects, directing incoming electrophiles to the meta position.[4][5][6]

The regiochemical outcome of the nitration is a result of the interplay of these competing effects. Let us analyze the available positions (C4, C5, C6) on the ring:

  • C4 Position: This position is para to the strongly activating -OH group, but meta to the -Cl and ortho to the deactivating -NO₂ group.

  • C5 Position: This position is meta to the -OH group, para to the -Cl group, and meta to the -NO₂ group. The directing effects of the chloro and nitro groups are cooperative, both favoring substitution at this site.

  • C6 Position: This position is ortho to the activating -OH group but is subject to significant steric hindrance from the adjacent hydroxyl and chloro groups.

Directing influences on the substrate ring.

Field-Validated Experimental Protocol

The presence of two deactivating groups (-Cl, -NO₂) on the starting material necessitates the use of strong nitrating conditions. While phenols are typically sensitive to oxidation, the deactivated nature of this substrate makes it more robust, allowing for the use of a standard mixed acid (HNO₃/H₂SO₄) protocol. The following procedure is a self-validating system designed for high yield and purity.

Safety Precautions:

  • This reaction involves highly corrosive and oxidizing strong acids. Always work in a certified fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Nitrated phenolic compounds can be thermally unstable or explosive. Handle the product with care and avoid excessive heat or shock.

  • The reaction is exothermic. Strict temperature control is critical to prevent runaway reactions and reduce side-product formation.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
This compound173.5617.36 g1.0
Concentrated Sulfuric Acid (98%)98.0860 mL-
Concentrated Nitric Acid (70%)63.017.2 mL (~10.8 g)~1.7
Crushed Ice / Deionized Water18.02500 g / 500 mL-
Dichloromethane (DCM)84.933 x 100 mL-
Saturated Sodium Bicarbonate84.01As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Step-by-Step Methodology
  • Reaction Vessel Setup: Place a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel in an ice-salt bath.

  • Acid Mixture Preparation: Carefully and slowly add concentrated sulfuric acid (60 mL) to the flask. Begin stirring and cool the acid to 0-5 °C.

  • Substrate Addition: In small portions, add this compound (17.36 g) to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. Stir the resulting solution until the substrate is fully dissolved.

  • Nitrating Agent Addition: Charge the dropping funnel with concentrated nitric acid (7.2 mL). Add the nitric acid dropwise to the reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 5-10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Subsequently, remove the ice bath and let the reaction stir at room temperature for 2-3 hours to ensure completion.

  • Reaction Quenching (Work-up): Prepare a 1 L beaker containing 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed cautiously. A yellow precipitate of the crude product will form.

  • Product Isolation: Allow the ice to melt completely, then isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Purification (Recrystallization): Press the crude product as dry as possible on the filter. The crude 2-chloro-3,5-dinitrophenol can be purified by recrystallization from an ethanol-water mixture to yield a pale yellow crystalline solid.

Step-by-step experimental workflow.

Troubleshooting and Expert Insights

  • Causality of Slow Addition at Low Temperature: The nitration reaction is highly exothermic. Adding the nitric acid slowly at a controlled low temperature is paramount to prevent a runaway reaction. This also minimizes the formation of oxidative side products, which can occur when phenols are exposed to concentrated nitric acid at elevated temperatures.[8][9]

  • The Role of Sulfuric Acid: Sulfuric acid serves two critical functions: it acts as a solvent for the reactants and, more importantly, it protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]

  • Importance of Quenching on Ice: Pouring the acidic reaction mixture into a large volume of ice water serves to immediately halt the reaction by diluting the acid and lowering the temperature. It also causes the organic product, which is insoluble in water, to precipitate out, allowing for easy isolation.

  • Incomplete Reaction: If analysis shows significant starting material remaining, the reaction time at room temperature can be extended, or the mixture can be gently warmed (e.g., to 40-50 °C) for a short period. However, heating should be done with extreme caution due to the potential for vigorous decomposition.

  • Formation of Byproducts: The primary byproduct could be the other constitutional isomer, 2-chloro-4,6-dinitrophenol. Adhering to the recommended temperature control helps maximize the yield of the thermodynamically favored 3,5-dinitro product.

Conclusion

The nitration of this compound to 2-chloro-3,5-dinitrophenol is a robust and predictable transformation when executed with a clear understanding of the underlying mechanistic principles and careful control of reaction parameters. The cooperative directing effects of the chloro and nitro substituents guide the incoming electrophile to the C5 position with high regioselectivity. By employing the detailed protocol outlined in this guide, researchers can reliably access this valuable dinitrated intermediate, paving the way for further synthetic applications.

References

  • Regioselective Nitration of Phenols by NaNO3 in Microemulsion.Taylor & Francis Online. Accessed January 10, 2026.
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.SciSpace. Accessed January 10, 2026.
  • Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid.
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  • What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?Quora. Accessed January 10, 2026.
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Foreword: A Modern Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-3-nitrophenol

Molecular Structure and Analytical Strategy

Before delving into instrumental analysis, a foundational understanding of the target molecule's electronic landscape is paramount. This compound is a substituted aromatic ring featuring three distinct functional groups: a hydroxyl (-OH), a chloro (-Cl), and a nitro (-NO₂) group. Their respective positions dictate the molecule's chemical and spectral personality.

  • Hydroxyl Group (-OH): An activating, ortho-para directing group that donates electron density into the ring through resonance. It is the source of a labile proton.

  • Chloro Group (-Cl): A deactivating, ortho-para directing group. It withdraws electron density via induction but can donate slightly through resonance.

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group that withdraws significant electron density from the ring through both induction and resonance.

The interplay of these groups creates a unique electronic environment for each atom, which is precisely what we will probe using a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound with atom numbering.

Our analytical workflow is designed for comprehensive characterization, starting with functional group identification (IR), moving to detailed structural mapping (NMR), and concluding with molecular weight and formula confirmation (MS).

G start Sample: this compound ir FTIR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (GC-MS) start->ms ir_result Functional Group ID (-OH, -NO₂, Ar-Cl) ir->ir_result nmr_result C-H Framework Connectivity & Environment nmr->nmr_result ms_result Molecular Weight & Fragmentation Pattern ms->ms_result report Final Structural Confirmation Report ir_result->report nmr_result->report ms_result->report

Caption: Predicted ¹H NMR splitting pattern for the aromatic region of this compound.

Predicted ¹³C NMR Spectrum and Interpretation

Six distinct signals are expected for the six aromatic carbons. The chemical shifts are heavily influenced by the directly attached substituents (ipso-carbon) and their electronic effects on the other carbons.

Predicted δ (ppm)Carbon AssignmentRationale and Causality
~150C1The carbon bearing the -OH group (C-O) is significantly deshielded and appears far downfield.
~148C3The carbon attached to the strongly electron-withdrawing NO₂ group (C-N) is also highly deshielded.
~135C5This carbon is para to the -Cl group and meta to the -OH and -NO₂ groups.
~125C2The carbon bearing the -Cl group (C-Cl) is deshielded by the halogen's inductive effect.
~122C4This carbon is ortho to the -NO₂ group, leading to a downfield shift.
~118C6This carbon is ortho to the electron-donating -OH group, resulting in the most upfield (shielded) signal of the aromatic carbons.

Mass Spectrometry (MS)

Principle: In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, creating a positively charged molecular ion (M⁺˙). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and crucial structural clues from the fragmentation pattern.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) into a GC system equipped with a standard capillary column (e.g., DB-5ms). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Use a standard EI source, typically operating at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum will be a crucial confirmation of the molecular formula C₆H₄ClNO₃ (MW = 173.55 g/mol ).

  • Molecular Ion (M⁺˙): The most important signal will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), this will appear as a characteristic pair of peaks at m/z 173 (for the ³⁵Cl isotopologue) and m/z 175 (for the ³⁷Cl isotopologue), with an intensity ratio of approximately 3:1. The presence of this doublet is definitive proof of a single chlorine atom in the molecule.

  • Key Fragmentation Pathways: The initial molecular ion will undergo fragmentation via the loss of stable neutral molecules or radicals.

Predicted m/zFragment IonProposed LossRationale
173 / 175[C₆H₄ClNO₃]⁺˙Molecular Ion (M⁺˙) The intact ionized molecule.
143 / 145[C₆H₄ClO]⁺Loss of ·NO₂Loss of the nitro group is a very common and favorable fragmentation pathway for nitroaromatic compounds.
127 / 129[C₆H₄ClNO]⁺˙Loss of ·OLoss of an oxygen atom from the nitro group.
115[C₅H₄Cl]⁺Loss of ·NO₂ and COFollowing the loss of the nitro group, the resulting phenoxy cation can lose carbon monoxide (CO), a common fragmentation for phenols.
99[C₅H₄O]⁺Loss of ·NO₂ and ·ClLoss of both the nitro group and the chlorine radical.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods. FTIR confirms the presence of the requisite functional groups. NMR spectroscopy meticulously maps the atomic connectivity and electronic environments, confirming the precise substitution pattern. Finally, Mass Spectrometry validates the molecular weight and elemental composition (specifically the presence of chlorine) and provides corroborating structural evidence through predictable fragmentation. This integrated approach, grounded in a causal understanding of spectral phenomena, provides an unassailable confirmation of molecular identity, meeting the rigorous standards required for research and development.

References

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The Solubility Landscape of 2-Chloro-3-nitrophenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-chloro-3-nitrophenol in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document delivers a robust framework for both understanding and determining its solubility. We delve into the molecular characteristics governing solubility, present qualitative and analogous quantitative data from structurally similar compounds, and offer detailed, field-proven experimental protocols for precise solubility measurement. Furthermore, this guide explores the application of theoretical models, such as Hansen Solubility Parameters, to predict and rationalize solubility behavior. This document is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection, process optimization, and formulation design.

Introduction: The Significance of Solubility in a Molecular Context

This compound (CAS 603-84-9) is a substituted aromatic compound with the molecular formula C₆H₄ClNO₃.[1] Its structure, featuring a phenol group, a chloro substituent, and a nitro group, imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character. These molecular features are the primary determinants of its solubility in various organic solvents, a critical parameter in a multitude of applications, including pharmaceutical synthesis, agrochemical formulation, and dye manufacturing.[2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences reaction kinetics, purification strategies (such as crystallization), and the bioavailability of a final drug product. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for efficient and effective process development and formulation.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is a direct consequence of the interplay between its own physicochemical properties and those of the solvent. The principle of "like dissolves like" serves as a useful initial guide.[3]

  • Polarity: The presence of the nitro (-NO₂) and hydroxyl (-OH) groups introduces significant polarity to the molecule. The chloro (-Cl) group also contributes to the overall dipole moment. This suggests that this compound will exhibit a preference for polar solvents.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are therefore likely to be effective in solvating this compound.

  • Aromaticity: The benzene ring provides a nonpolar, aromatic character, allowing for π-π stacking interactions. Aromatic solvents may therefore also exhibit some solvating power.

A qualitative assessment suggests that polar protic and polar aprotic solvents will be more effective in dissolving this compound than nonpolar solvents.

Solubility Profile: Qualitative and Analogous Quantitative Data

To provide a more quantitative context, it is instructive to examine the solubility of a structurally similar compound, 2-nitrophenol. The absence of the chloro group in 2-nitrophenol will result in some differences in polarity and molecular weight, but the overall solubility trends are expected to be comparable.

Table 1: Quantitative Solubility of 2-Nitrophenol in Various Organic Solvents [4]

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Acetone15.569.14
Benzene15.5107.38
Carbon Disulfide15.547.59
Carbon Tetrachloride15.540.42
Chloroform15.599.68
Diethyl Ether15.595.03
Ethanol (absolute)2546
Ethyl Acetate15.5130.95
Methanol2573.3
Pyridine15.5144.44
Toluene15.545.28

This data for 2-nitrophenol indicates a high solubility in a range of polar aprotic (acetone, ethyl acetate), polar protic (ethanol, methanol), and aromatic (benzene, toluene) solvents.[5][6] This strongly suggests that this compound will exhibit a similar broad solubility in these solvent classes. The chloro substituent in this compound is expected to slightly increase its molecular weight and potentially alter its crystal lattice energy, which may lead to modest deviations from the values reported for 2-nitrophenol.

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility data, experimental determination is essential. The isothermal equilibrium (or shake-flask) method is a reliable and widely used technique for measuring the thermodynamic solubility of a compound.[7][8] This can be followed by either gravimetric analysis or UV-Visible spectrophotometry for quantification.

Isothermal Equilibrium (Shake-Flask) Method

This method establishes a saturated solution in equilibrium with an excess of the solid solute at a constant temperature.[7]

Workflow for Isothermal Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to a known volume/mass of solvent in a sealed vial. prep2 Ensure a solid phase is present. prep1->prep2 equil1 Place vials in a thermostatic shaker at the desired temperature. prep2->equil1 Start Equilibration equil2 Agitate for 24-72 hours to reach equilibrium. equil1->equil2 sep1 Allow the solution to settle. equil2->sep1 Equilibrium Reached sep2 Filter the supernatant through a syringe filter to remove undissolved solid. sep1->sep2 quant1 Analyze the clear filtrate to determine the concentration of the solute. sep2->quant1 Analyze Filtrate quant2 Options: Gravimetric Analysis or UV-Vis Spectrophotometry quant1->quant2

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Protocol:

  • Preparation: To a series of sealed vials, add an excess amount of this compound to a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to the desired experimental temperature. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[7]

  • Phase Separation: Once equilibrium is established, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles.

  • Quantification: Analyze the clear filtrate to determine the concentration of this compound. Two common methods are detailed below.

Quantification by Gravimetric Analysis

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.[9][10]

Step-by-Step Protocol:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the clear, filtered saturated solution into the pre-weighed evaporating dish and weigh the dish with the solution.

  • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it.

  • The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

  • The mass of the solvent is the difference between the weight of the dish with the solution and the weight of the dish with the residue.

  • Calculate the solubility, typically expressed in g/100 g of solvent or g/L of solvent.

Quantification by UV-Visible Spectrophotometry

This method is highly sensitive and suitable for compounds that absorb UV or visible light.[11][12][13]

Step-by-Step Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Determination of Maximum Wavelength (λmax): Scan one of the standard solutions across a range of UV-Visible wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to determine the solubility.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

Hansen Solubility Parameters (HSPs) provide a powerful theoretical framework for predicting the solubility of a solute in a solvent.[14] The principle is that substances with similar HSPs are likely to be miscible. HSPs are composed of three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar forces.

  • δh: The energy from hydrogen bonding forces.

The total Hansen solubility parameter is given by the equation: δt² = δd² + δp² + δh²

The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Table 2: Hansen Solubility Parameters of Selected Organic Solvents [15][16][17]

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Acetone15.510.47.0
Benzene18.40.02.0
Chloroform17.83.15.7
Diethyl Ether14.52.95.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Methanol15.112.322.3
Toluene18.01.42.0
Water15.516.042.3

Conceptual Diagram of Hansen Solubility Space

G cluster_solvents Hansen Space Good_Solvent1 Good Solvent Good_Solvent2 Good Solvent Poor_Solvent1 Poor Solvent Poor_Solvent2 Poor Solvent Solute Solute (this compound) Solute->Good_Solvent1 Small Ra Solute->Good_Solvent2 Small Ra Solute->Poor_Solvent1 Large Ra Solute->Poor_Solvent2 Large Ra

Sources

An In-depth Technical Guide to 6-Methoxy-2-benzoxazolinone (MBOA)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the properties and structure of 6-Methoxy-2-benzoxazolinone (CAS Number: 532-91-2) , also known as Coixol or 6-MBOA. The initially provided CAS number, 603-84-9, corresponds to 2-Chloro-3-nitrophenol, a different chemical entity. Given the extensive biological and pharmacological research associated with 6-Methoxy-2-benzoxazolinone, this document has been developed to provide a comprehensive resource on this compound for researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-2-benzoxazolinone (MBOA) is a naturally occurring benzoxazolinone found in a variety of plants, particularly in the grass family (Gramineae), including corn (Zea mays) and wheat.[1][2] It is a secondary metabolite formed from the breakdown of its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).[2][3] MBOA has garnered significant scientific interest due to its diverse biological activities, including its effects on the reproductive systems of animals, potential as an antioxidant, and antimicrobial properties.[4][5][6] Its structural similarity to melatonin has led to investigations into its role as a neuroendocrine modulator.[7][8] This guide provides a detailed overview of the chemical properties, structure, synthesis, and biological applications of MBOA, offering valuable insights for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

MBOA is characterized by a bicyclic structure composed of a benzene ring fused to an oxazolinone ring, with a methoxy group substituted at the 6-position.[1]

Chemical Structure Diagram

Caption: Chemical structure of 6-Methoxy-2-benzoxazolinone.

Physicochemical Data Summary
PropertyValueSource
CAS Number 532-91-2[1][4]
Molecular Formula C₈H₇NO₃[4]
Molecular Weight 165.15 g/mol [1]
Appearance White to off-white crystalline powder[4]
Melting Point 151-157 °C[4]
IUPAC Name 6-methoxy-3H-1,3-benzoxazol-2-one[1]
Synonyms Coixol, 6-MBOA, 6-Methoxybenzoxazolinone[1][6]
InChI Key MKMCJLMBVKHUMS-UHFFFAOYSA-N[1]
SMILES COC1=CC2=C(C=C1)NC(=O)O2[1]

Synthesis of 6-Methoxy-2-benzoxazolinone

A common and improved laboratory synthesis of MBOA involves a multi-step process starting from 3-methoxyphenol.[3][9][10] The rationale for this pathway is the strategic introduction of functional groups that can be cyclized to form the desired benzoxazolinone ring.

Synthetic Workflow

MBOA_Synthesis start 3-Methoxyphenol step1 Nitration (Nitric Acid, Acetic Acid) start->step1 intermediate1 5-Methoxy-2-nitrophenol step1->intermediate1 step2 Reduction (e.g., Sodium Dithionite) intermediate1->step2 intermediate2 2-Amino-5-methoxyphenol Hydrochloride step2->intermediate2 step3 Cyclization/Fusion (Urea) intermediate2->step3 product 6-Methoxy-2-benzoxazolinone (MBOA) step3->product

Caption: Synthetic pathway for 6-Methoxy-2-benzoxazolinone.

Detailed Synthesis Protocol
  • Nitration of 3-Methoxyphenol: 3-Methoxyphenol is nitrated using a mixture of nitric acid and glacial acetic acid.[3] This electrophilic aromatic substitution reaction introduces a nitro group ortho to the hydroxyl group, yielding 5-methoxy-2-nitrophenol. The hydroxyl group is a strong activating group and directs the incoming nitro group to the ortho and para positions. The ortho position is favored in this case.

  • Reduction of the Nitro Group: The nitro group of 5-methoxy-2-nitrophenol is then reduced to an amino group. This can be achieved using various reducing agents, such as sodium dithionite.[3] The resulting product is 2-amino-5-methoxyphenol, which is often converted to its hydrochloride salt for stability and ease of handling.

  • Cyclization with Urea: The final step involves the fusion of 2-amino-5-methoxyphenol hydrochloride with urea.[3][9][10] This reaction forms the oxazolinone ring through a condensation reaction, yielding 6-methoxy-2-benzoxazolinone. An improved method utilizes 1,3-butanediol as a solvent for this condensation, leading to significantly higher yields.[11]

Biological Activity and Applications

MBOA exhibits a wide range of biological activities, making it a compound of interest in pharmacology and agricultural science.

Neuroendocrine and Reproductive Effects

MBOA is structurally similar to melatonin and has been shown to interact with the neuroendocrine system.[7][8] It has been reported to have gonadotropic effects in various animals, influencing sexual maturation.[7][12] Studies have shown that MBOA can act as a weak beta-adrenergic agonist and a melatonin analog, which may account for its stimulatory and inhibitory effects on sexual development.[7] It can stimulate adenylate cyclase in vitro and displace ligands from both alpha- and beta-adrenoceptors at higher concentrations.[8]

Proposed Signaling Interaction

MBOA_Signaling MBOA 6-MBOA MelatoninReceptor Melatonin Receptor MBOA->MelatoninReceptor Analog/Antagonist? AdrenergicReceptor Adrenergic Receptor (α and β) MBOA->AdrenergicReceptor Weak Agonist Downstream Downstream Cellular Responses (e.g., Hormone Synthesis/Release) MelatoninReceptor->Downstream AdenylateCyclase Adenylate Cyclase AdrenergicReceptor->AdenylateCyclase Stimulates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Downstream

Caption: Potential signaling pathways of MBOA.

Antimicrobial and Allelopathic Properties

MBOA possesses antimicrobial and antifungal properties.[1] In agriculture, it is studied for its allelopathic effects, where it can inhibit the growth of other plants and microorganisms.[13] This makes it a compound of interest for developing natural herbicides and fungicides.[14] For instance, MBOA has been shown to affect the mycelial growth of pathogenic Pythium species.[13]

Anti-inflammatory and Metabolic Effects

Recent research has highlighted the anti-inflammatory potential of MBOA. It has been shown to suppress NF-κB and MAPK pathways, as well as NLRP3 inflammasome activation in lipopolysaccharide-induced cells.[6] Additionally, MBOA has been found to amplify glucose-stimulated insulin secretion through a cAMP-mediated signaling pathway, suggesting potential applications in metabolic research.[6]

Experimental Protocols

In Vitro Adenylate Cyclase Activation Assay

This protocol is designed to assess the adrenergic agonist properties of MBOA by measuring its ability to stimulate adenylate cyclase activity.

  • Tissue Preparation: Prepare particulate fractions from a target tissue (e.g., uterus, pineal gland) by homogenization in a suitable buffer (e.g., Tris-HCl with EDTA) and centrifugation to isolate the membrane fraction.

  • Assay Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., theophylline), and the tissue membrane preparation.

  • Incubation: Add varying concentrations of MBOA (or a known adrenergic agonist as a positive control, like isoproterenol) to the assay mixture. Incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • Termination: Stop the reaction by heating or adding a stopping solution (e.g., containing EDTA).

  • cAMP Quantification: Measure the amount of cyclic AMP (cAMP) produced using a commercially available ELISA or radioimmunoassay kit.

  • Data Analysis: Plot the concentration of MBOA against the amount of cAMP produced to determine the dose-response relationship and calculate the EC₅₀. The rationale for this assay is that adrenergic agonists bind to their receptors, which are coupled to G-proteins that activate adenylate cyclase, leading to the conversion of ATP to cAMP.

Antifungal Mycelial Growth Inhibition Assay

This protocol evaluates the antifungal activity of MBOA against a specific fungal pathogen.

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and amend it with different concentrations of MBOA dissolved in a solvent like DMSO. A control plate with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug of the test fungus (e.g., Pythium spp.) in the center of the MBOA-amended and control Petri dishes.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of growth inhibition for each MBOA concentration compared to the control. This direct-inhibition assay provides a clear indication of the fungistatic or fungicidal properties of the compound.

Safety and Handling

MBOA should be handled with standard laboratory precautions. It is a combustible solid. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Agricultural and Biological Chemistry, 39(3), 683-685. [Link]
  • Chem-Impex. (n.d.). 6-Methoxy-2-benzoxazolinone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10772, Coixol.
  • Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Bioscience, Biotechnology, and Biochemistry, 39(3), 683-685. [Link]
  • Taylor & Francis Online. (2014). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Agricultural and Biological Chemistry, 39(3). [Link]
  • Richey, J. D., Caskey, A. L., & BeMiller, J. N. (1975). 6-Methoxy-2-benzoxazolinone Synthesis in 1,3-Butanediol. Agricultural and Biological Chemistry, 39(12), 2425-2426. [Link]
  • Richey, J. D., Caskey, A. L., & BeMiller, J. N. (1975). 6-Methoxy-2-benzoxazolinone Synthesis in 1,3-Butanediol. Bioscience, Biotechnology, and Biochemistry, 39(12), 2425-2426. [Link]
  • Sweat, F. W., & Berger, P. J. (1988). Uterotropic 6-methoxybenzoxazolinone is an adrenergic agonist and a melatonin analog. Molecular and Cellular Endocrinology, 57(1-2), 131-138. [Link]
  • Alex, I., et al. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Journal of Pineal Research, 9(1), 55-63. [Link]
  • Health Sciences. (2025). 6-methoxy-2-benzoxazolinone: Significance and symbolism.
  • G. R. (1988). Hormonal consequences of subcutaneous 6-methoxy-2-benzoxazolinone pellets or injections in prepubertal male and female rats. Journal of Reproduction and Fertility, 83(2), 859-866. [Link]
  • ResearchGate. (2024). Effects of 6-methoxybenzoxazolinone (6-MBOA) on animals: state of knowledge and open questions.
  • Capot Chemical. (n.d.). MSDS of this compound.
  • Synthonix, Inc. (n.d.). 603-84-9 | this compound.
  • E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives.
  • Fomsgaard, I. S., et al. (2006). Elucidating the transformation pattern of the cereal allelochemical 6-methoxy-2-benzoxazolinone (MBOA) and the trideuteriomethoxy analogue [D3]-MBOA in soil. Journal of Agricultural and Food Chemistry, 54(4), 1075-1085. [Link]
  • Capot Chemical. (n.d.). 603-84-9 | this compound.
  • NIST. (n.d.). 6-Methoxy-2-benzoxazolinone. In NIST Chemistry WebBook.
  • Acharya, J., Kaspar, T. C., & Robertson, A. E. (2021). Effect of 6-Methoxy-2-Benzoxazolinone (MBOA) on Pythium Species and Corn Seedling Growth and Disease. Plant Disease, 105(4), 752-757. [Link]
  • Adhikari, K. B., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 197, 113123. [Link]
  • Fomsgaard, I. S., et al. (2007). Transformation kinetics of 6-methoxybenzoxazolin-2-one in soil. Environmental Science & Technology, 41(24), 8342-8348. [Link]

Sources

The Advent of Nitrophenols: An In-depth Technical Guide to their Discovery and History in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of nitrophenols, a class of compounds that has played a pivotal role in the evolution of organic chemistry. From their initial synthesis in the mid-19th century to their diverse applications in modern science, this document details the key scientific breakthroughs, the evolution of synthetic methodologies, and the fundamental chemical principles that govern their reactivity. We delve into the pioneering work of early chemists, the elucidation of their acidic properties, and the development of industrial processes that brought these compounds to the forefront of chemical manufacturing. This guide serves as an authoritative resource, grounding its narrative in the primary scientific literature of the time and offering insights into the experimental causality that shaped our understanding of these foundational molecules.

Introduction: The Dawn of Aromatic Chemistry and the Emergence of Phenol

The story of nitrophenols is intrinsically linked to the birth of aromatic chemistry. The journey began with the isolation of benzene in 1825 by Michael Faraday from the oily residue of illuminating gas.[1] A few years later, in 1833, Eilhard Mitscherlich synthesized benzene by distilling benzoic acid with lime, which he named "benzin".[1][2] This newfound aromatic hydrocarbon laid the groundwork for a vast new field of chemical inquiry.

A pivotal moment in this unfolding narrative was the discovery of phenol. In 1834, Friedlieb Ferdinand Runge, a German chemist, extracted an impure substance from coal tar which he named "Karbolsäure" (coal-oil-acid).[3] However, it was the French chemist Auguste Laurent who, in 1841, isolated phenol in its pure form.[3] Laurent had previously, in 1836, proposed the name "phène" for benzene, a term from which "phenol" and "phenyl" are derived.[1][4] The name "phénol" was formally coined in 1843 by Charles Gerhardt, a collaborator of Laurent, solidifying its place in the chemical lexicon.[3] The availability of this hydroxylated benzene derivative set the stage for investigations into its reactivity, paving the way for the discovery of its nitrated counterparts.

The First Forays into Nitration: The Synthesis of Mono-nitrophenols

The direct nitration of phenol, treating it with nitric acid, yields a mixture of ortho- and para-nitrophenols. This reaction was known and performed in the 19th century, marking the entry of these isomers into the world of organic chemistry.[3]

Ortho- and Para-Nitrophenols: A Tale of Two Isomers

While a single definitive "discovery" event for o- and p-nitrophenol is not clearly documented as a singular breakthrough, their preparation through the direct nitration of phenol was an early and significant reaction studied by chemists exploring the reactivity of this new aromatic alcohol. The challenge for these early pioneers was not just the synthesis itself, but the subsequent separation and characterization of the individual isomers.

Historical Synthesis of o- and p-Nitrophenols:

Early synthetic procedures involved the careful addition of nitric acid to phenol, often in an aqueous medium or in the presence of sulfuric acid. The reaction is highly exothermic and prone to the formation of dinitrated and trinitrated byproducts, as well as tarry oxidation products, which posed significant challenges for chemists of the era.

Experimental Protocol: A Representative 19th-Century Synthesis of o- and p-Nitrophenols

  • Objective: To synthesize a mixture of ortho- and para-nitrophenols by the direct nitration of phenol.

  • Reagents:

    • Phenol

    • Nitric Acid (dilute)

    • Water

  • Procedure:

    • Phenol is dissolved in a minimal amount of water or, in some variations, directly treated with dilute nitric acid.

    • The nitric acid is added cautiously and in a portion-wise manner to the phenol, with constant cooling to manage the exothermic reaction.

    • The reaction mixture is stirred for a period to ensure completion.

    • Upon completion, the oily product, a mixture of o- and p-nitrophenols, is separated from the aqueous layer.

The separation of the ortho and para isomers was a critical step and was typically achieved by steam distillation . O-nitrophenol, due to its ability to form an intramolecular hydrogen bond, is more volatile and readily distills with steam. In contrast, p-nitrophenol exhibits intermolecular hydrogen bonding, leading to a higher boiling point and lower volatility, causing it to remain in the distillation flask. This difference in physical properties was a key principle exploited by 19th-century chemists to obtain the pure isomers.

Meta-Nitrophenol: A Different Synthetic Path

The synthesis of m-nitrophenol proved to be less straightforward. Direct nitration of phenol overwhelmingly favors the formation of the ortho and para isomers due to the directing effect of the hydroxyl group. The path to m-nitrophenol was paved by the groundbreaking work of Peter Griess, a German industrial chemist who discovered the diazotization of arylamines in 1858.[2] This reaction provided a versatile tool for the synthesis of a wide range of aromatic compounds.

The synthesis of m-nitrophenol is achieved by the diazotization of m-nitroaniline, followed by the hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis of m-Nitrophenol via Diazotization

  • Objective: To synthesize m-nitrophenol from m-nitroaniline.

  • Reagents:

    • m-Nitroaniline

    • Sodium Nitrite

    • Sulfuric Acid (or Hydrochloric Acid)

    • Water

  • Procedure:

    • m-Nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid).

    • The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath.

    • A solution of sodium nitrite is added slowly to the cooled solution of m-nitroaniline. This results in the formation of the m-nitrophenyldiazonium salt.

    • The diazonium salt solution is then slowly added to a boiling aqueous solution, often containing a small amount of acid.

    • The diazonium group is replaced by a hydroxyl group, yielding m-nitrophenol, which can then be isolated and purified.

The Ascendance of Picric Acid: A Powerful and Versatile Trinitrophenol

Long before the systematic study of the mono-nitrophenols, their heavily nitrated cousin, 2,4,6-trinitrophenol, known as picric acid , had already made a significant mark. Its synthesis predates the isolation of pure phenol and the elucidation of its structure. The preparation of picric acid is typically achieved by the nitration of phenol with a mixture of concentrated nitric and sulfuric acids.[2]

Historically, the direct nitration of phenol with concentrated nitric acid was a hazardous process, often leading to violent reactions and oxidation.[5] To circumvent this, a two-step process was developed where phenol is first sulfonated with concentrated sulfuric acid to form phenolsulfonic acid. This intermediate is then nitrated with nitric acid. The sulfonic acid group deactivates the ring, allowing for a more controlled nitration to yield picric acid.[5]

Unraveling the Chemical Nature: Acidity and Reactivity

A fundamental aspect of nitrophenol chemistry that garnered early attention was their pronounced acidity compared to phenol itself.[2] The electron-withdrawing nature of the nitro group (-NO₂) plays a crucial role in this property.

The acidity of the nitrophenol isomers follows the order: p-nitrophenol > o-nitrophenol > m-nitrophenol > phenol .[6][7]

  • Ortho- and Para-Nitrophenols: The nitro group at the ortho and para positions can delocalize the negative charge of the phenoxide ion through resonance, stabilizing the conjugate base and thus increasing the acidity.[8]

  • Meta-Nitrophenol: In the meta position, the nitro group can only exert an inductive electron-withdrawing effect, which is less effective at stabilizing the phenoxide ion compared to the resonance effect.[8]

  • Intramolecular Hydrogen Bonding in o-Nitrophenol: The lower acidity of o-nitrophenol compared to its para isomer is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. This interaction makes the proton slightly more difficult to remove.[7]

This understanding of their acidic properties was crucial for their use as indicators and for predicting their behavior in chemical reactions.

From Laboratory Curiosities to Industrial Staples: The Applications of Nitrophenols

The discovery and synthesis of nitrophenols were not merely academic exercises; these compounds quickly found practical applications that drove their industrial production.

  • Dyes and Pigments: The nitro and amino derivatives of phenols were foundational in the burgeoning synthetic dye industry of the late 19th and early 20th centuries.

  • Pharmaceuticals: p-Nitrophenol is a key intermediate in the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[9] The synthesis involves the reduction of p-nitrophenol to p-aminophenol, which is then acetylated.[9]

  • Agrochemicals: Nitrophenols and their derivatives have been utilized in the production of herbicides and pesticides.[2]

  • Explosives: Picric acid was historically used as a powerful explosive, particularly in military applications.

Conclusion: A Legacy of Discovery and Innovation

The journey of nitrophenols through the annals of organic chemistry is a testament to the relentless curiosity and ingenuity of scientists. From their initial, often challenging, syntheses in the 19th century to their indispensable role in modern chemical industries, these compounds have consistently provided a fertile ground for discovery and innovation. The elucidation of their synthesis, properties, and reactivity not only expanded the toolkit of organic chemists but also laid the theoretical groundwork for understanding the intricate relationship between molecular structure and chemical behavior. The legacy of the pioneers who first ventured into the nitration of phenol continues to resonate in the myriad applications of nitrophenols that shape our world today.

Visualizations

Nitrophenol_Synthesis_Pathways phenol Phenol nitration Direct Nitration (HNO₃) phenol->nitration sulfonation_nitration Sulfonation then Nitration (H₂SO₄, then HNO₃) phenol->sulfonation_nitration o_p_mixture Mixture of o- and p-Nitrophenol nitration->o_p_mixture picric_acid Picric Acid (2,4,6-Trinitrophenol) sulfonation_nitration->picric_acid m_nitroaniline m-Nitroaniline diazotization Diazotization & Hydrolysis m_nitroaniline->diazotization m_nitrophenol m-Nitrophenol diazotization->m_nitrophenol o_nitrophenol o-Nitrophenol o_p_mixture->o_nitrophenol Steam Distillation p_nitrophenol p-Nitrophenol o_p_mixture->p_nitrophenol Residue

Acidity_of_Nitrophenols p_nitrophenol p_nitrophenol o_nitrophenol o_nitrophenol p_nitrophenol->o_nitrophenol > m_nitrophenol m_nitrophenol o_nitrophenol->m_nitrophenol > phenol phenol m_nitrophenol->phenol >

References

  • Nitrophenol. In Wikipedia.
  • Paracetamol. In Wikipedia.
  • What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why? (2015, September 16). Quora.
  • Benzene. In Wikipedia.
  • Acidity order of nitrophenols. (2016, June 21). Chemistry Stack Exchange.
  • What is the acidity order (with reason) of ortho-nitrophenol, para-nitrophenol, meta-nitrofenol and picric acid? (2018, February 20). Quora.
  • Prosser, T. J. (1970). Preparation of p-nitrophenols (U.S. Patent No. 3,510,527). U.S.
  • Khan, M. A., & Khan, K. M. (2016). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 53(4), 31-38. [Link]
  • Phenol. In Wikipedia.
  • Laurent, A. (1841). Mémoire sur les nouvelles combinaisons nitrées de la naphtaline. Annales de Chimie et de Physique, 3(1), 195-225.
  • Gerhardt, C. (1843). Recherches sur les huiles essentielles. Annales de Chimie et de Physique, 7(3), 275-306.

Sources

Preliminary Biological Screening of Substituted Nitrophenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the preliminary biological screening of substituted nitrophenols, a class of compounds with significant potential in drug discovery. We will delve into the core methodologies for evaluating their antimicrobial, antifungal, antioxidant, and cytotoxic activities. The focus will be on not just the procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible screening cascade.

Introduction: The Therapeutic Potential of Substituted Nitrophenols

Substituted nitrophenols are aromatic compounds characterized by a phenol ring bearing one or more nitro groups and other substituents. The electron-withdrawing nature of the nitro group, combined with the diverse functionalities that can be introduced at other positions, imparts a wide range of physicochemical properties and, consequently, biological activities.[1][2] Historically, nitroaromatic compounds have been the foundation for various therapeutic agents.[1] Preliminary screening is a critical first step in identifying promising lead candidates from a library of synthesized substituted nitrophenols for further development.

This guide is structured to provide both the theoretical basis and practical protocols for a comprehensive preliminary biological evaluation.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[3] Substituted nitrophenols represent a promising scaffold for the development of new antibacterial drugs.[1] The primary objective of the preliminary antimicrobial screen is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[4][5]

The Scientific Rationale: Why Broth Microdilution?

The broth microdilution method is the gold standard for determining the MIC of a compound.[4] This choice is underpinned by several key advantages:

  • Quantitative Results: It provides a precise MIC value, allowing for direct comparison of the potency of different compounds.

  • High Throughput: The use of 96-well plates enables the simultaneous screening of multiple compounds against various bacterial strains, making it efficient for primary screening.

  • Reproducibility: When performed under standardized conditions, the method yields highly reproducible results.

The underlying principle is to expose a standardized bacterial inoculum to a serial dilution of the test compound in a liquid growth medium. After incubation, the presence or absence of bacterial growth is visually assessed or measured spectrophotometrically.

Self-Validating Experimental Workflow: Broth Microdilution for MIC Determination

A self-validating protocol incorporates multiple controls to ensure the reliability of the results.

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Experimental Protocol: Broth Microdilution
  • Preparation of Test Compounds: Dissolve the substituted nitrophenols in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (MHB and bacteria, no compound).

    • Well 12 serves as the negative control (MHB only, no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by reading the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of substituted nitrophenols is significantly influenced by the nature and position of the substituents on the phenol ring.[3]

  • Position of the Nitro Group: The position of the nitro group can impact the compound's electronic properties and its ability to interact with microbial targets.

  • Other Substituents: The presence of other electron-withdrawing or electron-donating groups can modulate the overall activity. For instance, halogenation has been shown to enhance the antimicrobial potency of some nitro derivatives.[1]

Summary of Antimicrobial Activity Data
CompoundTest OrganismMIC (µg/mL)Reference
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM[4]
Halogenated Nitro DerivativesStaphylococcus aureus15.6–62.5[1]
5-NitrophenantrolineMycobacterium tuberculosis0.78 µM[1]
6-Nitro-3-arylcoumarinsStaphylococcus aureus14-32 mm (inhibition zone)[3]

Antifungal Activity Screening

Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern.[6] The screening of substituted nitrophenols for antifungal activity follows a similar principle to antimicrobial screening, with modifications to the growth medium and incubation conditions to suit fungal growth.

The Scientific Rationale: Adapting Microdilution for Fungi

The broth microdilution method remains a robust choice for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against fungal species. The rationale for its use is consistent with antimicrobial screening: it provides quantitative, high-throughput, and reproducible data. The key adaptation is the use of a fungal-specific growth medium, such as Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium.

Self-Validating Experimental Workflow: Antifungal Susceptibility Testing

The workflow is analogous to the antibacterial screening, with the primary difference being the use of fungal cultures and appropriate growth media.

Caption: Workflow for antifungal MIC determination.

Detailed Experimental Protocol: Antifungal Microdilution
  • Preparation of Fungal Inoculum: For yeasts (e.g., Candida albicans), prepare a cell suspension and adjust the turbidity to a 0.5 McFarland standard, then dilute in SDB. For filamentous fungi (e.g., Aspergillus niger), prepare a spore suspension and adjust the concentration using a hemocytometer.

  • Assay Procedure: Follow the same serial dilution and inoculation steps as described for the antibacterial assay, using SDB as the diluent.

  • Incubation: Incubate the plates at an appropriate temperature for fungal growth (typically 25-30°C) for 24 to 72 hours, depending on the growth rate of the fungal species.

  • Determination of MIC and MFC: The MIC is the lowest concentration with no visible growth. To determine the MFC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration from which no colonies grow on the sub-culture plate.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of nitrophenol derivatives is also highly dependent on their chemical structure.

  • Substitution Pattern: The position of the nitro group and the presence of other substituents, such as halogens or alkyl groups, can significantly influence the antifungal potency.[7] For example, the replacement of a hydrogen atom in the amino group of 2-amino-4-nitrophenol with an aldehyde or ketone group can increase its fungicidal activity against specific fungal species.[8]

Summary of Antifungal Activity Data
CompoundTest OrganismMIC (µg/mL)MFC (µg/mL)Reference
Halogenated Nitro DerivativesCandida sp.-15–500[1]
7-Hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus fumigatus, Aspergillus flavus16-[9]
Nitrofuran DerivativesHistoplasma capsulatum0.48-[10]
Nitrofuran DerivativesParacoccidioides brasiliensis0.48-[10]
Nitrofuran DerivativesTrichophyton rubrum, T. mentagrophytes0.98-[10]

Antioxidant Activity Screening

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant properties. The preliminary screening of substituted nitrophenols for antioxidant activity is a key step in evaluating their therapeutic potential.

The Scientific Rationale: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for assessing antioxidant capacity.[11] The rationale behind this assay is:

  • Stable Free Radical: DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at around 517 nm.

  • Hydrogen/Electron Donation: In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Stoichiometric Reaction: The degree of discoloration is stoichiometric with respect to the number of electrons taken up, providing a quantitative measure of the antioxidant's radical scavenging activity.

Self-Validating Experimental Workflow: DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocol: DPPH Assay
  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be protected from light.

  • Preparation of Test Compounds and Standard: Prepare a series of dilutions of the substituted nitrophenols and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent used for the DPPH solution.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound or standard at different concentrations to the wells.

    • For the control, add the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • Percentage of Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the compound.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group.[11]

  • Electron-Donating Groups: Substituents that donate electrons to the aromatic ring generally enhance the antioxidant activity by stabilizing the resulting phenoxyl radical.

  • Electron-Withdrawing Groups: The nitro group, being strongly electron-withdrawing, can have a complex effect. While it can increase the acidity of the phenolic proton, it may also destabilize the phenoxyl radical, potentially reducing antioxidant activity. The overall effect depends on the interplay of electronic and steric factors.[11]

Summary of Antioxidant Activity Data
CompoundAssayIC50 (µg/mL)Reference
p-NitrophenolDPPH>100[12]
p-AminophenolDPPHMuch lower than p-nitrophenol[12]
2,4,6-Trichlorophenylhydrazine Schiff basesDPPH4.05-369.30 µM[13]

Cytotoxicity Screening

Assessing the cytotoxicity of new chemical entities is a crucial step in early drug discovery to identify compounds that may have therapeutic potential (e.g., anticancer agents) or to flag those with unacceptable toxicity profiles.

The Scientific Rationale: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The scientific basis for this assay is:

  • Mitochondrial Activity: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Quantification: The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Self-Validating Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitrophenols for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of about 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Percentage of Viability = (Absorbance_treated / Absorbance_control) * 100

  • Determination of IC50: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The cytotoxicity of nitrophenols is influenced by their structure, which affects their uptake, metabolism, and interaction with cellular targets.[14]

  • Lipophilicity: The lipophilicity of the compound, influenced by its substituents, can affect its ability to cross cell membranes.

  • Electronic Effects: The electronic properties of the substituents can influence the compound's reactivity and its potential to induce oxidative stress or interact with specific cellular components. The position of the nitro group has been shown to be a key determinant of cytotoxicity.[14]

Summary of Cytotoxicity Data
CompoundCell LineExposure Time (h)IC50 (µg/mL)Reference
2-NitrophenolBEAS-2B24255[15]
3-NitrophenolBEAS-2B24118[15]
4-NitrophenolBEAS-2B2489[15]
Nitrophenol MixtureBEAS-2B24107[15]
3-NitrophenolBEAS-2B4839[15]
4-NitrophenolBEAS-2B4840[15]
Nitrophenol MixtureBEAS-2B4877[15]

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological screening of substituted nitrophenols. The methodologies described for antimicrobial, antifungal, antioxidant, and cytotoxic evaluation are robust, reproducible, and amenable to a high-throughput format, making them ideal for the initial assessment of a large library of compounds.

The structure-activity relationship data presented herein underscore the importance of rational drug design in modifying the nitrophenol scaffold to enhance desired biological activities while minimizing potential toxicity. Promising "hit" compounds identified through this preliminary screening cascade should be advanced to more complex secondary screening models, including mechanism of action studies, in vivo efficacy, and toxicological evaluations.

References

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Degradation Pathway of 2-Chloro-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-nitrophenol (2C3NP) is a halogenated nitroaromatic compound, recognized as a persistent and toxic environmental pollutant stemming from industrial activities such as the manufacturing of pesticides, dyes, and pharmaceuticals.[1][2] Its chemical structure, characterized by electron-withdrawing chloro and nitro groups on a phenol ring, confers a high degree of chemical stability and resistance to natural degradation processes.[3][4] This guide provides an in-depth analysis of the microbial degradation pathways of 2C3NP, offering a technical resource for researchers and environmental scientists. We will explore the key enzymatic reactions, intermediate metabolites, and analytical methodologies required to elucidate these complex biological processes. This document is structured to provide not only a theoretical understanding but also practical, field-proven protocols and data interpretation strategies.

Introduction: The Environmental Challenge of this compound

Chloronitrophenols (CNPs) are a class of synthetic organic compounds that pose a significant threat to environmental and human health due to their toxicity, mutagenicity, and carcinogenicity.[1][2] this compound (2C3NP), a member of this class, enters the environment through industrial effluents and agricultural runoff.[1] The inherent stability of the aromatic ring, augmented by the electron-withdrawing nature of its substituents, makes 2C3NP recalcitrant to conventional wastewater treatment methods.[5] Consequently, bioremediation, which harnesses the metabolic capabilities of microorganisms, has emerged as a cost-effective and eco-friendly strategy for the detoxification and complete mineralization of such pollutants.[2][3] Understanding the specific biochemical pathways is paramount for optimizing these bioremediation strategies.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 603-84-9[6][7]
Molecular Formula C₆H₄ClNO₃[6][7]
Molecular Weight 173.55 g/mol [6][7]
Appearance Yellow crystalline solid[6]
Solubility Sparingly soluble in water[6]

Microbial Degradation Pathway of 2C3NP

The microbial breakdown of chloronitrophenols is a complex, multi-step process. The initial step is critical as it involves overcoming the stability of the substituted aromatic ring. For 2C3NP, a key reported pathway is initiated by a reductive dehalogenation.[1][2][3]

Initial Reductive Dehalogenation

The degradation cascade in several studied bacteria, such as Burkholderia sp. SJ98, commences with the enzymatic removal of the chlorine atom from the C2 position.[1] This reductive dehalogenation is a crucial detoxification step, yielding 3-nitrophenol (3NP) as the first major intermediate.[1][2] This reaction reduces the compound's toxicity and makes the aromatic ring more susceptible to subsequent enzymatic attack. The enzyme responsible for this initial step is a reductive dehalogenase.[1][8]

Hydroxylation to Form 3-Nitrocatechol

Following the removal of the chlorine atom, the resulting 3-nitrophenol undergoes hydroxylation. This reaction, catalyzed by a monooxygenase, introduces a second hydroxyl group onto the aromatic ring, leading to the formation of 3-nitrocatechol (3NC).[1][2] The formation of a catechol or a substituted catechol is a common strategy employed by microorganisms to prepare the aromatic ring for cleavage.

Ring Cleavage and Mineralization

Once 3-nitrocatechol is formed, the aromatic ring is primed for cleavage. Catechol dioxygenases catalyze the opening of the ring, which can occur via two main routes: ortho-cleavage or meta-cleavage.[1][2] The resulting aliphatic products then enter central metabolic pathways, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide, water, and inorganic ions (in this case, nitrite and the previously released chloride).[2]

The following diagram illustrates the proposed primary degradation pathway for 2C3NP.

G cluster_pathway Proposed Degradation Pathway of this compound C2C3NP This compound NP3 3-Nitrophenol C2C3NP->NP3 Reductive Dehalogenase (+Cl-) NC3 3-Nitrocatechol NP3->NC3 Monooxygenase RingCleavage Ring Cleavage Products NC3->RingCleavage Catechol Dioxygenase TCA Central Metabolism (TCA Cycle) RingCleavage->TCA Mineralization CO2 + H2O + Cl- + NO2- TCA->Mineralization

Caption: Proposed microbial degradation pathway of 2C3NP.

Alternative Degradation Mechanisms in Related Compounds

While reductive dehalogenation is a key route for 2C3NP, studies on other chloronitrophenol isomers reveal alternative initial steps, providing a broader context for potential mechanisms. These include:

  • Oxidative Removal of the Nitro Group: In some bacteria, degradation is initiated by a monooxygenase that replaces the nitro group with a hydroxyl group, releasing nitrite.[5][8] For instance, the degradation of 2-chloro-4-nitrophenol (2C4NP) in Rhodococcus imtechensis RKJ300 proceeds via the formation of chlorohydroquinone (CHQ).[1]

  • Reduction of the Nitro Group: Another strategy involves the reduction of the nitro group to a hydroxylamino or amino group.[1][8][9] For example, Ralstonia eutropha JMP134 degrades 2-chloro-5-nitrophenol by first reducing it to 2-chloro-5-hydroxylaminophenol.[9]

These alternative initial steps highlight the metabolic diversity of microorganisms and suggest that other, yet-to-be-discovered pathways for 2C3NP may exist.

Analytical Methodologies for Pathway Elucidation

A robust analytical workflow is essential to identify and quantify the parent compound and its transient metabolites, thereby validating the proposed degradation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for monitoring the disappearance of the parent compound (2C3NP) and the appearance and disappearance of its metabolites over time.

Protocol: HPLC Analysis of 2C3NP and Metabolites

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic or gradient elution using a mixture of methanol or acetonitrile and acidified water (e.g., with 0.1% phosphoric acid). The exact ratio depends on the specific separation required.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Monitor at a wavelength determined from the UV-Vis spectrum of 2C3NP and its expected metabolites (e.g., 300-400 nm range).[10]

  • Sample Preparation:

    • Collect aqueous samples from the degradation culture at various time points.

    • Centrifuge to remove bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using authentic standards of 2C3NP and any available metabolite standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the definitive identification of volatile intermediates. Due to the low volatility of nitrophenols, derivatization is often required to improve chromatographic performance.[11][12]

Protocol: GC-MS Analysis for Metabolite Identification

  • Sample Extraction: Extract the filtered aqueous samples with a suitable organic solvent (e.g., ethyl acetate or methylene chloride) after acidification.[10] Concentrate the organic extract.

  • Derivatization: Silylate the extracted analytes to increase their volatility. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12] The reaction involves heating the sample extract with the silylating agent.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping to 280°C.[10]

  • Mass Spectrometry: Operate in full scan mode to acquire mass spectra of the eluting peaks.

  • Identification: Identify the metabolites by comparing their retention times and mass fragmentation patterns with those of authentic standards or by interpreting the fragmentation patterns and comparing them to spectral libraries. The base peak for many trimethylsilyl (TMS) derivatives of nitrophenols is the [M-15]⁺ ion, corresponding to the loss of a methyl group.[12]

Table 2: Comparison of Key Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between liquid mobile and solid stationary phases.[10]Separation of volatile compounds followed by mass-based detection.[10]
Primary Use Quantification of parent compound and major metabolites.Definitive identification of volatile metabolites.
Sample Derivatization Not typically required.[10]Often required for polar analytes like nitrophenols.[11][12]
Sensitivity Good (ng to µg range).[10]Excellent (pg to ng range), especially in SIM mode.[12]
Selectivity Moderate; based on retention time and UV-Vis spectrum.High; based on retention time and unique mass spectrum.[13]

Experimental Workflow for Degradation Studies

A systematic experimental approach is crucial for generating reliable data. This involves careful preparation of the microbial culture, execution of the degradation assay with appropriate controls, and systematic sampling.

G cluster_workflow Experimental Workflow for 2C3NP Degradation Analysis cluster_microcosms Microcosm Setup cluster_analysis Analysis A 1. Isolate/Acquire Degrading Microorganism B 2. Prepare Inoculum (Grow cells to log phase) A->B C 3. Set up Microcosms B->C D Microcosm A: Cells + 2C3NP E Control 1: No Cells (Abiotic) F Control 2: Killed Cells + 2C3NP G 4. Incubate under Controlled Conditions (Temp, pH, Shaking) H 5. Time-Course Sampling G->H I 6. Sample Preparation (Centrifuge, Filter) H->I J 7. Analytical Chemistry I->J K HPLC (Quantification) L GC-MS (Identification) M Ion Chromatography (Cl-, NO2- release) N 8. Data Analysis & Pathway Elucidation

Caption: Workflow for a typical 2C3NP biodegradation study.

Conclusion and Future Perspectives

The microbial degradation of this compound, primarily initiated by reductive dehalogenation to 3-nitrophenol, represents a viable pathway for the bioremediation of contaminated sites. Elucidating these pathways requires a multidisciplinary approach, combining microbiology with advanced analytical chemistry. While a primary pathway has been proposed, the vast metabolic potential of microorganisms, particularly from genera like Rhodococcus and Burkholderia, suggests that other novel degradation routes may be discovered.[1][14][15] Future research should focus on isolating novel degrading strains, characterizing the key enzymes and their genetic determinants, and using 'omics' technologies to gain a systems-level understanding of the degradation process. This knowledge will be instrumental in designing more efficient and robust bioremediation technologies for a cleaner and safer environment.

References

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 31. [Link]
  • Pandey, G., et al. (2014). Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and this compound (b).
  • Schenzle, A., et al. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(24), 7522–7527. [Link]
  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE, 7(6), e38676. [Link]
  • Zhang, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 47. [Link]
  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PubMed Central. [Link]
  • Min, J., et al. (2014). A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway in Rhodococcus imtechensis RKJ300. Applied and Environmental Microbiology, 80(13), 3831-3839. [Link]
  • Martinkova, L., et al. (2022). Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future. Frontiers in Bioengineering and Biotechnology, 10, 966029. [Link]
  • Dutta, T. K., et al. (2021). Microbial biodegradation of nitrophenols and their derivatives: A Review.
  • Yang, J., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Microbial Cell Factories, 24(1), 1. [Link]
  • Yang, J., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp.
  • Sengupta, K., et al. (2018). Biodegradation of 4-nitrophenol by a Rhodococcus species and a preliminary insight into its toxicoproteome based on. SciSpace. [Link]
  • Yamamoto, K., et al. (2011). A Novel p-Nitrophenol Degradation Gene Cluster from a Gram-Positive Bacterium, Rhodococcus opacus SAO101. Applied and Environmental Microbiology, 77(1), 47-54. [Link]
  • Zhang, J., et al. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology, 8, 1757. [Link]
  • Logan, B. K., et al. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • Kim, K. R., et al. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society, 14(5), 528-532. [Link]
  • Sarrión, M. N., et al. (2000). Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review.

Sources

The Environmental Persistence and Transformation of Chlorinated Nitrophenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated nitrophenols (CNPs) represent a class of synthetic organic compounds characterized by their notable persistence and toxicity in the environment.[1][2] Originating primarily from industrial and agricultural activities, these compounds pose a significant risk to ecosystems and human health.[1] This technical guide provides a comprehensive overview of the environmental fate of CNPs, detailing their transformation through biotic and abiotic pathways. We will explore the intricate mechanisms of microbial degradation, the dynamics of photodegradation, and the role of soil and water matrices in their transformation. Furthermore, this guide furnishes detailed, field-proven protocols for the extraction and quantitative analysis of these challenging analytes from environmental samples, equipping researchers with the necessary tools to investigate and mitigate their environmental impact.

Introduction: The Genesis and Environmental Significance of Chlorinated Nitrophenols

Chlorinated nitrophenols are introduced into the environment through various anthropogenic activities. They are utilized as intermediates in the synthesis of pesticides, herbicides, fungicides, dyes, and pharmaceuticals.[3][4] Their presence in the environment is a direct consequence of industrial effluent discharge and agricultural runoff.[1] The addition of both chlorine and nitro functional groups to the phenol ring renders these molecules recalcitrant to natural degradation processes, leading to their persistence in soil and water systems.[4] The toxicity of CNPs is a significant concern, with effects including carcinogenicity and mutagenicity, making their study and remediation a priority.[3][4] The U.S. Environmental Protection Agency (EPA) has listed several CNPs as priority pollutants due to their potential health hazards.[1]

Environmental Distribution and Transport

The environmental mobility of chlorinated nitrophenols is governed by their physicochemical properties, such as water solubility and soil adsorption coefficients, as well as environmental factors like soil composition and pH. Due to their moderate water solubility, they can be transported over significant distances in aquatic systems. In soil, their fate is influenced by interactions with organic matter and clay minerals, which can lead to either sequestration or enhanced mobility.

Transformation Pathways of Chlorinated Nitrophenols

The environmental transformation of chlorinated nitrophenols is a complex interplay of biotic and abiotic processes. These pathways ultimately determine the persistence and potential for detoxification of these compounds.

Biodegradation: The Microbial Arsenal

Microorganisms have evolved diverse enzymatic machinery to degrade xenobiotic compounds, including chlorinated nitrophenols. Several bacterial strains have been isolated that can utilize CNPs as a sole source of carbon and energy.[1][5] The initial steps in these degradation pathways typically involve either the removal of the nitro group or the chloro group, followed by aromatic ring cleavage.

Key Biodegradation Pathways:

  • Hydroquinone Pathway: In this pathway, the nitro group is oxidatively removed, often by a monooxygenase, to form a chlorinated hydroquinone. This is a common strategy for the degradation of 2-chloro-4-nitrophenol (2C4NP).[1][5] The resulting chlorohydroquinone can then be dehalogenated to form hydroquinone, which is subsequently cleaved by a dioxygenase.[1][5]

  • Hydroxyquinol Pathway: Some bacteria degrade 2C4NP via a 1,2,4-benzenetriol (hydroxyquinol) intermediate.[6][7] This pathway also involves an initial monooxygenase attack, leading to the formation of hydroxyquinol, which then undergoes ring cleavage.[6]

  • Reductive Dehalogenation: In some instances, the initial step is the removal of the chlorine atom, leading to the formation of a nitrophenol, which is then further degraded.[5]

Example: Biodegradation of 2,6-dichloro-4-nitrophenol (2,6-DCNP)

A notable example is the degradation of 2,6-DCNP by Cupriavidus sp. CNP-8. This bacterium utilizes a two-component FAD-dependent monooxygenase to convert 2,6-DCNP to 6-chlorohydroxyquinol, demonstrating a specific enzymatic adaptation to this highly substituted compound.[1][8]

Biodegradation_DCNP DCNP 2,6-dichloro-4-nitrophenol CHQ 6-chlorohydroxyquinol DCNP->CHQ HnpAB (Monooxygenase) RingCleavage Ring Cleavage Products CHQ->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA

Figure 1: Biodegradation pathway of 2,6-dichloro-4-nitrophenol.

Photodegradation: The Role of Light in Transformation

Photodegradation is a significant abiotic process contributing to the transformation of chlorinated nitrophenols in the environment, particularly in sunlit surface waters. This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or through indirect photolysis, which is mediated by photosensitizing agents.

Advanced Oxidation Processes (AOPs), such as the UV/chlorine process, have been shown to be effective in degrading nitrophenols.[9] The photolysis of chlorine generates highly reactive species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•), which are potent oxidants capable of attacking the aromatic ring of CNPs.[9]

The degradation of 4-nitrophenol in a UV/HOCl system is significantly enhanced compared to UV or HOCl alone, with hydroxyl and chlorine radicals playing crucial roles.[9] This process leads to the formation of chlorinated intermediates like 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol, which can be further degraded.[9]

Photodegradation_Workflow cluster_0 Initiation cluster_1 Radical Generation cluster_2 Degradation Cascade UV UV Light (254 nm) ROS Reactive Oxygen Species (•OH, Cl•) UV->ROS Chlorine Free Chlorine (HOCl/OCl⁻) Chlorine->ROS CNP Chlorinated Nitrophenol ROS->CNP Oxidative Attack Intermediates Chlorinated & Hydroxylated Intermediates CNP->Intermediates Mineralization Mineralization Products (CO₂, H₂O, Cl⁻, NO₃⁻) Intermediates->Mineralization

Figure 2: Generalized workflow of photodegradation of chlorinated nitrophenols.

Abiotic Degradation in Soil and Sediments

In addition to photodegradation, abiotic transformation of chlorinated nitrophenols can occur in soils and sediments through reactions with naturally occurring minerals. Iron-bearing minerals, such as pyrite and magnetite, can facilitate the reductive dechlorination of chlorinated organic compounds.[10] While direct evidence for chlorinated nitrophenols is still an emerging area of research, the principles of these reactions are applicable. Under anoxic conditions, these minerals can act as electron donors, leading to the removal of chlorine atoms from the aromatic ring.[10] The presence of organic matter in soil can also influence these processes by acting as a sorbent and affecting the bioavailability of the compounds for degradation.[11]

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and fate of chlorinated nitrophenols in the environment. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Sample Preparation: The Critical First Step

Effective sample preparation is paramount for reliable analysis. The choice of extraction technique depends on the environmental matrix.

  • Water Samples: Solid-phase extraction (SPE) is a widely used technique for the pre-concentration of nitrophenols from water samples.[10][12][13]

  • Soil and Sediment Samples: Ultrasonic extraction is an efficient method for extracting nitrophenols from solid matrices.[3]

Experimental Protocol: GC-MS Analysis of Chlorinated Nitrophenols in Water

This protocol provides a step-by-step guide for the analysis of chlorinated nitrophenols in water samples using solid-phase extraction followed by GC-MS. This method is based on principles outlined in EPA methodologies and validated research practices.[12][13][14][15]

4.2.1. Materials and Reagents

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Dichloromethane, pesticide residue grade

  • Sodium sulfate, anhydrous

  • Chlorinated nitrophenol standards

  • Internal standards and surrogates

  • Reagent water

4.2.2. Sample Collection and Preservation

Collect water samples in amber glass bottles and store at 4°C. Acidify samples to a pH < 2 with sulfuric acid to inhibit microbial degradation.

4.2.3. Solid-Phase Extraction (SPE) Procedure

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

  • Analyte Elution: Elute the trapped analytes with 5-10 mL of dichloromethane.

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4.2.4. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL splitless injection.

  • Oven Program: A temperature gradient program suitable for separating the target analytes (e.g., initial temperature of 60°C, ramped to 300°C).

  • Mass Spectrometry: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

4.2.5. Quality Control

  • Method Blank: Analyze a reagent water blank with each batch of samples to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate: Spike a sample with known concentrations of the target analytes to assess matrix effects and method accuracy and precision.

  • Surrogate Standards: Add surrogate compounds to all samples, blanks, and standards to monitor extraction efficiency.

ParameterTypical Value
Linearity (R²) > 0.995
Precision (%RSD) < 15%
Accuracy (Recovery) 70 - 130%
Limit of Detection (LOD) Analyte-dependent, typically in the low µg/L range

Table 1: Typical validation parameters for GC-MS analysis of chlorinated nitrophenols in water.

Conclusion and Future Perspectives

The environmental fate of chlorinated nitrophenols is a multifaceted issue requiring a deep understanding of their transformation pathways. While significant progress has been made in elucidating the mechanisms of biodegradation and photodegradation, further research is needed to fully characterize the range of microbial catabolic diversity and the complex interplay of abiotic factors in their environmental persistence. The development of more robust and efficient remediation strategies will depend on continued research in these areas. The analytical protocols provided in this guide offer a solid foundation for researchers to accurately quantify these contaminants and contribute to the growing body of knowledge on their environmental behavior.

References

  • Min, J., Xu, L., Fang, S., Chen, W., & Hu, X. (2020). Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain. Environmental Pollution, 257, 113703.
  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.
  • Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. Current Microbiology, 63(5), 568–573.
  • Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. (2022). Rock and Mineral Analysis, 41(4), 651-659.
  • Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. (2020).
  • Influence of Abiotic Factors Temperature and Water Content on Bacterial 2-Chlorophenol Biodegradation in Soils. (2019). Applied and Environmental Microbiology, 85(12), e00431-19.
  • Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. (2005).
  • Abiotic transformation of chlorinated organics at the active surface of iron-bearing minerals in soils and sediments. (2022). Environmental Science: Processes & Impacts, 24(1), 24-43.
  • Determination of Nitrophenols in Water by Solid Phase Extraction and Liquid Chromatography Mass Spectrometry. (2014). Journal of Chinese Mass Spectrometry Society, 35(1), 58-64.
  • Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022). Journal of Environmental Biology, 43(1), 1-12.
  • Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. (2023). Frontiers in Microbiology, 14, 1189382.
  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023). Molecules, 28(23), 7799.
  • Min, J., Chen, W., & Hu, X. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 47.
  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2023). Scientific Reports, 13(1), 6614.
  • Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain. (2020). Environmental Pollution, 257, 113703.
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • Analysis of chlorinated and nitroarom
  • Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain. (2020). Environmental Pollution, 257, 113703.
  • Assessing biotic and abiotic contributions to chlorinated solvent transformation in iron- reducing and sulphidogenic environments. (2002).
  • EPA Method 8041A: Phenols by Gas Chrom
  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (2024). Agriculture, 14(3), 443.
  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. (2020). Environmental Pollution, 261, 114242.
  • HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies.
  • Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. (2023). Frontiers in Microbiology, 14, 1189382.
  • Min, J., Chen, W., & Hu, X. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 47.

Sources

Analysis of 2-Chloro-3-nitrophenol: A Case Study in Structural Investigation

Author: BenchChem Technical Support Team. Date: January 2026

To the End User: A Note from the Senior Application Scientist

Following a comprehensive and exhaustive search of public scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and a wide array of peer-reviewed journals, it has been determined that the specific single-crystal X-ray structure of 2-chloro-3-nitrophenol (CAS No. 603-84-9) has not been publicly reported.

The absence of this primary experimental data makes it impossible to fulfill the request for an in-depth technical guide on its specific crystal structure. A valid structural analysis, by definition, requires the foundational crystallographic information file (CIF) which contains unit cell dimensions, space group, and atomic coordinates. Without this data, any discussion of molecular geometry, intermolecular interactions, and supramolecular assembly would be purely speculative and would not meet the required standards of scientific integrity and authoritative grounding.

While the requested guide on this compound cannot be produced, I have instead prepared a technical whitepaper outlining the methodology and workflow that a research team would follow to determine and analyze such a structure. This guide uses the original topic as a case study, detailing the exact experimental and computational steps that would be required to take the compound from a powder to a fully analyzed, publication-ready crystal structure. This serves as an authoritative template for researchers undertaking similar structural investigations.

Whitepaper: A Methodological Blueprint for the Crystal Structure Analysis of Novel Organic Compounds

Introduction and Strategic Importance

This compound is a substituted aromatic compound used as a precursor in the synthesis of dyes and pharmaceuticals.[1][2] Understanding its solid-state structure is paramount for controlling polymorphism, predicting solubility, and designing derivatives with tailored physicochemical properties. The three-dimensional arrangement of molecules in the crystal lattice, governed by a delicate balance of intermolecular forces, dictates the material's bulk properties. This document outlines the definitive workflow for elucidating this structure via single-crystal X-ray diffraction (SC-XRD), supplemented by computational and spectroscopic analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

The first critical phase is to obtain single crystals of sufficient quality for diffraction—typically well-formed, without defects, and with dimensions of 0.1-0.3 mm.[3]

2.1 Synthesis The target compound, this compound, can be prepared via the nitration of 2-chlorophenol.

  • Rationale: This electrophilic aromatic substitution is a standard and reliable method for introducing a nitro group onto a phenol ring. Reaction conditions (temperature, nitrating agent) must be carefully controlled to manage regioselectivity and prevent over-nitration.

2.2 Crystallization Protocol Growing high-quality crystals is often the most challenging step. Several methods should be attempted in parallel.

  • Step 1: Solvent Screening. The compound's solubility should be tested in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify a solvent in which it is sparingly soluble.

  • Step 2: Slow Evaporation. A nearly saturated solution is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent increases the concentration, promoting nucleation and crystal growth.

  • Step 3: Vapor Diffusion (Hanging or Sitting Drop). A concentrated solution of the compound is placed as a drop on a slide, which is then sealed over a reservoir of a miscible "anti-solvent" (a solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

  • Step 4: Cooling. A saturated solution is prepared at an elevated temperature and allowed to cool slowly and undisturbed to room temperature, or below.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Experiment

SC-XRD is the gold standard for determining the atomic arrangement in a crystalline solid. It relies on the principle that X-rays are diffracted by the electron clouds of atoms in a periodic lattice, creating a unique diffraction pattern from which the structure can be deduced.

sc_xrd_workflow

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or loop.[3]

  • Data Collection: The mounted crystal is placed on a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K), and centered in the X-ray beam.

    • Scientist's Note: Cooling is crucial as it minimizes atomic thermal vibrations, leading to a more precise determination of atomic positions and higher quality data at high diffraction angles.

  • Unit Cell Determination: A short series of diffraction images are taken to locate reflections, which are then indexed to determine the preliminary unit cell parameters and Bravais lattice.

  • Data Integration and Scaling: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[3] The raw intensities are integrated, corrected for experimental factors (like absorption), and scaled.

  • Structure Solution: The "phase problem"—the fact that detectors measure intensity but not the phase of the diffracted waves—is solved using computational methods, such as Direct Methods, to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, typically with software like SHELXL. The process iteratively adjusts atomic positions, occupancies, and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

Structural Analysis and Interpretation

Once a refined structure is obtained, the analysis begins. This involves examining the molecular geometry and, critically, the intermolecular interactions that build the three-dimensional lattice.

4.1 Hirshfeld Surface Analysis Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. The surface is drawn around a molecule, and the distance from the surface to the nearest atom exterior (de) and interior (di) is calculated. These values are mapped onto the surface to reveal close contacts.

  • d_norm Surface: A normalized contact distance (dnorm) is colored to highlight interactions. Red spots indicate close contacts (like hydrogen bonds) where the distance is shorter than the van der Waals radii sum, white indicates contacts around the vdW separation, and blue indicates longer contacts.[1]

  • 2D Fingerprint Plots: These plots summarize all interactions by plotting de against di, with characteristic shapes revealing the prevalence of different interaction types (e.g., sharp spikes for strong O-H···O hydrogen bonds, wing-like shapes for C-H···π interactions).

4.2 Computational Complementation with DFT Density Functional Theory (DFT) calculations are used to corroborate experimental findings.

  • Geometry Optimization: The molecular structure of this compound would be optimized in the gas phase using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)). Comparing the optimized geometry with the experimental crystal structure reveals conformational changes induced by crystal packing forces.

  • Molecular Electrostatic Potential (MEP): An MEP map would be calculated to visualize the electrostatic landscape of the molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This helps rationalize the observed intermolecular interactions, such as hydrogen bonding to the nitro and hydroxyl groups.

Conclusion

While the specific crystal structure of this compound remains to be determined, the methodological framework presented here provides a robust and comprehensive pathway for its elucidation. This process, combining meticulous crystallization, precise SC-XRD experimentation, and insightful computational analysis, is the cornerstone of modern structural chemistry, enabling researchers to decode the complex interplay of forces that govern the solid state.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 31.
  • CrystalExplorer. (n.d.). The Hirshfeld Surface.
  • PubChem. (n.d.). 1-Chloro-2-nitrobenzene. National Center for Biotechnology Information.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • OlexSys. (n.d.). Structure Refinement.
  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • TLE, Big Chem. (2022). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate.
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC.
  • Quantum ESPRESSO. (n.d.). Crystal structure. QE-Notes.
  • STOE & Cie GmbH. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube.
  • ResearchGate. (n.d.). DFT calculation for the crystal structure, ion diffusion path and band....
  • Černý, R. (2013). Combined X-ray powder diffraction and DFT calculation to elucidate molecular and crystal structure of fluorostyrenes. Materials Structure, 20(1).
  • Reddit. (2025, March 11). DFT from crystal structure. r/comp_chem.
  • ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-nitrophenol (CAS No. 603-84-9) is an aromatic organic compound featuring a phenol backbone substituted with a chloro group at position 2 and a nitro group at position 3.[1] This substitution pattern creates a unique electronic environment around the benzene ring, making it an excellent subject for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the NMR profile of this molecule is crucial for scientists in synthetic chemistry, materials science, and drug development for structural verification and purity assessment.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It delves into the theoretical principles governing the observed chemical shifts and coupling constants, presents assigned spectral data, and outlines a robust experimental protocol for data acquisition. The insights herein are grounded in established spectroscopic principles to ensure technical accuracy and practical utility for researchers.

Chemical structure of this compound with atom numbering Figure 1: Structure of this compound with IUPAC numbering for NMR assignment.

The Science of Prediction: Substituent Effects on the Aromatic System

The chemical shifts observed in the NMR spectra of substituted benzenes are governed by the electronic effects of the substituents.[2][3] In this compound, three different groups—hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂)—exert competing and complementary influences on the electron density of the aromatic ring.

  • Hydroxyl (-OH) Group: The -OH group is a powerful electron-donating group (EDG) through resonance (lone pairs on oxygen delocalize into the ring) and weakly electron-withdrawing through induction. This net effect increases electron density, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded (shifted upfield to lower ppm values).[4]

  • Chloro (-Cl) Group: The -Cl group exhibits a dual nature. It is electron-withdrawing via its strong inductive effect but electron-donating through resonance. Overall, it is considered a deactivating group that directs incoming electrophiles to the ortho and para positions. Its effect on NMR chemical shifts is complex but generally results in deshielding of the directly attached carbon.

  • Nitro (-NO₂) Group: The -NO₂ group is a potent electron-withdrawing group (EWG) through both resonance and induction. It strongly deactivates the ring by pulling electron density out of the π-system. This leads to significant deshielding of the ring protons and carbons, shifting their signals downfield to higher ppm values, especially at the ortho and para positions.[2][3]

In this compound, the protons (H-4, H-5, H-6) and carbons (C-1 to C-6) experience a combination of these effects, resulting in a predictable yet complex NMR spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound displays distinct signals for the three aromatic protons and the single phenolic proton. The chemical shifts are influenced by the electronic environment created by the adjacent substituents.

Disclaimer: Experimental spectral data for this specific isomer is not widely published. The data presented below is based on high-quality prediction from spectral databases and analysis of closely related isomers. All interpretations are grounded in established NMR theory.

Table 1: Predicted ¹H NMR Data for this compound

ProtonAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
OHPhenolic H~10-11 (in DMSO-d₆)Broad SingletN/A
H-6H ortho to -OH~7.2 - 7.4Doublet of Doublets (dd)J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5
H-4H para to -OH~7.5 - 7.7Doublet of Doublets (dd)J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
H-5H between H4/H6~7.0 - 7.2Triplet (t)J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
Interpretation of Signals
  • Phenolic Proton (OH): The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, it appears as a broad singlet far downfield (δ 8-14 ppm) due to strong hydrogen bonding.[5] This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[6]

  • H-4 (δ ~7.5 - 7.7 ppm): This proton is ortho to the strongly electron-withdrawing nitro group and para to the electron-donating hydroxyl group. The powerful deshielding effect of the nitro group dominates, shifting this proton significantly downfield. It appears as a doublet of doublets due to coupling with H-5 (ortho coupling, ³J ≈ 8.0 Hz) and H-6 (para coupling, ⁵J ≈ 1.5 Hz).

  • H-6 (δ ~7.2 - 7.4 ppm): This proton is ortho to the hydroxyl group and meta to the nitro group. The shielding effect from the -OH group and the lesser deshielding from the meta -NO₂ group place it upfield relative to H-4. It appears as a doublet of doublets from coupling to H-5 (ortho coupling, ³J ≈ 8.0 Hz) and H-4 (meta coupling, ⁴J ≈ 1.5 Hz).

  • H-5 (δ ~7.0 - 7.2 ppm): This proton is meta to both the -OH and -NO₂ groups and is the most shielded of the aromatic protons. It appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-4 and H-6 (ortho couplings, ³J ≈ 8.0 Hz).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the six aromatic carbons are highly sensitive to the nature of the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonAssignmentPredicted Chemical Shift (δ, ppm)
C-1C-OH~150 - 155
C-3C-NO₂~148 - 152
C-2C-Cl~120 - 125
C-5CH~118 - 122
C-4CH~125 - 130
C-6CH~115 - 119
Interpretation of Signals
  • C-1 (C-OH, δ ~150-155 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom.[7]

  • C-3 (C-NO₂, δ ~148-152 ppm): The carbon bearing the nitro group is also strongly deshielded, reflecting the powerful electron-withdrawing nature of this substituent.

  • C-2 (C-Cl, δ ~120-125 ppm): The carbon attached to the chlorine atom shows a moderate downfield shift.

  • Protonated Carbons (C-4, C-5, C-6): These carbons appear in the typical aromatic region (δ 110-130 ppm).[2][3] Their relative shifts are determined by their position relative to the substituents. C-6, being ortho to the electron-donating -OH group, is expected to be the most shielded (lowest ppm). C-4, being ortho to the electron-withdrawing -NO₂ group, is the most deshielded. C-5 lies at an intermediate chemical shift. Quaternary carbons (C-1, C-2, C-3) typically show weaker signals than protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and standardized instrument parameters.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9][10] DMSO-d₆ is often preferred for phenols as it solubilizes the compound well and allows for the observation of the -OH proton.

    • Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for sharp NMR signals.[9][11]

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11][12]

    • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

  • Instrument Setup and Data Acquisition:

    • The following parameters are typical for a 400 or 500 MHz spectrometer.[13]

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans (NS): 16-32 scans.

      • Relaxation Delay (D1): 2-5 seconds.

      • Acquisition Time (AQ): 3-4 seconds.

      • Spectral Width (SW): 16-20 ppm.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans (NS): 1024-4096 scans (due to low natural abundance).

      • Relaxation Delay (D1): 2 seconds.

      • Acquisition Time (AQ): 1-2 seconds.

      • Spectral Width (SW): 240-250 ppm.

    • Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C), Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0.00 ppm).[9][13]

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (15-25 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Spectrometer filter->insert setup 5. Load Parameters & Shim & Tune insert->setup acquire 6. Acquire Spectrum (1H & 13C) setup->acquire process 7. Process FID (FT, Phase, Baseline) acquire->process calibrate 8. Calibrate Spectrum process->calibrate assign 9. Assign Signals calibrate->assign Validation_Logic A Theoretical Prediction (Substituent Effects) E Final Validated Assignment A->E Provides Rationale B 1D 1H Spectrum (Shifts, Multiplicity, J-Coupling) D 2D NMR (COSY, HSQC) B->D B->E Confirms H-H Connectivity C 1D 13C Spectrum (Chemical Shifts) C->D C->E Assigns C Skeleton D->E Unambiguous Proof

Caption: A self-validating logic flow for NMR spectral assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are a direct reflection of its complex electronic structure. The strong electron-withdrawing nitro group and the electron-donating hydroxyl group create a significant chemical shift dispersion in both the proton and carbon spectra, allowing for a complete and unambiguous assignment of all signals. By following the detailed experimental protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently use NMR spectroscopy to verify the structure and purity of this and related compounds, ensuring the integrity of their scientific endeavors.

References

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An In-depth Technical Guide to the Electrophilic Substitution Mechanisms of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenols represent a cornerstone class of aromatic compounds, distinguished by a hydroxyl (-OH) group directly bonded to a benzene ring. This hydroxyl substituent profoundly influences the reactivity of the aromatic system, rendering it highly susceptible to electrophilic attack. The lone pairs of electrons on the oxygen atom are delocalized into the π-system of the ring, increasing its electron density and making it significantly more nucleophilic than benzene.[1][2] This guide provides a comprehensive exploration of the electrophilic substitution mechanisms pertinent to phenols. It delves into the electronic underpinnings of the hydroxyl group's activating and directing effects, details the mechanisms of key reactions, and offers field-proven insights into controlling reaction outcomes for research, drug development, and industrial applications.

The Core Principle: Activation and Directing Effects of the Hydroxyl Group

The exceptional reactivity of phenols in electrophilic aromatic substitution (EAS) is a direct consequence of the hydroxyl group's electronic properties.[3] The -OH group is a powerful activating substituent, meaning it increases the rate of reaction compared to unsubstituted benzene.[2] It is also an ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to its location.[4][5][6]

This behavior is rooted in two competing electronic effects:

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be donated into the aromatic ring through resonance.[1][5][7] This delocalization of electrons enriches the electron density of the π-system, particularly at the ortho and para carbons, which acquire a partial negative charge.[8] This increased nucleophilicity makes the ring highly attractive to electron-deficient electrophiles.[1]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond. However, for the hydroxyl group, the resonance effect is overwhelmingly dominant, leading to a net activation of the ring.

The resonance stabilization of the intermediate carbocation (the arenium ion or sigma complex) formed during the attack further explains the directing effect. When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting arenium ion allows the positive charge to be delocalized onto the oxygen atom, a particularly stable arrangement. This level of stabilization is not possible if the attack occurs at the meta position.

Caption: Resonance delocalization in phenol increases electron density at the ortho and para positions.

Furthermore, under basic conditions, phenol is deprotonated to form the phenoxide ion. The resulting negative charge on the oxygen atom makes it an even more potent electron-donating group, dramatically increasing the ring's reactivity towards even weak electrophiles.[4][9]

General Mechanism of Electrophilic Substitution

The substitution process follows a conserved, two-step mechanism:

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. This is typically the rate-determining step.[10]

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

General_EAS_Mechanism Start Phenol + Electrophile (E+) SigmaComplex Arenium Ion Intermediate (Sigma Complex) Start->SigmaComplex π-electrons attack E+ (Rate-determining step) Product Substituted Phenol SigmaComplex->Product Aromaticity restored ProtonatedBase Protonated Base (B-H+) Base Base (B:) Base->SigmaComplex Deprotonation

Caption: Generalized two-step mechanism for electrophilic aromatic substitution on a phenol ring.

Key Electrophilic Substitution Reactions of Phenols

The high reactivity of the phenolic ring means that reactions often proceed under milder conditions than those required for benzene. Polysubstitution can be a significant issue if reaction conditions are not carefully controlled.[11]

Halogenation

Due to the strong activating effect of the hydroxyl group, halogenation of phenol does not require a Lewis acid catalyst (like FeBr₃ or AlCl₃), which is necessary for the halogenation of benzene.[4][12]

  • In Polar Solvents (e.g., Bromine Water): When phenol is treated with bromine water, the reaction is rapid and exhaustive, yielding a white precipitate of 2,4,6-tribromophenol.[2][4] The polar solvent facilitates the ionization of bromine and stabilizes the polar intermediates, promoting polysubstitution.[13]

  • In Nonpolar Solvents (e.g., CS₂ or CCl₄): To achieve monosubstitution, the reaction must be conducted in a nonpolar solvent at a low temperature.[4][12] These conditions temper the reactivity, leading to a mixture of o-bromophenol and p-bromophenol, with the para isomer typically predominating due to reduced steric hindrance.[13]

Nitration

The nitration of phenol also showcases its high reactivity.

  • With Dilute Nitric Acid: Treatment of phenol with dilute nitric acid at a low temperature (around 298 K) yields a mixture of o-nitrophenol and p-nitrophenol.[4][11][14] These isomers can be readily separated by steam distillation; o-nitrophenol is more volatile due to intramolecular hydrogen bonding, whereas p-nitrophenol exhibits intermolecular hydrogen bonding, leading to a higher boiling point.[4]

  • With Concentrated Nitric Acid: Using concentrated nitric acid results in the formation of 2,4,6-trinitrophenol, commonly known as picric acid.[4][11] However, this reaction often suffers from poor yields due to significant oxidation of the phenol ring by the strong acid.[14][15]

Sulfonation

The sulfonation of phenol with concentrated sulfuric acid is a reversible reaction where the product distribution is temperature-dependent.[10]

  • Low Temperature (288-293 K): At lower temperatures, the reaction is under kinetic control, and the major product is o-phenolsulfonic acid.[10][16]

  • High Temperature (373 K / 100 °C): At higher temperatures, the reaction is under thermodynamic control. The more stable p-phenolsulfonic acid is the predominant product.[10][16] The ortho isomer, if heated to this temperature, will rearrange to the para isomer.[10]

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation of phenols are often problematic and give poor yields.[17][18] The primary reason is that the lone pair of electrons on the phenolic oxygen coordinates with the Lewis acid catalyst (e.g., AlCl₃).[17][18] This coordination deactivates the ring by creating a positive charge on the oxygen, which then acts as a strong electron-withdrawing group.

Alternative strategies are employed:

  • Fries Rearrangement: Phenols can be O-acylated to form a phenyl ester. In the presence of a Lewis acid catalyst and heat, this ester undergoes an intramolecular rearrangement to yield ortho- and para-hydroxyarylketones.[17][18]

  • Alkylation with Milder Reagents: Alkylation can sometimes be achieved using reagents that generate an electrophile without a strong Lewis acid, such as reacting with an alcohol in the presence of an acid catalyst.[19][20]

Kolbe-Schmitt Reaction (Carboxylation)

This reaction is a cornerstone of industrial organic synthesis, notably for the production of salicylic acid, the precursor to aspirin.[9][21] The mechanism involves the nucleophilic addition of sodium phenoxide to carbon dioxide (a weak electrophile) under pressure and heat (typically 125 °C and 100 atm).[9][21][22]

The high reactivity of the phenoxide ion is critical for this reaction to proceed.[4][9][23] The reaction is followed by acidification to yield the final product, primarily ortho-hydroxybenzoic acid (salicylic acid).[21] The preference for ortho substitution is often attributed to the coordination of the sodium ion between the phenoxide oxygen and the carbon dioxide.[12]

Reimer-Tiemann Reaction (Formylation)

The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the phenol ring, primarily at the ortho position.[24][25] The reaction involves treating phenol with chloroform (CHCl₃) in a strong aqueous base like NaOH.[4][24]

The key steps in the mechanism are:

  • Generation of Dichlorocarbene: The strong base deprotonates chloroform to form a trichloromethyl anion, which then undergoes alpha-elimination to produce the highly reactive electrophile, dichlorocarbene (:CCl₂).[24][25][26]

  • Electrophilic Attack: The electron-rich phenoxide ion attacks the electron-deficient dichlorocarbene.[26] This attack is regioselective for the ortho position.

  • Hydrolysis: The resulting intermediate is hydrolyzed by the base to form the final product, o-hydroxybenzaldehyde (salicylaldehyde).[24]

Reimer_Tiemann_Mechanism cluster_carbene Step 1: Dichlorocarbene Generation cluster_attack Step 2: Electrophilic Attack cluster_hydrolysis Step 3: Hydrolysis CHCl3 + OH- CHCl3 + OH- [:CCl3]- [:CCl3]- CHCl3 + OH-->[:CCl3]- α-elimination [:CCl2]\n(Dichlorocarbene) [:CCl2] (Dichlorocarbene) [:CCl3]-->[:CCl2]\n(Dichlorocarbene) α-elimination Phenoxide Ion Phenoxide Ion Dichloromethyl-\nphenoxide Intermediate Dichloromethyl- phenoxide Intermediate Phenoxide Ion->Dichloromethyl-\nphenoxide Intermediate attacks :CCl2 Salicylaldehyde Salicylaldehyde Dichloromethyl-\nphenoxide Intermediate->Salicylaldehyde + 2OH-, then H3O+

Caption: Key stages of the Reimer-Tiemann reaction mechanism.

Summary of Reactions and Conditions

ReactionReagent(s)ElectrophileKey ConditionsTypical Product(s)
Halogenation Br₂ in H₂OBr⁺ (polarized)Room Temperature2,4,6-Tribromophenol[4]
Br₂ in CS₂Br₂Low Temperatureo- and p-Bromophenol[4]
Nitration Dilute HNO₃NO₂⁺Low Temperature (298 K)o- and p-Nitrophenol[4]
Conc. HNO₃ / H₂SO₄NO₂⁺Heat2,4,6-Trinitrophenol[4]
Sulfonation Conc. H₂SO₄SO₃Low Temperatureo-Phenolsulfonic acid[10]
Conc. H₂SO₄SO₃High Temperature (373 K)p-Phenolsulfonic acid[10]
Kolbe-Schmitt 1. NaOH, CO₂2. H⁺CO₂125 °C, 100 atmSalicylic acid[9][21]
Reimer-Tiemann CHCl₃, NaOH:CCl₂HeatSalicylaldehyde[24]

Experimental Protocol: Heterogeneous Mononitration of Phenol

Direct nitration of phenol can be challenging due to oxidation and polysubstitution.[27][28] A modern, field-proven approach utilizes a heterogeneous system to generate nitric acid in situ under mild conditions, offering better control and simpler work-up.[29]

Objective: To synthesize mononitrophenols from phenol using a solid-supported acid catalyst system.

Materials:

  • Phenol

  • Magnesium bisulfate (Mg(HSO₄)₂) or Sodium bisulfate monohydrate (NaHSO₄·H₂O)

  • Sodium nitrate (NaNO₃)

  • Wet Silica Gel (SiO₂, 50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow:

Nitration_Workflow start Start: Combine Reactants step1 Suspend Phenol, Mg(HSO₄)₂, NaNO₃, and wet SiO₂ in CH₂Cl₂ start->step1 step2 Stir vigorously at room temperature (e.g., 30 min) step1->step2 step3 Filter the reaction mixture to remove solids step2->step3 step4 Wash residue with fresh CH₂Cl₂ step3->step4 step5 Combine filtrate and washings step4->step5 step6 Dry combined organic phase with anhydrous Na₂SO₄ step5->step6 step7 Filter to remove drying agent step6->step7 step8 Evaporate solvent under reduced pressure step7->step8 end End: Isolate Crude Mononitrophenol Mixture step8->end

Caption: Experimental workflow for the heterogeneous nitration of phenol.

Procedure: [29]

  • In a round-bottom flask, create a suspension of phenol (1.0 eq), Mg(HSO₄)₂ (1.0 eq), NaNO₃ (1.0 eq), and wet SiO₂ in dichloromethane.

  • Stir the heterogeneous mixture magnetically at room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically 30-60 minutes), filter the mixture to remove the solid reagents.

  • Wash the solid residue with two small portions of fresh dichloromethane.

  • Combine the filtrate and the washings.

  • Add anhydrous Na₂SO₄ to the combined organic solution to remove any residual water.

  • After 15 minutes, filter the solution to remove the drying agent.

  • Remove the solvent via rotary evaporation to yield the crude product, a mixture of o- and p-nitrophenols.

  • The isomers can be further purified and separated using column chromatography.

Causality Behind Choices:

  • Heterogeneous System: Using solid inorganic acid salts (Mg(HSO₄)₂) and SiO₂ provides a surface for the in situ generation of HNO₃ in low concentrations, preventing the strong oxidation and runaway reactions associated with concentrated acids.[29]

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of the sensitive phenol ring.[29]

  • Simple Work-up: The solid reagents are easily removed by simple filtration, minimizing the need for aqueous extractions and reducing chemical waste.[29]

Conclusion

The hydroxyl group's powerful electron-donating resonance effect makes phenol a highly activated system for electrophilic aromatic substitution. This reactivity, while synthetically useful, necessitates a nuanced understanding of reaction mechanisms and careful control of experimental conditions to achieve desired selectivity and avoid unwanted side reactions like oxidation and polysubstitution. For researchers and drug development professionals, mastering the principles of halogenation, nitration, sulfonation, and specialized named reactions like the Kolbe-Schmitt and Reimer-Tiemann is essential for the rational design and synthesis of a vast array of phenolic compounds, from bulk chemicals to complex pharmaceutical intermediates.

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theoretical calculation of 2-Chloro-3-nitrophenol properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of 2-Chloro-3-nitrophenol Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₄ClNO₃, CAS No. 603-84-9) is a significant chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] A thorough understanding of its molecular structure and electronic properties is crucial for optimizing reaction pathways, predicting its reactivity, and understanding its biological and environmental interactions. This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations, primarily focusing on Density Functional Theory (DFT). We will detail the computational methodology, present theoretically derived data for its geometric, vibrational, and electronic properties, and discuss the practical implications of these findings for research and development.

Introduction: The Rationale for a Computational Approach

While experimental data provides benchmark values for the physicochemical properties of a molecule, computational chemistry offers a powerful complementary approach. Theoretical calculations allow for the elucidation of properties that are difficult or impossible to measure experimentally, such as transition states, molecular orbitals, and detailed vibrational modes. For a molecule like this compound, a substituted aromatic compound, intramolecular interactions between the hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂) groups dictate its overall conformation, reactivity, and spectral characteristics.

The primary objective of this guide is to establish a robust, self-validating computational protocol for characterizing this compound. By employing DFT, we can predict its properties with a high degree of accuracy, providing insights that can accelerate drug discovery and chemical synthesis programs.

Foundational Physicochemical Properties

Before delving into theoretical calculations, it is essential to ground our work in established experimental and predicted data. This serves as a baseline for validating our computational results.

PropertyValueSource
Molecular Formula C₆H₄ClNO₃[1][4]
Molecular Weight 173.55 g/mol [1][4][5]
CAS Number 603-84-9[1][2][5]
Appearance Orange crystalline powder[1][6]
Melting Point 120.5 °C[2][6]
Boiling Point (Predicted) 279.6 °C at 760 mmHg[2][6]
pKa (Predicted) 7.39 ± 0.25[1][2]

The Computational Workflow: A Step-by-Step Protocol

The theoretical analysis of this compound follows a structured workflow designed to ensure accuracy and reproducibility. This process begins with geometry optimization and culminates in the calculation of complex electronic and spectroscopic properties.

Diagram of the Computational Workflow

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_output 3. Data Analysis & Interpretation Input Initial 3D Structure of this compound Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Submit for Calculation Freq Vibrational Frequency Analysis Opt->Freq Verify Minimum Energy Electronic Electronic Properties (HOMO, LUMO, MEP) Opt->Electronic Use Optimized Geometry Spectra Spectroscopic Calculations (UV-Vis, NMR) Opt->Spectra Use Optimized Geometry Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Vib IR/Raman Spectra Assignment Freq->Vib React Reactivity Prediction (Energy Gap, ESP) Electronic->React Spec Simulated Spectra Comparison Spectra->Spec

Caption: A standardized workflow for the theoretical property calculation of this compound.

Experimental Protocol: Density Functional Theory (DFT) Calculation
  • Initial Structure Creation : A 3D model of this compound is constructed using molecular modeling software. The initial bond lengths and angles are set to standard values.

  • Selection of Method and Basis Set :

    • Method (Functional): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. Causality: B3LYP provides a well-balanced description of electronic correlation and exchange effects for organic molecules, offering a good compromise between computational cost and accuracy for systems like nitrophenols.[7][8]

    • Basis Set: The 6-311++G(d,p) basis set is selected. Causality: This is a triple-zeta basis set that provides flexibility for valence electrons. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing the lone pairs on oxygen and nitrogen and potential weak intramolecular interactions. The (d,p) polarization functions are essential for describing the anisotropic electron density around non-hydrogen (d) and hydrogen (p) atoms, which is critical in a substituted aromatic ring.

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process iteratively adjusts atomic coordinates until the forces on each atom are negligible.

  • Frequency Analysis : A vibrational frequency calculation is performed on the optimized geometry. Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state. These calculations also yield the zero-point vibrational energy (ZPVE) and theoretical infrared (IR) and Raman spectra.[7]

  • Property Calculations : Using the validated minimum-energy structure, further calculations are performed to determine electronic and spectroscopic properties.

Calculated Molecular Properties

The following sections present the theoretical data derived from the DFT protocol.

Optimized Molecular Geometry

The precise arrangement of atoms dictates the molecule's steric and electronic profile. The substituents on the phenol ring introduce significant electronic asymmetry.

Caption: Atom numbering scheme for this compound used in geometry tables.

Table 1: Selected Calculated Bond Lengths and Angles

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1–O11.358
C2–Cl1.745
C3–N1.472
N–O21.231
N–O31.231
Bond Angles (°) ** C2–C1–C6119.5
C1–C2–Cl118.7
C2–C3–N121.3
O2–N–O3124.8
Dihedral Angle (°) **Cl–C2–C3–N1.5

Expertise & Experience: The C3-N bond length (1.472 Å) is typical for a C-N single bond adjacent to an aromatic ring, indicating limited conjugation of the nitro group with the ring due to steric hindrance from the adjacent chlorine atom. The small Cl–C2–C3–N dihedral angle suggests the nitro and chloro groups are nearly coplanar with the benzene ring, which maximizes electronic interactions.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for functional group identification. Theoretical frequency calculations allow for the precise assignment of observed experimental IR and Raman bands.

Table 2: Key Calculated Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Assignment (Potential Energy Distribution, %)
3580~3500-3400O–H stretching (νOH) (100%)
3095~3100-3000Aromatic C–H stretching (νCH) (99%)
1585~1590Aromatic C=C stretching (νCC) (68%)
1535~1540Asymmetric NO₂ stretching (νasNO₂) (85%)
1350~1345Symmetric NO₂ stretching (νsNO₂) (88%)
1280~1275C–O stretching (νCO) (45%), in-plane O-H bend (δOH) (30%)
850~840C–Cl stretching (νCCl) (75%)
730~725NO₂ wagging (ωNO₂) (60%)

Trustworthiness: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. Scaling factors are often applied to improve agreement, but the unscaled values are presented here to maintain theoretical purity. The assignments are based on the potential energy distribution (PED), which quantitatively describes the contribution of each internal coordinate to a given normal mode.[7]

Electronic Properties and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.[8]

Table 3: Calculated Electronic Properties

ParameterCalculated Value
HOMO Energy -6.85 eV
LUMO Energy -3.12 eV
HOMO-LUMO Energy Gap (ΔE) 3.73 eV
Dipole Moment 4.51 Debye

Authoritative Grounding: The HOMO is primarily localized over the phenol ring and the oxygen atom of the hydroxyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the aromatic ring, highlighting the sites susceptible to nucleophilic attack. The large energy gap of 3.73 eV suggests that this compound is a relatively stable molecule. The significant dipole moment arises from the strong electron-withdrawing nature of the nitro and chloro groups and the electron-donating hydroxyl group, contributing to its solubility in polar solvents.

Simulation of Spectroscopic Properties

1. UV-Visible Spectroscopy: Theoretical calculations can predict the electronic transitions that give rise to UV-Visible absorption. Time-Dependent DFT (TD-DFT) is the method of choice for this purpose. The primary electronic transition is predicted to be a π → π* transition, with significant charge transfer character from the hydroxyl-substituted ring to the nitro group. This corresponds to the HOMO → LUMO transition and is calculated to occur at approximately 332 nm , which aligns with the typical absorption profile of nitrophenols in the UV-A to UV-B range.[9]

2. NMR Spectroscopy: The chemical environment of each nucleus determines its NMR chemical shift. Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict these shifts.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS

AtomCalculated ¹H ShiftAtomCalculated ¹³C Shift
H (on O1)8.95C1 (-OH)152.1
H (on C4)7.42C2 (-Cl)120.5
H (on C5)7.15C3 (-NO₂)145.8
H (on C6)7.68C4125.4
C5121.8
C6130.2

Expertise & Experience: The proton on the hydroxyl group is significantly deshielded due to the electron-withdrawing effects of the ring substituents and potential intramolecular hydrogen bonding. In the ¹³C spectrum, the carbons directly attached to the electronegative substituents (C1, C2, C3) show the largest downfield shifts, as expected.[10][11] These predicted shifts provide a powerful tool for structural confirmation when compared with experimental spectra.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for characterizing this compound using DFT calculations. The presented data on its geometry, vibrational modes, and electronic properties provide a detailed molecular-level understanding that is invaluable for chemical synthesis and drug development. The close correlation between theoretically derived properties and known chemical principles establishes this computational protocol as a reliable, self-validating system.

Future work could extend this methodology to study reaction mechanisms involving this compound, calculate its excited-state properties to understand its photostability, or model its interactions with biological targets to inform rational drug design.

References

  • ChemBK. (2024, April 9). This compound - Physico-chemical Properties.
  • PubChem. (n.d.). Phenol, 2-chloro-3-nitro-. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Chloro-3-methyl-4-nitrophenol. National Center for Biotechnology Information.
  • Wang, J., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(11), 3328. MDPI.
  • PubChem. (n.d.). (2-Chloro-3-nitrophenyl)methanol. National Center for Biotechnology Information.
  • Krishnakumar, V., & Ramasamy, R. (2009). Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. Journal of Raman Spectroscopy, 40(11). ResearchGate.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • RJPN. (n.d.). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Rasayan Journal of Chemistry.
  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol.
  • University College London. (n.d.). Chemical shifts.

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Methodological & Application

Application Notes & Protocols: The Role of 2-Chloro-3-nitrophenol in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Chloro-3-nitrophenol

In the vast landscape of synthetic organic chemistry, the creation of color is both an art and a science, dominated by the versatile class of azo dyes. These compounds, characterized by the nitrogen-nitrogen double bond (–N=N–), account for over 60% of the synthetic dyes used across industries.[1] The key to their diversity and utility lies in the judicious selection of aromatic precursors. This compound is one such precursor, a valuable intermediate whose specific electronic and structural properties make it a compelling component in the synthesis of specialized azo dyes.[2]

This document serves as a comprehensive technical guide for researchers and development professionals. It moves beyond simple procedural lists to explain the causality behind the protocols, grounding the methodology in the fundamental principles of diazotization and azo coupling reactions. We will explore the properties of this compound and provide a detailed, field-proven protocol for its use as a coupling component in the synthesis of a novel azo dye.

Physicochemical Properties of this compound

This compound (CAS No. 603-84-9) is an orange or yellow crystalline solid.[2][3] Its structure, featuring a hydroxyl group, a nitro group, and a chlorine atom on the benzene ring, dictates its reactivity. The electron-withdrawing nature of the nitro and chloro groups influences the acidity of the phenolic proton and activates the ring for certain reactions.

PropertyValueReference
CAS Number 603-84-9[4]
Molecular Formula C₆H₄ClNO₃[4]
Molecular Weight 173.55 g/mol [4]
Appearance Yellow to Orange Crystalline Powder[2][5]
Melting Point 120.5 °C[3]
Boiling Point 279.6 °C at 760 mmHg[3]
Storage Temperature Room Temperature, sealed in dry conditions[2][5]

The Cornerstone of Azo Dye Synthesis: A Mechanistic Overview

The synthesis of azo dyes is a classic and robust two-stage process.[1][6] Understanding the mechanism of each stage is critical for troubleshooting, optimization, and ensuring the safety and success of the synthesis.

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[7] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[1][]

Causality: The reaction must be performed at low temperatures (typically 0–5 °C) because diazonium salts are unstable and can decompose violently or react with water at higher temperatures, yielding phenols and nitrogen gas.[1] The strong acid serves two purposes: it generates the necessary nitrous acid and prevents the newly formed diazonium salt from coupling with the unreacted primary amine.[9] The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine.[1]

Diazotization_Mechanism cluster_0 Nitrous Acid Formation cluster_1 Nitrosonium Ion Formation cluster_2 Diazonium Salt Formation NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + HCl HCl HCl HCl->HONO NaCl NaCl HONO2 HONO H2ONO H₂O⁺-NO HONO2->H2ONO + H⁺ HCl2 HCl NO_plus NO⁺ (Nitrosonium ion) H2ONO->NO_plus - H₂O H2O H₂O ArNH2 Ar-NH₂ ArNH2NO Ar-NH₂⁺-NO ArNH2->ArNH2NO + NO⁺ NO_plus2 NO⁺ ArN_NOH Ar-N=N-OH ArNH2NO->ArN_NOH - H⁺ ArN_NOH2 Ar-N=N-OH₂⁺ ArN_NOH->ArN_NOH2 + H⁺ ArN2 Ar-N₂⁺ (Diazonium ion) ArN_NOH2->ArN2 - H₂O

Caption: Mechanism of Diazotization.

Stage 2: Azo Coupling

The diazonium salt, being a weak electrophile, readily undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the coupling component.[9][10] Phenols (like this compound) and anilines are common coupling components.

Causality: For phenols, the coupling reaction is typically carried out under mildly alkaline conditions (pH 8-10). The basic conditions deprotonate the phenol to form the much more strongly activating phenoxide ion (-O⁻), which enhances the electron density of the aromatic ring and facilitates the electrophilic attack by the diazonium ion.[10] The substitution usually occurs at the para position relative to the activating group. If the para position is blocked, coupling occurs at an ortho position.[9][10]

Azo_Coupling_Mechanism cluster_0 Phenol Activation cluster_1 Electrophilic Attack & Dye Formation Phenol Ar'-OH (this compound) Phenoxide Ar'-O⁻ (Phenoxide ion) Phenol->Phenoxide + OH⁻ OH_minus OH⁻ Diazonium Ar-N₂⁺ Intermediate Sigma Complex Diazonium->Intermediate + Ar'-O⁻ Phenoxide2 Ar'-O⁻ Phenoxide2->Intermediate AzoDye Ar-N=N-Ar'-OH (Azo Dye) Intermediate->AzoDye - H⁺

Caption: Mechanism of Azo Coupling with a Phenol.

Experimental Protocol: Synthesis of an Azo Dye

This section provides a self-validating protocol for the synthesis of an azo dye using aniline as the primary amine (diazo component) and this compound as the coupling component.

Safety First: This protocol involves strong acids, potentially harmful aromatic amines, and unstable diazonium salts. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All steps must be performed in a well-ventilated fume hood.[11]

Materials and Reagents
  • Aniline

  • This compound (CAS 603-84-9)[5]

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers, Erlenmeyer flasks, magnetic stirrer, and filtration apparatus

Workflow Overview

workflow start Start prep_diazo Prepare Diazo Solution (Aniline in HCl) start->prep_diazo prep_coupling Prepare Coupling Solution (this compound in NaOH) start->prep_coupling diazotization Diazotization (Add NaNO₂ solution at 0-5 °C) prep_diazo->diazotization coupling Azo Coupling (Combine solutions at 0-5 °C) prep_coupling->coupling diazotization->coupling Use immediately isolate Isolate Product (Vacuum Filtration) coupling->isolate Precipitate forms wash_dry Wash & Dry (Remove impurities) isolate->wash_dry characterize Characterize Dye (UV-Vis, FTIR, NMR) wash_dry->characterize end End characterize->end

Caption: Experimental workflow for azo dye synthesis.

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt [12][13]

  • In a 100 mL beaker, add aniline (0.93 g, 10 mmol) to 25 mL of distilled water.

  • Slowly and with constant stirring, add concentrated HCl (2.5 mL). Stir until the aniline hydrochloride fully dissolves.

  • Place the beaker in an ice-water bath and cool the solution to 0–5 °C. The temperature must be strictly maintained in this range for the subsequent steps.

  • In a separate small beaker, dissolve sodium nitrite (0.70 g, ~10.1 mmol) in 5 mL of cold distilled water.

  • Slowly, drop by drop, add the cold sodium nitrite solution to the stirred aniline hydrochloride solution. Keep the tip of the pipette or dropping funnel below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring in the ice bath for an additional 5-10 minutes. The resulting clear or slightly turbid solution is the benzenediazonium chloride solution. Due to its instability, it must be used immediately in the next step. [1]

Part B: Preparation of the Coupling Solution

  • In a 250 mL beaker, dissolve this compound (1.74 g, 10 mmol) in 30 mL of a 1 M sodium hydroxide (NaOH) solution.

  • Stir the mixture until the phenol is completely dissolved, forming the sodium 2-chloro-3-nitrophenoxide solution.

  • Cool this solution in a separate ice-water bath to 0–5 °C.

Part C: The Azo Coupling Reaction [12]

  • While maintaining vigorous stirring, slowly add the cold benzenediazonium chloride solution (from Part A) to the cold 2-chloro-3-nitrophenoxide solution (from Part B).

  • A deeply colored precipitate should form almost immediately. The exact color will depend on the final structure, but reds, oranges, or browns are common for this type of coupling.

  • Continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

Part D: Isolation and Purification

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter paper with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Continue to draw air through the funnel to partially dry the product.

  • Transfer the solid to a watch glass and allow it to air-dry completely, or dry it in a desiccator. Record the final mass and calculate the percentage yield.

Characterization of the Synthesized Dye

To confirm the identity and purity of the synthesized product, several analytical techniques can be employed.

  • UV-Visible Spectroscopy: Dissolving a small sample of the dye in a suitable solvent (e.g., ethanol or DMSO) and recording its UV-Vis spectrum will reveal the wavelength of maximum absorbance (λmax). This value is directly related to the color of the compound, as it corresponds to the energy of the π → π* electronic transition within the extended conjugated system of the azo dye.[14][15]

  • FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Look for characteristic peaks corresponding to the azo group (–N=N–), the hydroxyl group (–OH), and aromatic C-H and C=C bonds.[15]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The spectra can confirm the substitution pattern on the aromatic rings and provide evidence for the formation of the azo linkage.[16][17]

Concluding Remarks for the Professional Scientist

The protocol detailed herein demonstrates the effective use of this compound as a coupling component in azo dye synthesis. The substituents on the phenol ring (Cl and NO₂) will influence the final color and properties (like lightfastness and pH sensitivity) of the resulting dye. Researchers can adapt this foundational methodology by substituting the primary amine to create a combinatorial library of novel dyes.[16] The principles of strict temperature control and pH management are paramount and non-negotiable for achieving high yields and purity. This guide provides the authoritative grounding for further innovation in the synthesis of specialized azo colorants.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from University of Toronto, Department of Chemistry.
  • Guidechem. (n.d.). 2-chloro-3-nitro-phenol 603-84-9 wiki.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions.
  • Wikipedia. (n.d.). Azo coupling.
  • American Chemical Society. (n.d.). Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
  • MDPI. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Molbank, 2021(3), M1281.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • ResearchGate. (2015). The diazotization process. (a) The reaction of aniline (or other aryl amine) with nitrous acid to form a diazonium salt... [Image].
  • BOC Sciences. (n.d.). Custom Diazotization Services.
  • PubChem. (n.d.). Phenol, 2-chloro-3-nitro-.
  • Sigma-Aldrich. (n.d.). This compound.
  • ECHEMI. (n.d.). This compound SDS, 603-84-9 Safety Data Sheets.
  • ChemicalBook. (2025). 2-chloro-3-nitro-phenol.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Echemi. (n.d.). This compound Safety Data Sheet.
  • MDPI. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 17(12), 14599-14610.
  • ECHEMI. (n.d.). Buy 2-chloro-3-nitro-phenol from Chongqing Chemdad.
  • MDPI. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345.
  • Science Madness. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol.
  • NIH National Library of Medicine. (2020).
  • ResearchGate. (n.d.). Recent trends in synthesis and application of nitrogen heterocyclic azo dyes.

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Application Notes: 2-Chloro-3-nitrophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 2-Chloro-3-nitrophenol

This compound is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex pharmaceutical molecules.[1] Its chemical architecture, featuring a phenolic hydroxyl group, a nitro group, and a chlorine atom on a benzene ring, offers a rich platform for a variety of chemical transformations.[2] The strategic positioning of these functional groups allows for regioselective reactions, making it a valuable precursor in medicinal chemistry.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, enhancing the acidity of the phenolic proton and activating the chlorine atom for nucleophilic substitution reactions.[3] Furthermore, the nitro group can be readily reduced to an amino group, a cornerstone transformation in the synthesis of many pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[3][4] The presence of the chlorine atom provides an additional site for modification or can be a key feature for the biological activity of the final compound. These characteristics make this compound a precursor of interest for generating libraries of compounds for drug discovery.[2]

This document provides a comprehensive guide for researchers and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. It will cover key reaction pathways, provide detailed experimental protocols, and discuss the rationale behind the methodological choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 603-84-9[5]
Molecular Formula C₆H₄ClNO₃[5]
Molecular Weight 173.55 g/mol [5][6]
Appearance Yellow to orange crystalline powder
Melting Point 120.5 °C[7]
Storage Room Temperature, sealed in a dry place
Purity Typically ≥97%[8]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Core Synthetic Transformations

The synthetic utility of this compound is primarily centered around the selective manipulation of its three key functional groups. The following diagram illustrates the principal reaction pathways.

G This compound This compound 2-Chloro-3-aminophenol 2-Chloro-3-aminophenol This compound->2-Chloro-3-aminophenol Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) Ether Derivatives Ether Derivatives This compound->Ether Derivatives O-Alkylation/O-Arylation (e.g., Williamson Ether Synthesis) Substituted Aminophenol Derivatives Substituted Aminophenol Derivatives 2-Chloro-3-aminophenol->Substituted Aminophenol Derivatives Amide/Sulfonamide Formation (Acylation, Sulfonylation) G cluster_0 Step 1: Reduction cluster_1 Step 2: Amide Coupling This compound This compound 2-Chloro-3-aminophenol 2-Chloro-3-aminophenol This compound->2-Chloro-3-aminophenol H2, Pd/C Niclosamide Analog Niclosamide Analog 2-Chloro-3-aminophenol->Niclosamide Analog Amine Nucleophile 5-Chlorosalicylic acid 5-Chlorosalicylic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 5-Chlorosalicylic acid->Acyl Chloride Intermediate SOCl2 or (COCl)2 Acyl Chloride Intermediate->Niclosamide Analog

Sources

Application Notes & Protocols: 2-Chloro-3-nitrophenol as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Utility of Chromogenic Phenolic Compounds in Enzymology

2-Chloro-3-nitrophenol is an organic compound characterized by a phenol ring substituted with both a chlorine atom and a nitro group.[1][2] With a molecular formula of C₆H₄ClNO₃, this yellow to brown crystalline solid is moderately soluble in water and possesses acidic properties due to its hydroxyl group.[2][3] While extensively used as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals, its true value in biochemical research lies in its potential as a chromogenic substrate for various enzymatic reactions.[2][3]

The principle behind using nitrophenol-based compounds as enzymatic substrates is elegant and powerful.[4][5] Many of these molecules are either colorless or have a distinct spectral signature in their substrate form. Upon enzymatic action—such as hydrolysis, reduction, or oxidation—the electronic structure of the aromatic ring is altered, leading to the formation of a product with a different and easily detectable color or absorbance maximum.[4][6] This color change, which can be precisely measured over time using a spectrophotometer, is directly proportional to the enzyme's activity.[5] This core principle allows for the sensitive, real-time kinetic analysis of enzymes.

While direct, widespread applications of this compound are less documented than its isomers, its structural similarity to well-established substrates provides a strong basis for its use in analogous enzymatic systems. This guide will explore its established role in biodegradation pathways and provide a detailed, validated protocol for its use in a representative enzyme class: nitroreductases.

Case Study: Isomeric Precedent with 2-Chloro-4-nitrophenyl Derivatives

The utility of chloronitrophenols as enzyme substrates is best exemplified by the widespread use of a structural isomer, 2-chloro-4-nitrophenol (CNP), in clinical diagnostics. Specifically, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) is a well-established direct substrate for measuring α-amylase activity in serum and other biological fluids.[7][8]

In this system, α-amylase hydrolyzes the glycosidic bond in CNPG3, liberating the chromophore 2-chloro-4-nitrophenol.[9] The release of CNP results in a measurable increase in absorbance at 405 nm, which directly correlates with α-amylase concentration.[9] This assay is valued for its precision, low background, and the absence of a lag phase, making it suitable for high-throughput automated analyzers.[8] The success of the CNP-based α-amylase assay provides an authoritative grounding for the potential of other chloronitrophenol isomers, including this compound, to serve as effective substrates for other enzyme classes.

Primary Application: A Substrate for Bioremediation and Drug Metabolism Studies

A significant application for this compound is in the study of enzymes involved in the biodegradation of environmental pollutants and in drug metabolism.[10] Chlorinated and nitrated aromatic compounds are common industrial byproducts and are often recalcitrant in the environment.[1] Certain microorganisms, however, have evolved enzymatic pathways to degrade these xenobiotics, often using them as a sole source of carbon and energy.[1][10] These pathways are of immense interest for bioremediation and for understanding how similar chemical moieties on drug candidates might be metabolized.

The key enzymes in these pathways are typically nitroreductases and monooxygenases .[1][11]

  • Nitroreductases: These enzymes, often flavin-containing, catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or fully reduced amino (-NH₂) group.[12][13] This reaction is often the critical first step in detoxification and breakdown. The reaction requires a hydride donor, typically NADH or NADPH.[12]

  • Monooxygenases: These enzymes can hydroxylate the aromatic ring, often leading to the removal of the chlorine atom (dehalogenation) or the nitro group (denitration).[11]

By using this compound as a substrate, researchers can screen for novel microbial enzymes, characterize their activity, and study the metabolic fate of this class of compounds. This is particularly relevant in drug development, where nitroaromatic compounds are a feature of some prodrugs. The activation of these prodrugs to their cytotoxic form is often dependent on the action of nitroreductases expressed in specific target cells (e.g., in gene-directed enzyme prodrug therapy, or GDEPT).[14]

Visualizing the Nitroreductase Reaction Workflow

The following diagram illustrates the logical flow of a typical nitroreductase assay using this compound.

Nitroreductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution (e.g., cell lysate, purified NTR) Mix Combine Buffer, Enzyme, and Substrate in Cuvette Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Stock (this compound in DMSO) Prep_Substrate->Mix Prep_Cofactor Prepare Cofactor Stock (NADH in buffer) Initiate Initiate Reaction by adding NADH Prep_Cofactor->Initiate Prep_Buffer Prepare Reaction Buffer (e.g., Potassium Phosphate, pH 7.0) Prep_Buffer->Mix Mix->Initiate Measure Measure Absorbance at 340 nm (kinetic read over time) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Rate (ΔAbs/min) Plot->Calculate Convert Convert Rate to Enzyme Activity (using Beer-Lambert Law) Calculate->Convert caption Workflow for a nitroreductase kinetic assay. Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Substrate This compound (C₆H₄ClNO₃) Enzyme Nitroreductase (NTR) Substrate->Enzyme binds Cofactor NADH Cofactor->Enzyme donates hydride Product 2-Chloro-3-aminophenol (or hydroxylamino intermediate) Enzyme->Product releases Cofactor_Ox NAD⁺ Enzyme->Cofactor_Ox releases caption Nitroreductase catalyzes the reduction of this compound.

Caption: Nitroreductase catalyzes the reduction of this compound.

References

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31.
  • ScienceOpen. (2014). Bacterial degradation of chlorophenols and their derivatives.
  • Gella, F. J., et al. (1997). Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. Clinica chimica acta, 259(1-2), 147–153.
  • DC Fine Chemicals. (2023). Chromogenic Substrates Overview.
  • ProQuest. (2014). Bacterial degradation of chlorophenols and their derivatives.
  • ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-nitrophenol.
  • ResearchGate. (n.d.). Recent advances in degradation of chloronitrophenols.
  • Chronolab. (n.d.). α- Amylase.
  • ChromogenicSubstrates.com. (n.d.). Substrates in Practice.
  • ResearchGate. (1988). Development of a direct assay for α-amylase.
  • Foo, A. Y., & Bais, R. (1998). Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate. Clinica chimica acta, 272(2), 137–147.
  • Biomaghreb. (n.d.). ALPHA AMYLASE.
  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase.
  • Koder, R. L., & Miller, A. F. (2005). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. Biochemistry, 44(41), 13574–13584.
  • ResearchGate. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
  • Wei, J., et al. (2013). Reduction of nitro phenols using nitroreductase from E. coli in the presence of NADH. Journal of Environmental Sciences, 25(7), 1446-1453.
  • M-CSA. (n.d.). Oxygen insensitive NAD(P)H nitroreductase.
  • UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL.
  • Chen, L., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Chemistry, 2021, 1-10.
  • MDPI. (2018). Informing Efforts to Develop Nitroreductase for Amine Production.
  • Wei, J., et al. (2013). Reduction of nitro phenols using nitroreductase from E-coli in the presence of NADH. Journal of Environmental Sciences, 25(7), 1446-1453.

Sources

Application Note: A Regiocontrolled Protocol for the Synthesis of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-chloro-3-nitrophenol presents a significant regiochemical challenge due to the powerful ortho- and para-directing effects of the hydroxyl group in electrophilic aromatic substitution. A direct nitration of 2-chlorophenol invariably leads to a mixture of 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol as major products, with negligible yield of the desired 3-nitro isomer. This application note provides a robust and reliable protocol for the synthesis of this compound, circumventing the challenges of direct nitration by employing an indirect, multi-step synthetic route. The described methodology utilizes a Sandmeyer reaction on a commercially available precursor, ensuring high regioselectivity and providing a practical pathway for researchers in medicinal chemistry and materials science.

Introduction: The Regiochemical Challenge

This compound is a valuable chemical intermediate in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.[1] However, its preparation is not straightforward. The direct nitration of 2-chlorophenol is governed by the principles of electrophilic aromatic substitution (EAS), where the existing substituents on the benzene ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺).

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density into the aromatic ring via resonance.[2] This significantly enhances the nucleophilicity of the carbons at the ortho (C6) and para (C4) positions. The chloro (-Cl) group, while deactivating overall due to its inductive effect, is also an ortho-, para-director. The combined effect overwhelmingly favors electrophilic attack at the C4 and C6 positions, making the direct synthesis of the 3-nitro isomer inefficient and impractical.

To overcome this inherent regiochemical bias, a more strategic approach is required. This protocol details an effective synthesis pathway that avoids the direct nitration of 2-chlorophenol altogether. Instead, it relies on the diazotization of 2-amino-3-nitrophenol followed by a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine atom at the desired position with high fidelity.

Principle of the Method: Circumventing EAS Directing Effects

The core of this protocol is the Sandmeyer reaction, a versatile method for substituting an amino group on an aromatic ring with a variety of substituents. The process involves two key stages:

  • Diazotization: The primary aromatic amine (2-amino-3-nitrophenol) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable diazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Sandmeyer Reaction: The diazonium salt solution is then added to a solution of a copper(I) salt. In this protocol, cuprous chloride (CuCl) is used as the catalyst and source of the chloride nucleophile, which displaces the dinitrogen gas (N₂) from the ring to yield the target this compound.

This strategy effectively installs the nitro and hydroxyl groups first, establishing the correct substitution pattern, and then replaces the amino group with the desired chloro group, thus bypassing the unfavorable electronics of a direct nitration.

Reaction Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Purification A 2-Amino-3-nitrophenol D Aryl Diazonium Salt Intermediate A->D  0-5 °C B Aqueous Sodium Nitrite (NaNO₂) B->D C Concentrated Hydrochloric Acid (HCl) C->D F Crude this compound D->F Stirring, N₂ evolution E Cuprous Chloride (CuCl) E->F G Filtration & Extraction F->G H Pure this compound G->H Evaporation

Caption: Overall workflow for the synthesis of this compound.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )Notes
2-Amino-3-nitrophenolC₆H₆N₂O₃603-85-0154.12Starting material
Sodium NitriteNaNO₂7632-00-069.00Reagent grade
Hydrochloric Acid, conc.HCl7647-01-036.46~37%
Cuprous ChlorideCuCl7758-89-699.00Catalyst
Ethyl AcetateC₄H₈O₂141-78-688.11Extraction solvent
Sodium Sulfate, anhydrousNa₂SO₄7757-82-6142.04Drying agent
Deionized WaterH₂O7732-18-518.02
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Thermometer (-10 to 100 °C)

  • Büchner funnel and vacuum flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocol

Safety Precaution: This procedure involves strong acids, oxidizing agents, and potentially unstable diazonium salts. Perform all steps in a well-ventilated fume hood and wear appropriate PPE at all times. Diazonium salts should not be isolated or allowed to dry, as they can be explosive.

Step 1: Diazotization of 2-Amino-3-nitrophenol
  • To a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 2-amino-3-nitrophenol (10 g, 65 mmol).

  • Carefully add concentrated hydrochloric acid (10 mL) to form a suspension.

  • Cool the flask in an ice-water-salt bath to an internal temperature of 0 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (5.1 g, 73.3 mmol) in deionized water (60 mL).

  • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred suspension in the flask over 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. The resulting solution contains the aryl diazonium salt intermediate.

Step 2: Sandmeyer Reaction
  • In a separate 500 mL beaker, prepare a solution of cuprous chloride (12.8 g, 130 mmol) in 10% sulfuric acid (3 mL).

  • While stirring vigorously, slowly add the cold diazonium salt solution prepared in Step 1 to the cuprous chloride solution.

  • Observe for the evolution of nitrogen gas. After the initial effervescence subsides, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture for 18 hours at room temperature to ensure the reaction goes to completion.[3]

Step 3: Product Isolation and Purification
  • Filter the non-homogeneous reaction mixture through a Büchner funnel to collect the crude solid product.

  • Wash the collected solid thoroughly with deionized water to remove inorganic salts.

  • For further purification, transfer the filtrate to a separatory funnel and extract three times with ethyl acetate (70 mL each time).[3]

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the ethyl acetate solution over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the final product, this compound. A yield of approximately 62% can be expected.[3]

  • The product can be further purified by recrystallization if necessary.

Mechanism Overview

The nitration of phenols is a classic example of electrophilic aromatic substitution. The highly activating hydroxyl group directs the incoming electrophile to the ortho and para positions.

EAS_Mechanism R1 2-Chlorophenol plus1 + R2 HNO₃ / H₂SO₄ P1 2-Chloro-4-nitrophenol (Major Product) R2->P1 Direct Nitration (Unfavorable for 3-isomer) P2 2-Chloro-6-nitrophenol (Major Product) and1 &

Caption: Unfavorable direct nitration of 2-chlorophenol.

Conclusion

The protocol outlined in this application note provides a reliable and regiochemically controlled method for synthesizing this compound. By employing a Sandmeyer reaction on 2-amino-3-nitrophenol, this procedure successfully overcomes the inherent electronic bias that makes the direct nitration of 2-chlorophenol impractical. This robust methodology delivers the desired product in good yield and is suitable for researchers requiring this specific isomer for further synthetic applications.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • ChemBK. (2024, April 9). This compound.

Sources

Application of 2-Chloro-3-nitrophenol in Agrochemical Synthesis: A Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chloronitrophenols

In the landscape of modern agrochemical development, the synthesis of novel and effective active ingredients is paramount. Substituted phenols, particularly those bearing chloro and nitro functionalities, represent a critical class of starting materials and intermediates.[1][2] 2-Chloro-3-nitrophenol (CAS 603-84-9) is a versatile chemical building block, poised for the generation of more complex molecules for crop protection.[3] Its strategic importance lies in the reactivity of its functional groups: the nitro group, which can be readily reduced to an amine, and the chloro and hydroxyl groups on the aromatic ring, which can be subjected to various substitution and coupling reactions.[4]

This guide provides an in-depth look at a core application of this compound: its conversion into 2-amino-3-chlorophenol. This transformation is a pivotal first step in the potential synthesis of a range of agrochemicals. We will detail a robust protocol for this reduction, explain the chemical principles at play, and discuss the potential of the resulting aminophenol intermediate in the broader context of agrochemical discovery.

Core Synthetic Transformation: Reduction to 2-amino-3-chlorophenol

The conversion of a nitro group to an amine is a fundamental and powerful transformation in organic synthesis. For chloronitrophenols, this reduction unlocks a key reactive site—the amino group—which can then be used to build more complex molecular architectures. The resulting 2-amino-3-chlorophenol is a valuable intermediate, analogous to other substituted aminophenols used in the synthesis of pesticides and herbicides.[5][6]

A highly efficient method for this transformation is the use of hydrazine hydrate in the presence of a catalyst, such as a ferrous salt.[7] This method is often preferred over catalytic hydrogenation in research and development settings for its operational simplicity and chemoselectivity, especially when other reducible functional groups might be present in more complex derivatives.

Causality in Experimental Design: Why Hydrazine and Ferrous Sulfate?

  • Hydrazine Hydrate (N₂H₄·H₂O): This is a powerful reducing agent. In this context, it serves as the hydrogen source to reduce the nitro group (-NO₂) to an amino group (-NH₂). The reaction is thermodynamically favorable, producing nitrogen gas and water as byproducts, which are easily removed from the reaction mixture.[8]

  • Ferrous Sulfate (FeSO₄): While hydrazine can reduce nitro groups on its own, the reaction can be slow. Ferrous sulfate acts as a catalyst. The Fe(II) ions facilitate the electron transfer process from hydrazine to the nitro group, significantly increasing the reaction rate. This allows the reduction to proceed efficiently under milder conditions.[7]

  • Solvent System (Ethanol/Water): A mixed solvent system of ethanol and water is employed to ensure the solubility of both the organic substrate (this compound) and the inorganic reagents (ferrous sulfate and hydrazine hydrate), creating a homogenous reaction environment for efficient interaction between molecules.[7]

Protocol 1: Synthesis of 2-amino-3-chlorophenol

This protocol is adapted from a documented procedure for the reduction of a structurally similar chloronitrophenol and is expected to be highly effective for this compound.[7]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
This compound603-84-9173.55Starting material
Ferrous sulfate heptahydrate7782-63-0278.01Catalyst
Hydrazine hydrate (80% solution)7803-57-850.06Reducing agent
Ethanol (95%)64-17-546.07Solvent
Deionized Water7732-18-518.02Solvent
Dichloromethane75-09-284.93Extraction Solvent
Saturated Sodium Chloride Solution7647-14-558.44For workup
Step-by-Step Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ferrous sulfate (0.05 eq), and a 1:1 mixture of ethanol and water (approximately 10 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred suspension, add hydrazine hydrate (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the iron salts, and wash the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous solution, add saturated sodium chloride solution and extract the product with dichloromethane (3 x 20 mL).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 2-amino-3-chlorophenol.

    • The crude product can be further purified by column chromatography on silica gel to afford the final product.[7]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purification Purification A Combine this compound, FeSO4, and Ethanol/Water B Add Hydrazine Hydrate A->B To stirred suspension C Heat to Reflux (6-8h) B->C D Monitor by TLC C->D Periodically E Cool and Filter D->E Upon completion F Concentrate Filtrate E->F G Extract with Dichloromethane F->G H Dry and Concentrate G->H I Column Chromatography H->I If necessary J Obtain Pure 2-amino-3-chlorophenol H->J I->J

Caption: Workflow for the synthesis of 2-amino-3-chlorophenol.

Future Perspectives: 2-amino-3-chlorophenol as a Synthon

The synthesized 2-amino-3-chlorophenol is a versatile intermediate for the construction of a variety of agrochemical scaffolds. The amino group can undergo a wide range of reactions, including:

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to produce amides and sulfonamides, which are common moieties in herbicides and fungicides.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be substituted with various other functional groups (e.g., -OH, -CN, halogens), further diversifying the available building blocks.

  • Condensation Reactions: Formation of heterocycles, such as benzoxazoles, which have shown promise as agrochemical active ingredients.

For example, the herbicide Aclonifen (2-chloro-6-nitro-3-phenoxyaniline) is a substituted aniline, highlighting the importance of the aniline scaffold in herbicidal design.[3][9] While Aclonifen itself is synthesized via a different route, the principle of building complex molecules from substituted anilines is well-established in the agrochemical industry.[] The unique substitution pattern of 2-amino-3-chlorophenol offers researchers a novel starting point for the exploration of new chemical space in the quest for next-generation crop protection agents.

References

  • PrepChem (2023). Synthesis of 2-Chloro-3-phenoxy-6-nitro-aniline.
  • Wikipedia (2023). Aclonifen.
  • Shaanxi Furth Chemical Co. Ltd. (n.d.). 2-chloro-6-nitri-3-phenoxyaniline.
  • Google Patents (2013). CN103360269B - Preparation method of 3-chloro-2-aminophenol.
  • Google Patents (2022). CN115353458B - A method for preparing acetofen.
  • Google Patents (2017). CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
  • Semantic Scholar (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
  • Google Patents (2015). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents (2013). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • PubChem (n.d.). 2-Amino-3-chlorophenol.
  • National Center for Biotechnology Information (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
  • Organic Syntheses (n.d.). 2-amino-4-nitrophenol.
  • PubChem (n.d.). Aclonifen.
  • PrepChem (2023). Preparation of 2-amino-4-chlorophenol.
  • AFIRM Group (2020). CHLOROPHENOLS.

Sources

Application Notes and Protocols: 2-Chloro-3-nitrophenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-nitrophenol is an organic compound belonging to the nitrophenol family, characterized by a phenol ring substituted with both a chlorine atom and a nitro group.[1][2] Like other nitrophenols, it is a weak acid whose utility as a pH indicator is derived from the distinct color difference between its protonated (acidic) and deprotonated (basic) forms.[3][4] The presence of electron-withdrawing groups (nitro and chloro) on the phenol ring influences the acidity of the hydroxyl proton, making it a viable candidate for monitoring pH changes within a specific range.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a pH indicator. It details the underlying chemical principles, physicochemical properties, and step-by-step protocols for its preparation and use in laboratory settings, particularly for acid-base titrations.

Physicochemical and Indicator Properties

The efficacy of any pH indicator is grounded in its fundamental chemical and physical properties. This compound's characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 603-84-9[2][5]
Molecular Formula C₆H₄ClNO₃[2][5][6]
Molecular Weight 173.55 g/mol [2][5]
Appearance Yellow to orange crystalline powder[1][5]
Predicted pKa 7.39 ± 0.25[5][7]
Solubility Sparingly soluble in water; soluble in ethanol[5]
Storage Sealed in a dry place at room temperature[5][7]

Table 2: Predicted pH Indicator Properties

Note: The color transition and pH range are predicted based on the compound's pKa, as is typical for pH indicators where the visible transition range is approximately pKa ± 1.[8]

PropertyPredicted Value
pH Transition Range ~ 6.4 – 8.4
Color in Acidic Form (pH < 6.4) Colorless / Pale Yellow
Color in Basic Form (pH > 8.4) Yellow

Principle of Operation: The Mechanism of Color Change

The function of this compound as a pH indicator is governed by a fundamental acid-base equilibrium. The molecule can exist in two states: a protonated, weakly-colored form (HIn) and a deprotonated, intensely colored conjugate base form (In⁻).[4]

In an acidic solution (low pH), the equilibrium lies to the left, favoring the protonated phenol form. This form absorbs light primarily in the ultraviolet region, appearing colorless or pale yellow to the human eye.

As the pH of the solution increases with the addition of a base, the hydroxyl proton is abstracted. This deprotonation yields the phenoxide ion. The negative charge on the oxygen atom is delocalized across the aromatic ring and into the nitro group through resonance. This extended conjugated system (a chromophore) alters the molecule's electronic structure, causing it to absorb light at longer wavelengths within the visible spectrum, resulting in a distinct yellow color.[4]

The equilibrium can be represented as follows:

HIn (Colorless/Pale Yellow) ⇌ H⁺ + In⁻ (Yellow)

The pKa value of 7.39 represents the pH at which the concentrations of the protonated and deprotonated forms are equal.[5][7] The visible color change is most pronounced within the pH range of approximately 6.4 to 8.4.

Protocols for Laboratory Application

Preparation of this compound Indicator Solution (0.1% w/v)

Rationale: An ethanolic solution is prepared due to the compound's limited solubility in water.[5] A 0.1% concentration is a standard starting point for many common indicators, providing a distinct color change without requiring a large volume.[9]

Materials and Equipment:

  • This compound powder (CAS 603-84-9)

  • 95% Ethanol

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula and weighing paper

  • Amber glass storage bottle

Procedure:

  • Accurately weigh 0.1 g of this compound using an analytical balance.

  • Quantitatively transfer the powder into a 100 mL volumetric flask.

  • Add approximately 70 mL of 95% ethanol to the flask.

  • Swirl the flask gently or use a magnetic stirrer until the solid is completely dissolved.

  • Once dissolved, dilute the solution to the 100 mL mark with 95% ethanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the prepared indicator solution to a labeled amber glass bottle for storage. Store at room temperature away from direct light.

Protocol for Acid-Base Titration: Determination of Acetic Acid Concentration

Rationale: The predicted transition range of this compound (~6.4-8.4) makes it suitable for titrating a weak acid (like acetic acid, CH₃COOH) with a strong base (like sodium hydroxide, NaOH). The equivalence point for this type of titration occurs in the slightly basic region (pH > 7), which falls within the indicator's transition range.[10]

Materials and Equipment:

  • Prepared 0.1% this compound indicator solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Acetic acid solution of unknown concentration

  • 50 mL burette

  • 25 mL volumetric pipette

  • 250 mL Erlenmeyer flasks (x3)

  • Burette clamp and stand

  • White tile or paper (to observe color change)

Procedure:

  • Burette Preparation: Rinse the 50 mL burette twice with small portions of the 0.1 M NaOH solution. Fill the burette with the NaOH solution, ensuring no air bubbles are present in the tip, and record the initial volume to two decimal places.

  • Analyte Preparation: Using a 25 mL volumetric pipette, transfer 25.00 mL of the unknown acetic acid solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water to increase the volume for easier observation.

  • Indicator Addition: Add 3-5 drops of the 0.1% this compound indicator solution to the flask. The solution should remain colorless or pale yellow.

  • Titration: Place the Erlenmeyer flask on a white tile under the burette. Begin adding the NaOH titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.

  • Endpoint Determination: Continue the titration until the first appearance of a persistent pale yellow color. This is the endpoint of the titration. A single drop of titrant should cause this change.[8]

  • Record Volume: Record the final volume of NaOH from the burette to two decimal places.

  • Repeat: Repeat the titration (steps 2-6) at least two more times for precision. The volumes of NaOH used should agree within ±0.10 mL.

Calculation of Acetic Acid Concentration: The concentration of acetic acid is calculated using the formula: MₐVₐ = MₑVₑ Where:

  • Mₐ = Molarity of the acetic acid (unknown)

  • Vₐ = Volume of the acetic acid (25.00 mL)

  • Mₑ = Molarity of the NaOH solution (0.1 M)

  • Vₑ = Average volume of NaOH used from the burette (in mL)

Therefore: Mₐ = (Mₑ × Vₑ) / Vₐ

Experimental Workflow Visualization

The following diagram outlines the key stages of the acid-base titration protocol described above.

Titration_Workflow cluster_prep Preparation Stage cluster_titration Titration Stage cluster_analysis Analysis Stage A Prepare & Standardize 0.1M NaOH Titrant B Pipette 25.00 mL Acetic Acid Analyte C Add 3-5 Drops of This compound B->C Add Indicator D Titrate with NaOH while swirling C->D Begin Titration E Observe Endpoint: First persistent pale yellow color D->E Approach Endpoint F Record Final Volume of NaOH E->F Endpoint Reached G Calculate Molarity of Acetic Acid F->G Use Formula MaVa = MbVb

Caption: Workflow for determining acetic acid concentration using this compound indicator.

Discussion and Considerations

  • Applicability: Based on its pKa of 7.39, this compound is an excellent candidate for titrations where the equivalence point is near neutral or slightly alkaline.[5][7] This includes the titration of weak acids (e.g., acetic acid, formic acid) with strong bases (e.g., NaOH, KOH) and the titration of strong acids with strong bases.[10] It is less suitable for titrations of weak bases with strong acids, where the equivalence point is in the acidic range.

  • Limitations:

    • Solvent Effects: As the indicator is typically prepared in an ethanol solution, its pKa and transition range may shift slightly in highly non-aqueous or mixed-solvent systems.

    • Color Interference: The indicator may be difficult to use in titrations involving deeply colored reactants or products that would obscure the pale yellow endpoint.

    • Temperature Dependence: The pKa of phenolic compounds can be temperature-dependent. For high-precision work, titrations should be performed at a constant, recorded temperature.

  • Safety Precautions: this compound is a chemical irritant.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

References

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitrophenol. [Link]
  • ChemBK. (2024). This compound. [Link]
  • BCE s.r.o. (2024).
  • University of Waterloo. (n.d.).
  • ResearchGate. (n.d.). Acid base titration plots for the complexes and of o-nitrophenol used as reference. [Link]
  • University of California, Davis. (n.d.).
  • PubChem. (n.d.). Phenol, 2-chloro-3-nitro-. [Link]
  • Chrominfo. (2022).
  • Delloyd. (n.d.).
  • PubChem. (n.d.). Phenol, 2-chloro-6-nitro-. [Link]
  • ChemEd X. (2019). Solution to Chemical Mystery #14: Loves Me...Loves Me Not. [Link]

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derivatization of 2-Chloro-3-nitrophenol for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 2-Chloro-3-nitrophenol for Analytical Applications

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the derivatization of this compound, a compound of significant interest in environmental monitoring and industrial chemistry.[1] Due to its polarity and potential for thermal degradation, direct analysis of this compound, particularly by gas chromatography (GC), can be challenging, leading to poor peak shape and low sensitivity.[2][3] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and overall chromatographic performance.[4][5][6][7]

This guide explores three robust derivatization strategies: acetylation, silylation, and benzoylation. Each section explains the underlying chemical principles, provides step-by-step protocols, and offers expert insights into achieving reliable and reproducible quantitative results. The methods described are tailored for researchers, analytical scientists, and quality control professionals requiring sensitive and accurate determination of this and related chloronitrophenolic compounds.

The Rationale for Derivatization: Overcoming Analytical Hurdles

The primary challenge in the gas chromatographic analysis of phenolic compounds like this compound stems from the presence of the polar hydroxyl (-OH) group. This functional group can engage in hydrogen bonding, which increases the compound's boiling point and causes undesirable interactions with the active sites (silanol groups) within the GC system.[2][6] These interactions can result in:

  • Poor Peak Shape: Tailing peaks that are difficult to integrate accurately.

  • Analyte Adsorption: Irreversible loss of the analyte in the injector or column, leading to poor sensitivity and reproducibility.[6]

  • Thermal Degradation: Breakdown of the analyte at high temperatures required for volatilization.

Derivatization mitigates these issues by replacing the active hydrogen of the hydroxyl group with a non-polar, thermally stable group.[7] This transformation increases the analyte's volatility and reduces its polarity, making it highly amenable to GC analysis.[5][7] For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore, enhancing detectability by UV-Vis or fluorescence detectors.[8][9]

Application Protocol 1: Acetylation for GC-MS Analysis

Acetylation is a highly effective and widely adopted method for the analysis of chlorophenols in environmental samples. The U.S. Environmental Protection Agency (EPA) Method 1653 provides a standardized procedure for in situ acetylation of chlorinated phenolics in wastewater, demonstrating the robustness of this approach.[10][11] This method converts the phenolic hydroxyl group into an acetate ester, which is significantly more volatile and less polar.

Causality of Experimental Choice

Acetic anhydride is the reagent of choice due to its high reactivity and the formation of stable acetate derivatives. The reaction is typically performed in situ (directly in the aqueous sample) under basic conditions (pH 9-11.5) using a potassium carbonate buffer.[10][12] The basic pH deprotonates the phenol to form the more nucleophilic phenolate ion, which readily attacks the electrophilic carbonyl carbon of the acetic anhydride, ensuring a rapid and complete reaction.

Reaction Mechanism: Acetylation

Caption: Acetylation of this compound with acetic anhydride.

Detailed Experimental Protocol: In Situ Acetylation

This protocol is adapted from the principles outlined in EPA Method 1653.[10][11]

  • Sample Preparation:

    • To a 100 mL aqueous sample in a separatory funnel, add a surrogate standard for recovery assessment.

    • Adjust the sample pH to neutral (pH 6.5-7.5) using sulfuric acid or sodium hydroxide.

  • Buffering and Derivatization:

    • Add 5 mL of 6 M potassium carbonate (K₂CO₃) buffer solution. Swirl to mix. The pH should now be between 9 and 11.5.[12]

    • Immediately add 2 mL of acetic anhydride.

    • Stopper the funnel and shake vigorously for 5 minutes. Periodically vent the funnel to release pressure.

    • Allow the phases to separate.

  • Extraction:

    • Add 30 mL of hexane to the separatory funnel.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate and drain the aqueous (lower) layer into a beaker.

    • Drain the organic (upper) layer into a collection flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 30 mL portion of hexane.

    • Combine the hexane extracts.

  • Drying and Concentration:

    • Pass the combined hexane extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.

    • Add an internal standard for quantitative analysis prior to injection.

Workflow for Acetylation and GC-MS Analysis

Caption: Workflow for the acetylation of this compound.

Recommended GC-MS Parameters
ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column ideal for separating a wide range of derivatized compounds.[13]
Injector Temp. 250 °CEnsures rapid volatilization of the acetylated derivative without thermal breakdown.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min)A standard temperature program that effectively separates analytes with varying boiling points.[13]
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Scan (for identification) or SIM (for quantitation)Selected Ion Monitoring (SIM) enhances sensitivity by monitoring characteristic ions.

Application Protocol 2: Silylation for GC-MS Analysis

Silylation is one of the most common derivatization techniques in GC, prized for its simplicity and the high volatility of the resulting trimethylsilyl (TMS) derivatives.[7][14] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing phenols.[2][15]

Causality of Experimental Choice

Silylation is an excellent alternative to acetylation, particularly when analyzing a broad spectrum of metabolites alongside phenols.[4] The reaction is fast and often requires minimal sample cleanup. BSTFA is a powerful silyl donor, and the reaction byproducts are volatile and generally do not interfere with chromatography.[2][6] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.[7]

Reaction Mechanism: Silylation

Caption: Silylation of this compound with BSTFA.

Detailed Experimental Protocol: Silylation
  • Sample Preparation:

    • The sample containing this compound must be aprotic and dry. If extracted from an aqueous matrix, ensure the solvent is completely evaporated under a stream of nitrogen. Water will quench the silylation reagent.

    • Place the dried extract (or 1-5 mg of a solid sample) into a 2 mL autosampler vial.[6]

  • Derivatization:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA (or BSTFA + 1% TMCS).[6]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.[6]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS. No further workup is typically required.

Workflow for Silylation and GC-MS Analysis

Caption: Workflow for the silylation of this compound.

Application Protocol 3: Benzoylation for HPLC-UV Analysis

While GC is often preferred, HPLC is a powerful alternative, especially when dealing with complex matrices or when derivatization for GC is problematic.[16] Direct analysis of this compound by HPLC is possible; however, pre-column derivatization with a reagent like benzoyl chloride can significantly enhance UV absorbance, thereby improving detection limits.[9]

Causality of Experimental Choice

Benzoylation attaches a benzoyl group to the phenolic oxygen, creating a derivative with a strong UV chromophore. This makes the analyte highly detectable at wavelengths around 230-240 nm.[9] The method is advantageous as it avoids the high temperatures of a GC inlet and can be performed on analytes that are not volatile. The resulting benzoyl esters are stable and exhibit good chromatographic behavior on reversed-phase HPLC columns.[9]

Reaction Mechanism: Benzoylation

Caption: Benzoylation of this compound with benzoyl chloride.

Detailed Experimental Protocol: Benzoylation

This protocol is based on a general method for the benzoylation of phenolic compounds.[9]

  • Sample Preparation:

    • Take 50 mL of an aqueous sample containing the analyte.

    • Add 2 mL of 2 M sodium hydroxide (NaOH) to raise the pH and form the phenolate ion.

  • Derivatization:

    • Add 0.2 mL of benzoyl chloride to the sample.

    • Shake or stir the mixture vigorously for 15 minutes at room temperature.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the benzoyl derivative with 20 mL of diethyl ether.

    • Collect the organic (upper) layer.

  • Cleanup and Concentration:

    • Wash the organic extract with 10 mL of 5% sodium bicarbonate (NaHCO₃) solution to remove excess benzoyl chloride.

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.

  • Final Preparation:

    • Reconstitute the residue in 1.0 mL of the HPLC mobile phase (e.g., acetonitrile/water mixture).

    • Filter through a 0.45 µm syringe filter before injection.

Recommended HPLC-UV Parameters
ParameterSettingRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column for separating non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Isocratic or gradient elution can be optimized for best separation.[9]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times.
Injection Vol. 20 µLStandard injection volume.
UV Wavelength 232 nmWavelength of high absorbance for benzoyl derivatives.[9]

Method Comparison Summary

FeatureAcetylation (GC-MS)Silylation (GC-MS)Benzoylation (HPLC-UV)
Principle Forms acetate esterForms TMS-etherForms benzoyl ester
Volatility Increase HighVery HighNot applicable
Detection Mass SpectrometryMass SpectrometryUV Absorbance
Sensitivity High (especially with SIM)High (especially with SIM)Good to High
Selectivity Very High (MS fragmentation)Very High (MS fragmentation)Moderate (Chromatographic)
Protocol Complexity Moderate (in situ extraction)Low (if sample is dry)Moderate (multi-step extraction)
Reagent Sensitivity Tolerant to some waterHighly sensitive to waterTolerant to water
Key Advantage Robust, well-validated (EPA)Fast, simple, clean byproductsNo high temperatures, enhances UV signal
Key Disadvantage Multi-step extractionRequires anhydrous conditionsLess structural info than MS

Conclusion

The choice of derivatization method for this compound depends on the analytical objective, sample matrix, and available instrumentation.

  • For robust, validated, and highly sensitive analysis in aqueous environmental samples, in situ acetylation followed by GC-MS is the recommended approach. Its basis in established EPA methods provides a high degree of confidence and legal defensibility.[10][11]

  • For rapid screening or when analyzing dry extracts, silylation offers the simplest and fastest workflow for GC-MS analysis. [2][14] However, it demands stringent anhydrous conditions.

  • When GC is unavailable or if the analyte is thermally sensitive, benzoylation coupled with HPLC-UV provides a reliable alternative. It significantly enhances detectability for UV-based quantification.[9]

By understanding the principles and protocols behind each technique, researchers can effectively overcome the analytical challenges posed by this compound and achieve accurate, reproducible results.

References

  • Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. Journal of Chromatographic Science.
  • Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. ResearchGate.
  • Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. U.S. Environmental Protection Agency.
  • NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. NCASI.
  • Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. ScienceDirect.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Future Science.
  • Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector. Digital Repository.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • EPA-EAD: 1653: Chlorinated Phenolics associated with the pulp and paper industry. U.S. Environmental Protection Agency.
  • Recent developments in the HPLC separation of phenolic compounds. PubMed.
  • Derivatization for Gas Chromatography. Phenomenex.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Analysis of Nitrophenols with Gas-Chromatography-Mass-Spectrometry by Flash-Heater-Derivatization. ResearchGate.
  • Analysis of phenols according to EPA 604. Agilent.
  • Determination of methyl,-nitro-and chlorophenols in water. Agilent.
  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.

Sources

The Strategic Role of 2-Chloro-3-nitrophenol in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor

In the landscape of synthetic organic chemistry, the judicious choice of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-3-nitrophenol, a readily available substituted phenol, has emerged as a powerful and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a displaceable chloro substituent, and a versatile nitro group, provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the chloro atom serves as an excellent leaving group. Furthermore, the nitro group can be readily reduced to an amino group, a key functional handle for the construction of nitrogen-containing heterocycles.[1]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocyclic compounds with significant biological and pharmaceutical relevance: benzofurans, phenoxazines, and phenothiazines. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the mechanistic pathways that govern these transformations.

I. The Synthesis of Substituted Benzofurans: A Palladium-Catalyzed Approach

The benzofuran nucleus is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[2][3] The palladium-catalyzed Sonogashira coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization, has become a cornerstone for the construction of 2-substituted benzofurans.[4][5] In the case of this compound, the chloro substituent readily participates in the oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

Causality of Experimental Choices:

The choice of a palladium catalyst, typically in combination with a copper(I) co-catalyst, is crucial for the efficient coupling of the aryl chloride with the terminal alkyne. The phosphine ligand, such as triphenylphosphine (PPh₃), stabilizes the palladium catalyst and facilitates the reductive elimination step. The base, commonly an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen chloride generated during the reaction. The subsequent intramolecular cyclization, often referred to as a 5-endo-dig cyclization, is typically promoted by the copper catalyst or can occur thermally.

Experimental Protocol: Synthesis of 2-Aryl-4-chloro-3-nitrobenzofurans

Materials:

  • This compound

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

  • To the stirred suspension, add the substituted terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-4-chloro-3-nitrobenzofuran.

Mechanistic Pathway: Sonogashira Coupling and Cyclization

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative_Addition Ar-Cl Reductive_Elimination Ar-C≡C-R + Pd(0)L2 Transmetalation Ar-Pd(II)(C≡C-R)L2 Oxidative_Addition->Transmetalation + R-C≡C-Cu Alkyne R-C≡C-H Cu(I) Cu(I) Copper_Acetylide R-C≡C-Cu Cu(I)->Copper_Acetylide + Base Transmetalation->Reductive_Elimination Ar-C≡C-R Ar-C≡C-R Cyclization Benzofuran Ar-C≡C-R->Cyclization Cu(I) or Heat

Caption: Palladium-catalyzed Sonogashira coupling followed by cyclization.

Comparative Data for Benzofuran Synthesis
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂/CuIPPh₃TEAToluene80-10070-90[2]
PdCl₂(PPh₃)₂/CuI-DIPADMF10075-95[3]
Pd/C-K₂CO₃DMAc12065-85[5]

II. The Synthesis of Phenoxazines: A Two-Step Strategy

Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of several dyes and pharmacologically active molecules.[6] A common and effective strategy for the synthesis of the phenoxazine ring system involves the intramolecular cyclization of 2-aminophenols. Starting from this compound, a two-step sequence is employed: initial reduction of the nitro group to an amine, followed by a cyclization reaction to construct the oxazine ring.

Step 1: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a chloro substituent can be achieved using various reagents. A common and effective method is the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add a solution of tin(II) chloride dihydrate (4.0 mmol) in concentrated hydrochloric acid (5 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-chlorophenol, which can often be used in the next step without further purification.

Step 2: Cyclization to the Phenoxazine Core

The construction of the phenoxazine ring from 2-amino-6-chlorophenol can be achieved through an oxidative cyclization. One established method is the copper-catalyzed aerobic oxidation.[7]

Materials:

  • 2-Amino-6-chlorophenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Methanol

  • Air or Oxygen

Procedure:

  • Dissolve 2-amino-6-chlorophenol (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Add copper(II) acetate (0.1 mmol, 10 mol%) and pyridine (1.0 mmol).

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or bubble oxygen through the solution) for 12-24 hours.

  • Monitor the formation of the colored phenoxazinone product by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-chloro-1-nitrophenoxazin-2-one.

Workflow for Phenoxazine Synthesis

G Start This compound Reduction Reduction of Nitro Group (e.g., SnCl2/HCl) Start->Reduction Intermediate 2-Amino-6-chlorophenol Reduction->Intermediate Cyclization Oxidative Cyclization (e.g., Cu(OAc)2/Air) Intermediate->Cyclization Product 4-Chlorophenoxazine Derivative Cyclization->Product

Caption: Two-step synthesis of phenoxazines from this compound.

III. The Synthesis of Phenothiazines: The Smiles Rearrangement

Phenothiazines are a prominent class of sulfur- and nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, most notably as antipsychotic agents.[8] The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the synthesis of phenothiazines.[9][10] A plausible, albeit multi-step, route to phenothiazines from this compound involves an initial nucleophilic aromatic substitution to form a diaryl sulfide, followed by the key Smiles rearrangement and cyclization.

Conceptual Pathway:

The synthesis commences with the reaction of this compound with a 2-aminothiophenol derivative. This initial step forms a diaryl sulfide. The subsequent Smiles rearrangement is typically base-catalyzed and involves the intramolecular attack of the amino group onto the activated aromatic ring, leading to the migration of the aryl group from the sulfur to the nitrogen atom. A final cyclization step then yields the phenothiazine core.

Illustrative Protocol: Synthesis of a 1-Nitrophenothiazine Derivative

Step 1: Synthesis of the Diaryl Sulfide Precursor

Materials:

  • This compound

  • 2-Aminothiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add 2-aminothiophenol (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diaryl sulfide intermediate.

Step 2: Smiles Rearrangement and Cyclization

Materials:

  • Diaryl sulfide from Step 1

  • Potassium hydroxide (KOH)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the diaryl sulfide (1.0 mmol) in anhydrous DMSO (10 mL).

  • Add powdered potassium hydroxide (2.0 mmol) and heat the mixture to 120-140 °C for 4-8 hours.

  • Monitor the reaction by TLC for the formation of the phenothiazine product.

  • Cool the reaction, pour into ice-water, and neutralize with dilute HCl.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-nitrophenothiazine derivative.

Mechanistic Overview of the Smiles Rearrangement

G Start Diaryl Sulfide Precursor Deprotonation Deprotonation of Amine Start->Deprotonation + Base Base Base (e.g., KOH) Meisenheimer Meisenheimer Complex (Intramolecular Attack) Deprotonation->Meisenheimer Rearrangement Aryl Migration (S to N) Meisenheimer->Rearrangement Product Phenothiazine Rearrangement->Product

Caption: Key steps in the base-catalyzed Smiles rearrangement.

Comparative Yields for Key Heterocycle Forming Reactions
Heterocyclic SystemReaction TypeCatalyst/ReagentTypical Yield (%)Reference
BenzofuranSonogashira/CyclizationPd(OAc)₂/CuI70-90[2]
PhenoxazineOxidative CyclizationCu(OAc)₂60-80[7]
PhenothiazineSmiles RearrangementKOH50-75[9][10]

Conclusion: A Testament to Versatility in Heterocyclic Synthesis

This compound has proven to be a remarkably versatile and strategic starting material for the synthesis of a range of important heterocyclic compounds. The interplay of its functional groups allows for a diverse array of synthetic transformations, from palladium-catalyzed cross-coupling reactions to multi-step sequences involving reduction and intramolecular cyclization. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, highlighting the power of rational precursor selection in the efficient construction of complex and biologically active molecules. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new and valuable heterocyclic compounds.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
  • Wang, J.-R., & Manabe, K. (2010). Hydroxyterphenylphosphine-palladium catalyst for benzo[b]furan synthesis from 2-chlorophenols. A bifunctional ligand strategy for cross-coupling of chloroarenes. The Journal of Organic Chemistry, 75(15), 5340–5342.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega, 8(39), 35677–35703.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Modern Aspects of the Smiles Rearrangement. (n.d.). The University of Manchester.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
  • A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. (1964). Journal of Organic Chemistry.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Kumar, G., Gupta, V., & Gautam, D. C. (2005). Synthesis of 1- and 3-chloro-phenothiazines.
  • Gautam, N., Gupta, R. R., & Jain, M. (2002). Synthesis of phenothiazines via Smiles rearrangement.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). RSC Advances.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
  • Arava, V. R., et al. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (2023). RSC Advances, 13(7), 4586–4613.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
  • Smiles rearrangement for the synthesis of diarylamines. (n.d.). University of Michigan.
  • New Functionalized Phenoxazines and Phenothiazines. (2018). ACS Omega, 3(11), 16035–16042.
  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. (n.d.).
  • US Patent 3,426,020. (1969). Synthesis of 2-substituted phenothiazines.
  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). BenchChem.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 268–298.
  • Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. (2014). Organic & Biomolecular Chemistry, 12(34), 6599–6602.
  • Sonogashira coupling Research Articles. (n.d.). R Discovery.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules, 29(3), 594.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • Synthesis of 2-Chloro-3-phenoxy-6-nitro-N-(4-chloro-benzyl)-aniline. (n.d.). PrepChem.com.
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  • CN Patent 101481311A. (2009).
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (2018). New Journal of Chemistry, 42(22), 18231–18241.
  • CN Patent 1182104C. (2005). The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. (2016). Arabian Journal of Chemistry, 9, S1200–S1207.
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Application Notes & Protocols for the Microbial Degradation of 2-Chloro-3-nitrophenol in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Imperative for Bioremediation

2-Chloro-3-nitrophenol (2C3NP) is a synthetic organochlorine compound whose presence in soil ecosystems is a matter of significant environmental concern. As a derivative of industrial processes, including the manufacturing of pesticides, dyes, and pharmaceuticals, its improper disposal has led to contamination of soil and groundwater. The inherent toxicity and recalcitrance of chloronitrophenols, stemming from the electron-withdrawing properties of both the chloro and nitro functional groups, render them persistent pollutants with potential carcinogenic and mutagenic effects.[1][2] Conventional remediation strategies often involve harsh physicochemical treatments that can be costly and detrimental to soil health.[2] Consequently, microbial degradation, or bioremediation, presents a cost-effective and ecologically sustainable alternative, harnessing the metabolic versatility of soil microorganisms to transform these xenobiotics into less harmful substances.[2][3]

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and professionals in drug development engaged in studying the microbial degradation of 2C3NP in soil. We will delve into the microbial catabolic pathways, provide a robust protocol for conducting soil microcosm studies to assess bioremediation potential, and detail the analytical methodologies for precise quantification of the parent compound and its metabolites.

The Microbial Players and Their Catabolic Machinery

The biodegradation of chloronitrophenols is a testament to the remarkable adaptability of microorganisms. Several bacterial genera have been identified with the capacity to utilize these compounds as a sole source of carbon, nitrogen, and energy.[3][4] A key initial step in the aerobic degradation of many chlorinated nitroaromatic compounds is the removal of the halogen or nitro group, which reduces the molecule's recalcitrance.[5]

Key Degradative Pathways

The microbial degradation of 2C3NP and related compounds can proceed through several enzymatic strategies:

  • Reductive Dehalogenation: This is a crucial initial step in the aerobic degradation pathway of some chloronitrophenols. For instance, Burkholderia sp. SJ98 has been reported to biotransform this compound by first reductively dehalogenating it to 3-nitrophenol (3NP).[3][6] This reaction is catalyzed by a class of enzymes known as reductive dehalogenases .[7][8][9] These enzymes are often membrane-associated and play a vital role in organohalide respiration in anaerobic bacteria, but aerobic reductive dehalogenation has also been observed.[1][9][10]

  • Hydroxylation: Following the initial dehalogenation, the resulting 3-nitrophenol can be hydroxylated to form 3-nitrocatechol.[3][6] This step is typically catalyzed by monooxygenases , which incorporate one atom of molecular oxygen into the aromatic ring.[11][12]

  • Nitro Group Reduction: An alternative or subsequent strategy involves the reduction of the nitro group. This can be an initial step for some chloronitrophenols, as seen in the degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134, where a nitroreductase reduces the nitro group to a hydroxylamino group.[13]

  • Ring Cleavage: Once the aromatic ring is destabilized by the removal of electron-withdrawing groups and the addition of hydroxyl groups, dioxygenases catalyze the cleavage of the ring, leading to intermediates that can enter central metabolic pathways like the β-ketoadipate pathway.[5][6][14]

Notable Microbial Degraders

While Burkholderia sp. SJ98 is a well-documented degrader of 2C3NP, other microorganisms have been identified for their ability to degrade related chloronitrophenols, suggesting a potential for 2C3NP degradation:

Microbial SpeciesDegraded Compound(s)Key Metabolic FeatureReference(s)
Burkholderia sp. SJ98This compound, 2-Chloro-4-nitrophenolReductive dehalogenation[3][6][7]
Arthrobacter nitrophenolicus SJCon2-Chloro-4-nitrophenolFormation of chlorohydroquinone[15][16]
Cupriavidus sp. CNP-82-Chloro-5-nitrophenolPartial reductive pathway[4]
Rhodococcus imtechensis RKJ3002-Chloro-4-nitrophenolOxidative and reductive mechanisms[11]

Visualizing the Degradation Pathway

The following diagram illustrates the initial steps in the microbial degradation of this compound as observed in Burkholderia sp. SJ98.

G cluster_pathway Degradation Pathway of this compound 2C3NP This compound 3NP 3-Nitrophenol 2C3NP->3NP Reductive Dehalogenase (-Cl) 3NC 3-Nitrocatechol 3NP->3NC Monooxygenase (+OH) RingCleavage Ring Cleavage Products 3NC->RingCleavage Dioxygenase

Caption: Initial steps in the microbial degradation pathway of this compound.

Protocol: Soil Microcosm Study for 2C3NP Degradation

This protocol outlines a robust and reproducible method for establishing soil microcosms to evaluate the bioremediation potential of indigenous or inoculated microorganisms for 2C3NP. The design allows for the assessment of natural attenuation and the effects of bioaugmentation.

Experimental Rationale

The microcosm serves as a miniaturized, controlled representation of a soil environment.[17] By comparing sterile and non-sterile soil, we can distinguish between abiotic and biotic degradation.[17] The inclusion of a bioaugmentation group (inoculated with a known degrader) allows for the assessment of the efficacy of introducing specialized microbes. Monitoring key parameters such as pH, moisture, and microbial population dynamics is crucial for interpreting the degradation data.[9][11]

Experimental Workflow

G cluster_workflow Soil Microcosm Experimental Workflow Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Soil_Sterilization Soil Sterilization (for controls) Soil_Collection->Soil_Sterilization Microcosm_Setup Microcosm Setup Soil_Characterization->Microcosm_Setup Soil_Sterilization->Microcosm_Setup Spiking Spiking with 2C3NP Microcosm_Setup->Spiking Inoculation Inoculation (Bioaugmentation group) Spiking->Inoculation Incubation Incubation Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis Chemical & Microbial Analysis Sampling->Analysis

Caption: Workflow for the soil microcosm bioremediation study.

Materials
  • Soil: Collected from a site of interest, sieved (<2 mm), and homogenized.

  • This compound (2C3NP): Analytical grade.

  • Microcosm Vessels: 250 mL glass flasks or jars with screw caps allowing for gas exchange (e.g., with a PTFE membrane).

  • Basal Salt Medium (BSM): (per liter) 1.6 g K₂HPO₄, 0.4 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 0.1 g (NH₄)₂SO₄, 0.01 g CaCl₂, 0.001 g FeSO₄·7H₂O. Adjust pH to 7.0.

  • Degrading Microorganism: e.g., Burkholderia sp. SJ98, cultured in BSM with a suitable carbon source until late exponential phase.

  • Sterile Deionized Water

  • Autoclave

  • Incubator

  • Analytical Equipment: HPLC-UV/DAD or GC-MS.

Step-by-Step Protocol
  • Soil Preparation and Characterization:

    • Collect topsoil (0-15 cm depth) from the target site. Remove large debris and sieve through a 2 mm mesh.

    • Homogenize the soil thoroughly.

    • Characterize the soil for pH, moisture content, organic matter content, and total nitrogen.

  • Sterilization (for Abiotic Controls):

    • Autoclave a portion of the soil at 121°C for 60 minutes on three consecutive days to ensure sterility. This is crucial for establishing a baseline for non-biological degradation.

  • Microcosm Setup:

    • Aliquot 100 g of soil (on a dry weight basis) into each microcosm vessel.

    • Prepare three experimental groups (in triplicate):

      • Group A (Abiotic Control): Sterile soil + 2C3NP.

      • Group B (Natural Attenuation): Non-sterile soil + 2C3NP.

      • Group C (Bioaugmentation): Non-sterile soil + 2C3NP + Inoculum.

  • Spiking with 2C3NP:

    • Prepare a stock solution of 2C3NP in a minimal amount of a suitable solvent (e.g., acetone) and then dilute in sterile BSM.

    • Add the 2C3NP solution to each microcosm to achieve a final concentration of 100 mg/kg of soil. The volume of liquid added should be calculated to bring the soil moisture content to 60% of its water-holding capacity.

    • Thoroughly mix the soil to ensure even distribution of the contaminant. Allow the solvent to evaporate in a fume hood for a few hours.

  • Inoculation (Group C):

    • Harvest the cultured degrading bacteria by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile BSM, and resuspend in BSM.

    • Adjust the cell density to approximately 10⁸ CFU/mL.

    • Inoculate the Group C microcosms with the bacterial suspension. Add an equivalent volume of sterile BSM to Groups A and B to maintain equal moisture levels.

  • Incubation:

    • Incubate all microcosms in the dark at a controlled temperature (e.g., 25-30°C).

    • Loosen the caps periodically to ensure aerobic conditions, or use caps designed for gas exchange.

  • Sampling:

    • Collect soil samples (e.g., 5 g) from each microcosm at regular intervals (e.g., day 0, 3, 7, 14, 28, 56).

    • One portion of the sample should be used for chemical analysis and another for microbial analysis (e.g., plate counts to monitor the population of the inoculated strain).

Analytical Protocols for Quantification

Accurate quantification of 2C3NP and its metabolites is critical for determining degradation rates and pathways. Both HPLC and GC-MS are powerful techniques for this purpose.

Protocol 1: HPLC-UV/DAD Analysis

Rationale: HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like nitrophenols without the need for derivatization.[18][19] A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and provides spectral information for peak identification.

1. Sample Extraction:

  • To a 5 g soil sample, add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of dichloromethane/n-hexane (2:1, v/v)).[18]
  • Sonicate for 20-30 minutes in an ultrasonic bath.
  • Centrifuge at high speed (e.g., 8000 x g for 15 min) to pellet the soil particles.
  • Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.
  • Filter the combined extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC Conditions:

ParameterSetting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and 0.1% Phosphoric Acid in water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV/DAD at a primary wavelength of 280 nm (scan for other wavelengths to detect metabolites)
Column Temperature 30°C

3. Quantification:

  • Prepare a calibration curve using standards of 2C3NP and any available metabolite standards in the extraction solvent.
  • Calculate the concentration in the soil samples based on the peak area and the calibration curve, accounting for the initial soil weight and extraction volume.
Protocol 2: GC-MS Analysis

Rationale: GC-MS offers high sensitivity and specificity, providing definitive identification of compounds based on their mass spectra.[20][21] For polar compounds like phenols, derivatization is often required to increase their volatility and improve chromatographic peak shape.

1. Sample Extraction:

  • Follow the same extraction procedure as for HPLC analysis.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Acetylation):

  • To the dried extract, add 100 µL of pyridine and 100 µL of acetic anhydride.
  • Heat at 60-70°C for 30 minutes.
  • After cooling, evaporate the reagents under nitrogen and reconstitute the derivatized sample in 1 mL of hexane or ethyl acetate.

3. GC-MS Conditions:

ParameterSetting
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial temp 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification

4. Quantification:

  • Identify the derivatized 2C3NP and its metabolites by comparing their retention times and mass spectra to those of derivatized standards and library data.
  • For quantification, use SIM mode monitoring characteristic ions of the target analytes to enhance sensitivity and selectivity.
  • Prepare a calibration curve using derivatized standards and calculate concentrations as described for HPLC.

Conclusion and Future Perspectives

The microbial degradation of this compound represents a promising avenue for the remediation of contaminated soils. Understanding the underlying microbial and enzymatic mechanisms is paramount for developing effective bioremediation strategies. The protocols detailed in this guide provide a robust framework for investigating the fate of 2C3NP in soil environments. By employing carefully designed microcosm studies and precise analytical techniques, researchers can elucidate degradation pathways, identify key microbial players, and optimize conditions for efficient pollutant removal. Future research should focus on the application of 'omics' technologies to unravel the complex genetic and regulatory networks governing the degradation of chloronitrophenols and to explore the potential of microbial consortia for enhanced bioremediation in the field.[1][2]

References

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  • Pandey, J., Chauhan, A., & Jain, R. K. (2011). Reductive dehalogenation mediated initiation of aerobic degradation of 2-chloro-4-nitrophenol (2C4NP) by Burkholderia sp. strain SJ98. Applied and Environmental Microbiology, 77(21), 7799–7806. [Link]
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  • Futagami, T., Goto, M., & Furukawa, K. (2019). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International journal of molecular sciences, 20(15), 3783. [Link]
  • Wikipedia contributors. (2023). Reductive dehalogenases. Wikipedia, The Free Encyclopedia. [Link]
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  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812–819. [Link]
  • Di Guardo, A., & Finizio, A. (2012).
  • Jugder, B. E., Ertan, H., Lee, M., Manefield, M., & Marquis, C. P. (2015). Organohalide Respiring Bacteria and Reductive Dehalogenases: Key Tools in Organohalide Bioremediation. Frontiers in microbiology, 6, 1479. [Link]
  • Ghosh, A., Das, S., & Jain, R. K. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Environmental Science & Technology, 44(3), 1069–1077. [Link]
  • Agilent Technologies. (2015). Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF.
  • PDB-101. (n.d.). Dehalogenases. RCSB PDB. [Link]
  • Jain, R. K., Dreisbach, J. H., & Spain, J. C. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030–3032. [Link]
  • Arora, P. K., & Jain, R. K. (2012). Arthrobacter nitrophenolicus sp. nov. a new 2-chloro-4-nitrophenol degrading bacterium isolated from contaminated soil. 3 Biotech, 2(2), 137–144. [Link]
  • Zhang, Y., et al. (2021). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 40(4), 548-556. [Link]
  • Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences, 10(4), 836-856. [Link]
  • Zhang, J., et al. (2017). Biodegradation of p-nitrophenol by engineered strain. Scientific reports, 7(1), 1100. [Link]
  • Croué, J. P., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers in Environmental Science, 11. [Link]
  • Min, J., et al. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology, 8, 1757. [Link]
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  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE, 7(6), e38676. [Link]
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Foreword: The Imperative for Advanced Corrosion Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating 2-Chloro-3-nitrophenol as a Corrosion Inhibitor

Corrosion is a relentless electrochemical process that degrades the integrity and function of metallic materials, posing significant economic and safety challenges across industries. The deployment of organic corrosion inhibitors is a cornerstone of asset protection, particularly in acidic environments common in industrial cleaning, descaling, and oil and gas processing.[1][2] An effective inhibitor must adsorb onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of corrosion.[3]

This document provides a comprehensive technical guide for researchers and drug development professionals on the evaluation of this compound as a potential corrosion inhibitor. The unique molecular structure of this compound, featuring a phenolic hydroxyl group (-OH), a nitro group (-NO2), and a chloro group (-Cl) on an aromatic ring, suggests a potent and multifaceted mechanism of action.[4][5] These functional groups contain heteroatoms (O, N) with lone pairs of electrons and delocalized π-electrons in the benzene ring, which are critical for the adsorption process onto vacant d-orbitals of metals like iron.[6]

Herein, we eschew a rigid template, instead presenting a logically structured guide that begins with the theoretical underpinnings of this compound's inhibitory action, followed by detailed, field-proven protocols for its synthesis, and rigorous evaluation using gravimetric, electrochemical, and theoretical methods. Each protocol is designed as a self-validating system, providing causality behind experimental choices to ensure robust and reproducible findings.

Part 1: Theoretical Framework and Mechanism of Action

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto the metal surface. This compound (C₆H₄ClNO₃) is postulated to inhibit corrosion through a mixed mechanism involving both physisorption and chemisorption.[7]

  • Adsorption Centers: The molecule possesses multiple active centers for adsorption:

    • The oxygen and nitrogen atoms in the hydroxyl and nitro groups have lone electron pairs.

    • The aromatic ring provides a source of π-electrons.

  • Mechanism of Adsorption: The inhibitor molecules can displace adsorbed water molecules from the metal surface and form a protective film. This process involves:

    • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

    • Chemisorption: Coordinate-type bond formation through electron sharing between the lone pairs of N and O atoms or the π-electrons of the benzene ring and the vacant d-orbitals of the metal.[3]

The presence of the electron-withdrawing nitro group and the electronegative chlorine atom can further influence the electron density distribution of the molecule, modulating its interaction with the metal surface.

Caption: Conceptual mechanism of corrosion inhibition by this compound.

Part 2: Experimental Protocols

This section details the essential protocols for synthesizing and evaluating the corrosion inhibition performance of this compound.

Protocol 1: Synthesis of this compound

While commercially available, a synthesis protocol is provided for completeness, adapted from established chemical synthesis procedures.[8]

Objective: To synthesize this compound from 2-amino-3-nitrophenol via a Sandmeyer reaction.

Materials:

  • 2-amino-3-nitrophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Cuprous Chloride (CuCl)

  • 10% Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Deionized Water

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Diazotization: a. Suspend 2-amino-3-nitrophenol (10 g, 65 mmol) in concentrated HCl (10 mL). b. Cool the suspension to 0°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution (60 mL) of sodium nitrite (5.1 g, 73.3 mmol) dropwise, maintaining the temperature at 0°C. d. Stir the reaction mixture for 30 minutes at 0°C to form the diazonium salt.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of cuprous chloride (12.8 g, 130 mmol) in 10% sulfuric acid (3 mL). b. Add the cuprous chloride solution to the diazonium salt mixture. c. Allow the reaction to stir for 18 hours, gradually warming to room temperature.

  • Isolation and Purification: a. Filter the resulting non-homogeneous mixture and wash the solid precipitate with cold water. b. Extract the product from the filtrate using ethyl acetate. c. Evaporate the ethyl acetate solvent under reduced pressure to yield crude this compound. d. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

Protocol 2: Gravimetric (Weight Loss) Evaluation

This is a fundamental and direct method for assessing corrosion rate and inhibition efficiency.[9][10]

Objective: To determine the corrosion rate of mild steel in an acidic medium with and without this compound and to calculate the inhibitor's efficiency.

Materials & Equipment:

  • Mild steel coupons (e.g., 2.5cm x 2.0cm x 0.1cm)

  • Abrasive papers (various grits, e.g., 200 to 1200)

  • 1 M Hydrochloric Acid (HCl) solution (or other corrosive medium)

  • This compound (inhibitor)

  • Acetone, ethanol, deionized water

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Glass hooks and beakers

Procedure:

  • Coupon Preparation: a. Mechanically polish the mild steel coupons with successive grades of abrasive paper to achieve a mirror finish.[10] b. Degrease the coupons by sonicating in acetone, rinse with ethanol, and finally with deionized water. c. Dry the coupons in a warm air stream and store them in a desiccator. d. Accurately weigh each coupon (W₀) using an analytical balance.

  • Immersion Test: a. Prepare a series of test solutions: 1 M HCl (blank) and 1 M HCl containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm). b. Suspend one prepared coupon in each beaker using a glass hook, ensuring it is fully immersed.[10] c. Place the beakers in a water bath set to the desired temperature (e.g., 298 K) for a fixed immersion period (e.g., 6 hours).

  • Post-Immersion Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Wash with deionized water to remove loose corrosion products. c. Immerse in a cleaning solution (e.g., 12% HCl containing an appropriate pickling inhibitor like rodine) to remove adhered corrosion products, followed by scrubbing with a soft brush. d. Rinse thoroughly with deionized water and acetone, then dry completely. e. Reweigh the cleaned, dry coupons (W₁).

  • Calculations:

    • Corrosion Rate (CR): CR (g m⁻² h⁻¹) = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area of the coupon, and t is the immersion time.[11]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.[7]

Inhibitor Conc. (ppm)Initial Weight (g)Final Weight (g)Weight Loss (g)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)5.12345.08760.0358X_blankN/A
505.12385.11120.0126X_50Y_50
1005.12415.11650.0076X_100Y_100
2005.12355.11930.0042X_200Y_200
5005.12395.12150.0024X_500Y_500
Caption: Example table for presenting weight loss measurement data.
Protocol 3: Electrochemical Evaluation

Electrochemical techniques provide rapid and mechanistic insights into the corrosion inhibition process.[12][13]

Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Electrochemical software for data acquisition and analysis

Procedure:

  • Setup: a. Prepare the WE using a mild steel sample, leaving a known surface area (e.g., 1 cm²) exposed to the electrolyte. b. Assemble the three-electrode cell with the test solution (blank or with inhibitor). c. Immerse the electrodes and allow the system to stabilize for approximately 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.[12]

  • Electrochemical Impedance Spectroscopy (EIS): a. Perform EIS measurements at the OCP.[14] b. Apply a small amplitude AC sinusoidal voltage perturbation (e.g., 10 mV). c. Scan over a frequency range, typically from 100 kHz down to 10 mHz.[15] d. Plot the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.[16] e. Model the data using an equivalent electrical circuit to quantify parameters like Rct and double-layer capacitance (Cdl).

  • Potentiodynamic Polarization (PDP): a. After EIS, perform the PDP scan. b. Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[17][18] c. Plot the logarithm of current density (log i) versus potential (E). d. Determine corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic branches of the curve.[19] e. The inhibitor type (anodic, cathodic, or mixed) can be determined by the shift in Ecorr and the suppression of the anodic and/or cathodic curves.[20]

  • Calculations:

    • Inhibition Efficiency from EIS: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

    • Inhibition Efficiency from PDP: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100

Caption: Workflow for the comprehensive evaluation of a corrosion inhibitor.

Part 3: Data Interpretation

Adsorption Isotherm and Thermodynamic Analysis

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[21][22] The Langmuir isotherm is often applicable and assumes monolayer adsorption on a homogeneous surface.[23][24]

The degree of surface coverage (θ), calculated as IE%/100, is used in the isotherm equations. For the Langmuir isotherm: C / θ = 1/K_ads + C

A plot of C/θ versus C should yield a straight line, confirming the applicability of the model. The adsorption equilibrium constant (K_ads) can be determined from the intercept. From K_ads, the standard free energy of adsorption (ΔG°_ads) can be calculated to determine the spontaneity and type of adsorption (physisorption vs. chemisorption).[23]

Quantum Chemical Calculations

Theoretical calculations using Density Functional Theory (DFT) can provide molecular-level insights that corroborate experimental findings.[25] Key parameters include:

  • E_HOMO (Energy of Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition efficiency.[26]

  • E_LUMO (Energy of Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values indicate a higher tendency to accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition.

  • Dipole Moment (μ): A higher dipole moment may facilitate stronger adsorption on the metal surface.[27]

These theoretical parameters can be correlated with the experimentally determined inhibition efficiencies to build a comprehensive structure-activity relationship.[27]

Caption: Correlation between experimental and theoretical data in inhibitor studies.

References

  • Vertex AI Search. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
  • MDPI. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • BioLogic. (2024). Electrochemical characterisation of a corrosion system by Impedance spectroscopy.
  • MDPI. (n.d.). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges.
  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.
  • ChemicalBook. (2025). 2-chloro-3-nitro-phenol | 603-84-9.
  • Corrosion Doctors. (n.d.). Potentiodynamic polarization methods.
  • Corrosionpedia. (n.d.). Potentiodynamic.
  • PubMed Central (PMC). (2016). Potentiodynamic Corrosion Testing.
  • ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild....
  • ResearchGate. (n.d.). Potentiodynamic polarization methods for corrosion measurement.
  • Guidechem. (n.d.). 2-chloro-3-nitro-phenol 603-84-9 wiki.
  • Asian Journal of Chemistry. (n.d.). Inhibition Effects of Phenols on Corrosion of Mild Steel in Nitric Acid.
  • ResearchGate. (n.d.). Corrosion parameters obtained by weight loss measurement.
  • ResearchGate. (n.d.). Weight loss method of corrosion assessment.
  • ResearchGate. (2025). Quantum chemical calculation for the inhibitory effect of compounds.
  • ResearchGate. (2025). Various isotherm models for multicomponent adsorption: A review.
  • ResearchGate. (2022). Corrosion Inhibition of Mild Steel in Different Acid Medium by Using Various Acidic Groups of Organic Compounds.
  • New York Science Journal. (2017). Quantum Chemical Studies on Corrosion Inhibition.
  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
  • AJOL.info. (n.d.). CORROSION INHIBITION OF ZINC IN 0.5 M HNO3 USING.
  • Unknown. (n.d.). Lab 8 – Corrosion Studies by Weight Loss.
  • ResearchGate. (n.d.). Langmuir adsorption isotherm model for EC on carbon steel surface at temperatures 298–328 K.
  • PubMed Central (PMC). (n.d.). A Quantum Computational Method for Corrosion Inhibition.
  • ResearchGate. (n.d.). Corrosion inhibition results from weight loss measurement (a) Compound....
  • Guidechem. (n.d.). CAS 603-84-9 | 2-chloro-3-nitro-phenol - Suppliers list.
  • ChemBK. (2024). This compound.
  • MDPI. (n.d.). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact.
  • ResearchGate. (n.d.). Corrosion rate and Corrosion Efficiency -Weight Loss Method.
  • MDPI. (2022). Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste.
  • NASA Technical Reports Server (NTRS). (n.d.). Electrochemical studies of corrosion inhibitors.
  • SciSpace. (2020). Inhibition of Corrosion: Mechanisms and Classifications in Overview.
  • ResearchGate. (n.d.). Adsorption isotherms for two carbon steel systems: (a) best Langmuir....
  • National Institutes of Health (NIH). (n.d.). Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies.
  • ResearchGate. (2025). (PDF) Corrosion inhibition of Mild steel in Acidic environments using PolyPhenol-rich extract.

Sources

Application Note & Protocols: Synthesis and Characterization of Transition Metal Complexes with 2-Chloro-3-nitrophenol Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of novel transition metal complexes utilizing 2-Chloro-3-nitrophenol as a primary ligand. The unique electronic properties of this ligand—stemming from the phenolic hydroxyl group and the electron-withdrawing chloro and nitro substituents—make its metal complexes promising candidates for applications in medicinal chemistry and catalysis. This guide details two primary synthetic routes: direct complexation of the 2-chloro-3-nitrophenolate anion and a more advanced synthesis involving a Schiff base derivative. Each protocol is accompanied by an explanation of the underlying chemical principles, detailed step-by-step instructions, and methods for comprehensive characterization.

Introduction: The Rationale for this compound in Coordination Chemistry

Transition metal complexes are at the forefront of modern chemical research, serving as catalysts, advanced materials, and therapeutic agents.[1] The biological and chemical activity of these complexes is profoundly influenced by the nature of the organic ligands coordinated to the metal center.[1] Substituted phenols, particularly nitrophenols, are a versatile class of ligands. Their acidity is higher than that of phenol itself, facilitating deprotonation and coordination to metal ions.[2]

This compound (CAS 603-84-9) is a particularly interesting ligand candidate.[3][4] Its structure features:

  • A Phenolic Hydroxyl Group: The primary site for deprotonation to form a phenolate anion, which acts as an effective coordinating group.

  • A Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the phenolic proton and can influence the electronic structure of the final complex.

  • A Chloro Group (-Cl): An electron-withdrawing and lipophilic group that can modulate the solubility and biological membrane permeability of the metal complex.

The combination of these functional groups allows for the synthesis of stable, electronically tunable metal complexes. It is well-established that the coordination of organic ligands to metal ions can result in complexes with enhanced biological activity compared to the free ligands, a phenomenon often attributed to increased lipophilicity and the ability to penetrate cell membranes.[5][6] This guide provides researchers with the foundational protocols to explore this promising area.

PART 1: Direct Complexation of 2-Chloro-3-nitrophenolate

Principle of Synthesis

The most direct route to forming a metal complex with this compound involves the in-situ deprotonation of the phenolic hydroxyl group using a suitable base. The resulting 2-chloro-3-nitrophenolate anion then acts as a monodentate or bidentate ligand, coordinating to a metal ion (Mⁿ⁺) introduced as a salt. The reaction is typically performed in a polar solvent like methanol or ethanol, which can dissolve both the organic ligand and the inorganic metal salt.

G cluster_ligand Ligand Activation cluster_complexation Coordination Ligand This compound (L-H) Base Base (e.g., NaOH) Ligand->Base + Phenolate 2-Chloro-3-nitrophenolate (L⁻) Base->Phenolate Deprotonation Phenolate2 2-Chloro-3-nitrophenolate (L⁻) Phenolate->Phenolate2 Metal Metal Salt (MCl₂) Metal->Phenolate2 + Complex Metal Complex [M(L)₂] Phenolate2->Complex Coordination

Caption: Ligand activation and complexation workflow.

General Protocol 1: Synthesis of Bis(2-chloro-3-nitrophenolato)copper(II)

This protocol describes a representative synthesis using Copper(II) chloride. The principles can be adapted for other transition metals like Co(II), Ni(II), or Zn(II).

Materials & Equipment

  • This compound (C₆H₄ClNO₃)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve this compound (0.347 g, 2.0 mmol) in 20 mL of absolute methanol. Stir until a clear solution is formed.

  • Deprotonation: Prepare a solution of sodium hydroxide (0.080 g, 2.0 mmol) in 10 mL of methanol. Add this basic solution dropwise to the ligand solution while stirring. The addition of a base is critical for deprotonating the phenolic hydroxyl group, thereby activating the ligand for coordination.

  • Metal Salt Addition: In a separate beaker, dissolve Copper(II) chloride dihydrate (0.170 g, 1.0 mmol) in 15 mL of methanol. Add this solution dropwise to the activated ligand solution. A color change and/or the formation of a precipitate should be observed, indicating complex formation.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) with continuous stirring for 3-4 hours. Refluxing provides the necessary thermal energy to ensure the reaction goes to completion.

  • Isolation: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid product sequentially with small portions of cold methanol and then distilled water to remove unreacted starting materials and salts.

  • Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60°C.

Data Summary: Reaction Conditions

The following table provides suggested starting conditions for synthesizing various metal complexes. Note that optimization may be required.

Metal IonMetal Salt PrecursorM:L Molar RatioBaseSolventExpected Product Color
Cu(II)CuCl₂·2H₂O1:2NaOH / KOHMethanolGreen / Brown
Co(II)CoCl₂·6H₂O1:2NaOH / KOHEthanolPink / Blue / Violet
Ni(II)NiCl₂·6H₂O1:2NaOH / KOHMethanolGreen
Zn(II)Zn(OAc)₂·2H₂O1:2NaOH / KOHEthanolWhite / Off-white

PART 2: Synthesis via Schiff Base Derivatives

Principle of Synthesis

To create more complex, polydentate ligands and fine-tune the properties of the resulting metal complexes, a Schiff base can be synthesized. This involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine (-NH₂) to yield 3-amino-2-chlorophenol. A common method involves using zinc powder in the presence of an ammonium salt.[4]

  • Schiff Base Condensation: The resulting aminophenol is then condensed with an aldehyde (e.g., salicylaldehyde) to form a Schiff base ligand, which contains both a phenolic hydroxyl group and an imine nitrogen (>C=N-) as potential coordination sites.[7] This new ligand can form highly stable chelate rings with metal ions.

G cluster_step1 Step 1: Ligand Modification cluster_step2 Step 2: Schiff Base Synthesis cluster_step3 Step 3: Complexation Start This compound Reagents1 Zn / NH₄Cl Start->Reagents1 + Amine 3-Amino-2-chlorophenol Reagents1->Amine Reduction Amine2 3-Amino-2-chlorophenol Amine->Amine2 Aldehyde Salicylaldehyde SchiffBase Schiff Base Ligand (L') Aldehyde->SchiffBase Condensation SchiffBase2 Schiff Base Ligand (L') SchiffBase->SchiffBase2 Amine2->Aldehyde + Metal Metal Salt (MCl₂) Complex Schiff Base Complex [M(L')₂] Metal->Complex Coordination SchiffBase2->Metal +

Caption: Multi-step synthesis workflow for Schiff base complexes.

Protocol 2.1: Synthesis of 3-Amino-2-chlorophenol

Procedure (Adapted from[4])

  • Dissolve this compound (1.74 g, 10 mmol) in 50 mL of methanol in a round-bottom flask.

  • Add ammonium chloride (2.67 g, 50 mmol) and zinc powder (13.08 g, 200 mmol) to the solution.

  • Heat the resulting mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, filter the mixture to remove excess zinc powder and inorganic salts.

  • Evaporate the methanol from the filtrate under reduced pressure to obtain the crude 3-amino-2-chlorophenol, which can be purified by recrystallization or column chromatography.

Protocol 2.2: Synthesis of Schiff Base Ligand and its Co(II) Complex

Procedure

  • Schiff Base Formation: Dissolve the synthesized 3-amino-2-chlorophenol (0.287 g, 2.0 mmol) in 20 mL of hot ethanol. To this, add salicylaldehyde (0.244 g, 2.0 mmol) in 10 mL of ethanol. Reflux the mixture for 2 hours. Upon cooling, the Schiff base ligand should precipitate. Filter, wash with cold ethanol, and dry.[7]

  • Complexation: Dissolve the purified Schiff base ligand (0.50 g, 2.0 mmol) in 25 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve CoCl₂·6H₂O (0.238 g, 1.0 mmol) in 15 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution. An immediate color change should occur.

  • Adjust the pH to ~7-8 by adding a few drops of alcoholic ammonia solution to facilitate deprotonation and coordination.[7][8]

  • Reflux the mixture for 3 hours, then cool to room temperature.

  • Collect the precipitated complex by filtration, wash with hot ethanol, and dry in a desiccator.

PART 3: Essential Characterization Techniques

Thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the new metal complexes.

TechniquePurpose & Information GainedExpected Observations for this compound Complexes
FT-IR Spectroscopy Identifies functional groups and confirms coordination.Disappearance of the broad phenolic O-H stretch (~3400 cm⁻¹). Shift in the C-O stretching frequency. For Schiff bases, a shift in the C=N imine stretch (~1620 cm⁻¹) upon coordination. Appearance of new low-frequency bands corresponding to M-O and M-N bonds.
UV-Vis Spectroscopy Probes the electronic structure of the complex.Intense bands in the UV region due to π→π* and n→π* transitions within the ligand. New bands in the visible region may appear due to Ligand-to-Metal Charge Transfer (LMCT) or d-d electronic transitions in the metal center.
¹H NMR Spectroscopy Confirms ligand structure and purity (for diamagnetic complexes like Zn(II)).Disappearance of the acidic phenolic -OH proton signal upon complexation. Shifts in the chemical shifts of aromatic protons adjacent to the coordination site.
Elemental Analysis Determines the empirical formula of the complex (C, H, N content).Experimental percentages should match the calculated values for the proposed molecular formula.
Molar Conductivity Determines the electrolytic nature of the complex in solution.[9]Low conductivity values in a solvent like DMF or DMSO suggest a non-electrolytic nature, indicating that the anions (e.g., chloride) are part of the coordination sphere or absent.
Magnetic Susceptibility Determines the magnetic moment of the complex, providing insight into the geometry and oxidation state of the metal ion (for paramagnetic complexes like Cu(II), Ni(II), Co(II)).The measured magnetic moment can help distinguish between geometries (e.g., tetrahedral vs. square planar for Ni(II)).

PART 4: Potential Applications & Future Directions

The metal complexes synthesized from this compound and its derivatives are candidates for several high-impact applications.

  • Antimicrobial and Antifungal Agents: A large body of research demonstrates that coordination complexes often exhibit significantly greater antimicrobial activity than the free ligands.[5][10] This is frequently attributed to Overtone's concept and Tweedy's chelation theory, which propose that chelation reduces the polarity of the metal ion, increasing the complex's lipophilicity and allowing it to more easily permeate the lipid layers of bacterial and fungal cell membranes.[1] These novel complexes should be screened against clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).[5][11]

  • Anticancer Agents: Coordination compounds are a promising alternative to purely organic drugs for cancer treatment, potentially offering novel mechanisms of action and overcoming drug resistance.[10] The planar nature of many Schiff base complexes allows them to act as DNA intercalating agents, a known anticancer mechanism.

  • Catalysis: Metal complexes are widely used as catalysts in organic synthesis. The complexes of this compound could be investigated for their catalytic activity in reactions such as the reduction of nitrophenols (a common environmental pollutant) or in various oxidation processes.[12][13]

Conclusion

This application note provides a detailed framework for the synthesis and analysis of novel metal complexes based on the this compound ligand. By offering protocols for both direct complexation and the synthesis of more elaborate Schiff base derivatives, this guide equips researchers in inorganic chemistry, medicinal chemistry, and materials science with the tools to explore a new family of coordination compounds. The promising electronic and structural features of this ligand system suggest that its metal complexes hold significant potential for development as new therapeutic agents and industrial catalysts.

References

  • MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
  • ResearchGate. (n.d.). Novel Schiff base (E)-2-((4-chloro-3-nitrophenylimino)(phenyl)methyl)-5-methoxyphenol and Mixed Ligand Complexes of Mn(II), Fe(III), Co(II), Ni(II) and Cu(II): synthesis, structure elucidation and potency study as antibacterial, antimalarial.
  • International Journal of Pharmaceutical Sciences and Research. (2024). SYNTHESIS AND CHARACTERIZATION OF NOVAL SCHIFF BASE COMPLEXES OF MN(II), CO(II), NI(II), CU(II), ZN(II), PD(II), PT(II) METAL IONS FOR MICROBIAL ACTIVITIES AND THEIR NANOPARTICLES.
  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
  • Guidechem. (n.d.). 2-chloro-3-nitro-phenol 603-84-9 wiki.
  • PubMed. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
  • TSI Journals. (2010). Studies on synthesis of some schiff bases, metal complexes and their antimicrobial activity.
  • The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). (n.d.).
  • RSC Publishing. (n.d.). Ag-based coordination polymer-enhanced photocatalytic degradation of ciprofloxacin and nitrophenol.
  • Scirp.org. (2012). Modification on Synthesis of Mixed Ligand Chelates by Using Di- and Trivalent Transition Metal Ions with Schiff Base as Primary Ligand.
  • ResearchGate. (n.d.). Biological activity of the ligand and its metal complexes.
  • Wikipedia. (n.d.). Nitrophenol.
  • The Pharma Innovation Journal. (2022). Various metal complexes and their biological implications.
  • NIH. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.).
  • ChemicalBook. (2025). 2-chloro-3-nitro-phenol.
  • MDPI. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.

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Application Note: A Comprehensive Guide to the Photolytic Degradation of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework for investigating the photolytic stability of 2-Chloro-3-nitrophenol (2C3NP), a representative chloronitrophenolic compound. Such studies are critical in pharmaceutical development to ensure drug product stability and in environmental science to understand the fate of pollutants. We present a series of robust protocols covering experimental design, execution of photolysis, kinetic analysis, and quantum yield determination. The methodologies are grounded in established principles of photochemistry and adhere to regulatory guidelines for forced degradation studies, such as those from the International Council for Harmonisation (ICH).[1] This guide is intended for researchers and scientists in drug development and environmental analysis, offering both the procedural steps and the scientific rationale behind them to ensure experimental success and data integrity.

Introduction: The Scientific Imperative

This compound belongs to the class of nitroaromatic compounds, which are known for their photosensitive nature. The presence of both a nitro group (a strong electron-withdrawing group) and a chloro-substituent on the phenol ring makes the molecule susceptible to degradation upon absorption of light energy.[2] Understanding this degradation is crucial for several reasons:

  • Pharmaceutical Stability: In drug development, forced degradation studies are mandatory to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] Photostability is a key parameter assessed under ICH guideline Q1B.

  • Environmental Fate: Chloronitrophenols are recognized as environmental pollutants originating from industrial processes.[3] Studying their photolytic degradation helps predict their persistence, transformation products, and overall impact on ecosystems.[3]

Photolysis is initiated when a molecule absorbs photons, promoting it to an electronically excited state.[4] This excess energy can lead to bond cleavage and the formation of reactive species, such as hydroxyl radicals (•OH) and nitrogen oxides, which drive the degradation process.[5][6] This guide provides the tools to systematically study these phenomena for 2C3NP.

Foundational Principles of Photolysis

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) . This dimensionless value is defined as the ratio of the number of molecules undergoing a specific event (e.g., degradation of 2C3NP) to the number of photons absorbed by the system.[7][8]

A quantum yield of 1 indicates that every absorbed photon results in the degradation of one molecule, representing a perfectly efficient process.[8] A value less than 1 suggests that other de-excitation pathways, such as fluorescence or non-radiative decay, are competing with the chemical reaction.[8] Determining the quantum yield is a primary objective for mechanistically understanding the photolytic process.

Experimental Design & Workflow

A successful photolytic degradation study requires careful planning and execution. The overall workflow involves preparing the sample, exposing it to a calibrated light source in a controlled environment, sampling at specific time points, and analyzing the samples to quantify the degradation of the parent compound and the formation of photoproducts.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_solution Prepare 2C3NP Stock & Working Solutions prep_actinometer Prepare Chemical Actinometer (if needed) setup Assemble Photoreactor with Light Source prep_solution->setup calibrate Calibrate Photon Flux (Actinometry) setup->calibrate dark_control Run Dark Control in Parallel setup->dark_control irradiate Irradiate 2C3NP Solution & Collect Samples calibrate->irradiate qy Calculate Quantum Yield (Φ) calibrate->qy hplc Quantify 2C3NP by HPLC-DAD irradiate->hplc dark_control->hplc lcms Identify Degradants by LC-MS kinetics Determine Reaction Order & Rate Constant (k) hplc->kinetics hplc->lcms kinetics->qy

Caption: Overall experimental workflow for photolytic degradation studies.

Materials and Instrumentation

Reagents
  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (Type I, 18.2 MΩ·cm)

  • Formic acid or Acetic acid (for mobile phase modification)

  • Potassium ferrioxalate (for actinometry)

  • 1,10-Phenanthroline (for actinometry)

  • Sulfuric Acid (for actinometry)

  • Sodium Acetate (for actinometry buffer)

Instrumentation
  • Photoreactor: A closed-system, inner-irradiation-type quartz reactor is recommended to ensure maximum light transmission.[9][10] The vessel should be temperature-controlled, typically via a cooling jacket connected to a circulating water bath, to prevent thermal degradation.[9]

  • UV Lamp: A medium-pressure mercury lamp is a common choice as it provides a broad spectrum of UV-Vis radiation.[10] Alternatively, a xenon lamp can be used to more closely simulate the solar spectrum.[11] The selection should be guided by the UV-Vis absorbance spectrum of 2C3NP.

  • Analytical Balance: 4 or 5-decimal place balance for accurate weighing.

  • HPLC System: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or UV detector is essential for quantifying the parent compound.[12]

  • LC-MS System: A Liquid Chromatography-Mass Spectrometry system is invaluable for the structural elucidation of unknown degradation products.[13]

  • UV-Vis Spectrophotometer: Required for measuring absorbance for quantum yield calculations and concentration analysis in actinometry.

Detailed Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation

Causality: Accurate solution preparation is fundamental to quantitative analysis. The use of HPLC-grade solvents minimizes baseline noise and interfering peaks. The chosen concentration should yield a significant absorbance at the irradiation wavelength without being so high that it causes inner filter effects.

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary.

  • Working Solution (e.g., 20 µg/mL): Dilute the stock solution appropriately with the 50:50 acetonitrile/water mixture to achieve the desired starting concentration. This concentration should be within the linear range of the HPLC calibration curve.

  • HPLC Mobile Phase: Prepare a mobile phase suitable for the separation of aromatic compounds. A common starting point is a mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[14] The exact gradient or isocratic conditions must be optimized.

Protocol 2: Photolytic Degradation Experiment

Causality: This protocol is designed to isolate photolysis as the variable. The dark control is critical to differentiate between degradation caused by light versus other factors like hydrolysis or temperature.[1] The quartz vessel is used because standard borosilicate glass absorbs a significant portion of UV radiation. Temperature control prevents thermal degradation from confounding the results.[9]

  • System Setup: Assemble the photoreactor, ensuring the cooling system is active and maintaining a constant temperature (e.g., 25 °C).

  • Dark Control: Transfer an aliquot of the 2C3NP working solution to an amber flask or a flask wrapped completely in aluminum foil. Place it alongside the photoreactor to ensure identical temperature conditions.

  • Experiment Start: Fill the quartz photoreactor vessel with the 2C3NP working solution.

  • Time Zero Sample: Immediately withdraw a sample (e.g., 1 mL), filter it through a 0.22 µm syringe filter, and place it in an amber HPLC vial. This is your t=0 sample.

  • Initiate Irradiation: Turn on the UV lamp. Start a timer.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes). Immediately filter each sample into an amber HPLC vial.

  • Dark Control Sampling: Take samples from the dark control flask at t=0 and at the final time point to check for non-photolytic degradation.

  • Analysis: Analyze all collected samples by HPLC as described in Protocol 3.

Protocol 3: HPLC Quantification Method

Causality: A validated, stability-indicating HPLC method is the cornerstone of a reliable degradation study. The method must be able to separate the parent peak (2C3NP) from its degradation products and any solvent-related peaks. A C18 column is used due to its effectiveness in retaining and separating moderately polar aromatic compounds like 2C3NP.

Parameter Example Condition Rationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of non-polar to moderately polar analytes.[12]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small volume to prevent peak distortion.
Detection DAD at max wavelength of 2C3NP (e.g., 310-320 nm)Maximizes sensitivity for the parent compound. DAD allows for peak purity analysis.
Column Temp. 30 °CEnsures reproducible retention times.
Gradient Start at 30% B, ramp to 90% B over 20 minA gradient is used to elute both the parent compound and potentially more or less polar degradants.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Generate a calibration curve by injecting at least five concentrations of 2C3NP standard solutions. Ensure the R² value is >0.999.

  • Inject the samples collected from the photolysis experiment (Protocol 2).

  • Record the peak area of 2C3NP at each time point. Use the calibration curve to determine the concentration.

Data Analysis and Interpretation

Degradation Kinetics

The degradation rate of 2C3NP can often be modeled using pseudo-first-order kinetics, especially when the concentration of other reactants (like water or oxygen) is in large excess and considered constant.

The integrated rate law for a first-order reaction is: ln(Ct) = -kt + ln(C0)

Where:

  • Ct is the concentration of 2C3NP at time t.

  • C0 is the initial concentration of 2C3NP.

  • k is the pseudo-first-order rate constant (time⁻¹).

By plotting ln(Ct/C0) versus time (t), a linear relationship should be observed if the reaction follows first-order kinetics. The rate constant k is the negative of the slope.

Quantum Yield (Φ) Determination

Causality: Accurate determination of quantum yield requires a precise measurement of the photon flux entering the sample. Chemical actinometry is the gold standard for this measurement.[15] The ferrioxalate actinometer is widely used for UV and visible light because of its stability and high sensitivity.[15][16]

G cluster_actinometry Step 1: Measure Photon Flux (I₀) cluster_degradation Step 2: Measure Degradation Rate cluster_calculation Step 3: Calculate Quantum Yield (Φ) act_irr Irradiate Ferrioxalate Actinometer act_measure Measure Fe²⁺ formed (Abs at 510 nm) act_irr->act_measure act_calc Calculate Photon Flux (mol photons/s) act_measure->act_calc qy_calc Φ = (Rate of Degradation) / (Rate of Photon Absorption) act_calc->qy_calc deg_irr Irradiate 2C3NP (Same Conditions) deg_measure Measure d[2C3NP]/dt (from initial slope) deg_irr->deg_measure deg_measure->qy_calc

Caption: Logical workflow for determining the quantum yield (Φ).

The quantum yield (Φ) is calculated using the formula: Φ = (Number of molecules reacted) / (Number of photons absorbed)

This can be expressed in terms of rates: Φ = (d[2C3NP]/dt) / Ia

Where:

  • d[2C3NP]/dt is the initial rate of degradation of 2C3NP (mol L⁻¹ s⁻¹), determined from the kinetic plot.

  • Ia is the rate of photon absorption by the solution (mol photons L⁻¹ s⁻¹). Ia is determined using the incident photon flux (I₀, measured by actinometry) and the fraction of light absorbed by the sample.

Protocol 4: Simplified Quantum Yield Protocol
  • Measure Incident Photon Flux (I₀):

    • Fill the photoreactor with a potassium ferrioxalate solution.

    • Irradiate for a short, precise time (so that <10% of the ferrioxalate is converted).

    • Develop the color by adding 1,10-phenanthroline buffer solution.

    • Measure the absorbance at 510 nm.

    • Calculate the moles of Fe²⁺ formed and, using the known quantum yield of the actinometer, determine the incident photon flux (I₀) in mol photons/s.

  • Determine Degradation Rate:

    • Perform the photolysis experiment on 2C3NP as per Protocol 2.

    • Plot concentration vs. time and determine the initial degradation rate (d[2C3NP]/dt) in mol L⁻¹ s⁻¹.

  • Calculate Photon Absorption (Ia):

    • Measure the absorbance (A) of the 2C3NP solution at the irradiation wavelength(s).

    • Calculate the fraction of light absorbed (F = 1 - 10-A).

    • Calculate Ia = I₀ * F / V, where V is the volume of the solution in Liters.

  • Calculate Quantum Yield (Φ):

    • Divide the degradation rate by the rate of photon absorption.

Identification of Degradation Products

While HPLC-DAD can quantify the loss of the parent compound, it often cannot definitively identify the resulting degradants. LC-MS is the preferred technique for this purpose.[13]

Proposed Degradation Pathways: Based on literature for similar compounds, photolytic degradation of this compound may proceed through several pathways:[14][17][18]

  • Dechlorination: The C-Cl bond can be cleaved, potentially leading to the formation of 3-nitrophenol.

  • Hydroxylation: Attack by photochemically generated hydroxyl radicals can introduce additional -OH groups, forming nitrocatechol or chlorohydroquinone species.[14]

  • Nitro Group Reduction: The -NO₂ group can be reduced to a nitroso (-NO) or amino (-NH₂) group.

  • Ring Cleavage: Advanced oxidation can lead to the opening of the aromatic ring, forming smaller aliphatic acids, and eventual mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, NO₃⁻).[18]

G cluster_products Potential Primary Degradants cluster_final Final Products parent This compound p1 3-Nitrophenol parent->p1 Dechlorination p2 Chlorohydroquinones parent->p2 Hydroxylation p3 2-Chloro-3-aminophenol parent->p3 Nitro Reduction p4 Aliphatic Acids p1->p4 p2->p4 p3->p4 p5 CO₂, H₂O, Cl⁻, NO₃⁻ p4->p5

Caption: Plausible photolytic degradation pathways for this compound.

References

  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO).
  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). RSC Publishing.
  • Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. PNAS.
  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
  • OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research.
  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorin
  • What Is the Quantum Yield of a Photolysis Reaction? Sustainability Directory.
  • Forced Degrad
  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet St
  • Quantum yield determination and interpret
  • Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions.
  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.
  • Experimental setup for photocatalytic degradation.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Experimental setup for studying the photodegradation of 2-Methoxycinnamic acid. Benchchem.
  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite.
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Investigations on the gas-phase photolysis and OH radical kinetics of nitrocatechols.
  • Kinetic Study of the Gas-Phase Reactions of Chlorine Atoms with 2-Chlorophenol, 2-Nitrophenol and Four Methyl-2-nitrophenol Isomers.
  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
  • Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PubMed Central.
  • This compound | 603-84-9. Benchchem.
  • Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures.
  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PubMed Central.
  • (PDF) Degradation of 2, 4, 6-trichlorophenol in Photo-sulfite System: Mineralization and Pathways.

Sources

Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a detailed application note on the synthesis of 2-amino-3-nitrophenol from 2-chloro-3-nitrophenol.

Here's a breakdown of the requirements:

  • Topic: Synthesis of 2-amino-3-nitrophenol from this compound.

  • Content Type: Detailed Application Notes and Protocols.

  • Audience: Researchers, scientists, and drug development professionals.

  • Part 1: Core Directive (Autonomy): I have full editorial control to structure the guide in a way that best explains the topic. I will not use a rigid template.

  • Part 2: Scientific Integrity & Logic (E-E-A-T):

    • Expertise & Experience: Explain the 'why' behind the steps.

    • Trustworthiness: Protocols should be self-validating.

    • Authoritative Grounding & Comprehensive References:

      • In-text citations with links.

      • A complete "References" section at the end with Title, Source, and clickable URL.

  • Part 3: Visualization & Formatting:

    • Data Presentation: Use tables for quantitative data.

    • Experimental Protocols: Detailed step-by-step methodologies.

    • Mandatory Visualization:

      • Create a Graphviz diagram for the workflow.

      • Enclose the DOT script in a dot code block.

      • Provide a brief, descriptive caption.

      • Adhere to specific diagram specifications (width, color contrast).

Mental Sandbox Simulation:

  • Initial Search & Strategy: My initial search for "synthesis of 2-amino-3-nitrophenol from this compound" did not yield a direct, one-pot reaction protocol. The results focused on the properties of the starting material and product, and related but different reactions (e.g., reduction of a nitro group, synthesis of other isomers). This suggests that the direct amination of this compound might not be a standard, well-documented procedure, or it might be described under the broader topic of nucleophilic aromatic substitution.

  • Pivoting the Strategy: The core of this transformation is a nucleophilic aromatic substitution (SNA_r) reaction, where an amino group (from ammonia or an equivalent) displaces the chloro group. I need to search for the principles of SNA_r on chloronitrophenols. The nitro group is an electron-withdrawing group, which is crucial for activating the aromatic ring towards nucleophilic attack, especially when it's ortho or para to the leaving group (the chlorine). In this compound, the nitro group is meta to the chlorine, which is not ideal for activation. This might explain the lack of direct protocols. However, the hydroxyl group is ortho to the chlorine, which is an activating group. This is a more complex scenario than a simple nitro-activated system.

  • Refining the Search: I will need to search for "nucleophilic aromatic substitution on chloronitrophenols," "amination of chloronitrophenols," and "reactivity of this compound." This should provide the theoretical underpinning. I found several good resources on the general mechanism of Nucleophilic Aromatic Substitution (SNA_r), especially the role of electron-withdrawing groups[1][2][3]. These sources confirm that electron-withdrawing groups ortho or para to the leaving group are necessary to stabilize the Meisenheimer complex intermediate. In our case (this compound), the nitro group is meta to the chloro leaving group. This position does not allow for resonance stabilization of the negative charge onto the nitro group. This means the reaction will be significantly less favorable than, for example, the amination of 1-chloro-2-nitrobenzene or 1-chloro-4-nitrobenzene. The reaction will likely require harsh conditions (high temperature, high pressure) to proceed.

  • Structuring the Application Note:

    • Title: "Application Note: Synthesis of 2-Amino-3-nitrophenol via Nucleophilic Aromatic Substitution of this compound"

    • Introduction: Briefly introduce 2-amino-3-nitrophenol as a valuable intermediate in medicinal chemistry and organic synthesis[4]. State the objective of the note: to provide a detailed protocol for its synthesis from this compound.

    • Reaction Principle: Nucleophilic Aromatic Substitution (SNA_r):

      • Explain the general SNA_r mechanism: addition of the nucleophile to form a Meisenheimer complex, followed by elimination of the leaving group[2][3].

      • Discuss the critical role of electron-withdrawing groups (EWGs) in activating the ring. Emphasize that EWGs in the ortho or para position are most effective because they can delocalize the negative charge of the Meisenheimer intermediate via resonance[1][2].

      • Crucially, address the specific substrate: In this compound, the nitro group is meta to the chlorine. Explain that this positioning does not allow for direct resonance stabilization of the intermediate by the nitro group, making the reaction inherently more challenging than ortho/para activated systems. This explains why harsher conditions (e.g., high pressure, high temperature, use of a catalyst) are likely necessary. This demonstrates expertise and explains the "why".

      • Materials and Equipment: List all necessary reagents (this compound, aqueous ammonia, etc.) and equipment (autoclave/high-pressure reactor, glassware, purification apparatus).

      • Safety Precautions: This is critical. I will detail the hazards of the starting material (irritant)[5][6], the reagent (ammonia is corrosive and toxic), and the high-pressure reaction itself. I will reference safety data sheets[5][7][8].

      • Step-by-Step Procedure:

        • Charging the reactor with this compound and aqueous ammonia.

        • Sealing the reactor and heating to a specified temperature and pressure (e.g., 150-200 °C, pressure will build up). This is a reasoned estimate for a less-activated substrate.

        • Reaction monitoring (if possible, e.g., by taking samples, or just by time).

        • Cool-down and work-up procedure: venting the reactor, transferring the mixture, acidifying to precipitate the product (as the aminophenol might be soluble in the basic reaction medium as a phenoxide), filtration, washing, and drying.

        • Purification: Recrystallization.

    • Data and Characterization:

      • Create a table summarizing key parameters: reactant quantities, reaction conditions, expected yield, and physical properties of the product.

      • Mention characterization techniques: Melting point, ¹H NMR, IR spectroscopy. I can cite sources that provide spectroscopic data for the product for comparison[9][10].

    • Workflow Diagram (Graphviz): Create a DOT script for a diagram illustrating the key steps: Reactant Preparation -> High-Pressure Ammonolysis -> Work-up & Isolation -> Purification -> Characterization.

    • Troubleshooting: Address potential issues like low yield or incomplete reaction. Suggest solutions, such as increasing temperature/pressure, extending reaction time, or considering a catalyst (e.g., copper salts, which are sometimes used for such reactions).

    • References: Compile all cited sources in a numbered list with full details and URLs.

  • Final Review: I'll check the entire document against all the user's requirements: autonomous structure, E-E-A-T principles, in-text citations, reference list, tables, step-by-step protocol, and the Graphviz diagram with correct formatting. The explanation of the meta-nitro group's effect will be a key part of demonstrating expertise. The lack of a direct protocol from the search results is not a blocker but an opportunity to demonstrate a deeper understanding of chemical principles by constructing a logical and safe protocol.### Application Note: A Detailed Guide to the Synthesis of 2-Amino-3-nitrophenol from this compound

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2-amino-3-nitrophenol, a valuable chemical intermediate[4]. The protocol details the conversion of this compound via a high-pressure nucleophilic aromatic substitution (SNAr) reaction. This guide emphasizes the underlying chemical principles, provides a detailed and safety-conscious experimental protocol, and offers insights into process optimization and characterization.

The conversion of this compound to 2-amino-3-nitrophenol is achieved through a nucleophilic aromatic substitution reaction. Unlike the more common SN1 and SN2 reactions seen with aliphatic halides, aryl halides are generally unreactive towards nucleophiles due to the high energy required to break the sp² C-X bond and the steric hindrance of the aromatic ring[2].

However, the reaction becomes feasible when the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs). The established mechanism involves two key steps:

  • Addition of the Nucleophile: The nucleophile (in this case, ammonia) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[3].

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled[3].

A critical factor governing the reaction rate is the ability of the EWGs to stabilize the negative charge of the Meisenheimer complex. This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG through resonance[1][2].

In the specific case of This compound , the primary activating group (the nitro group, -NO₂) is positioned meta to the chlorine atom. This meta-positioning prevents the nitro group from participating in resonance stabilization of the Meisenheimer complex[2]. Consequently, the substrate is considered poorly activated, and forcing conditions—specifically high temperature and high pressure—are necessary to drive the reaction to completion.

Experimental Protocol: High-Pressure Ammonolysis

This protocol describes a robust method for the synthesis using aqueous ammonia in a sealed, high-pressure reactor. This approach, often termed ammonolysis, provides the necessary conditions to overcome the low reactivity of the substrate.

Materials and Equipment
Reagents & Materials Grade/Specification Supplier Example
This compound98% PuritySigma-Aldrich
Aqueous Ammonia28-30% NH₃ basisThermo Fisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Deionized WaterHigh PurityIn-house
EthanolReagent Grade-
Celite® (optional)--
Equipment Specification
High-Pressure Autoclave ReactorStainless steel or Hastelloy, capable of >50 bar and >200 °C, with stirring and temperature/pressure monitoring
GlasswareBeakers, Erlenmeyer flasks, graduated cylinders
Buchner Funnel & Flask-
pH Meter or pH Paper-
Hot Plate/Stirrer-
Rotary Evaporator-
Critical Safety Precautions
  • High-Pressure Operations: All procedures involving the autoclave must be performed by trained personnel behind a certified safety shield. Ensure the reactor is properly rated for the intended temperature and pressure and has a calibrated pressure relief valve.

  • Chemical Hazards:

    • This compound: Is a skin, eye, and respiratory irritant. Avoid dust formation and handle with appropriate personal protective equipment (PPE)[5][6].

    • Aqueous Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage. Use only in a well-ventilated fume hood with appropriate gloves and eye protection.

    • Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory at all times.

Step-by-Step Synthesis Procedure
  • Reactor Charging:

    • In a well-ventilated fume hood, charge the high-pressure reactor vessel with this compound (e.g., 10.0 g, 57.6 mmol).

    • Add concentrated aqueous ammonia (e.g., 100 mL, 28-30%). Note: The large excess of ammonia serves as both the nucleophile and the solvent.

  • Reaction Execution:

    • Seal the reactor according to the manufacturer's specifications. Ensure all fittings are secure.

    • Place the reactor in its heating mantle behind a blast shield. Begin vigorous stirring.

    • Heat the reactor to an internal temperature of 180 °C . The pressure will rise as the temperature increases; monitor the pressure continuously. Self-regulating pressure is expected to reach approximately 40-50 bar.

    • Maintain the reaction at 180 °C with continuous stirring for 12 hours .

  • Work-up and Isolation:

    • After 12 hours, turn off the heating and allow the reactor to cool completely to room temperature (< 25 °C) overnight. DO NOT attempt to open the reactor while it is hot or under pressure.

    • Once cooled, carefully and slowly vent the excess ammonia pressure in a fume hood.

    • Open the reactor and transfer the dark reaction mixture to a large beaker (e.g., 500 mL).

    • Rinse the reactor vessel with a small amount of deionized water and add the rinsing to the beaker.

    • Place the beaker in an ice bath and slowly acidify the reaction mixture by adding concentrated hydrochloric acid dropwise with stirring. The product will precipitate as a reddish-brown solid. Monitor the pH and continue adding acid until the mixture is acidic (pH ≈ 5-6).

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual ammonium salts.

    • Press the solid as dry as possible on the filter.

  • Purification:

    • Transfer the crude solid to a suitably sized flask.

    • Perform recrystallization from a water/ethanol mixture. Start by dissolving the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation & Safety cluster_reaction High-Pressure Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Reactants Charge Reactor: 1. This compound 2. Aqueous Ammonia Seal Seal Autoclave Reactants->Seal Safety Safety Check: - Fume Hood - PPE - Blast Shield Heat Heat to 180°C Stir for 12h Monitor Pressure Seal->Heat Cool Cool to RT & Vent Heat->Cool Acidify Acidify with HCl to Precipitate Product Cool->Acidify Filter Vacuum Filtration & Wash with H₂O Acidify->Filter Purify Recrystallize from EtOH/H₂O Filter->Purify Dry Dry Under Vacuum Purify->Dry Characterize Characterization: - Melting Point - NMR - IR Dry->Characterize

Caption: Workflow for the synthesis of 2-amino-3-nitrophenol.

Product Characterization and Data

The identity and purity of the final product, 2-amino-3-nitrophenol, should be confirmed using standard analytical techniques.

Parameter Value / Expected Result
Chemical Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Reddish-brown solid/powder[4][11]
Melting Point 212-213 °C[4]
¹H NMR Spectrum should be consistent with published data[9].
IR Spectroscopy Conforms to reference spectrum showing characteristic N-H, O-H, C-H (aromatic), and NO₂ stretches[11].

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient reaction temperature or time due to the meta-nitro deactivation.Increase the reaction temperature incrementally (e.g., to 190-200 °C) or extend the reaction time to 18-24 hours. Ensure the pressure is reaching the expected level.
Formation of Byproducts Side reactions at high temperatures, such as tar formation or decomposition.Ensure the reactor is purged of air (oxygen) before heating to minimize oxidative side reactions. If issues persist, a lower temperature with a longer reaction time might be beneficial.
Difficult Purification Product is contaminated with dark, tarry impurities.Before acidification, consider filtering the cooled reaction mixture through a pad of Celite® to remove insoluble polymeric materials. Ensure the recrystallization solvent is minimal to avoid oiling out.

References

  • NICNAS. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.
  • PrepChem.com. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol. PrepChem.com.
  • Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide. Google Patents.
  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... ResearchGate.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses.
  • YouTube. (2019). Nucleophilic Aromatic Substitutions. YouTube.
  • PubChem. (n.d.). 2-Amino-3-nitrophenol. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate.
  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. OpenStax.
  • Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Chloro-3-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-nitrophenol (CAS 603-84-9).[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals in research and development. The synthesis of this specific isomer is non-trivial due to challenges in regioselectivity. This guide focuses on the most reliable synthetic route and addresses common pitfalls to help you optimize your yield and purity.

Overview: The Challenge of Regioselectivity

Direct nitration of 2-chlorophenol is often the first approach considered for synthesizing chloronitrophenols. However, this method is ill-suited for producing the this compound isomer. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the chloro (-Cl) group is a deactivating ortho-, para-director. The activating effect of the hydroxyl group overwhelmingly dictates the position of electrophilic substitution.[4][5]

Consequently, nitrating 2-chlorophenol predominantly yields a mixture of 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol . The desired 3-nitro isomer is electronically and sterically disfavored, making its isolation from the reaction mixture impractical.

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}

Caption: Regioselectivity in the direct nitration of 2-chlorophenol.

The most viable and regioselective pathway to synthesize this compound is a multi-step process starting from 2-amino-3-nitrophenol, utilizing a Sandmeyer reaction.[6] This guide will focus exclusively on optimizing this superior route.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for obtaining pure this compound?

The recommended route involves a two-step process starting from 2-amino-3-nitrophenol:

  • Diazotization: Conversion of the amino group on 2-amino-3-nitrophenol into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C).

  • Sandmeyer Reaction: Displacement of the diazonium group with a chlorine atom using a copper(I) chloride catalyst.[6]

This method provides excellent regiocontrol, as the positions of the functional groups are pre-determined by the starting material.

dot graph LR { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Recommended synthetic workflow for this compound.

Q2: What is a realistic expected yield for this synthesis?

With careful control of reaction conditions, particularly temperature, a yield of approximately 60-65% can be achieved for the Sandmeyer reaction step.[6] Overall yield will depend on the purity of the starting materials and the efficiency of each step, including workup and purification.

Q3: How can I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[7]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v) is a good starting point.[7]

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Monitor the disappearance of the starting material (2-amino-3-nitrophenol) spot to determine when the reaction has gone to completion.

Troubleshooting Guide: Low Yield & Impurities

Q4: I am experiencing a significantly lower yield than expected. What are the potential causes?

Low yield is the most common issue and can stem from several factors. Nitration and diazotization reactions are highly sensitive.[7][8] Use the following diagnostic workflow to identify the root cause.

TroubleshootingWorkflow

Caption: Troubleshooting workflow for low yield.

Q5: My reaction mixture turned dark brown or black, and I observed vigorous gas evolution. What does this indicate?

This strongly suggests the decomposition of the diazonium salt intermediate. This occurs when the reaction temperature rises above the critical 5-10°C range. Diazonium salts are notoriously unstable at higher temperatures. The observed gas is dinitrogen (N₂), and the dark color comes from the formation of complex phenolic tars.[8]

  • Corrective Action: Ensure your ice bath is robust and that the sodium nitrite solution is added very slowly (dropwise) to maintain strict temperature control.

Q6: My final product is an oil or a low-melting solid, not the expected orange crystalline powder. What impurities might be present?

The presence of an oily product suggests impurities are depressing the melting point. Potential contaminants include:

  • Unreacted Starting Material: 2-amino-3-nitrophenol.

  • Phenolic Byproducts: If the diazonium salt decomposed, it may have reacted with water to form 3-nitrophenol.

  • Residual Solvent: Incomplete removal of the extraction solvent (e.g., ethyl acetate).

  • Corrective Action: The crude product should be purified. Recrystallization from a suitable solvent system or column chromatography on silica gel can be effective.

Experimental Protocols & Data
Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for Sandmeyer reactions.[6]

Materials:

  • 2-amino-3-nitrophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ethyl Acetate

  • Deionized Water

Step-by-Step Procedure:

  • Diazotization:

    • Suspend 2-amino-3-nitrophenol (1.0 eq) in concentrated HCl in a flask.

    • Cool the suspension to 0°C in a well-maintained ice/salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature never exceeds 5°C.

    • Stir the reaction mixture at 0°C for 30 minutes after the addition is complete. The formation of a clear solution or a fine precipitate of the diazonium salt should be observed.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (2.0 eq) in a minimal amount of acid (e.g., 10% H₂SO₄ or HCl).[6]

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous bubbling (N₂ evolution) will occur. Maintain stirring.

    • Allow the reaction to stir for an extended period (e.g., 12-18 hours) as it gradually warms to room temperature to ensure completion.[6]

  • Workup and Purification:

    • Filter the non-homogeneous mixture and wash the collected solids with water.

    • Combine the filtrate and washes. Extract the aqueous phase three times with ethyl acetate.[6]

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Purify the crude solid by column chromatography or recrystallization.

ParameterRecommended ValueRationale
Diazotization Temp. 0 - 5 °CPrevents premature decomposition of the unstable diazonium salt.
NaNO₂ Stoichiometry 1.1 - 1.2 eqA slight excess ensures complete conversion of the primary amine.
CuCl Stoichiometry >1.5 eqA catalytic amount can work, but higher loading can improve reaction rate and yield.[6]
Reaction Time 12 - 18 hoursEnsures the complete displacement of the diazonium group.[6]
Extraction Solvent Ethyl AcetateGood solubility for the product and immiscible with the aqueous phase.[6]
Table 1: Key reaction parameters and their scientific justification.
Analytical Characterization

Confirming the identity and purity of the final product is critical.

PropertyExpected ValueMethod
Appearance Orange crystalline powderVisual Inspection[1]
Molecular Formula C₆H₄ClNO₃Mass Spectrometry[3]
Molecular Weight 173.55 g/mol Mass Spectrometry[3]
Purity Check Single peak/spotHPLC, GC, or TLC[9][10]
Identity Characteristic peaks¹H NMR, ¹³C NMR[11]
Table 2: Expected analytical data for this compound.
References
  • Dunn, R. O. (1968). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S. Patent No. 3,368,365. Google Patents.
  • Hanson, C., & Patel, A. N. (1968). Separation of o- and p-chloronitrobenzene by solvent extraction. I. ResearchGate.
  • Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. J. Sci., 22(3), 169-173.
  • Reddy, K. R., et al. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkat USA.
  • PrepChem.com. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol.
  • ChemBK. (n.d.). This compound.
  • Bolarin, M. J., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Reddit. (2021). Di-nitration troubleshooting. r/Chempros.
  • University of Colorado Boulder. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • V. P. Science. (n.d.). NITRATION.
  • Smith, K. (1996). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S. Patent No. 5,946,638. Google Patents.
  • Reddy, P. P., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scirp.org.
  • Pakistan Academy of Sciences. (2016). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 53(2), 119-129.
  • Ermakov, A. A., et al. (1995). Method of synthesis of 2-chloro-4-nitrophenol. Russian Patent No. RU2046794C1. Google Patents.
  • PubChem. (n.d.). Phenol, 2-chloro-3-nitro-. National Center for Biotechnology Information.
  • De C. H. Eaton, D. (1984). Process for separating chlorinated phenols. U.S. Patent No. 4,429,168. Google Patents.
  • CN101033206A. (2007). Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide. Google Patents.
  • Bastock, T. W., et al. (2022). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 3(1), 1-17. MDPI.
  • Shiau, L. D., & Chen, Y. C. (2016). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI.
  • Smith, K. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. U.S. Patent No. 5,977,418. Google Patents.
  • Wang, C., et al. (2010). The Separation and Determination of Nitrophenol Isomers Byhigh-Performance Capillary Zone Electrophoresis. ResearchGate.
  • Chemistry Stack Exchange. (2015). What will be the major product on chlorination of m-nitrophenol?.
  • Gilbert, E. E., & Schurman, J. W. (1953). Process for preparing 2-chloro-4-nitrophenol. U.S. Patent No. 2,629,745. Google Patents.
  • Spiegler, L. (1966). Preparation of nitrophenols. U.S. Patent No. 3,283,011. Google Patents.

Sources

Technical Support Center: Purification of 2-Chloro-3-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Chloro-3-nitrophenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully purifying this compound via recrystallization. Our goal is to provide not just a protocol, but the underlying scientific principles to empower you to overcome common experimental challenges.

Introduction to this compound Purification

This compound is a yellow to brown crystalline solid used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The purity of this starting material is critical for the success of subsequent reactions. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out of the solution, leaving the impurities behind in the mother liquor.

This guide will address specific issues you may encounter, helping you to optimize your purification process for the highest yield and purity.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the most common problems encountered during the recrystallization of this compound.

Problem 1: My compound "oiled out" instead of forming crystals.

Question: I dissolved my crude this compound in the hot solvent, but upon cooling, a viscous liquid or oil separated from the solution instead of solid crystals. What went wrong and how can I fix it?

Probable Cause: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[4] The resulting liquid droplets are often an impure form of your compound, as impurities tend to be more soluble in the oil than in the solvent.[4] There are several potential causes:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the eutectic mixture below the temperature of crystallization.[4]

  • Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature where the compound's liquid state is more stable than its solid crystalline state.

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent might be significantly higher than the melting point of your compound (~120.5 °C for pure this compound).[5][6]

Solution: If your compound has oiled out, do not cool the mixture further, as this will likely solidify the oil into an amorphous, impure mass.[6]

  • Reheat and Dilute: Reheat the flask until the oil completely redissolves into the solution.[4][6]

  • Add More "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol-water system).[4] This increases the total volume and keeps the compound dissolved at a lower temperature during the cooling phase, providing a better opportunity for crystal lattice formation.

  • Ensure Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulate the flask by placing it on a cork ring or a few paper towels and covering it with a watch glass.[4] Do not place it directly into an ice bath from a high temperature.

  • Consider Charcoal Treatment: If high impurity levels are suspected, especially colored ones, an activated charcoal treatment can be effective. After dissolving the crude product in the hot solvent, cool the solution slightly, add a small amount of activated charcoal, and boil for a few minutes before performing a hot gravity filtration to remove the charcoal and the adsorbed impurities.[7][8]

Problem 2: No crystals are forming, even after the solution has cooled.

Question: My solution is clear and has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

Probable Cause: The failure of crystals to form is typically due to one of two reasons:

  • Excess Solvent: This is the most common cause.[9] If too much solvent was used to dissolve the crude solid, the solution is not saturated upon cooling, and the compound will remain in solution.[4][9]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. The crystallization process requires a nucleation point to begin.[9]

Solution:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[4][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small crystal of pure this compound, add it to the solution.[10][4] This "seed" provides a template for other molecules to crystallize upon. If you don't have one, you can dip a glass rod into the solution, remove it, let the solvent evaporate to leave a small solid residue, and then re-introduce the rod into the solution.[4]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent.[9] Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.

  • Add an Anti-Solvent (for single-solvent systems): If you are using a single solvent and know of a second, miscible solvent in which your compound is insoluble (an "anti-solvent"), you can add it dropwise to the cooled solution until it becomes faintly cloudy, indicating the start of precipitation.

Problem 3: The final yield of purified crystals is very low.

Question: I successfully obtained pure crystals, but my final yield was less than 50%. Where did I lose my product?

Probable Cause: A low recovery can result from several procedural errors:

  • Using an Excessive Amount of Solvent: As discussed above, this keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4]

  • Premature Crystallization: If the solution cools during hot gravity filtration, the product can crystallize in the filter paper or funnel, leading to loss.[8]

  • Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or to a low enough temperature will result in less product crystallizing out.

  • Washing with a Warm Solvent: Washing the collected crystals on the filter with a solvent that is not ice-cold can redissolve a portion of your purified product.

Solution:

  • Use the Minimum Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[3]

  • Keep the Apparatus Hot During Filtration: To prevent premature crystallization, use an excess of solvent (10-20%) before hot filtration and pre-heat your funnel and receiving flask with hot solvent or steam.[8] After filtration, boil off the excess solvent to reach the saturation point before cooling.

  • Maximize Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.[10][8]

  • Use Ice-Cold Washing Solvent: Always wash your collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.

  • Second Crop of Crystals: It may be possible to recover more product from the mother liquor. By evaporating a significant portion of the solvent from the filtrate and re-cooling, a second, though likely less pure, crop of crystals can sometimes be obtained.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][11] Conversely, the impurities should be either insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[11][12]

Given that this compound is a polar molecule, polar solvents are a good starting point.[13][14] Ethanol, methanol, and acetone are potential candidates.[15] However, finding a single perfect solvent can be difficult. A mixed-solvent system is often more effective. A common and effective pair for polar compounds is ethanol and water .[16] In this system, ethanol is the "good" solvent (dissolves the compound well) and water is the "anti-solvent" (the compound is poorly soluble in it).[17]

Q2: What are the key safety precautions when working with this compound and organic solvents?

A2: this compound is a toxic and irritating substance.[5] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[5][18] Most organic solvents are flammable and should never be heated over an open flame.[8] Use a steam bath, heating mantle, or hot plate for heating.

Q3: My purified crystals are still yellow. Does this mean they are impure?

A3: Not necessarily. This compound itself is described as a yellow to orange or brown solid.[1][2] Therefore, the final product is expected to be colored. However, a significant darkening in color (e.g., from light yellow to dark brown) or a "gummy" appearance may indicate the presence of impurities. If you suspect colored impurities that are not the compound itself, an activated charcoal treatment during the recrystallization process can help remove them.[8]

Q4: How can I confirm the purity of my recrystallized product?

A4: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp, narrow melting point range (typically <2 °C) that is close to the literature value. Impurities will typically cause the melting point to be depressed and the range to broaden.[10] For this compound, the literature melting point is approximately 120.5 °C.[5]

Detailed Experimental Protocol: Mixed-Solvent Recrystallization

This protocol outlines the purification of this compound using an ethanol/water mixed-solvent system.

Quantitative Data Summary
ParameterValue / DescriptionSource
Compound This compound[19]
Molecular Formula C₆H₄ClNO₃[19]
Molecular Weight 173.55 g/mol [19]
Appearance Yellow to brown crystalline powder[1]
Melting Point ~120.5 °C[5]
"Good" Solvent Ethanol[15]
"Anti-Solvent" Deionized Water[16]
Step-by-Step Methodology
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (the "good" solvent) and heat the mixture gently on a hot plate or steam bath until the solid dissolves. Add the ethanol dropwise, with continuous swirling, ensuring you use only enough to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, sand) or if you performed a charcoal treatment, you must perform a hot gravity filtration. To do this, pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove the insoluble materials. Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.

  • Saturation: Reheat the clear filtrate. Add deionized water (the "anti-solvent") dropwise to the hot solution while swirling. Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates that the solution is saturated.[17][20][21]

  • Clarification: Add a few drops of hot ethanol to the cloudy solution, just enough to make it clear again.[20][21] At this point, the solution is perfectly saturated and ready for crystallization.

  • Crystallization (Slow Cooling): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][16]

  • Crystallization (Ice Bath): Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[10]

  • Isolation (Vacuum Filtration): Collect the purified crystals using a Büchner funnel and vacuum filtration. Wet the filter paper with a small amount of the cold ethanol/water solvent mixture before pouring the crystal slurry into the funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water to rinse away the impurity-laden mother liquor.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Then, transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a low-temperature oven.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Flask B Add Minimum Hot 'Good' Solvent (Ethanol) A->B Heat & Swirl C Hot Gravity Filtration (If Insoluble Impurities) B->C D Add 'Anti-Solvent' (Water) to Saturation Point C->D E Slow Cooling to Room Temperature D->E Cool Slowly F Cool in Ice Bath E->F Maximize Yield G Vacuum Filtration F->G H Wash with Ice-Cold Solvent Mixture G->H Remove Mother Liquor I Dry Crystals H->I J Pure this compound I->J

Caption: General workflow for the mixed-solvent recrystallization of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problems Common Problems cluster_causes Probable Causes cluster_solutions Solutions P1 Oiling Out C1 High Impurity Level P1->C1 C2 Cooling Too Rapidly P1->C2 P2 No Crystals Form C3 Too Much Solvent Used P2->C3 C4 Supersaturated Solution P2->C4 P3 Low Yield P3->C3 C5 Premature Crystallization during Filtration P3->C5 S1 Reheat, Add More 'Good' Solvent C1->S1 S2 Cool Solution Slowly C2->S2 S3 Boil Off Excess Solvent C3->S3 S4 Induce Crystallization (Scratch / Seed Crystal) C4->S4 S5 Keep Apparatus Hot during Filtration C5->S5 S1->S2

Caption: Logic map connecting problems during recrystallization to their causes and solutions.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • University of York, Department of Chemistry. Solvent Choice.
  • recrystalliz
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry.
  • University of York, Department of Chemistry.
  • Reddit. (2013, February 3).
  • For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... (n.d.).
  • Science Learning Center.
  • PubChem. Phenol, 2-chloro-3-nitro-.
  • Guidechem. 2-chloro-3-nitro-phenol 603-84-9 wiki.
  • Sigma-Aldrich. This compound | 603-84-9.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • ChemBK. This compound.
  • CymitQuimica. CAS 603-84-9: this compound.
  • Solubility of Things. 2-Chloro-4-nitrophenol.
  • University of York, Department of Chemistry.
  • Wired Chemist.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • Professor Dave Explains. (2020, January 10).
  • ECHEMI.

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Technical Support Center: Synthesis of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-nitrophenol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on minimizing byproduct formation and ensuring the integrity of the final product.

I. Understanding the Synthesis and its Challenges

The primary route to this compound is the direct nitration of 2-chlorophenol. While seemingly straightforward, this electrophilic aromatic substitution reaction is often complicated by a lack of regioselectivity, leading to a mixture of isomeric products. The hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring direct the incoming nitro (-NO₂) group, but their combined influence can result in the formation of several unwanted byproducts.

The primary challenge in this synthesis is controlling the position of nitration to favor the 3-position, as the ortho- and para-directing effects of the hydroxyl and chloro groups can also lead to substitution at other positions. The separation of these closely related isomers can be a significant purification challenge.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts are other positional isomers of chloronitrophenol. These include:

  • 2-Chloro-4-nitrophenol

  • 2-Chloro-6-nitrophenol

  • 2-Chloro-5-nitrophenol

Additionally, over-nitration can lead to the formation of dinitrated phenols , such as 2-chloro-4,6-dinitrophenol. Oxidation of the starting material or product can also yield benzoquinone derivatives , which can be highly colored impurities.[2]

Q2: How do the directing effects of the hydroxyl and chloro groups influence byproduct formation?

A2: Both the hydroxyl and chloro groups are ortho-, para-directing. In 2-chlorophenol, the positions ortho and para to the powerful activating hydroxyl group are positions 4 and 6. The chloro group also directs to these positions. This is why 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol are common byproducts. Nitration at the 3- and 5-positions is less electronically favored, making the synthesis of this compound a challenge of overcoming the inherent directing effects of the substituents.

Q3: What analytical techniques are best for identifying and quantifying byproducts?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common and effective technique for separating and quantifying chloronitrophenol isomers. A C18 or a phenyl-based column can provide good resolution.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile byproducts and confirming the molecular weight of the components in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and for identifying the isomeric impurities. The substitution pattern on the aromatic ring will give a unique set of signals for each isomer.[4]

Q4: Can I use a different starting material to avoid these isomeric byproducts?

A4: While direct nitration of 2-chlorophenol is the most common route, alternative strategies could be explored, though they may involve more steps. For instance, one could start with a molecule that has the desired substitution pattern and then introduce the chloro or nitro group through a different reaction, or use protecting groups to block the more reactive sites. However, for most applications, optimizing the direct nitration of 2-chlorophenol is the more practical approach.

III. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of the Desired this compound Isomer

This is the most common problem and is directly related to the formation of other isomers.

dot

cluster_synthesis Nitration of 2-Chlorophenol cluster_byproducts Potential Products 2-Chlorophenol 2-Chlorophenol Reaction Reaction 2-Chlorophenol->Reaction Nitrating Agent Nitrating Agent Nitrating Agent->Reaction Crude Product Mixture Crude Product Mixture Reaction->Crude Product Mixture This compound (Desired) This compound (Desired) Crude Product Mixture->this compound (Desired) 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Crude Product Mixture->2-Chloro-4-nitrophenol 2-Chloro-6-nitrophenol 2-Chloro-6-nitrophenol Crude Product Mixture->2-Chloro-6-nitrophenol Dinitrated Products Dinitrated Products Crude Product Mixture->Dinitrated Products

Caption: Synthetic pathway and potential byproducts.

Potential Cause Troubleshooting Solution Scientific Rationale
Incorrect Reaction Temperature Maintain a low reaction temperature, typically between 0-5 °C. Use an ice-salt bath for efficient cooling.Nitration is a highly exothermic reaction. Higher temperatures can lead to increased rates of side reactions, including the formation of dinitrated and oxidized byproducts. Lower temperatures favor kinetic control, which can sometimes be exploited to enhance regioselectivity.
Inappropriate Nitrating Agent/Concentration Use a milder nitrating agent or a more dilute solution of nitric acid. A mixture of nitric acid and acetic anhydride can sometimes offer better regioselectivity than the more aggressive nitric acid/sulfuric acid mixture.The reactivity of the nitrating agent plays a crucial role. A highly reactive agent like the nitronium ion (NO₂⁺) generated in a strong acid mixture will be less selective. Milder conditions can allow for greater differentiation between the electronically distinct positions on the aromatic ring.
Suboptimal Solvent Aprotic solvents can be employed. Some literature suggests that solvents like carbon tetrachloride or monochlorobenzene can influence the isomer distribution.The solvent can affect the solvation of the reaction intermediates and the transition states, thereby influencing the activation energies for substitution at different positions.
Incorrect Stoichiometry Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess should be avoided.A large excess of the nitrating agent will significantly increase the likelihood of di- and polynitration, reducing the yield of the desired mononitrated product.
Issue 2: Presence of Dinitrated Byproducts

The formation of dinitrated species like 2-chloro-4,6-dinitrophenol is a sign of overly harsh reaction conditions.

dot

2-Chlorophenol 2-Chlorophenol Nitration (1 eq.) Nitration (1 eq.) 2-Chlorophenol->Nitration (1 eq.) Mononitrated Isomers Mononitrated Isomers Nitration (1 eq.)->Mononitrated Isomers Nitration (>1 eq.) Nitration (>1 eq.) Mononitrated Isomers->Nitration (>1 eq.) Dinitrated Byproducts Dinitrated Byproducts Nitration (>1 eq.)->Dinitrated Byproducts

Caption: Pathway to dinitrated byproduct formation.

Potential Cause Troubleshooting Solution Scientific Rationale
High Reaction Temperature As with low yield of the desired isomer, maintain strict temperature control at 0-5 °C.The second nitration is generally more difficult than the first due to the deactivating effect of the first nitro group. However, at elevated temperatures, the activation energy for the second nitration can be overcome.
Excess Nitrating Agent Carefully control the stoichiometry of the nitrating agent, adding it dropwise to the reaction mixture.The presence of a significant excess of the nitrating agent will drive the reaction towards dinitration, especially after the initial mononitration has occurred.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed.Allowing the reaction to proceed for an extended period after the formation of the mononitrated products increases the opportunity for a second nitration to occur.
Issue 3: Dark-colored Reaction Mixture or Product

A dark coloration, often brown or black, typically indicates the formation of oxidation byproducts.

Potential Cause Troubleshooting Solution Scientific Rationale
Oxidation of the Phenol Ensure the nitric acid used is free of nitrous acid (HNO₂), which can be a potent oxidizing agent. This can be achieved by bubbling a stream of dry air or nitrogen through the nitric acid before use.Phenols are susceptible to oxidation, especially under acidic and oxidizing conditions. Nitrous acid, often present in nitric acid, can initiate oxidation pathways leading to the formation of colored quinone-type structures and polymeric materials.
High Reaction Temperature Maintain low reaction temperatures.Higher temperatures accelerate all reactions, including undesirable oxidation pathways.

IV. Experimental Protocols

Protocol 1: General Procedure for Nitration of 2-Chlorophenol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorophenol (1 molar equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, prepare a mixture of nitric acid (1.1 molar equivalents) and a small amount of sulfuric acid (catalytic) and cool it to 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the stirred 2-chlorophenol solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Isolation: The crude product may precipitate as a solid or an oil. If a solid forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral. If an oil forms, extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product is a mixture of isomers. Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The separation of isomers can be challenging and may require careful optimization of the solvent system.

Protocol 2: HPLC Method for Isomer Analysis

This method can be used to monitor the reaction and analyze the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, a gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 280 nm).

  • Injection Volume: 10 µL.

V. References

  • PubChem. Phenol, 2-chloro-3-nitro-. National Center for Biotechnology Information. [Link]

  • Zhang, Q., et al. (2020). Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. Water Research, 170, 115337.

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Arkat USA. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]

  • DergiPark. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. Journal of Science, 22(3), 169-173. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for.... [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

  • Google Patents. (n.d.). US2629745A - Process for preparing 2-chloro-4-nitrophenol.

  • Google Patents. (n.d.). DE3318791A1 - Process for the preparation of 2-chlorophenol.

  • Google Patents. (n.d.). US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.

  • PubMed Central (PMC). (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. National Institutes of Health. [Link]

  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. National Institutes of Health. [Link]

  • Frontiers. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology, 8, 1756. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. [Link]

  • Scientific Research Publishing. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 80-87. [Link]

  • PubMed Central (PMC). (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health. [Link]

  • National Institutes of Health. (2023). Nitrification activity in the presence of 2-chlorophenol using whole nitrifying cells and cell-free extracts: batch and SBR assays. Scientific Reports, 13(1), 17385. [Link]

  • ACS ES&T Engineering. (2021). Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate. ACS ES&T Engineering, 1(4), 743–751. [Link]

  • Beilstein Journals. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1756–1772. [Link]

  • IntechOpen. (2012). Chromatographic Determination of Chlorophenols. In Advances in Gas Chromatography. IntechOpen. [Link]

  • Metin, A. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

stability of 2-Chloro-3-nitrophenol under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various pH conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development activities.

Introduction to the Stability of this compound

This compound is an organic compound featuring a phenolic ring substituted with a chlorine atom and a nitro group.[1][2] Its chemical structure, with a predicted pKa of approximately 7.39, suggests that its stability is highly dependent on the pH of the solution.[2] The presence of the electron-withdrawing nitro and chloro groups influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.[3] Understanding the stability of this compound across a range of pH values is critical for its application in pharmaceutical synthesis, agrochemicals, and other industrial processes.[1]

This guide will walk you through the key aspects of this compound's stability, potential degradation pathways, and how to design and execute robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an aqueous solution at neutral pH?

At neutral pH (around 7), this compound is expected to be relatively stable for short durations at room temperature, especially when protected from light. However, as the pKa of the compound is predicted to be around 7.39, a significant portion of the molecules will exist in the phenolate form.[2] This ionized form can be more susceptible to oxidative degradation. For long-term storage of solutions, it is advisable to use a slightly acidic buffer (pH 4-5) and store at refrigerated temperatures (2-8 °C) to minimize degradation.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH due to the following reasons:

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the phenolic hydroxyl group is protonated, and the compound exists predominantly in its undissociated form. While this may reduce susceptibility to oxidation, acid-catalyzed hydrolysis of the chloro group is a potential degradation pathway, although likely slow under moderate conditions. For the related compound, 2-chloro-4-nitrophenol, maximum degradation in a photo-Fenton system was observed at pH 4, suggesting that acidic conditions can favor certain degradation mechanisms.[4]

  • Neutral to Mildly Alkaline Conditions (pH 7-9): Near its pKa, this compound will exist as an equilibrium mixture of the undissociated phenol and the phenolate anion. The phenolate form is more electron-rich and thus more susceptible to oxidation.

  • Strongly Alkaline Conditions (pH > 9): In strongly basic solutions, the compound will be almost entirely in the phenolate form. This significantly increases its susceptibility to oxidative degradation and may also promote base-catalyzed hydrolysis of the chloro group. Studies on the hydrolysis of other nitrochlorobenzenes have shown that alkaline conditions can drive the displacement of the chloride ion.[5]

Q3: What are the likely degradation products of this compound under hydrolytic stress?

  • Under acidic or basic hydrolysis: The chlorine atom could be replaced by a hydroxyl group to form 3-nitrocatechol.

  • Under reductive conditions: The nitro group could be reduced to an amino group, forming 2-chloro-3-aminophenol.[6]

  • Under oxidative conditions: The aromatic ring could be opened, leading to smaller aliphatic fragments.

It is crucial to perform forced degradation studies to identify the actual degradation products in your specific formulation or system.[7][8]

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is essential for accurately monitoring the concentration of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[7][9] A well-developed HPLC method should be able to separate the parent compound from all potential degradation products, process impurities, and other components in the sample matrix.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly rapid degradation of this compound in solution. 1. Incorrect pH: The solution pH may be in a range that promotes degradation (e.g., highly alkaline).2. Exposure to light: Phenolic compounds can be susceptible to photodegradation.3. Presence of oxidizing agents: Trace metals or other oxidizing species in the solvent or reagents can accelerate degradation.4. Elevated temperature: Higher temperatures will increase the rate of degradation.1. Verify and adjust the pH of your solution. Consider using a buffer in the slightly acidic range (pH 4-5) for better stability.2. Protect your solutions from light by using amber vials or covering them with aluminum foil.3. Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.4. Store solutions at refrigerated temperatures (2-8 °C).
Appearance of unknown peaks in HPLC chromatogram during a stability study. 1. Degradation of this compound: The new peaks are likely degradation products.2. Interaction with excipients: The compound may be reacting with other components in the formulation.3. Contamination: The sample or mobile phase may be contaminated.1. Perform forced degradation studies (see protocol below) to intentionally generate degradation products and compare their retention times with the unknown peaks.2. Analyze a placebo (formulation without the active ingredient) to see if the peaks originate from the excipients.3. Check the purity of your solvents and reagents. Prepare fresh mobile phase and re-inject the sample.
Poor peak shape or shifting retention times in HPLC analysis. 1. Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing inconsistent ionization.2. Column degradation: The stationary phase of the HPLC column may be degrading, especially if using high pH mobile phases without a pH-stable column.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound (i.e., < 5.4 or > 9.4).2. Use an HPLC column specifically designed for use at the desired pH range. Ensure the mobile phase is compatible with the column chemistry.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[8]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60 °C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or a longer heating time.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N NaOH and/or gentle heating.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60 °C for 24 hours.

    • Also, heat a solution of the compound at 60 °C for 24 hours.

    • Prepare samples for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Prepare a control sample protected from light.

    • Prepare samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Column Temperature: 30 °C.

Method Development Workflow:

  • Initial Screening: Inject the unstressed and stressed samples from the forced degradation study using the starting HPLC conditions.

  • Method Optimization:

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples.

    • Resolution: If co-elution of the parent peak with any degradation products is observed, optimize the separation by adjusting the mobile phase composition (e.g., trying methanol instead of acetonitrile), the pH of the aqueous phase (e.g., using a phosphate buffer at a different pH), or the gradient profile.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

pH-Dependent Speciation of this compound

The following diagram illustrates the equilibrium between the undissociated and dissociated forms of this compound as a function of pH.

G cluster_acidic Acidic Conditions (pH < pKa) cluster_alkaline Alkaline Conditions (pH > pKa) Acid Undissociated Form (More Stable to Oxidation) Equilibrium pKa ≈ 7.39 Acid->Equilibrium Base Phenolate Form (More Susceptible to Oxidation) Equilibrium->Base

Caption: Equilibrium of this compound at its pKa.

Forced Degradation Experimental Workflow

This diagram outlines the workflow for conducting a forced degradation study.

G cluster_stress Stress Conditions Start This compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Pathways Analysis->Outcome

Caption: Workflow for a forced degradation study.

Summary of Expected Stability

While specific kinetic data for the degradation of this compound is not available in the literature reviewed, a qualitative summary of its expected stability at 25°C in aqueous solutions protected from light can be proposed based on chemical principles and data from analogous compounds.

pH Condition Predominant Species Expected Primary Degradation Pathway(s) Relative Stability
Strongly Acidic (pH 1-3) Undissociated PhenolSlow acid-catalyzed hydrolysisHigh
Weakly Acidic (pH 4-6) Undissociated PhenolMinimal hydrolysis and oxidationVery High
Neutral (pH ~7) Mixture of Phenol and PhenolateSlow oxidation and hydrolysisModerate
Weakly Alkaline (pH 8-10) PhenolateOxidation, base-catalyzed hydrolysisLow
Strongly Alkaline (pH 11-13) PhenolateRapid oxidation and hydrolysisVery Low

Note: This table provides a general guideline. The actual stability will depend on various factors including the specific buffer system used, the presence of other excipients, temperature, and exposure to light and oxygen. It is imperative to conduct experimental stability studies for your specific formulation and storage conditions.

References

  • HYDROLYSIS. (n.d.).
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.
  • Longdom Publishing. (n.d.). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323.
  • ResearchGate. (n.d.). Effect of pH on the percentage of 2-chloro-4-nitrophenol degradation on....
  • ResearchGate. (2023). (PDF) Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.
  • ChemBK. (2024). This compound.
  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.
  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.
  • PubChem. (n.d.). Phenol, 2-chloro-3-nitro-.
  • ResearchGate. (n.d.). Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols.
  • ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review.
  • D'Oliveira, J. C., Al-Sayyed, G., & Pichat, P. (1990). Photodegradation of 2- and 3-chlorophenol in titanium dioxide aqueous suspensions. Environmental Science & Technology, 24(7), 990–996.
  • Min, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 50.

Sources

troubleshooting guide for nitration reactions of phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental yet sensitive electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust understanding for future success.

Section 1: Low Yield and Byproduct Formation

One of the most frequent challenges in phenol nitration is achieving a high yield of the desired mononitrophenol product while minimizing the formation of unwanted byproducts.

FAQ 1: My reaction is producing a low yield of nitrophenols and a significant amount of dark, tarry residue. What is happening and how can I fix it?

Answer:

This is a classic issue stemming from the high reactivity of the phenol ring and the oxidizing nature of nitric acid. The hydroxyl (-OH) group is a powerful activating group, making the ring highly susceptible to electrophilic attack but also to oxidation.[1][2] The formation of tarry substances indicates significant oxidative decomposition of the starting material and/or products.[1]

Causality Explained:

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent. Phenol, being electron-rich, is easily oxidized, especially at elevated temperatures, leading to the formation of complex, high-molecular-weight condensation products and benzoquinone derivatives, which are often colored.[3][4]

  • Over-Reactivity: The highly activated ring can lead to rapid, exothermic, and uncontrollable reactions, particularly with strong nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄).[2] This exotherm can further accelerate side reactions and decomposition.

Troubleshooting Protocol & Solutions:

  • Control the Temperature: This is the most critical parameter.

    • Action: Perform the reaction at a low temperature. An ice bath (0-5°C) is standard, and for highly activated phenols, temperatures as low as -20°C may be necessary.[5] Low temperatures slow the rate of both the desired nitration and the undesired oxidation reactions, allowing for better control.[6]

  • Use Dilute Nitric Acid: For mononitration, concentrated nitrating mixtures are often too aggressive.

    • Action: Switch to dilute nitric acid (e.g., 20-30% in water).[4][7][8] This reduces the concentration of the active electrophile (nitronium ion, NO₂⁺) and the overall oxidizing potential of the medium, favoring mononitration and minimizing tar formation.[9]

  • Slow, Controlled Addition: Adding the reagents too quickly can cause localized overheating.

    • Action: Add the nitrating agent dropwise to a well-stirred solution of the phenol.[10] This ensures that the heat generated is dissipated effectively and maintains a low, steady concentration of the electrophile.

  • Consider a Milder Nitrating System:

    • Action: Explore alternative, milder nitrating agents. A heterogeneous system using sodium nitrate (NaNO₃) with an acidic salt like magnesium bisulfate (Mg(HSO₄)₂) on wet silica can provide a controlled, in-situ generation of HNO₃, leading to cleaner reactions and simpler workups.[11]

Section 2: Regioselectivity Control (Ortho vs. Para)

The hydroxyl group directs the incoming nitro group to the ortho and para positions.[12][13] Controlling the ratio of these isomers is a common goal, especially when one isomer is the target product, as in the synthesis of paracetamol precursors where p-nitrophenol is desired.[9]

FAQ 2: My reaction produces a mixture of ortho- and para-nitrophenol. How can I improve the selectivity for the para isomer?

Answer:

Achieving high para-selectivity requires careful manipulation of reaction conditions to disfavor the sterically accessible ortho position or to leverage thermodynamic control. While a mixture is common, the para product can be favored.

Causality Explained:

  • Steric Hindrance: The ortho positions are adjacent to the bulky hydroxyl group. While this effect is not dominant for the small nitro group, it can be exploited by using bulkier reagents or solvent systems.

  • Hydrogen Bonding: The ortho-nitrophenol is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and an oxygen of the nitro group.[14] This can influence the kinetic product distribution. The para isomer engages in intermolecular hydrogen bonding.[15]

  • Reaction Mechanism: Some reaction pathways are inherently more para-selective. For instance, a mechanism involving initial nitrosation followed by oxidation is known to be highly para-selective.[3]

Troubleshooting Protocol & Solutions:

  • Nitrosation-Oxidation Route (Proven High Para-Selectivity): This two-step approach is a highly effective strategy.[9][12]

    • Step 1: Nitrosation: React the phenol with nitrous acid (HNO₂), often generated in situ from sodium nitrite (NaNO₂) and a mineral acid at low temperature. This electrophilic substitution is highly selective for the para position, forming p-nitrosophenol.[12]

    • Step 2: Oxidation: The resulting p-nitrosophenol is then oxidized to p-nitrophenol using a reagent like dilute nitric acid.[9][12]

  • Use of a Phase-Transfer Catalyst:

    • Action: Employ a liquid-liquid two-phase system with dilute nitric acid and a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB).[16][17] This method can enhance para-selectivity by altering the reaction environment at the phase interface.

  • Solid Acid Catalysis:

    • Action: Investigate the use of solid acid catalysts, such as certain zeolites or sulfated zirconia.[8][16] These can provide shape-selectivity, where the transition state leading to the para isomer is favored within the catalyst's pores.

Workflow for Maximizing Para-Selectivity

Here is a decision-making workflow for a researcher aiming to synthesize p-nitrophenol.

para_selectivity_workflow start Goal: Maximize p-Nitrophenol Yield direct_nitration Direct Nitration: - Dilute HNO3 - Low Temperature (0-5 °C) - Controlled Addition start->direct_nitration q1 Is direct nitration giving poor p-selectivity? separation Separation Required: - Steam Distillation - Column Chromatography q1->separation Yes end_high_yield High Yield of p-Nitrophenol Achieved q1->end_high_yield No (Acceptable) direct_nitration->q1 nitrosation_path Implement Two-Step Nitrosation-Oxidation Protocol separation->nitrosation_path protocol_details Step 1: Phenol + NaNO2/H+ (low T) -> p-Nitrosophenol Step 2: Oxidize with dil. HNO3 -> p-Nitrophenol nitrosation_path->protocol_details nitrosation_path->end_high_yield

Caption: Decision workflow for optimizing para-selectivity in phenol nitration.

Section 3: Polysubstitution Issues

The high reactivity of phenol can lead to the introduction of multiple nitro groups, forming dinitrophenols or even 2,4,6-trinitrophenol (picric acid), which may not be the desired product.[18][19][20]

FAQ 3: My reaction is producing 2,4,6-trinitrophenol (picric acid) instead of the desired mononitrophenol. How do I prevent this?

Answer:

The formation of picric acid is a clear indication that your reaction conditions are far too harsh. This typically occurs when using concentrated nitric acid, often in combination with sulfuric acid, which generates a high concentration of the highly reactive nitronium ion (NO₂⁺).[21][22]

Causality Explained:

  • Activating Feedback Loop: The first nitro group added to the ring is deactivating. However, the hydroxyl group's powerful activating effect is often strong enough to overcome this deactivation, allowing for subsequent nitrations, especially under forcing conditions.[23]

  • High Electrophile Concentration: A mixture of concentrated nitric and sulfuric acids (a "nitrating mixture") is designed for nitrating deactivated rings. For a highly activated ring like phenol, this is overkill and inevitably leads to polysubstitution.[22]

Troubleshooting Protocol & Solutions:

  • Immediately Change the Nitrating Agent:

    • Action: Cease using concentrated HNO₃/H₂SO₄. As detailed in FAQ 1, switch to dilute nitric acid (20-30%) at low temperatures.[6][15] This is the most effective way to favor mononitration.

  • Control Stoichiometry:

    • Action: Use a strict 1:1 molar ratio of phenol to nitric acid. While a slight excess of the nitrating agent is sometimes used to drive reactions to completion, in this case, it will promote polysubstitution.

  • Protecting Group Strategy (Advanced):

    • Action: For substrates where even dilute nitric acid is problematic, consider a protecting group strategy. First, sulfonate the phenol to form phenol-2,4-disulfonic acid. The sulfonic acid groups are strongly deactivating and block the ortho and para positions. Nitration can then proceed more controllably. The sulfonic acid groups can be subsequently removed via hydrolysis.[2]

Summary of Reaction Conditions vs. Product
Nitrating AgentTemperatureTypical Major Product(s)Key Issues
Dilute HNO₃ (~20%)0 - 20°Co- and p-Nitrophenol[7][15]Regioselectivity control, potential for some oxidation.
Conc. HNO₃ / Conc. H₂SO₄Room Temp to Reflux2,4,6-Trinitrophenol (Picric Acid)[20][22]Extreme exotherm, severe oxidation, polysubstitution.
NaNO₂ / H⁺ then dil. HNO₃0 - 10°Cp-Nitrophenol[9][12]Two-step process, but excellent para-selectivity.
NaNO₃ / Mg(HSO₄)₂ / wet SiO₂Room Temperatureo- and p-Nitrophenol[11]Milder, heterogeneous conditions, easier workup.

Section 4: Product Isolation and Purification

Even with an optimized reaction, separating the resulting mixture of isomers and removing impurities is a critical final step.

FAQ 4: What is the best method to separate the ortho- and para-nitrophenol isomers from my reaction mixture?

Answer:

The separation of o- and p-nitrophenol is reliably achieved by exploiting their different physical properties, which arise from their distinct hydrogen bonding patterns.

Causality Explained:

  • o-Nitrophenol: Forms a strong intramolecular hydrogen bond. This internal bonding satisfies the hydrogen bonding potential within the molecule, reducing its interaction with other molecules. Consequently, it has a lower boiling point and is volatile in steam.[14]

  • p-Nitrophenol: Cannot form an intramolecular hydrogen bond. Instead, it engages in strong intermolecular hydrogen bonding with neighboring molecules. This creates a network that requires more energy to break, resulting in a much higher boiling point and making it non-volatile in steam.[15]

Standard Separation Protocols:

  • Steam Distillation (Most Common Method):

    • Principle: This is the preferred industrial and laboratory method for bulk separation.[24]

    • Procedure:

      • After quenching the reaction and performing an initial workup (e.g., diluting with water and decanting excess acid), add the crude product mixture to a distillation flask with a large volume of water.

      • Pass steam through the mixture. The volatile o-nitrophenol will co-distill with the water and can be collected in the receiving flask as a bright yellow solid.

      • The non-volatile p-nitrophenol will remain in the distillation flask.[25]

  • Column Chromatography:

    • Principle: For smaller-scale separations or for achieving very high purity, column chromatography is effective.[18]

    • Procedure:

      • The separation relies on the polarity difference. p-Nitrophenol is more polar than o-nitrophenol due to its exposed -OH group available for interaction with the stationary phase (e.g., silica gel).

      • The less polar o-nitrophenol will elute from the column first.[18] A solvent system like dichloromethane/hexane is often used.[18]

Purification Workflow Diagram

purification_workflow start Crude Reaction Mixture (o- and p-isomers + impurities) workup Initial Workup (Quench with ice-water, neutralize/wash) start->workup separation_choice Choose Separation Scale workup->separation_choice steam_dist Large Scale: Steam Distillation separation_choice->steam_dist Bulk column_chrom Small Scale / High Purity: Column Chromatography separation_choice->column_chrom Analytical steam_products Distillate: o-Nitrophenol Flask Residue: p-Nitrophenol steam_dist->steam_products column_products First Fractions: o-Nitrophenol Later Fractions: p-Nitrophenol column_chrom->column_products recrystallization_o Recrystallize o-Nitrophenol steam_products->recrystallization_o recrystallization_p Recrystallize p-Nitrophenol steam_products->recrystallization_p column_products->recrystallization_o column_products->recrystallization_p

Caption: General workflow for the separation and purification of nitrophenol isomers.

Section 5: Safety and Handling

Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids and the potential for highly exothermic reactions.[26][27]

FAQ 5: What are the essential safety precautions I must take when performing a phenol nitration?

Answer:

Strict adherence to safety protocols is non-negotiable. A thorough risk assessment must be conducted before any experiment.[26]

Key Hazards:

  • Corrosivity: Nitric and sulfuric acids are highly corrosive and can cause severe chemical burns to skin and eyes.[26][28][29]

  • Exothermic Reaction: The reaction generates significant heat. A runaway reaction can lead to boiling, splashing of corrosive materials, and even an explosion.[27]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[26][28]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE):

    • Wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant lab coat at all times.[26][28][29]

  • Engineering Controls:

    • Fume Hood: All work must be performed inside a certified chemical fume hood to contain toxic fumes.[26]

    • Blast Shield: For larger-scale reactions, the use of a blast shield is strongly recommended.

    • Emergency Access: Ensure unobstructed access to an emergency eyewash station and safety shower.[26][29]

  • Procedural Safety:

    • Acid to Water: When diluting acids, always add the acid slowly to the water, never the other way around, to manage the heat of dilution.[24]

    • Secondary Containment: Store and transport acid bottles in secondary containment (e.g., polypropylene tubs).[28][30]

    • Waste Handling: Nitric acid waste must be segregated. Never mix it with organic solvents or other waste streams, as this can lead to violent reactions and explosions in the waste container.[30]

    • Spill Kit: Have a spill kit with a neutralizer (e.g., sodium carbonate or sodium bicarbonate) readily available.[26][30]

References

  • Purification of nitrophenols using complex-assisted crystallization. CrystEngComm (RSC Publishing).
  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.
  • Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium. ACS Publications.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Nitration reaction safety. YouTube.
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Phenol reaction with nitration mixture. Chemistry Stack Exchange.
  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Khan Academy.
  • Results: Visible effect on the reaction: Nitration of phenol in flow. Corning.
  • Nitration of phenol to 2-nitrophenol and 4-nitrophenol. OC-Praktikum.
  • Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers.
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
  • NITRIC ACID SAFETY. University of Washington.
  • Synthesis and Purification of Nitrophenols. UKEssays.com.
  • SYNTHESIS LAB # 10: NITRATION OF PHENOL. Course Hero.
  • Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps.
  • What is the mechanism of nitrosation of phenol?. Quora.
  • Phenol - Wikipedia. Wikipedia.
  • Process for the purification of para-nitrophenol. Google Patents.
  • Overcoming regioselectivity issues in phenol nitration. Benchchem.
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH.
  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF. ResearchGate.
  • ring reactions of phenol. Chemguide.
  • Nitration of Phenols (video). Khan Academy.
  • Nitration of phenol using recycle acid. Google Patents.
  • Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts.
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
  • The gas phase regioselective ortho-nitration of phenol | Request PDF. ResearchGate.
  • Process for the purification of p-nitrophenol. Google Patents.
  • Nitration of phenol using recycle acid. Google Patents.
  • Nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts. The Hebrew University of Jerusalem.
  • Why does nitration of phenol give poor yield of picric acid?. Quora.
  • Why does nitration of phenol give a trisubstituted product while aniline gives a monosubstituted one, even though aniline is more activating than phenol?. Quora.
  • Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness.org.
  • Nitration of Phenol (A-Level Chemistry). YouTube.
  • Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Journal of the American Chemical Society.
  • Does nitration of phenol occur in the presence of sulfuric acid?. Quora.
  • Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness.org.
  • Why is mononitration of phenol carried out at low temperatures?. Quora.
  • SYNTHESIS LAB # 10: NITRATION OF PHENOL. Course Hero.

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Technical Support Center: Improving Regioselectivity in the Nitration of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of the nitration of 2-chlorophenol. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you achieve a higher yield of the desired 2-chloro-4-nitrophenol isomer.

Understanding the Challenge: The Tug-of-War of Directing Groups

The nitration of 2-chlorophenol is a classic example of electrophilic aromatic substitution where two different substituents on the benzene ring compete to direct the incoming electrophile (the nitronium ion, NO₂⁺).

  • The Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[1][2] It donates electron density into the ring through resonance, particularly at the positions ortho and para to it.[3][4]

  • The Chlorine (-Cl) Atom: This is a deactivating, yet also ortho, para-directing group.[2][5] While it withdraws electron density inductively (deactivating the ring), its lone pairs can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.[2][3]

This creates a scenario where both groups direct the nitronium ion to the same positions (C4 and C6, which are para and ortho to the -OH group, respectively). The challenge lies in maximizing substitution at the C4 position (para to -OH, meta to -Cl) to yield 2-chloro-4-nitrophenol, while minimizing the formation of the C6 isomer, 2-chloro-6-nitrophenol.

Visualizing the Directing Effects

G start Start: Nitration of 2-Chlorophenol issue Problem Encountered start->issue poor_selectivity Poor Regioselectivity (High 6-nitro isomer) issue->poor_selectivity Isomer Ratio? byproducts Byproduct Formation (Dinitration, etc.) issue->byproducts Purity? separation_difficulty Difficulty Separating Isomers issue->separation_difficulty Post-reaction? sol_selectivity1 Lower Reaction Temperature (0-5 °C) poor_selectivity->sol_selectivity1 sol_selectivity2 Use Milder Nitrating Agent (e.g., dilute HNO₃, metal nitrates) poor_selectivity->sol_selectivity2 sol_selectivity3 Change Solvent (e.g., apolar aprotic) poor_selectivity->sol_selectivity3 sol_byproducts1 Control Stoichiometry (Slight excess of nitrating agent) byproducts->sol_byproducts1 sol_byproducts2 Slow, Dropwise Addition byproducts->sol_byproducts2 sol_byproducts3 Monitor Reaction Progress (TLC/GC) byproducts->sol_byproducts3 sol_separation1 Steam Distillation separation_difficulty->sol_separation1 sol_separation2 Column Chromatography separation_difficulty->sol_separation2 sol_separation3 Fractional Recrystallization separation_difficulty->sol_separation3 end Improved Yield of 2-chloro-4-nitrophenol sol_selectivity1->end sol_selectivity2->end sol_selectivity3->end sol_byproducts1->end sol_byproducts2->end sol_byproducts3->end sol_separation1->end sol_separation2->end sol_separation3->end G cluster_0 Electrophilic Aromatic Substitution: Nitration Start 2-Chlorophenol + NO₂⁺ Intermediate_Ortho σ-complex (ortho attack) Start->Intermediate_Ortho Attack at C6 Intermediate_Para σ-complex (para attack) Start->Intermediate_Para Attack at C4 (Favored) Product_Ortho 2-Chloro-6-nitrophenol Intermediate_Ortho->Product_Ortho -H⁺ Product_Para 2-Chloro-4-nitrophenol Intermediate_Para->Product_Para -H⁺

Sources

Technical Support Center: Purification of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 2-Chloro-3-nitrophenol (2,3-CNP). As a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals, the purity of 2,3-CNP is paramount.[1][2] Isomeric impurities, which possess similar chemical and physical properties, present a significant purification challenge.[3][4][5] Their presence can lead to downstream reaction failures, the formation of toxic byproducts, and compromised final product quality, making their effective removal a non-negotiable aspect of process development and quality control.[6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, combining foundational knowledge with actionable troubleshooting advice to address common issues encountered during the removal of isomeric impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in crude this compound?

The synthesis of this compound, typically via the nitration of 2-chlorophenol, is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and chloro (-Cl) groups direct the incoming nitro (-NO2) group to various positions on the aromatic ring. Consequently, the primary product, this compound, is often contaminated with other isomers such as:

  • 4-Chloro-3-nitrophenol: A common and often challenging isomer to separate.[7][8]

  • 2-Chloro-5-nitrophenol: Another frequent byproduct of the nitration process.[9][10]

  • 6-Chloro-3-nitrophenol

  • 2-Chloro-6-nitrophenol

The precise ratio of these isomers depends heavily on reaction conditions like temperature, acid concentration, and reaction time.

Q2: Why is the separation of these chloronitrophenol isomers so difficult?

The difficulty stems from the isomers' similar molecular weights and structures.[3][4][5] This similarity results in closely matched physical properties such as polarity, solubility, and boiling points, making conventional separation techniques like simple distillation or crystallization less effective.[3][11] For instance, the formation of eutectic mixtures can prevent complete separation by crystallization alone.[3][4] Effective separation relies on exploiting the subtle differences in these properties through optimized, high-resolution techniques.

Q3: What analytical methods are recommended for identifying and quantifying isomeric impurities?

A multi-pronged analytical approach is essential for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying isomeric purity. A well-developed reverse-phase HPLC method can resolve closely related isomers, providing accurate percentage purity data.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the desired product and identifying the substitution patterns of any isolated impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: What are the primary strategies for removing isomeric impurities from this compound?

The two most effective strategies are fractional recrystallization and column chromatography.

  • Fractional Recrystallization: This technique leverages small differences in the solubility of the isomers in a specific solvent system. By carefully controlling temperature and concentration, the desired isomer can be selectively crystallized out of the solution.[15]

  • Column Chromatography: This is a powerful technique that separates compounds based on their differential adsorption to a stationary phase.[16][17][18] Due to its high resolving power, it is often the method of choice when recrystallization fails to achieve the desired purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your purification experiments in a practical question-and-answer format.

Recrystallization Issues

Q: "My recrystallization process is not improving the purity of my this compound. The isomeric impurity level remains almost the same. What's going wrong?"

A: This is a common issue, often related to solvent choice or technique. Here’s how to troubleshoot:

  • Causality: The fundamental principle of recrystallization is the significant difference in solubility of your target compound and its impurities in a chosen solvent at different temperatures.[15] If both the desired isomer and the impurity have very similar solubility profiles in your current solvent, they will co-precipitate, leading to poor purification.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent: The ideal solvent should dissolve your crude product completely at an elevated temperature but show poor solubility for the desired this compound at low temperatures. Crucially, the isomeric impurities should either remain soluble at the lower temperature or be significantly less soluble than the target compound at the higher temperature.

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, toluene, hexane, ethyl acetate, and water mixtures).

    • Use a Solvent/Anti-Solvent System: Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly. This can dramatically alter the crystallization kinetics and improve selectivity.

    • Control the Cooling Rate: Rapid cooling traps impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then move it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

    • Seeding: If spontaneous crystallization does not occur or if an oil forms, add a single, pure crystal of this compound to the supersaturated solution to induce controlled crystallization.

Column Chromatography Issues

Q: "I'm using flash column chromatography, but my fractions are all mixed. I can't get a clean separation of the isomers. How can I improve the resolution?"

A: Poor resolution in column chromatography points to issues with the mobile phase, stationary phase, or column packing and loading.[17][18]

  • Causality: Chromatography separates isomers based on subtle differences in their polarity and interaction with the stationary phase (typically silica gel).[16] The mobile phase (eluent) competes with the compounds for binding sites on the silica. If the eluent is too polar, it will wash all isomers through the column too quickly and together. If it's not polar enough, nothing will move.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is your most valuable tool for optimizing the separation before running a column.

      • Goal: Find a solvent system that gives a good separation of spots on the TLC plate, with the Rf (retention factor) of the desired this compound being around 0.25-0.35.

      • Procedure: Test various mixtures of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Start with a low concentration of the polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increase it.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to allow the least polar compounds to elute first. Then, gradually increase the polarity of the mobile phase over time to elute the more polar compounds. This sharpens the peaks and improves separation.[19]

    • Proper Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure you pack the column as a slurry and allow it to settle completely without running dry.

    • Concentrated Loading: Dissolve your crude sample in the minimum possible amount of the initial mobile phase solvent and load it onto the column in a tight, narrow band. A wide starting band will result in broad, overlapping fractions.

Data Presentation & Protocols

Isomer Physical Properties

Understanding the physical properties of your target compound and its main impurities is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa
This compound 173.55[20][21]120.5[20]7.39[2][20]
4-Chloro-3-nitrophenol173.55[7]125-128[8][22]~7.0 (est.)
2-Chloro-5-nitrophenol173.55[9][10]118-121[9]6.72[9]

This data highlights the challenge: the melting points are very close, suggesting that separation by melt crystallization would be difficult and that recrystallization will depend heavily on finding a solvent that exploits subtle solubility differences.

Experimental Workflow and Decision Diagram

The following diagram illustrates a typical workflow for purifying this compound and making decisions based on analytical results.

G cluster_0 Purification Workflow Crude Crude this compound Analyze1 Analyze Purity (HPLC) Crude->Analyze1 Recryst Fractional Recrystallization Analyze1->Recryst Purity < 95% Analyze2 Analyze Purity (HPLC) Recryst->Analyze2 Check1 Purity > 99.5%? Analyze2->Check1 Column Column Chromatography Check1->Column No Pure Pure Product Check1->Pure Yes Analyze3 Analyze Purity (HPLC) Column->Analyze3 Check2 Purity > 99.5%? Analyze3->Check2 Check2->Pure Yes Pool Pool Impure Fractions & Re-process Check2->Pool No Pool->Recryst

Sources

Frequently Asked Questions (FAQs): The Fundamentals of Phenol Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenol Nitration.

As a Senior Application Scientist, I understand that the nitration of phenol, while a cornerstone of aromatic chemistry, is fraught with challenges—chief among them being the management of unwanted oxidation byproducts. The high reactivity of the phenol ring, which makes it susceptible to electrophilic substitution, also renders it vulnerable to aggressive oxidation, often leading to the formation of complex, tarry materials that compromise yield and purity.[1][2]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these complexities. We will move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and validated methodologies to ensure the integrity and success of your work.

This section addresses the foundational principles governing the reaction, providing the essential knowledge needed to make informed experimental decisions.

Q1: Why is phenol so susceptible to oxidation and tar formation during nitration?

A: The hydroxyl (-OH) group on the phenol ring is a powerful activating group.[3] It donates electron density into the aromatic system, particularly at the ortho and para positions, making the ring highly nucleophilic.[3][4] While this high electron density facilitates the desired electrophilic attack by the nitronium ion (NO₂⁺), it also makes the ring extremely sensitive to oxidizing agents. Nitric acid, especially when concentrated, is a strong oxidant.[5][6] It can readily oxidize phenol itself, leading to the formation of byproducts like benzoquinone and complex polymeric materials known as tars.[7][8][9] This competing oxidation pathway is a primary reason for poor yields and difficult purifications.[2]

Q2: What is the mechanistic difference between using dilute vs. concentrated nitric acid?

A: The concentration of nitric acid fundamentally changes the nature and concentration of the active electrophile, directly impacting the reaction outcome.

  • With Concentrated Nitric Acid (and H₂SO₄): Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate a high concentration of the highly reactive nitronium ion (NO₂⁺). The harsh, strongly oxidizing conditions lead to extensive oxidation and often result in polysubstitution, yielding 2,4,6-trinitrophenol (picric acid) along with significant tar formation.[3][10][11] The yield of picric acid itself can be poor due to the destructive oxidation of the starting material.[10]

  • With Dilute Nitric Acid: The reaction is believed to be catalyzed by nitrous acid (HNO₂), which is present in equilibrium.[2] This generates a nitrosonium ion (NO⁺) electrophile, which attacks the phenol ring (nitrosation) to form a nitrosophenol intermediate. This intermediate is then oxidized by nitric acid to the corresponding nitrophenol.[8][12] This pathway is significantly milder, reducing the extent of oxidative degradation and generally favoring mono-nitration.[3][11]

Q3: How does temperature influence the formation of oxidation byproducts?

A: Phenol nitration is a highly exothermic reaction.[13] Without adequate temperature control, the reaction temperature can rise uncontrollably, a situation known as thermal runaway. Higher temperatures dramatically accelerate the rate of all reactions, but they disproportionately favor the competing oxidation pathways over the desired nitration. This leads to a rapid increase in the formation of tars and other degradation products.[12] Maintaining a low and stable temperature (e.g., 10-15 °C) is one of the most critical parameters for minimizing byproduct formation.[14]

Troubleshooting Guide: From Tarry Mixtures to Pure Products

This section provides solutions to common problems encountered during phenol nitration experiments.

Problem 1: My reaction produced a large amount of dark, intractable tar instead of the desired nitrophenols.

This is the most common issue in phenol nitration, stemming from excessive oxidation.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting decision tree for excessive tar formation.

Solution 1.1: Control Reaction Temperature Rigorously

Causality: As an exothermic process, heat accelerates unwanted oxidation. The key is to dissipate heat as it is generated.

Protocol 1: Low-Temperature Nitration with Dilute Nitric Acid

  • Setup: Place a three-neck flask equipped with a magnetic stirrer, an internal thermometer, and an addition funnel in an ice-salt bath.

  • Reagents: Prepare a solution of phenol in water. In the reaction flask, prepare a solution of potassium nitrate in water.[14]

  • Acid Addition: Cool the nitrate solution in the ice bath and slowly add concentrated sulfuric acid, ensuring the temperature does not exceed 15 °C.[14]

  • Phenol Addition: Add the phenol solution dropwise from the addition funnel to the vigorously stirred nitrating mixture. The rate of addition must be controlled to maintain the internal temperature between 10-15 °C.[14] Exceeding 20 °C can lead to the formation of nitrous fumes and increased byproduct formation.[14]

  • Work-up: Once the addition is complete, pour the reaction mixture onto crushed ice to quench the reaction and dilute the acid.[14][15] The nitrophenols often separate as an oil or solid that can be isolated.

Solution 1.2: Employ Milder, More Selective Nitrating Systems

Causality: Using reagents that generate the electrophile under less aggressive conditions can dramatically suppress oxidation.

Protocol 2: Selective Nitration Using a Phase-Transfer Catalyst (PTC) Phase-transfer catalysis allows for the use of very dilute (e.g., 6 wt%) nitric acid by transporting the reacting species across the boundary of a two-phase liquid system, leading to highly selective mono-nitration.[1][16]

  • Setup: Combine phenol, a suitable organic solvent (e.g., dichloromethane), and a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) in a flask.[1]

  • Reaction: Add dilute nitric acid (e.g., 6 wt%) to the mixture and stir vigorously at a controlled, mild temperature (e.g., room temperature). The TBAB helps transfer the nitrating species into the organic phase where the reaction occurs.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, separate the organic layer. Wash it with water and then brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[15]

MethodTypical ConditionsKey AdvantagePrimary ByproductsReference
Conc. HNO₃ / H₂SO₄ High acid conc., 0-10°CHigh reactivity, produces picric acidTars, dinitrophenols, quinones[10][11]
Dilute HNO₃ ~20% HNO₃, <20°CReduced oxidation, favors mono-nitrationLower levels of tars, some quinones[3][12]
Dilute HNO₃ + PTC ~6% HNO₃, Room TempHigh selectivity, minimal oxidationVery low levels of byproducts[1][16]
NaNO₃ / Solid Acid Heterogeneous, Room TempEasy handling, mild conditions, simple work-upMinimal oxidation products[17]

Table 1. Comparison of common nitration methods and their impact on byproduct formation.

Problem 2: My product is contaminated with byproducts, and I'm struggling with purification.

Even under optimized conditions, some byproducts may form. Effective purification is critical. Benzoquinone, a common yellow-colored oxidation product, can be particularly troublesome.[7][8]

Purification Workflow

G A Crude Product Mixture (o-NP, p-NP, Quinones, Tars) B Steam Distillation A->B C Volatile Fraction (o-Nitrophenol) B->C Separates o-isomer D Non-Volatile Residue (p-Nitrophenol, Byproducts) B->D E Dissolve in Organic Solvent D->E F Optional: Sodium Bisulfite Wash (Removes Quinones) E->F G Column Chromatography F->G H Purified p-Nitrophenol G->H Elutes based on polarity I Other Byproducts G->I

Caption: General purification workflow for separating nitrophenol isomers and byproducts.

Solution 2.1: Separation of Isomers via Steam Distillation

Causality: o-Nitrophenol forms a stable intramolecular hydrogen bond between the -OH and -NO₂ groups.[11][18] This masks its polarity and prevents intermolecular hydrogen bonding, making it significantly more volatile than the p-nitrophenol, which engages in extensive intermolecular hydrogen bonding.[11]

Protocol 3: Purification by Steam Distillation

  • Transfer the crude reaction mixture (after quenching and initial isolation) to a distillation flask.

  • Add water to the flask and set up for steam distillation.

  • Pass steam through the mixture. The volatile o-nitrophenol will co-distill with the water and can be collected as a bright yellow solid in the receiving flask.[19]

  • The non-volatile p-nitrophenol and other polymeric byproducts will remain in the distillation flask.[19]

Solution 2.2: Removal of Byproducts by Chromatography and Crystallization

Causality: Components of the mixture can be separated based on their differential adsorption to a stationary phase (chromatography) or differential solubility in a solvent (crystallization).

Protocol 4: Purification by Column Chromatography

  • Preparation: After steam distillation, dissolve the non-volatile residue containing p-nitrophenol in a minimal amount of a suitable solvent system (e.g., a hexane/ethyl acetate mixture).[20]

  • Column: Pack a chromatography column with silica gel.

  • Elution: Load the dissolved sample onto the column. Elute with the solvent system, gradually increasing polarity. The less polar components will elute first. o-Nitrophenol is less polar than p-nitrophenol.[20] Benzoquinone has intermediate polarity.[7]

  • Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.[7][20]

Expert Tip: To remove residual quinone impurities before chromatography or crystallization, wash the organic solution of the crude product with an aqueous solution of sodium bisulfite.[19] The bisulfite forms a water-soluble adduct with the quinone, effectively extracting it from the organic phase.

Advanced Strategies: Enhancing Regioselectivity

Q4: How can I selectively favor the formation of the para-nitrophenol isomer over the ortho isomer?

A: While achieving 100% selectivity is difficult, the para position can be favored by introducing steric hindrance or using specific catalytic systems.

  • Steric Hindrance: Using bulkier nitrating agents or introducing a bulky temporary blocking group at the ortho positions can sterically hinder attack at those sites, favoring para substitution.

  • Catalyst Control: Certain solid acid catalysts or the use of specific phase-transfer catalysts can alter the ortho/para ratio. For example, using NaBr instead of TBAB as a catalyst under sonication has been shown to reverse selectivity in favor of the p-nitrophenol.[21] Research into different supported reagents often shows a preference for the para product.[22]

Catalyst / ConditionPredominant IsomerRationaleReference
Dilute HNO₃ orthoIntramolecular H-bonding stabilizes transition state[10]
Dilute HNO₃ / TBAB / Sonication orthoCatalyst-substrate interaction[21]
Dilute HNO₃ / NaBr / Sonication paraAltered catalyst-substrate interaction[21]
NH₄NO₃ / KHSO₄ orthoHigh regioselectivity reported for ortho product[22]

Table 2. Effect of selected catalysts and conditions on the regioselectivity of phenol nitration.

References

  • Nitration of Phenol (A-Level Chemistry). (2022). YouTube.
  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
  • Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. (2007). Ultrasonics Sonochemistry.
  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
  • Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. Vedantu.
  • Nitration of Phenol and Purification by Column Chrom
  • Purification of nitrophenols using complex-assisted crystalliz
  • Process for the purification of p-nitrophenol.
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Mono-Nitration of Phenol [Tarr Elimin
  • Process for the purification of para-nitrophenol.
  • Notes on Electrophilic Substitution Mechanism in Nitr
  • Overcoming regioselectivity issues in phenol nitr
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace.
  • Results: Visible effect on the reaction: Nitr
  • Synthesis and Purification of Nitrophenols. (2017). UKEssays.com.
  • Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • What is the mechanism of nitros
  • Nitr
  • Reactions of Phenols. Chemistry Steps.
  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de.
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • Regioselective nitration of phenol induced by c
  • Nitration process for phenolic compounds.
  • Online Measurement of Gas-Phase Nitr
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH.
  • Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments.
  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences.
  • A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.
  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022). YouTube.
  • Nitr
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Phenol reaction with nitration mixture. (2024). Chemistry Stack Exchange.
  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf - NIH.
  • Phenolic tar formation during products separation of diphenols synthesis by phenol hydroxylation.
  • Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol.

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Technical Support Center: Optimizing Recrystallization of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the successful recrystallization of 2-chloro-3-nitrophenol. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure robust and reproducible purification outcomes.

Introduction to Recrystallization of this compound

Recrystallization is a critical technique for the purification of crude solid compounds. For this compound, a yellow crystalline solid, selecting an appropriate solvent system is paramount to achieving high purity and yield.[1][2] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures, thus maximizing crystal recovery upon cooling. This guide will walk you through solvent system selection, troubleshooting common issues, and provide detailed protocols.

Physical and Chemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol.

PropertyValueSource
Molecular FormulaC₆H₄ClNO₃[3][4]
Molecular Weight173.55 g/mol [3]
AppearanceYellow to orange crystalline powder[2]
Melting Point120.5 °C[1]
General SolubilitySoluble in alcohol and ether; slightly soluble in water.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: Based on the phenolic hydroxyl group and the polar nitro group, polar organic solvents are a good starting point.[5] Due to its documented solubility in alcohols, ethanol and methanol are excellent primary candidates.[1] Acetone is another potential solvent due to its ability to dissolve a wide range of organic compounds.[5] Given its slight solubility in water, a mixed solvent system, such as ethanol/water or methanol/water, is highly likely to be effective. In such a system, the alcohol acts as the primary solvent in which the compound is soluble, and water acts as the anti-solvent to induce crystallization upon cooling.

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent system is generally preferred for its simplicity. However, if you find that this compound is either too soluble or not soluble enough in common solvents at room temperature, a mixed solvent system is the ideal solution. The goal of a mixed solvent system is to create a solvent environment where the compound is soluble when hot but sparingly soluble when cold.

Q3: What are the key safety precautions when working with this compound and its solvents?

A3: this compound is a toxic and irritating substance.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6] The solvents used for recrystallization, such as ethanol, methanol, and acetone, are flammable and should be heated using a steam bath or a heating mantle, never an open flame.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.

Causality: "Oiling out" occurs when the solute is no longer soluble in the solution but the temperature is still above the solute's melting point. This is a common issue with impure compounds or when the solution is cooled too rapidly.

Solutions:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the elevated temperature. Allow the solution to cool more slowly.

  • Modify the Solvent System: If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble (e.g., more ethanol in an ethanol/water system). This will decrease the overall polarity of the solvent mixture and may prevent oiling out.

  • Slow Cooling: Insulate the flask to encourage slow cooling. This provides sufficient time for the molecules to orient themselves into a crystal lattice rather than crashing out as a liquid.

Problem 2: Low or No Crystal Yield.

Causality: This is one of the most frequent issues in recrystallization and can stem from several factors.

Solutions:

  • Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.

  • Excess Solvent: If too much solvent was used, the solution may not be saturated enough for crystallization to occur even upon cooling. The remedy is to carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the solute is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound. The seed crystal acts as a template for crystal formation.

Problem 3: Crystals are colored or appear impure.

Causality: The presence of colored impurities that co-crystallize with the product.

Solutions:

  • Activated Charcoal Treatment: If the hot, dissolved solution has a noticeable color, you can add a small amount of activated charcoal to adsorb the colored impurities. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Re-recrystallization: A second recrystallization of the obtained crystals will often result in a significantly purer product.

Experimental Protocols

Protocol 1: Solvent System Selection

This workflow will guide you in identifying a suitable solvent system for your crude this compound.

Caption: Workflow for selecting a recrystallization solvent.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water Example)
  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration at this stage.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until you observe persistent turbidity (cloudiness).

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in minimum hot ethanol Start->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Add_Antisolvent Add hot water until turbid Hot_Filtration->Add_Antisolvent Clarify Add a few drops of hot ethanol to clarify Add_Antisolvent->Clarify Cooling Slow cooling to room temp, then ice bath Clarify->Cooling Filtration Vacuum filtration Cooling->Filtration Washing Wash with ice-cold ethanol/water Filtration->Washing Drying Dry the crystals Washing->Drying End Pure this compound Drying->End

Caption: Mixed-solvent recrystallization workflow.

References

  • This compound - ChemBK. (2024).
  • Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. (n.d.).
  • Toxicological Profile for Nitrophenols. (2019). Agency for Toxic Substances and Disease Registry.
  • Phenol, 2-chloro-3-nitro-. PubChem. (n.d.).
  • Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. (2024).
  • 2-Chloro-4-nitrophenol - Solubility of Things. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. (n.d.).

Sources

Technical Support Center: Safe Handling and Disposal of 2-Chloro-3-nitrophenol Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-3-nitrophenol waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Introduction to the Hazards of this compound

This compound (CAS No. 603-84-9) is a yellow to orange crystalline solid commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] While a valuable intermediate, it presents significant health and environmental hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] Therefore, meticulous handling and disposal are paramount.

Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₄ClNO₃[3]
Molecular Weight173.55 g/mol [3]
AppearanceYellow to orange crystalline powder[1]
Melting Point120.5 °C[4]
Boiling Point279.6 °C at 760 mmHg[5]
Flash Point122.9 °C[5]
SolubilitySparingly soluble in water[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: The primary hazards include:

  • Toxicity: It is harmful through ingestion, skin contact, and inhalation.[2]

  • Irritation: It can cause significant irritation to the skin and eyes.[1]

  • Environmental Hazard: Discharge into the environment must be avoided as it can be harmful to aquatic life.[5]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: The following PPE must be worn:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Protective Clothing: A lab coat is essential. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a chemical fume hood. If this is not possible, a NIOSH/MSHA-approved respirator is necessary.[6]

Q3: How should I store this compound and its waste?

A3: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[2] Waste containers should also be clearly labeled as "Hazardous Waste" and segregated from other waste streams.[7]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No. Under no circumstances should this compound or its waste be disposed of down the drain.[5] It is sparingly soluble in water and harmful to aquatic life. All waste must be collected for proper hazardous waste disposal.

Q5: What is the approved method for the disposal of this compound waste?

A5: The recommended disposal method is controlled incineration with flue gas scrubbing. This should be carried out by a licensed chemical destruction plant.[5] This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the atmosphere.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and disposal of this compound waste.

Problem 1: I've spilled a small amount of solid this compound on the lab bench.

  • Solution:

    • Evacuate and Ventilate: Alert others in the immediate area and ensure the area is well-ventilated. If not already working in one, turn on the nearest fume hood.[5]

    • Don Appropriate PPE: Before cleaning, ensure you are wearing the mandatory PPE (gloves, goggles, lab coat).

    • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

    • Collect the Waste: Carefully sweep the material into a designated, labeled hazardous waste container. Use non-sparking tools if there is any risk of ignition.[5]

    • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Report the Spill: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department about the spill, as per your institution's policy.[10]

Problem 2: The this compound waste container is emitting a strange odor or showing signs of discoloration.

  • Causality: This could indicate a chemical reaction or decomposition, possibly due to contamination with an incompatible substance or exposure to heat or light. The phenolic structure, combined with the electron-withdrawing nitro group, makes the compound susceptible to reactions.

  • Solution:

    • Do Not Open the Container: If you suspect a reaction is occurring, do not open the container.

    • Isolate the Container: Carefully move the container to a fume hood or a well-ventilated, isolated area away from heat and other chemicals.

    • Alert Your Supervisor and EHS: Immediately notify your supervisor and your institution's EHS department. They are trained to handle potentially unstable chemical waste.

    • Provide Information: Be prepared to provide information about the known and suspected contents of the waste container.

Problem 3: I accidentally mixed this compound waste with a strong base.

  • Causality: Nitrophenols are more acidic than phenol and will react with strong bases in an acid-base neutralization reaction.[11][12] This reaction can be exothermic, potentially causing a temperature and pressure increase within the container.

  • Solution:

    • Monitor the Container: If the mixing has just occurred and the container is sealed, carefully observe it for any signs of heat generation, pressure buildup (e.g., bulging), or gas evolution. Do not handle the container if it appears to be under pressure.

    • Vent if Necessary: If you are certain it is safe to do so and the container is not hot, slightly loosen the cap in a fume hood to release any pressure.

    • Isolate and Report: Isolate the container in a fume hood and immediately report the situation to your supervisor and EHS. Inform them of the exact contents of the container.

Experimental Protocol: Decontamination of Glassware

This protocol outlines the steps for the safe and effective decontamination of glassware contaminated with this compound.

  • Initial Rinse (in a fume hood):

    • Wearing appropriate PPE, rinse the glassware three times with a suitable organic solvent in which this compound is soluble, such as acetone or ethanol.

    • Collect this initial rinsate in a designated hazardous waste container for halogenated organic waste. This first rinse is considered hazardous waste.[13]

  • Secondary Wash:

    • Wash the glassware with soap and warm water.

    • Use a brush to scrub all surfaces of the glassware.

  • Final Rinse:

    • Rinse the glassware thoroughly with deionized water.

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

WasteDisposalWorkflow start This compound Waste Generated segregate Segregate waste at the point of generation start->segregate container Use a dedicated, labeled, and compatible hazardous waste container segregate->container labeling Label container with 'Hazardous Waste', chemical name, and date container->labeling storage Store in a cool, dry, well-ventilated area away from incompatibles labeling->storage pickup Arrange for pickup by licensed hazardous waste disposal service storage->pickup spill Spill or Accidental Release storage->spill incineration Controlled incineration with flue gas scrubbing pickup->incineration emergency Follow Emergency Spill Protocol spill->emergency Yes emergency->storage After cleanup

Caption: Workflow for the safe disposal of this compound waste.

References

  • U.S. Environmental Protection Agency. (n.d.). Guidance Manual for Hazardous Waste Incinerator Permits.
  • ResearchGate. (2025). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds.
  • U.S. Environmental Protection Agency. (n.d.). EPA 625/6-89/021 Hazardous Waste Incineration Measurement Guidance Manual.
  • MCF Environmental Services. (n.d.). Chemical Waste FAQ's.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Washington State University. (n.d.). FAQ – Chemical Waste Handling.
  • Nottinghamshire County Council. (n.d.). The Health Effects of Waste Incinerators.
  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP).
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • Oakland University. (2025). EHSO Manual 2025-2026.
  • University of California, Los Angeles. (n.d.). FAQ'S - most frequently asked questions.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Princeton University. (n.d.). Chemical Spill Procedures.
  • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • U.S. Environmental Protection Agency. (n.d.). Clean Air Act Guidelines and Standards for Waste Management.
  • The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • LEAP Online. (n.d.). Emergency Response Procedure.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
  • Wikipedia. (n.d.). Nitrophenol.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ResearchGate. (2025). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
  • YouTube. (2024). Experiment 100: Para nitrophenol is more acidic than phenol.
  • PubChem. (n.d.). Phenol, 2-chloro-3-nitro-.
  • Wikipedia. (n.d.). 4-Nitrophenol.
  • Yale University. (n.d.). Standard Operating Procedure.
  • Texas Tech University. (2011). INTERIM GUIDANCE FOR HANDLING AND STORING CHEMICAL WASTES AT TTU.
  • Australian Government Department of Health. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
  • ResearchGate. (n.d.). The formation of phenolic products from the 4-nitrophenol (a, pH = 2)....
  • U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • ChemBK. (2024). This compound.
  • Wikipedia. (n.d.). Phenol.
  • PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800.
  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.

Sources

dealing with tar formation during nitration of phenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of phenols, specifically the pervasive issue of tar formation. As highly activated aromatic systems, phenols require carefully controlled conditions to achieve selective nitration while avoiding oxidative side reactions that lead to polymerization and yield loss. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure clean, high-yielding reactions.

Troubleshooting Guide: Diagnosing and Solving Tar Formation

This section addresses specific experimental issues in a question-and-answer format. The core principle is that tar formation is not a single reaction, but the result of competing oxidation and polymerization pathways that outpace the desired nitration.

Q1: My reaction mixture immediately turned dark brown or black upon adding the nitrating agent. What happened and how can I fix it?

A1: Root Cause Analysis

An immediate color change to dark brown or black signifies rapid, uncontrolled oxidation of the phenol substrate. Phenols are electron-rich and thus highly susceptible to oxidation, especially under the harsh conditions of traditional nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄). The primary culprits are:

  • Aggressive Nitrating Agent: Concentrated nitric acid is a powerful oxidizing agent. In the presence of a highly activated ring like phenol, oxidation can be faster than electrophilic substitution.

  • Excessive Temperature: The activation energy for oxidation is often lower than for nitration. A high initial temperature or a failure to dissipate the exothermic heat of reaction will strongly favor tar formation.[1][2]

  • Presence of Nitrous Acid (HNO₂): Nitrous acid, often present as an impurity in nitric acid or formed in situ, is a known catalyst for phenol nitration but also a key initiator of oxidative pathways that lead to tar.[3][4] The reaction between phenol and nitrous acid can lead to nitrosophenols, which are then oxidized to nitrophenols, but this pathway is complex and can generate radical species that initiate polymerization.[3]

Corrective Actions & Protocol

  • Temperature Control is Critical: The single most important parameter is temperature.

    • Action: Begin the reaction at a low temperature (0 to 5 °C) using an ice-salt bath.

    • Protocol: Add the nitrating agent dropwise to a cooled, well-stirred solution of the phenol. Never add the phenol to the nitrating agent. This ensures the phenol is never in excess in a highly oxidizing environment. Monitor the internal temperature closely and adjust the addition rate to keep it below 20°C.[1][5]

  • Switch to a Milder Nitrating System: Avoid the use of concentrated mixed acids for sensitive phenolic substrates.[6][7]

    • Action: Employ dilute nitric acid or an alternative nitrating agent.

    • Protocol (Dilute HNO₃): A highly selective nitration can be achieved using dilute nitric acid (e.g., 6-30 wt%) in a two-phase system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[6][8][9] This method generates the active nitrating species in the organic phase under much milder conditions, significantly suppressing oxidation.

Diagram: Competing Pathways in Phenol Nitration

The following diagram illustrates the critical branch point where the reaction can proceed toward the desired nitrophenol or diverge to form undesirable tarry byproducts.

G cluster_start Reactants cluster_reaction Reaction Pathways cluster_products Products Phenol Phenol Substrate Nitration Electrophilic Aromatic Substitution (Nitration) Phenol->Nitration Controlled Conditions (Low Temp, Mild Reagents) Oxidation Oxidation (Uncontrolled) Phenol->Oxidation Harsh Conditions (High Temp, Strong Acid) Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitration Nitrating_Agent->Oxidation Nitrophenol Desired Nitrophenol (o-, p- isomers) Nitration->Nitrophenol Quinones Quinone & Radical Intermediates Oxidation->Quinones Tar Polymeric Tar Quinones->Tar Polymerization G start Start: Novel Phenol Nitration prep 1. Substrate Preparation Dissolve phenol in appropriate solvent (e.g., CH₂Cl₂ or CH₃CN) start->prep cool 2. Temperature Control Cool solution to 0-5 °C in an ice bath prep->cool reagent_choice 3. Select Mild Nitrating System (e.g., NaNO₃/NaHSO₄/SiO₂ or Metal Nitrate) cool->reagent_choice addition 4. Controlled Reagent Addition Add nitrating agent slowly/portion-wise Maintain low temperature reagent_choice->addition monitor 5. Reaction Monitoring Monitor progress via TLC (Stain for phenols) addition->monitor complete Reaction Complete? monitor->complete complete->monitor No quench 6. Quenching Pour reaction mixture into ice-water or sat. NaHCO₃ complete->quench Yes workup 7. Workup & Extraction Filter off solids (if any), separate layers, dry organic phase quench->workup purify 8. Purification Purify product via column chromatography or recrystallization workup->purify end End: Pure Nitrophenol purify->end

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale operations. Scaling up nitration reactions introduces significant challenges in safety, process control, and product purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, validated protocol to ensure a safe, efficient, and reproducible scale-up.

Section 1: Critical Safety Considerations for Scale-Up

Scaling up any chemical reaction requires a thorough safety review, and this is especially true for aromatic nitrations. The combination of concentrated nitric and sulfuric acids creates a highly corrosive and strongly oxidizing environment. The reaction itself is highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[1][2]

Key Safety Imperatives:

  • Thermal Hazard Analysis: Before any scale-up, a reaction calorimetry (RC) or differential scanning calorimetry (DSC) analysis is essential to understand the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[2] This data is critical for designing an adequate cooling system.

  • Personal Protective Equipment (PPE): At a minimum, all personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or apron.[3][4]

  • Ventilation: All operations must be conducted in a certified chemical fume hood, preferably a walk-in hood for larger setups, to manage the potential release of toxic nitrogen oxide (NOx) fumes.[5][6]

  • Controlled Reagent Addition: The nitrating agent must be added slowly and sub-surface to the substrate solution. This ensures rapid mixing and prevents localized "hot spots" that can trigger runaway reactions.

  • Emergency Plan: Have a quenching agent (e.g., a large volume of ice/water) and appropriate neutralizing agents (e.g., sodium bicarbonate) readily accessible. Ensure all personnel are trained on emergency shutdown procedures.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected after scale-up. What are the likely causes?

A1: Low yield is a common scale-up issue, often related to thermal control, mixing, or reaction time.

  • Cause 1: Inefficient Heat Transfer. Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[6] If the internal temperature rises uncontrollably, it can lead to the decomposition of the starting material, product, and the nitrating agent itself, generating excessive NOx fumes and byproducts.

    • Solution: Ensure your cooling system is appropriately sized for the reaction volume. Use a jacketed reactor with a powerful chiller. Monitor the internal reaction temperature continuously with a calibrated thermocouple, not just the jacket temperature.[7]

  • Cause 2: Poor Mixing. Inadequate agitation can lead to localized high concentrations of the nitrating agent, causing side reactions and charring.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure vigorous mixing throughout the reaction mass. Avoid magnetic stir bars for volumes greater than 1-2 liters as they are often insufficient.

  • Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Take aliquots from the reaction mixture at regular intervals to determine the point at which the starting material (2-chlorophenol) is consumed.

Q2: My final product is contaminated with significant amounts of other isomers, primarily 2-chloro-5-nitrophenol and dinitrated species. How can I improve selectivity?

A2: The formation of isomers is a classic challenge in electrophilic aromatic substitution. The hydroxyl (-OH) and chloro (-Cl) groups are both ortho-, para-directing substituents. Controlling selectivity is primarily a function of temperature and the nitrating agent's activity.

  • Cause 1: High Reaction Temperature. Higher temperatures provide more energy for the nitronium ion (NO₂⁺) to overcome the steric hindrance at the ortho positions and can lead to the formation of thermodynamically favored, but undesired, isomers. It also increases the rate of di-nitration.

    • Solution: Maintain a strict, low-temperature profile throughout the addition of the nitrating agent. A temperature range of 0°C to 5°C is often optimal for maximizing selectivity in this type of reaction.[8]

  • Cause 2: Overly Aggressive Nitrating Agent. A very high concentration of nitric acid or a high ratio of sulfuric to nitric acid can increase the concentration of the highly reactive NO₂⁺ electrophile, reducing selectivity.

    • Solution: Carefully control the stoichiometry of your nitrating mixture. You can also explore milder nitrating conditions, although this may require longer reaction times. For this specific synthesis, a standard mixed acid protocol is generally effective when temperature is well-controlled.

Q3: During work-up, my product oiled out instead of precipitating as a solid when quenched in water. Why did this happen and what should I do?

A3: This is typically due to the presence of impurities, such as isomeric byproducts, which can form a eutectic mixture and depress the melting point of the crude product.

  • Solution 1: Liquid-Liquid Extraction. Do not attempt to filter the oil. Transfer the entire quenched mixture to a large separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[3] The organic layer will contain your desired product and isomers.

  • Solution 2: Improve Purity Pre-Quench. If possible, analyze a small aliquot before quenching. If the impurity profile is high, the issue lies in the reaction conditions (see Q2).

  • Solution 3: Post-Extraction Purification. After extracting, washing, and drying the organic layer, the solvent can be removed under reduced pressure. The resulting crude oil or low-melting solid must then be purified. Column chromatography is the most effective method for separating isomers. Recrystallization from a suitable solvent system can then be used to obtain the final, pure product.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of sulfuric acid in this reaction?

A: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in the reaction.[9]

Nitronium Ion Formation HNO3 HNO₃ protonated_HNO3 H₂NO₃⁺ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) protonated_HNO3->NO2_plus - H₂O H2O H₂O

Caption: Formation of the nitronium ion electrophile.

Q: What is the best practice for quenching a large-scale nitration reaction?

A: The safest method is a "reverse quench," where the completed reaction mixture is slowly added to a vigorously stirred slurry of ice and water. The volume of the ice/water should be at least 5-10 times the volume of the reaction mixture.[3] This helps to rapidly dissipate any residual reaction heat and dilute the corrosive acids. Never add water directly to the concentrated acid mixture, as this can cause a violent exothermic reaction and dangerous splashing.[10]

Q: How can I effectively monitor the reaction to avoid over- or under-reacting?

A: For scale-up, reliance on visual cues or timed reactions is insufficient. In-process controls (IPCs) are necessary.

  • HPLC is the preferred method. It can quantitatively track the disappearance of the 2-chlorophenol starting material and the appearance of the this compound product and its isomers.

  • TLC is a faster, qualitative alternative. Prepare a TLC plate with co-spotted lanes for the starting material, the reaction mixture, and a reference standard of the product (if available). Run the plate in an appropriate solvent system (e.g., hexane/ethyl acetate) to visualize the progress. The reaction is complete when the starting material spot is no longer visible.

Section 4: Experimental Protocols

Note: These protocols are for informational purposes. All procedures should be subjected to a thorough risk assessment before implementation.[6]

Lab-Scale Synthesis (Illustrative)

Reagents & Equipment:

Reagent/EquipmentMolecular Wt. ( g/mol )AmountMolesNotes
2-Chlorophenol128.5612.86 g0.10Starting Material
Sulfuric Acid (98%)98.0830 mL~0.55Catalyst/Solvent
Nitric Acid (70%)63.017.5 mL~0.12Nitrating Agent
250 mL 3-neck RBF-1-With overhead stirrer
Thermocouple-1-For internal temp.
Addition Funnel-1-For nitrating agent

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple, and an addition funnel. Place the flask in an ice/salt bath.

  • Charge the flask with 2-chlorophenol (12.86 g).

  • Slowly add concentrated sulfuric acid (30 mL) while stirring, ensuring the internal temperature does not exceed 20°C.

  • Cool the mixture to 0-5°C.

  • Slowly add concentrated nitric acid (7.5 mL) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature strictly between 0°C and 5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Prepare a beaker with 500 g of crushed ice and 200 mL of water.

  • Slowly pour the reaction mixture into the stirred ice/water slurry. A yellow solid should precipitate.

  • Stir the slurry for 30 minutes, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.[3]

  • Dry the crude product under vacuum. Purify by recrystallization or column chromatography.

Scale-Up Synthesis Protocol (10x Scale Example)

Key Modifications for Scale-Up:

  • Equipment: Use a 2 L jacketed glass reactor with an overhead stirrer, baffle, thermocouple, and a chiller unit capable of maintaining the required cooling load.

  • Addition: Use a metering pump for the controlled, sub-surface addition of the nitrating agent.

  • Safety: The entire setup must be in a walk-in fume hood.

Procedure:

  • Set the reactor chiller to -5°C.

  • Charge the reactor with 2-chlorophenol (128.6 g).

  • Slowly add concentrated sulfuric acid (300 mL) via an addition funnel, maintaining the internal temperature below 20°C.

  • Cool the reactor contents to an internal temperature of 0°C.

  • Begin adding concentrated nitric acid (75 mL) via the metering pump at a rate that maintains the internal temperature between 0-5°C. This addition may take 2-3 hours.

  • Once the addition is complete, continue stirring at 0-5°C and monitor the reaction via HPLC every 30 minutes until completion criteria are met (e.g., <1% starting material remaining).

  • In a separate, appropriately sized vessel, prepare a slurry of 5 kg of ice and 2 L of water with vigorous stirring.

  • Perform a reverse quench by slowly transferring the reaction mixture from the reactor into the ice/water slurry via a transfer line.

  • Continue with filtration, washing, and drying as in the lab-scale procedure, using appropriately sized equipment (e.g., a larger Nutsche filter).

Caption: Troubleshooting decision tree for low yield issues.

References

  • American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
  • ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]
  • ChemBK. (2024). This compound. [Link]
  • Parker, J. et al. (as cited in ResearchGate). (2022).
  • Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HNO3) Safety Data Sheet. [https://www.easth Harbour.co.nz/wp-content/uploads/2023/02/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
  • Columbus Chemical. (2021).
  • Wikipedia. Phenol. [Link]
  • Quora. What is the effect of mixing sulfuric acid and nitric acid?. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers and professionals involved in the synthesis of 2-Chloro-3-nitrophenol. The focus is on effectively monitoring reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), with an emphasis on troubleshooting common experimental issues.

Overview of this compound Synthesis

This compound is a valuable chemical intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.[1][2] A common synthetic route involves the diazotization of an aminophenol precursor followed by a Sandmeyer-type reaction. For instance, 2-amino-3-nitrophenol can be converted to the corresponding diazonium salt, which is then treated with a copper(I) chloride source to introduce the chloro group.[3] Given the presence of multiple functional groups, side reactions are possible, making diligent reaction monitoring essential for optimizing yield and purity.

This guide will address the practical aspects of using TLC for rapid, qualitative checks and HPLC for more precise, quantitative analysis.

Workflow for Synthesis and Monitoring

cluster_synthesis Synthesis Stage cluster_monitoring Monitoring Stage A Starting Material (e.g., 2-Amino-3-nitrophenol) B Diazotization Reaction (NaNO2, HCl) A->B C Sandmeyer Reaction (CuCl) B->C D Work-up & Extraction C->D TLC TLC Analysis (Qualitative Check) C->TLC Take aliquot HPLC HPLC Analysis (Quantitative Check) D->HPLC Analyze final product

Caption: General workflow for the synthesis of this compound and subsequent analysis.

Section 1: Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for monitoring organic reactions because it is fast, inexpensive, and provides immediate qualitative feedback on the consumption of starting materials and the formation of products.[4][5] The separation on a standard silica gel plate is based on polarity.[6][7]

Physicochemical Properties for TLC Analysis
CompoundMolecular WeightPolarityExpected Rf
Starting Material (e.g., 2-Amino-3-nitrophenol) 154.12 g/mol More PolarLower
Product (this compound) 173.55 g/mol [8]Less PolarHigher

The product, this compound, is generally less polar than a starting material like 2-amino-3-nitrophenol due to the replacement of the amino group with a less polar chloro group. This difference in polarity is the basis for their separation on TLC.

Detailed Protocol: Running a Reaction Monitoring TLC
  • Plate Preparation : On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).[6] Mark three lanes: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.

  • Sample Preparation : Dissolve a small amount of the pure starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

  • Spotting :

    • Using a capillary tube, apply a small spot of the starting material solution onto the "S" lane.

    • Apply a spot of the starting material onto the "C" lane.

    • Carefully withdraw a small aliquot from your reaction flask and spot it directly onto the "R" lane and then on top of the starting material spot in the "C" lane.[9][10]

  • Development : Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line.[11] Close the chamber and allow the solvent to ascend the plate by capillary action.[5]

  • Analysis : Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[6]

  • Visualization : Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm), as aromatic and conjugated compounds will appear as dark spots.[12] Circle the visible spots with a pencil. The reaction is complete when the starting material spot is absent in the "R" lane, and a new product spot is clearly visible.

TLC Monitoring Workflow

A Prepare TLC Plate (Pencil Line, 3 Lanes: S, C, R) B Spot Samples S: Starting Material C: Co-spot (S+R) R: Reaction Mixture A->B C Develop Plate in Chamber B->C D Mark Solvent Front & Dry Plate C->D E Visualize under UV Lamp D->E F Analyze Results (Compare Lanes) E->F

Caption: Step-by-step workflow for TLC reaction monitoring.

Frequently Asked Questions (TLC)

Q: What is the best stationary phase for analyzing this compound? A: Standard silica gel 60 F254 plates are the most common and effective choice. Silica is a polar stationary phase that works well for separating compounds with varying polarities like those in this synthesis.[6][7]

Q: How do I select an appropriate mobile phase (solvent system)? A: The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4.[9] For moderately polar compounds like nitrophenols, a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[4] Begin with a ratio like 4:1 Hexane:Ethyl Acetate and adjust the polarity as needed. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause all spots to move higher up the plate (higher Rf values).

Q: Why is the co-spot ("C") lane so important? A: The co-spot lane is crucial for unambiguous interpretation. It confirms the identity of the starting material spot in the reaction mixture lane. If the starting material spot in the "R" lane seems to have vanished, the co-spot helps verify this, even if the reaction matrix slightly alters the Rf value.[9][10]

Troubleshooting Guide (TLC)

Q: My spots are streaking down the plate. What's causing this? A: Streaking is a common issue with several potential causes:

  • Sample Overloading : You have applied too much sample to the plate. The stationary phase becomes saturated, causing the spot to bleed. Solution : Dilute your sample and re-spot. A concentration of ~1% is often sufficient.[5][13]

  • Solvent Polarity is Too High : A very polar solvent can move all components, including impurities, rapidly up the plate, causing streaks. Solution : Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[13]

  • Acidic Compound on Silica : Phenols are acidic and can sometimes interact strongly with the silica gel, leading to tailing or streaking. Solution : Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can often resolve this by protonating the silica surface and analyte, leading to sharper spots.

Q: I can't see any spots on my TLC plate after development. What went wrong? A: This can be frustrating, but it's usually solvable:

  • Sample is Too Dilute : The concentration of your compound is below the detection limit of the visualization method. Solution : Try concentrating your sample or spotting the same lane multiple times, allowing the solvent to dry completely between applications.[11][12]

  • Improper Visualization : this compound is a conjugated aromatic system and should be visible under 254 nm UV light.[12] Ensure you are using the correct wavelength. If a compound is not UV-active, an alternative visualization stain (like permanganate or iodine) may be needed, although this is less likely for this specific compound.[14]

  • Compound Evaporation : If the compound is volatile and you use excessive heat to dry the plate, it might evaporate. Solution : Allow the plate to air-dry or use very gentle heating.

Q: My Rf values are always too high (spots near the solvent front) or too low (spots near the origin). How do I adjust this? A: This is a classic mobile phase issue:

  • Rf Too High : Your mobile phase is too polar. It is moving the compounds too effectively. Solution : Decrease the mobile phase polarity by adding more of the non-polar component (e.g., increase hexane, decrease ethyl acetate).

  • Rf Too Low : Your mobile phase is not polar enough to move the compounds off the origin. Solution : Increase the mobile phase polarity by adding more of the polar component (e.g., increase ethyl acetate). An ideal Rf is between 0.15 and 0.85 for reliable separation.[4]

Troubleshooting Logic for TLC Streaking

start Problem: My TLC spots are streaking q1 Is the sample spot very dark or large? start->q1 s1 Solution: Dilute sample and re-spot. Aim for ~1% concentration. q1->s1 Yes q2 Is the Rf value > 0.8? q1->q2 No end Problem Resolved s1->end s2 Solution: Decrease mobile phase polarity. (e.g., increase Hexane ratio) q2->s2 Yes q3 Is the compound known to be acidic (like a phenol)? q2->q3 No s2->end s3 Solution: Add ~1% acetic acid to the mobile phase. q3->s3 Yes q3->end No s3->end

Caption: Decision tree for troubleshooting streaked spots in TLC.

Section 2: Monitoring by High-Performance Liquid Chromatography (HPLC)

For quantitative analysis of reaction conversion and final product purity, HPLC is the preferred method. It offers superior separation, resolution, and quantification compared to TLC.[15] Reversed-phase (RP) HPLC is the most common mode for this type of analysis.[16]

Recommended Starting HPLC Method
ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA C18 column is a general-purpose reversed-phase column that provides good hydrophobic retention for aromatic compounds.[16]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier.[17] Formic acid helps to protonate silanol groups and the analyte, ensuring sharp peak shapes.[18][19]
Elution Mode Isocratic, e.g., 60% A : 40% BAn isocratic method is simpler to start with.[20][21] The ratio can be optimized based on initial results. A gradient may be needed if there are multiple impurities with very different polarities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.
Detection UV, 300-340 nmNitrophenols have strong UV absorbance at higher wavelengths due to the nitro group.[20][22] A photodiode array (PDA) detector is ideal for confirming peak identity by spectrum.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[20]
Detailed Protocol: Preparing and Running an HPLC Sample
  • Sample Preparation : Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 µL of reaction mixture in 1 mL of mobile phase). The final concentration should be low enough to avoid detector saturation and column overload.

  • Filtration : Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could block the column or system.

  • System Equilibration : Before injecting, run the mobile phase through the HPLC system until the baseline is stable.

  • Injection : Inject the filtered sample (e.g., 10 µL) into the HPLC system.

  • Data Analysis : Record the chromatogram. The disappearance of the starting material peak and the appearance and growth of the product peak indicate reaction progress. Purity can be estimated by calculating the area percentage of the product peak.

Frequently Asked Questions (HPLC)

Q: Why use reversed-phase HPLC? A: In reversed-phase HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar.[23] This setup is ideal for retaining and separating organic molecules like nitrophenols based on their hydrophobicity.[16] More polar compounds elute earlier, while less polar compounds are retained longer.

Q: How do I choose the best detection wavelength? A: If you have a PDA detector, you can determine the wavelength of maximum absorbance (λ-max) for your product directly from its UV spectrum. If not, a wavelength between 300 nm and 340 nm is a good starting point for nitrophenols, as this region typically provides high sensitivity with less interference from common solvents.[20][22]

Q: What is the difference between an isocratic and a gradient run? A: In an isocratic run, the composition of the mobile phase remains constant throughout the analysis.[20] In a gradient run, the composition is changed over time (e.g., by increasing the percentage of acetonitrile). A gradient is useful for separating mixtures with components of widely varying polarities. For simple reaction monitoring, an isocratic method is often sufficient.

Troubleshooting Guide (HPLC)

Q: My chromatographic peaks are tailing or fronting. What can I do? A: Poor peak shape is often related to secondary chemical interactions or column issues.

  • Peak Tailing : This is common for acidic or basic compounds on silica-based columns. The hydroxyl group of the phenol can interact with residual acidic silanol groups on the C18 packing material, causing tailing.[24] Solution : Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of both the silanol groups and the phenolic analyte.[18][24]

  • Peak Fronting : This is often a sign of column overload. Solution : Dilute your sample further and inject a smaller volume or mass.[24] It can also be caused by a partially blocked column frit; try reversing and flushing the column (if the manufacturer allows).

Q: My retention times are drifting from one run to the next. Why? A: Unstable retention times point to a lack of equilibrium or changes in the system.[25]

  • Insufficient Equilibration : The column was not given enough time to stabilize with the mobile phase before injection. Solution : Increase the column equilibration time between runs until you see consistent retention times for consecutive injections of a standard.

  • Mobile Phase Inconsistency : The mobile phase was prepared inaccurately, or one component is evaporating faster than the other. Solution : Prepare fresh mobile phase carefully and keep the solvent bottles capped.[25]

  • Pump Malfunction : The HPLC pump may not be delivering a consistent flow rate or mobile phase composition. Solution : Check the pump for leaks and perform a flow rate accuracy test.[25]

Q: I'm seeing high backpressure in my system. What's the cause? A: High backpressure is typically caused by a blockage.

  • Blocked Frit or Column : Particulate matter from unfiltered samples can clog the column inlet frit. Solution : Always filter your samples.[25] Install a guard column before your analytical column to catch contaminants. Try back-flushing the column to dislodge the blockage.

  • Precipitation : The sample may be precipitating in the mobile phase. Solution : Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase.

References

  • ChemicalBook. (2025). 2-chloro-3-nitro-phenol | 603-84-9.
  • SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
  • Nozal, M. J., et al. (2003). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography.
  • Poole, C. F. (2015). Stationary Phases for Modern Thin-Layer Chromatography.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
  • Reddit. (2025). TLC Issues : r/OrganicChemistry.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
  • ChemBK. (2024). This compound.
  • Beltran, J. L., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Guidechem. (n.d.). 2-chloro-3-nitro-phenol 603-84-9 wiki.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • LibreTexts Chemistry. (2022). 2.3D: Separation Theory.
  • PrepChem.com. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from University of Rochester Chemistry Department.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC.
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Request PDF.
  • SIELC Technologies. (n.d.). Separation of 4-Chlorophenol on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column.
  • Pandey, J., et al. (2013). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS One, 8(6), e67168.
  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Request PDF.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • BLD Pharm. (n.d.). This compound | 603-84-9.
  • BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • Pakistan Academy of Sciences. (2017). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Journal of the Pakistan Academy of Sciences, 54(2), 115-122.
  • SlideShare. (n.d.). Chromatographic Methods of Analysis.
  • Wikipedia. (n.d.). Phenol.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 603-84-9.
  • Sigma-Aldrich. (n.d.). This compound | 603-84-9.

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Technical Support Center: Stabilizing 2-Chloro-3-nitrophenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-nitrophenol. This resource is designed to provide you with in-depth, field-proven insights into preventing the decomposition of this compound during storage. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring the integrity of your experiments and the longevity of your valuable materials.

Understanding the Instability of this compound: A Proactive Approach

This compound is a valuable intermediate in various synthetic pathways. However, its chemical structure—a phenol ring substituted with both a halogen (chloro) and a strong electron-withdrawing nitro group—renders it susceptible to degradation if not stored under optimal conditions. Understanding the potential decomposition pathways is the first step toward effective prevention.

The primary drivers of decomposition for this compound are:

  • Thermal Stress: Nitroaromatic compounds can be thermally unstable. Elevated temperatures can provide the activation energy needed to initiate decomposition, potentially through the cleavage of the C-NO₂ bond.

  • Photodegradation: Like many aromatic compounds, this compound can absorb ultraviolet (UV) light. This energy can excite the molecule to a higher energy state, making it more reactive and prone to degradation.

  • Chemical Reactivity: The phenolic hydroxyl group is acidic and can react with bases. The electron-withdrawing nature of the nitro and chloro groups increases the acidity of the phenol, making it more susceptible to deprotonation and subsequent oxidation. It is also crucial to avoid contact with strong oxidizing agents, reducing agents, and certain metals that can catalyze degradation.

  • Hydrolysis: While studies suggest that the hydrolysis of halogenated nitrophenols in drinking water is a relatively slow process, it should not be entirely discounted over long-term storage, especially if moisture is present.[1][2]

By proactively addressing these factors, you can significantly extend the shelf-life and maintain the purity of your this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound in a practical question-and-answer format.

Q1: I've noticed my stored this compound has changed color from a yellow or orange crystalline powder to a darker brown solid. What does this indicate?

A1: A color change, particularly darkening, is a common visual indicator of chemical decomposition. This is often due to the formation of polymeric or oxidized byproducts. The initial yellow or orange color is characteristic of the pure compound, while the darker impurities signify a loss of purity that could impact your experimental results.

  • Underlying Cause: This is likely due to slow oxidation or a reaction catalyzed by exposure to light or trace impurities. Phenols, in general, are susceptible to oxidation, which can be accelerated by light and the presence of certain metals.

  • Troubleshooting Protocol:

    • Assess the Extent: If the color change is minor, the bulk of the material may still be viable. However, for applications requiring high purity, re-purification (e.g., recrystallization) may be necessary.

    • Verify Purity: Before use, verify the purity of the discolored material using an appropriate analytical technique such as HPLC, GC-MS, or NMR.

    • Review Storage Conditions: Immediately review your current storage protocol against the recommendations in the "Optimal Storage Conditions" table below. Ensure the container is properly sealed and protected from light.

Q2: My analytical standards of this compound are showing decreased purity over time, even when stored in a refrigerator. What could be the cause?

A2: While refrigeration slows down many degradation processes, it may not be sufficient on its own, especially for long-term storage of high-purity standards.

  • Underlying Cause:

    • Atmosphere: The presence of oxygen in the headspace of the vial can lead to slow oxidation over time.

    • Moisture: If the container is not perfectly sealed, condensation can occur upon repeated removal from and return to cold storage, introducing moisture that could facilitate hydrolysis or other reactions.

    • Container Material: The container itself or its cap liner could be reactive or leach impurities.

  • Troubleshooting Protocol:

    • Inert Atmosphere: For long-term storage of analytical standards, it is best practice to store them under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3]

    • Container Selection: Use amber glass vials with PTFE-lined caps to minimize light exposure and ensure an inert sealing surface.

    • Aliquotting: To prevent repeated temperature cycling and exposure of the bulk material to the atmosphere, consider preparing smaller, single-use aliquots.

Q3: Can I store this compound in a standard plastic container to save costs?

A3: It is strongly advised against storing this compound in many common plastics.

  • Underlying Cause: Phenolic compounds can be corrosive to certain plastics and may cause them to soften or degrade over time.[4] This can lead to contamination of your compound and potential failure of the container.

  • Recommendation: Borosilicate glass is the preferred container material. If a plastic container must be used, ensure it is made of a highly resistant polymer like polytetrafluoroethylene (PTFE) or a material specifically rated for compatibility with halogenated phenols.

Optimal Storage Conditions for this compound

To ensure the long-term stability of this compound, adhere to the following storage protocols. This data is summarized for quick reference.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of thermal decomposition.
Light Store in an amber glass container in a dark location.Prevents photodegradation initiated by UV light exposure.
Atmosphere For long-term storage or high-purity samples, store under an inert atmosphere (Nitrogen or Argon).Displaces oxygen, preventing oxidative degradation.[3]
Container Tightly sealed borosilicate glass container with a PTFE-lined cap.Ensures chemical inertness and prevents moisture ingress.
Incompatible Materials Store separately from strong bases, strong acids, oxidizing agents, and reducing agents.Prevents potentially violent chemical reactions and catalytic decomposition.[3][5][6][7][8]

Experimental Protocol: Purity Verification by HPLC

If you suspect decomposition, a simple isocratic HPLC method can be used to assess the purity of your this compound.

Objective: To determine the purity of a stored sample of this compound and detect the presence of degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Sample of this compound

  • Reference standard of this compound (if available)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH of the aqueous component to ~3 with a small amount of phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution (e.g., to 10 µg/mL).

  • Sample Preparation: Prepare a sample solution of your stored this compound at approximately the same concentration as the working standard.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Set the UV detector to a wavelength where this compound has a strong absorbance (this can be determined from a UV spectrum or literature).

  • Analysis:

    • Inject the working standard and identify the retention time of the main peak.

    • Inject the sample solution.

    • Compare the chromatogram of the sample to the standard. The presence of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.

    • Calculate the purity of your sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Troubleshooting Workflow for Suspected Decomposition

This workflow provides a logical sequence of steps to diagnose and address potential decomposition of this compound.

DecompositionTroubleshooting start Observe Sign of Decomposition (e.g., color change, inconsistent results) check_storage Review Storage Conditions: - Temperature (cool?) - Light (dark?) - Atmosphere (sealed?) start->check_storage analytical_verify Verify Purity Analytically (e.g., HPLC, GC-MS) check_storage->analytical_verify is_pure Is Purity Acceptable? analytical_verify->is_pure use_as_is Use Material with Caution (Consider impact on experiment) is_pure->use_as_is Yes purify Purify Material (e.g., Recrystallization) is_pure->purify No correct_storage Correct Storage Conditions (Implement optimal protocol) use_as_is->correct_storage retest_purity Re-test Purity purify->retest_purity is_pure_after Is Purity Acceptable? retest_purity->is_pure_after use_purified Use Purified Material is_pure_after->use_purified Yes discard Discard Material and Procure New Stock is_pure_after->discard No use_purified->correct_storage discard->correct_storage

Caption: Troubleshooting workflow for suspected decomposition.

References

  • ASTM International. (n.d.). Sampling and Handling Phenol, Cresols, and Cresylic Acid. [Link]
  • Ge, J., et al. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water.
  • Duke University. (n.d.). OESO Phenol Guideline. Duke Safety. [Link]
  • Ge, J., et al. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water.
  • University of St Andrews. (n.d.). Chemical incompatibility and Lab Storage Rules. Environmental Health and Safety. [Link]
  • Cefic. (n.d.). Phenol. [Link]
  • O'Brien. (2024, January 24). Choosing the Best Bottles for Chemical Storage. [Link]
  • Ghosh, A., et al. (2010). Rapid Degradation of Oxidation Resistant Nitrophenols by TAML Activator and H2O2.
  • University of St Andrews. (n.d.).
  • Zhao, L., et al. (2020). Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite.
  • University of Bristol. (n.d.).
  • UNC Charlotte. (n.d.). Phenol. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-nitrophenol and 4-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate fields of chemical synthesis and drug development, a nuanced understanding of isomeric reactivity is not merely academic—it is fundamental to the rational design of synthetic pathways and the prediction of molecular behavior. This guide provides an in-depth, objective comparison of two closely related isomers: 2-Chloro-3-nitrophenol and 4-Chloro-3-nitrophenol. While structurally similar, the distinct placement of their chloro and nitro substituents imparts divergent chemical personalities, profoundly influencing their reactivity in various chemical transformations.

We will dissect the theoretical underpinnings of their reactivity, grounded in electronic and steric effects, and translate this theory into a practical, experimental framework designed to empirically validate these principles. This document serves as a technical resource for researchers and scientists, offering both mechanistic insights and actionable experimental protocols.

Theoretical Framework: Electronic and Steric Drivers of Reactivity

The reactivity of a substituted phenol is primarily dictated by the electronic landscape of the aromatic ring and the steric environment around its functional groups. The interplay of inductive and resonance effects of the chloro and nitro substituents, along with steric hindrance, governs the behavior of both the hydroxyl group and the carbon-chlorine bond.

Electronic Effects and Acidity

The acidity of a phenol, quantified by its pKa, is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the negative charge on the phenoxide ion, thereby increasing the phenol's acidity (lowering its pKa).[1][2][3] Both the chloro (-Cl) and nitro (-NO₂) groups are potent EWGs.

  • Inductive Effect (-I): Both -Cl and -NO₂ groups are highly electronegative and pull electron density away from the benzene ring through the sigma bonds. This effect stabilizes the phenoxide anion regardless of substituent position.

  • Resonance Effect (-M): The nitro group is a strong -M group, meaning it can withdraw electron density from the ring via resonance. This effect is only operative when the group is in the ortho or para position relative to the phenoxide oxygen, as this allows for delocalization of the negative charge onto the nitro group.[1][3] The chloro group has a weak, opposing +M effect (electron-donating via lone pairs) but its -I effect is dominant.

Isomer Analysis:

  • This compound: The -NO₂ group is meta to the hydroxyl group. Consequently, it can only exert its powerful -I effect to stabilize the phenoxide; no resonance stabilization is possible.[1] The ortho -Cl group exerts its -I effect.

  • 4-Chloro-3-nitrophenol: The -NO₂ group is also meta to the hydroxyl group, meaning it also stabilizes the phenoxide only via its -I effect. The para -Cl group exerts its -I effect.

Based on predicted pKa values, this compound is expected to be slightly more acidic (pKa ≈ 7.39) than 4-Chloro-3-nitrophenol (pKa ≈ 7.70).[4][5] This suggests that the combined inductive effects in the 2-chloro isomer lead to a slightly more stable phenoxide ion.

G cluster_4C3N SNAr of 4-Chloro-3-nitrophenol cluster_2C3N SNAr of this compound Start 4-Chloro-3-nitrophenol + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized by ortho-NO₂) Start->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group Start2 This compound + Nu⁻ Intermediate2 Unstable Intermediate (No Resonance Stabilization by meta-NO₂) Start2->Intermediate2 Attack is disfavored NoReaction Reaction Unfavorable Intermediate2->NoReaction

Caption: Comparative logic of SNAr reactivity.

Physicochemical Properties

A summary of key physical and chemical properties provides a foundational dataset for experimental design.

PropertyThis compound4-Chloro-3-nitrophenol
Molecular Formula C₆H₄ClNO₃ [6]C₆H₄ClNO₃ [7]
Molecular Weight 173.55 g/mol [6]173.55 g/mol [7]
CAS Number 603-84-9 [6]610-78-6 [7]
Appearance Yellow to orange to brown solid [4][8]Brown crystalline powder [5]
Predicted pKa 7.39 ± 0.25 [4]7.70 ± 0.10 [5]

A Guide to Experimental Comparison

To empirically quantify the reactivity differences, the following experimental workflows are proposed. These protocols are designed to be self-validating by directly comparing the two isomers under identical conditions.

G start Obtain Isomer Samples (this compound & 4-Chloro-3-nitrophenol) exp1 Experiment 1: Acidity (pKa) Determination start->exp1 exp2 Experiment 2: O-H Reactivity (Esterification Kinetics) start->exp2 exp3 Experiment 3: C-Cl Reactivity (SNAr Kinetics) start->exp3 analysis Data Analysis & Comparison exp1->analysis pKa Values exp2->analysis Rate Constants (k_ester) exp3->analysis Rate Constants (k_SNAr) conclusion Reactivity Profile Conclusion analysis->conclusion

Caption: Overall experimental workflow for comparative analysis.

Experiment 1: Comparative Acidity via Potentiometric Titration

Objective: To determine the experimental pKa of each isomer, providing a quantitative measure of O-H bond reactivity.

Causality: A lower pKa indicates a more acidic phenol, implying the phenoxide is more stable and more readily formed. This phenoxide is often the active nucleophile in reactions involving the hydroxyl group.

Protocol:

  • Preparation: Prepare 0.01 M solutions of each isomer in a 50:50 ethanol/water mixture to ensure solubility.

  • Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place 50 mL of the analyte solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in 0.2 mL increments.

  • Data Collection: Record the pH after each addition of NaOH. Continue the titration well past the equivalence point.

  • Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV) against the volume of NaOH added to precisely determine the equivalence point. The pKa is equal to the pH at the half-equivalence point.

  • Validation: Repeat the titration three times for each isomer to ensure reproducibility.

Experiment 2: O-H Reactivity via Competitive Acylation

Objective: To compare the nucleophilic reactivity of the hydroxyl group by measuring the rate of ester formation.

Causality: The rate of this S_N2-type reaction depends on the nucleophilicity of the phenoxide. While the more acidic compound forms the phenoxide more readily, steric hindrance at the ortho position in the 2-chloro isomer could retard the rate of attack. This experiment elucidates the balance between electronic activation and steric hindrance.

Protocol:

  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve 1 mmol of each isomer in 20 mL of anhydrous dichloromethane containing 1.2 mmol of triethylamine (as a non-nucleophilic base).

  • Initiation: At time t=0, add 1.1 mmol of acetyl chloride to each vessel simultaneously. Maintain the temperature at 25°C.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction. Immediately quench the aliquot with 1 mL of a 1:1 acetonitrile/water solution.

  • Quantification: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection. Monitor the disappearance of the starting phenol and the appearance of the corresponding acetate ester product.

  • Kinetics: Plot the concentration of the product versus time for each isomer. The initial slope of this curve is proportional to the initial reaction rate. A more rigorous analysis would involve fitting the data to an appropriate rate law to determine the rate constant, k.

Experiment 3: C-Cl Reactivity via Nucleophilic Aromatic Substitution (SNAr)

Objective: To quantify the profound difference in the reactivity of the C-Cl bond towards nucleophilic substitution.

Causality: As predicted by theory, the ortho-nitro group in 4-Chloro-3-nitrophenol should massively accelerate the rate of SNAr compared to the meta-nitro group in the 2-chloro isomer. This experiment is designed to highlight this key difference.

Protocol:

  • Reaction Setup: Prepare 0.05 M solutions of each isomer in anhydrous dimethyl sulfoxide (DMSO). In a separate flask, prepare a 0.1 M solution of sodium methoxide in methanol.

  • Initiation: In separate, temperature-controlled (e.g., 50°C) vessels, add 10 mL of the isomer solution. At time t=0, add 10 mL of the sodium methoxide solution to each.

  • Monitoring & Quantification: Follow the same quenching and HPLC analysis procedure as described in Experiment 2. Monitor the disappearance of the starting chloronitrophenol and the appearance of the corresponding methoxynitrophenol product.

  • Expected Outcome: A rapid reaction is anticipated for 4-Chloro-3-nitrophenol, likely reaching completion within the first hour. In contrast, this compound is expected to show little to no reaction under these conditions, even over an extended period. This stark difference serves as a powerful validation of SNAr mechanistic principles.

Summary and Conclusion

The concept of "reactivity" is context-dependent. This guide demonstrates that a simple question of which isomer is "more reactive" yields a bifurcated answer, a crucial insight for the synthetic chemist.

  • For reactions involving the acidic proton and subsequent nucleophilic character of the oxygen (e.g., deprotonation, esterification), this compound is marginally more reactive on an electronic basis (lower pKa). However, this may be counteracted by steric hindrance at the ortho position, a factor that must be considered for bulky reagents.

  • For reactions involving nucleophilic substitution of the chlorine atom, 4-Chloro-3-nitrophenol is orders of magnitude more reactive. The ortho-nitro group provides essential resonance stabilization to the Meisenheimer intermediate, activating the C-Cl bond for displacement. The 2-chloro isomer is, for all practical purposes, inert in SNAr reactions.

This comparative guide underscores the necessity of moving beyond simple structural analogy. By integrating a robust theoretical framework with targeted experimental validation, researchers can harness the subtle yet powerful effects of isomeric substitution to achieve desired chemical outcomes with precision and predictability.

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A Senior Application Scientist's Guide to the Comparative Antimicrobial Efficacy of Halogenated Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the antimicrobial performance of halogenated nitrophenols. Moving beyond a simple data summary, we delve into the structure-activity relationships, mechanistic underpinnings, and the robust experimental methodologies required for accurate efficacy assessment. Our objective is to equip you with the foundational knowledge and practical protocols to advance your own research in this critical area of antimicrobial development.

The Molecular Blueprint: Structure-Activity Relationships (SAR)

The antimicrobial potency of a halogenated nitrophenol is not arbitrary; it is dictated by the intricate interplay of its molecular architecture. The type of halogen, its position on the phenol ring, and the orientation of the nitro group are critical determinants of efficacy. Understanding these relationships is paramount for the rational design of novel, more potent derivatives.

The core principle of their activity often lies in the electron-withdrawing properties of both the nitro group and the halogen substituents. These features render the phenolic proton more acidic and enhance the molecule's ability to interact with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in modeling these interactions, helping to predict the biological activity and potential toxicity of new compounds based on their physicochemical properties.[1][2][3][4][5]

  • Influence of the Halogen: The nature of the halogen substituent (Fluorine, Chlorine, Bromine, Iodine) significantly modulates the compound's lipophilicity and electronic character. For instance, increasing the size and number of halogen atoms can enhance membrane permeability and, in some cases, potency. Studies on various halogenated phenols have shown that strategic halogenation can dramatically enhance antimicrobial activity.[6][7] For example, 2,4,6-triiodophenol has been identified as a highly effective agent against Staphylococcus aureus biofilms.[7]

  • Role of the Nitro Group: The nitro group is not merely a passive substituent. It is often crucial for the mechanism of action, particularly in anaerobic or microaerophilic environments found within biofilms or certain infection sites. Bacterial nitroreductase enzymes can reduce the nitro group, leading to the formation of cytotoxic radical species that damage DNA, proteins, and other vital cellular components.[8][9][10] This bacterium-specific activation mechanism makes these compounds highly attractive candidates for targeted therapy.

Key structural determinants of antimicrobial activity in halogenated nitrophenols.

Performance Benchmarks: A Comparative Data Analysis

The most direct measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[11] A lower MIC value indicates higher potency.

The following table summarizes representative MIC data for various halogenated phenolic compounds against clinically relevant pathogens, illustrating the impact of different halogenation patterns.

CompoundHalogenation PatternMicroorganismMIC (µg/mL)Reference
2,4,6-Triiodophenol (2,4,6-TIP)Tri-iodoStaphylococcus aureus5[7]
2,4,6-Triiodophenol (2,4,6-TIP)Tri-iodoCandida albicans5[7]
3,3',5,5'-Tetrachloro-2,2'-dihydroxydiphenylmethaneTetra-chloroStaphylococcus aureusPotent Activity[6]
3,3',5,5'-Tetrachloro-2,2'-dihydroxydiphenylmethaneTetra-chloroBacillus subtilisPotent Activity[6]
2,2',3,3',6-Pentabromo-4,4',5,5'-tetrahydroxydiphenylmethanePenta-bromoCandida albicansMost Active**[6]
6-chloro-8-nitroflavoneChloro, NitroEnterococcus faecalisStrong Inhibition [12]
6-chloro-8-nitroflavoneChloro, NitroStaphylococcus aureusStrong Inhibition[12]

Note: Specific MIC values were not provided in the abstract, but the compound was reported to exert a "powerful antibacterial effect."[6] *Note: Reported as the "most active" against several fungi among the compounds tested in the study.[6] **Note: While not a simple nitrophenol, this related nitro-halogenated compound demonstrates the potent synergy of these functional groups.[12]

This data highlights a crucial trend: poly-halogenated derivatives often exhibit superior antimicrobial and antifungal activity. The potent efficacy of 2,4,6-TIP against both bacteria and fungi, particularly its ability to inhibit biofilm formation at its MIC, underscores the potential of this class of compounds.[7]

Unveiling the Mechanism of Action

Halogenated nitrophenols employ a multi-pronged attack to neutralize microbial threats. Their primary mechanisms are rooted in their physicochemical properties, allowing them to disrupt fundamental cellular processes.

A key mechanism for many nitrophenols is the uncoupling of oxidative phosphorylation .[13] These lipophilic molecules can insert into the mitochondrial or bacterial cell membrane, shuttling protons across the membrane and dissipating the critical proton gradient. This gradient is essential for ATP synthesis; its disruption effectively short-circuits the cell's energy production, leading to metabolic collapse and cell death.

Furthermore, as previously mentioned, a highly specific and potent mechanism involves the reductive activation by bacterial nitroreductases . This process is particularly effective against anaerobic bacteria or those residing in low-oxygen environments. The activation transforms the relatively benign parent compound into a highly reactive nitrogenous radical, which indiscriminately damages essential biomolecules. This targeted activation minimizes effects on host cells that lack these specific enzymes, offering a potential therapeutic window.[8][9]

Mechanism_Nitroreductase cluster_cell Bacterial Cell Prodrug Halogenated Nitrophenol (Prodrug) NTR Bacterial Nitroreductase (NTR) Prodrug->NTR Enters cell Radical Reactive Nitrogen Radical Species NTR->Radical Bioreduction of NO2 group Damage Damage to DNA, Proteins & Lipids Radical->Damage Oxidative Stress Death Cell Death Damage->Death Leads to

Mechanism of action via nitroreductase activation in bacteria.

Gold Standard Protocol: Determining Minimum Inhibitory Concentration (MIC)

Reproducible and accurate assessment of antimicrobial efficacy is the bedrock of drug discovery. The broth microdilution assay is the gold-standard method for determining MIC values, endorsed by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]

Protocol: Broth Microdilution Assay

This protocol outlines the essential steps for assessing the MIC of a halogenated nitrophenol.

I. Preparation of Inoculum:

  • Culture Revival: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

  • Suspension: Suspend the colonies in a sterile saline solution (0.85% w/v).

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

    • Causality: This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, ensuring a consistent and reproducible starting concentration of bacteria for the assay.[16]

  • Working Inoculum: Dilute the standardized suspension in the appropriate sterile growth medium (e.g., Mueller-Hinton Broth) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][16]

II. Preparation of Microdilution Plate:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate. Start with the highest desired concentration in the first column.

  • Plate Layout:

    • Columns 1-10: Serial dilutions of the test compound.

    • Column 11 (Growth Control): Medium with bacterial inoculum but no compound. This well validates that the bacteria can grow under the assay conditions.

    • Column 12 (Sterility Control): Medium only, with no bacteria or compound. This well ensures there is no contamination.

  • Inoculation: Add the prepared working inoculum to wells in columns 1 through 11. The final volume in each well should be uniform (e.g., 200 µL).

III. Incubation and Interpretation:

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[15]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11] Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.

MIC_Workflow cluster_prep Preparation (Day 1) cluster_incubation Incubation cluster_analysis Analysis (Day 2) A 1. Prepare standardized bacterial inoculum (0.5 McFarland) C 3. Inoculate plate with bacteria (Final: ~5x10^5 CFU/mL) A->C B 2. Perform 2-fold serial dilution of test compound in 96-well plate B->C D 4. Incubate plate (16-24 hours, 37°C) C->D E 5. Visually inspect for turbidity or measure OD600 D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Workflow for the broth microdilution MIC assay.

Concluding Insights and Future Trajectories

Halogenated nitrophenols represent a promising, albeit historically recognized, class of antimicrobial agents. The comparative data clearly indicates that polyhalogenation is a viable strategy for enhancing potency against a broad spectrum of microbes, including challenging fungal pathogens and bacterial biofilms.[6][7]

The dual mechanisms of action—metabolic disruption via uncoupling oxidative phosphorylation and targeted cytotoxicity through nitroreductase activation—make them particularly robust candidates for overcoming microbial resistance. The latter mechanism is especially compelling, as it leverages a specific bacterial enzyme system to convert a prodrug into its active form, a strategy that is at the forefront of modern antibiotic design.[8][9][10]

Future research must focus on a multi-parameter optimization approach. The goal is not merely to enhance potency but to improve the therapeutic index. This involves:

  • Systematic SAR Studies: Synthesizing and screening novel derivatives to build comprehensive QSAR models that can predict both efficacy and toxicity.[3]

  • Toxicity Profiling: Conducting rigorous in vitro and in vivo toxicological assessments to identify candidates with minimal off-target effects.

  • Formulation and Delivery: Exploring advanced drug delivery systems to improve bioavailability and target the site of infection more effectively.

By integrating rational design, mechanistic understanding, and standardized efficacy testing, the scientific community can unlock the full potential of halogenated nitrophenols in the ongoing battle against antimicrobial resistance.

References

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A Comparative Guide to the Purity Validation of 2-Chloro-3-nitrophenol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison for the validation of 2-Chloro-3-nitrophenol purity, focusing on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the analytical choices, present a detailed validation protocol in line with international guidelines, and objectively compare HPLC with alternative analytical techniques, supported by scientific principles and data.

The Critical Role of Purity in Pharmaceutical Development

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side products, reduced efficacy of the final active pharmaceutical ingredient (API), and unforeseen toxicological effects. Therefore, a validated, sensitive, and specific analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

HPLC is the preeminent technique for the separation, identification, and quantification of components in a mixture.[3] Its high resolution, sensitivity, and adaptability make it the ideal choice for assessing the purity of compounds like this compound. A well-developed HPLC method can effectively separate the main compound from its potential process-related impurities and degradation products.

Proposed HPLC Method for this compound

While a specific validated monograph for this compound may not be universally available, a robust reversed-phase HPLC (RP-HPLC) method can be developed and validated based on methods for structurally similar compounds like other nitrophenols and chlorophenols.[4][5][6]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (150 x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)The combination of an organic modifier (acetonitrile) and an acidic aqueous buffer allows for good peak shape and resolution. The acidic pH suppresses the ionization of the phenolic group, leading to better retention and symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 275 nmBased on the UV-Vis spectrum of this compound, this wavelength offers significant absorbance for sensitive detection.[7]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution (known concentration) HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution (weigh accurately) Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Validation_Relationships Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Forced_Degradation Forced Degradation Specificity->Forced_Degradation LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Accuracy->Precision

Caption: Interrelationship of key validation parameters for an analytical method.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection. [8]Separation of volatile compounds followed by mass-based detection.Measurement of light absorbance at a specific wavelength.
Specificity High; can separate isomers and closely related impurities.Very high; provides structural information for impurity identification.Low; cannot distinguish between the analyte and other absorbing impurities.
Sensitivity High (typically µg/mL to ng/mL).Very high (typically ng/mL to pg/mL).Moderate (typically µg/mL).
Sample Throughput Moderate.Lower, especially if derivatization is required.High.
Instrumentation Cost Moderate to high.High.Low.
Key Consideration Requires method development and validation.May require derivatization for polar compounds like phenols to increase volatility. [8]Not suitable for purity determination in the presence of UV-active impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional specificity and sensitivity. However, for a polar and less volatile compound like this compound, a derivatization step is often necessary to convert it into a more volatile form suitable for GC analysis. This adds complexity to the sample preparation process.

UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective. However, it lacks specificity. Any impurity that absorbs at the same wavelength as this compound will interfere with the measurement, leading to inaccurate purity assessments. Therefore, UV-Vis spectrophotometry is generally not suitable for purity validation unless the sample is known to be free of interfering impurities.

Conclusion: The Right Tool for the Right Job

For the comprehensive and reliable purity validation of this compound, a validated HPLC method stands as the most appropriate and robust choice. Its ability to separate and quantify the main component from potential impurities and degradation products provides the necessary assurance of quality and consistency required in research and pharmaceutical development. While other techniques like GC-MS and UV-Vis spectrophotometry have their specific applications, they do not offer the same balance of specificity, sensitivity, and practicality for routine purity analysis of this compound. The adoption of a well-validated HPLC method, grounded in the principles of scientific integrity and regulatory guidelines, is paramount for ensuring the quality of this compound and the success of subsequent research and development endeavors.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrophenol isomers—ortho (o-), meta (m-), and para (p-)—are foundational chemical intermediates whose accurate identification is critical in pharmaceutical development, environmental monitoring, and chemical synthesis. Despite sharing the same molecular formula (C₆H₅NO₃), their distinct structural arrangements give rise to unique spectroscopic signatures. This guide provides an in-depth, objective comparison of the three isomers using UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of the observed spectral differences, rooted in the interplay of electronic effects and hydrogen bonding, and provide validated experimental protocols to empower researchers in their analytical workflows.

Introduction: The Challenge of Isomeric Differentiation

The ortho, meta, and para isomers of nitrophenol differ only in the substitution pattern of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring. This seemingly minor variation profoundly impacts their physicochemical properties and, consequently, their spectroscopic behavior. The ability to unambiguously distinguish between these isomers is paramount, as their biological activities and reaction pathways can vary significantly. This guide leverages a multi-technique spectroscopic approach, demonstrating how UV-Vis, IR, and NMR spectroscopy can serve as powerful, complementary tools for definitive identification.

The Central Principle: Intramolecular vs. Intermolecular Hydrogen Bonding

The key to understanding the spectral differences between the nitrophenol isomers lies in their hydrogen bonding capabilities.

  • o-Nitrophenol: The proximity of the -OH and -NO₂ groups allows for the formation of a strong intramolecular hydrogen bond. This internal chelation effectively isolates the molecule from its neighbors.

  • m-Nitrophenol & p-Nitrophenol: The greater distance between the functional groups in the meta and para isomers prevents intramolecular bonding. Instead, these molecules engage in intermolecular hydrogen bonding, forming associations between different molecules.[1][2]

This fundamental difference in bonding dictates many of the variations observed in their spectra, influencing everything from electronic transitions to vibrational frequencies and proton chemical environments.[1][2][3]

G cluster_o o-Nitrophenol cluster_mp m- & p-Nitrophenol o_nitrophenol Intramolecular H-Bond o_effect Isolated Molecule (Chelation) o_nitrophenol->o_effect IR_o Sharp O-H Stretch o_effect->IR_o NMR_o Downfield OH Proton o_effect->NMR_o mp_nitrophenol Intermolecular H-Bond mp_effect Associated Molecules (Network) mp_nitrophenol->mp_effect IR_mp Broad O-H Stretch mp_effect->IR_mp NMR_mp Upfield OH Proton mp_effect->NMR_mp

Caption: Hydrogen bonding differences and their primary spectroscopic consequences.

UV-Visible (UV-Vis) Spectroscopy: A Probe of Electronic Structure

Theoretical Principles & Causality

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. For nitrophenols, the key transitions are π → π* within the aromatic system. The position of the absorption maximum (λmax) is highly sensitive to the molecular environment, particularly pH.

In neutral or acidic solution, the isomers exist in their protonated form. In a basic medium (pH > pKa), the phenolic proton is removed to form the corresponding nitrophenolate anion. This deprotonation leads to increased electron delocalization across the molecule, resulting in a significant bathochromic (red) shift to a longer λmax.[4][5][6] This color change is most pronounced for p-nitrophenol, which transitions from colorless to a vibrant yellow.[4]

The λmax values for the protonated nitrophenols are blue-shifted compared to their deprotonated forms.[6][7] Under basic conditions, the nitrophenolate ions exhibit significant red-shifts in their absorption spectra.[5]

Comparative Data Analysis

The following table summarizes the approximate λmax values for the nitrophenol isomers under different pH conditions. These values are diagnostic for each isomer.

Isomerλmax (Neutral/Acidic, ~pH 4-5)λmax (Basic, ~pH 9-11)
o-Nitrophenol ~350 nm~415 nm
m-Nitrophenol ~330 nm~390 nm
p-Nitrophenol ~317 nm~400 nm

Data compiled from sources.[6][8][9][10]

Experimental Protocol: UV-Vis Analysis
  • Stock Solution Preparation: Accurately weigh and dissolve a small amount of each nitrophenol isomer in methanol to prepare 1 mg/mL stock solutions.

  • Working Solution Preparation:

    • Acidic/Neutral: Dilute the stock solution with deionized water or a pH 4-5 buffer to a final concentration of approximately 5-10 µg/mL.

    • Basic: Dilute the stock solution with a pH 9-10 buffer (e.g., borate or carbonate buffer) to the same final concentration.

  • Spectrometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use the corresponding solvent/buffer as the blank reference.

  • Data Acquisition: Scan the samples from 200 nm to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each sample. The significant shift in λmax upon changing the pH from acidic to basic is a key confirmatory data point.

Caption: Experimental workflow for comparative UV-Vis analysis of nitrophenol isomers.

Infrared (IR) Spectroscopy: Fingerprinting Vibrational Modes

Theoretical Principles & Causality

IR spectroscopy probes the vibrational frequencies of chemical bonds. The key diagnostic region for nitrophenols involves the O-H stretching frequency.

  • o-Nitrophenol: The strong intramolecular hydrogen bond holds the O-H bond rigidly. This results in a relatively sharp, distinct O-H stretching band at a lower wavenumber (around 3200 cm⁻¹).

  • m- & p-Nitrophenol: The intermolecular hydrogen bonding creates a dynamic network of molecules with a wide range of O-H bond environments. This leads to a very broad and strong O-H absorption band, typically centered around 3300-3500 cm⁻¹.[11]

Additional differences are observed in the C-NO₂ vibrational modes, providing further confirmation of the isomer's identity.[12]

Comparative Data Analysis

This table highlights the key distinguishing IR frequencies. The O-H stretch is the most telling feature.

Vibrational Modeo-Nitrophenol (cm⁻¹)m-Nitrophenol (cm⁻¹)p-Nitrophenol (cm⁻¹)
O-H Stretch ~3200 (Sharp)~3300 (Very Broad)~3350 (Very Broad)
N-O Asymmetric Stretch ~1525~1530~1500
N-O Symmetric Stretch ~1320~1350~1340

Data compiled from various spectroscopic libraries and sources.[11][12][13]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the nitrophenol isomer with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Correction: Run a background scan with an empty sample compartment.

  • Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Analyze the spectrum, paying close attention to the shape and position of the O-H stretching band in the 3100-3600 cm⁻¹ region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping Proton Environments

Theoretical Principles & Causality

¹H NMR spectroscopy provides detailed information about the chemical environment of protons. For nitrophenols, both the aromatic protons and the hydroxyl proton offer unique insights.

  • Hydroxyl (-OH) Proton: The intramolecular hydrogen bond in o-nitrophenol places the hydroxyl proton in a highly deshielded environment, causing its signal to appear far downfield (typically >10 ppm).[14][15] In contrast, the hydroxyl protons of m- and p-nitrophenol , which undergo intermolecular exchange, appear as broader signals at a much higher field (typically 5-6 ppm), and their position can be concentration-dependent.

  • Aromatic Protons: The symmetry of the molecules dictates the complexity of the aromatic region.

    • p-Nitrophenol: Due to its C₂ symmetry, it shows a characteristic pattern of two doublets, representing the two sets of chemically equivalent protons.[14]

    • o-Nitrophenol & m-Nitrophenol: Lacking this symmetry, all four aromatic protons are chemically distinct, leading to more complex, overlapping multiplet patterns.[14]

Comparative Data Analysis

The chemical shift (δ) of the hydroxyl proton is the most definitive feature for distinguishing the isomers via ¹H NMR.

Isomer-OH Proton δ (ppm)Aromatic Protons δ (ppm)Aromatic Splitting Pattern
o-Nitrophenol ~10.5 ~7.0 - 8.2Complex Multiplets
m-Nitrophenol ~5.5 - 6.5 (Broad)~7.2 - 7.9Complex Multiplets
p-Nitrophenol ~5.5 - 6.5 (Broad)~6.9 (d), ~8.1 (d)Two Doublets (AX or AA'XX')

Data compiled from sources.[14][15][16][17]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the nitrophenol isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration, and splitting patterns of all signals, focusing on the distinct location of the hydroxyl proton and the pattern in the aromatic region.

G cluster_nmr ¹H NMR Distinguishing Features Isomer Nitrophenol Isomer Ortho Ortho Isomer->Ortho Meta Meta Isomer->Meta Para Para Isomer->Para OH_Shift OH Proton Shift (δ) Ortho->OH_Shift > 10 ppm Aromatic_Pattern Aromatic Pattern Ortho->Aromatic_Pattern Complex Meta->OH_Shift ~5-6 ppm Meta->Aromatic_Pattern Complex Para->OH_Shift ~5-6 ppm Para->Aromatic_Pattern Two Doublets

Caption: Logical decision tree for identifying nitrophenol isomers by ¹H NMR.

Conclusion

The spectroscopic differentiation of nitrophenol isomers is a clear and robust process when the correct techniques are applied. Each method offers a unique and complementary piece of the puzzle.

  • UV-Vis spectroscopy excels at demonstrating the effect of pH on the electronic structure, with each isomer showing a characteristic λmax and bathochromic shift.

  • IR spectroscopy provides a definitive fingerprint based on vibrational modes, where the sharp O-H stretch of o-nitrophenol is an unmistakable marker of its intramolecular hydrogen bond.

  • ¹H NMR spectroscopy offers the most detailed structural map, with the far downfield chemical shift of the hydroxyl proton in o-nitrophenol and the simple two-doublet pattern of p-nitrophenol serving as unambiguous identifiers.

By employing this multi-spectroscopic approach, researchers can confidently and accurately identify o-, m-, and p-nitrophenol, ensuring the integrity and validity of their scientific endeavors.

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A Comparative Analysis of Nitrophenol Isomer Acidity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of a compound, quantified by its acid dissociation constant (pKa), is a fundamental characteristic that influences everything from reaction kinetics to biological activity. This guide provides an in-depth comparative study of the acidity of the three isomers of nitrophenol: ortho- (o-), meta- (m-), and para- (p-)-nitrophenol. We will dissect the electronic and structural factors that govern their respective acidities and provide a detailed experimental protocol for their determination.

The Influence of the Nitro Group on Phenolic Acidity

Phenol is a weak acid. The introduction of a nitro (-NO2) group, a potent electron-withdrawing group, significantly enhances its acidity. This is due to the stabilization of the resulting phenoxide ion through the delocalization of the negative charge. The position of the nitro group on the benzene ring, however, is not trivial and leads to distinct differences in the acidity of the nitrophenol isomers.

Quantitative Comparison of Acidity: pKa Values

The acidity of the nitrophenol isomers is best compared through their pKa values. A lower pKa value signifies a stronger acid.

IsomerpKa Value
p-Nitrophenol7.15[1][2]
o-Nitrophenol7.23[1]
m-Nitrophenol8.36[1]
Phenol (for reference)9.95[1]

As the data clearly indicates, the order of acidity for the nitrophenol isomers is: p-nitrophenol > o-nitrophenol > m-nitrophenol .[1][3][4][5]

Dissecting the Acidity Trend: A Mechanistic Explanation

The observed trend in acidity can be rationalized by considering the interplay of three key electronic and structural effects: the resonance effect, the inductive effect, and intramolecular hydrogen bonding.

The Resonance (-R) and Inductive (-I) Effects

The nitro group exerts a strong electron-withdrawing effect through both resonance (mesomeric) and inductive pathways.[6][7][8]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position, followed by meta, and then para.[5]

  • Resonance Effect (-R): The nitro group can delocalize the negative charge of the phenoxide ion through its pi system. This stabilizing effect is only operative when the nitro group is at the ortho or para position, where it can directly participate in the resonance of the phenoxide ion.[5][7][9] When at the meta position, the nitro group cannot directly delocalize the negative charge of the phenoxide ion via resonance.[3][5]

The resonance effect is generally more dominant than the inductive effect in influencing acidity.[6] This explains why both o- and p-nitrophenol are significantly more acidic than m-nitrophenol.[5][10] The phenoxide ions of the ortho and para isomers are more stabilized by resonance, facilitating the release of a proton.[7][9]

The Case of o-Nitrophenol: Intramolecular Hydrogen Bonding

While both o- and p-nitrophenol benefit from resonance stabilization, p-nitrophenol is slightly more acidic. This is attributed to the presence of intramolecular hydrogen bonding in o-nitrophenol.[3][5][11] The proximity of the hydroxyl group and the nitro group in the ortho isomer allows for the formation of a hydrogen bond between the hydroxyl hydrogen and an oxygen atom of the nitro group.[11][12] This interaction makes the proton more difficult to remove, thereby slightly decreasing its acidity compared to the para isomer where such an interaction is not possible.[3][5][12]

Caption: Factors influencing the acidity of nitrophenol isomers.

Experimental Determination of pKa: A Spectrophotometric Approach

The pKa of a weak acid like nitrophenol can be accurately determined using UV-Vis spectrophotometry. This method leverages the fact that the acidic (protonated) and basic (deprotonated) forms of the molecule have distinct absorption spectra.[13]

Underlying Principles
  • Beer-Lambert Law: This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc).[14][15][16][17]

  • Henderson-Hasselbalch Equation: This equation relates pH, pKa, and the ratio of the concentrations of the deprotonated ([A⁻]) and protonated ([HA]) forms of an acid: pH = pKa + log([A⁻]/[HA]).[18][19][20][21] When the concentrations of the acidic and basic forms are equal, the pH of the solution is equal to the pKa of the acid.[19][21]

Experimental Protocol

This protocol outlines the steps for determining the pKa of p-nitrophenol.

Materials:

  • p-Nitrophenol stock solution (e.g., 0.1 mM in deionized water)

  • A series of buffer solutions with known pH values (e.g., ranging from pH 5 to 9)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions by adding a fixed volume of the p-nitrophenol stock solution to a series of volumetric flasks.

    • Dilute each flask to the final volume with a different buffer solution, ensuring a range of pH values is covered.

    • Prepare two additional solutions: one with a very low pH (e.g., in 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one with a very high pH (e.g., in 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form (A⁻).

  • Spectrophotometric Measurements:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to scan a suitable wavelength range (e.g., 250-500 nm).

    • Use the appropriate buffer solution as a blank to zero the instrument.

    • Measure the absorbance spectra of all prepared solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the deprotonated form (A⁻). This is typically around 405 nm for p-nitrophenolate.[13]

    • At this λmax, the absorbance of the fully protonated form should be minimal.

    • For each buffered solution, record the absorbance at this λmax and measure the precise pH of the solution using a calibrated pH meter.

    • The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated for each solution using the following equation derived from the Beer-Lambert law and the Henderson-Hasselbalch equation: pKa = pH - log[(A - A_HA) / (A_A⁻ - A)] Where:

      • A is the absorbance of the solution at a given pH.

      • A_HA is the absorbance of the fully protonated form.

      • A_A⁻ is the absorbance of the fully deprotonated form.

    • The average of the calculated pKa values will give the experimental pKa of p-nitrophenol.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock p-Nitrophenol Stock series Prepare Series of Solutions stock->series buffers Buffer Solutions (Varying pH) buffers->series acidic Acidic Solution (0.1 M HCl) acidic->series basic Basic Solution (0.1 M NaOH) basic->series blank Blank with Buffer series->blank spectro UV-Vis Spectrophotometer spectro->blank measure Measure Absorbance Spectra blank->measure identify_lambda Identify λmax of A⁻ measure->identify_lambda measure_ph Measure pH measure->measure_ph record_abs Record Absorbance at λmax identify_lambda->record_abs plot Plot Absorbance vs. pH record_abs->plot measure_ph->plot calculate Calculate pKa plot->calculate

Caption: Workflow for the spectrophotometric determination of pKa.

Conclusion

The acidity of nitrophenol isomers is a classic example of how subtle changes in molecular structure can have a profound impact on chemical properties. The superior acidity of the para and ortho isomers over the meta isomer is a direct consequence of the powerful electron-withdrawing resonance effect of the nitro group. The slight edge of the para isomer over the ortho isomer is due to the presence of intramolecular hydrogen bonding in the latter. For researchers and drug development professionals, a firm grasp of these principles is essential for predicting and modulating the physicochemical properties of organic molecules. The provided spectrophotometric method offers a reliable and accessible means to experimentally verify these theoretical concepts.

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Introduction: The Environmental and Toxicological Significance of Chloronitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cytotoxicity of 2-Chloro-3-nitrophenol and Its Analogs

This compound is a synthetic organic compound belonging to the broader class of chloronitrophenols, which are recognized as significant environmental pollutants.[1] These compounds are utilized as precursors and intermediates in the synthesis of a wide range of industrial products, including dyes, pharmaceuticals, pesticides, and preservatives.[2][3] Their widespread use, combined with their persistence in various environmental matrices, necessitates a thorough understanding of their toxicological profiles.[1] Assessing the cytotoxicity—the degree to which a substance can cause damage to cells—of this compound and its structural analogs is crucial for evaluating their potential impact on living organisms and for developing effective remediation strategies.

This guide provides a comparative framework for assessing the cytotoxicity of this compound, using its more extensively studied mono-nitrophenol analogs—2-nitrophenol (2-NP), 3-nitrophenol (3-NP), and 4-nitrophenol (4-NP)—as benchmarks.[4] By examining the underlying mechanisms of toxicity and employing a multi-assay approach, researchers can build a comprehensive and reliable cytotoxicity profile for this class of compounds.

Pillar 1: Unraveling the Mechanisms of Nitrophenol-Induced Cytotoxicity

The toxicity of nitrophenolic compounds is not a simple, singular event but rather a cascade of cellular insults. The primary mechanism revolves around the induction of oxidative stress, which leads to mitochondrial dysfunction and culminates in programmed cell death (apoptosis) or necrosis.[4][5]

Oxidative Stress and Mitochondrial Dysfunction

Nitrophenols can disrupt the delicate balance between pro-oxidant and antioxidant systems within a cell, leading to a buildup of reactive oxygen species (ROS).[4] This state of oxidative stress triggers a cascade of damaging events. ROS can directly harm cellular components like lipids, proteins, and DNA. A key target is the mitochondrion, the cell's powerhouse. Exposure to nitrophenols has been shown to cause a collapse of the mitochondrial membrane potential, impairing the cell's ability to produce energy and further amplifying ROS production.[4] In response to this chemical stress, cells may activate protective mechanisms such as the Nrf2 antioxidant pathway, but overwhelming stress will ultimately lead to cell death.[6]

Induction of Apoptosis and Necrosis

The cellular damage initiated by oxidative stress and mitochondrial collapse can trigger apoptosis, a controlled form of cell suicide designed to eliminate damaged cells without inducing an inflammatory response.[5][6] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] However, if the cellular damage is too severe or rapid, the cell may undergo necrosis, a more chaotic process where the cell membrane ruptures, releasing intracellular contents and potentially causing inflammation.[4] Differentiating between these modes of cell death is critical for understanding the full toxicological impact of a compound.

Caption: Generalized pathway of nitrophenol-induced cytotoxicity.

Pillar 2: A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling

No single assay can capture the complexity of cellular toxicity. A robust assessment relies on a combination of methods that probe different aspects of cell health, from metabolic activity to membrane integrity and the specific mode of cell death. We advocate for a tripartite approach utilizing the MTT, LDH, and Annexin V/Propidium Iodide (PI) flow cytometry assays.

Comparative Cytotoxicity Data of Nitrophenol Analogs

Experimental data on mono-nitrophenols provides valuable context for assessing chlorinated variants. A study by Khan et al. (2022) investigated the effects of 2-NP, 3-NP, and 4-NP on human normal bronchial epithelial (BEAS-2B) and alveolar epithelial cancer (A549) cell lines. The results consistently show that 4-nitrophenol is the most cytotoxic of the three isomers.[4]

CompoundCell LineAssayEndpointResultCitation
2-Nitrophenol (2-NP) BEAS-2BMTTIC50 (24h)Highest (Least Toxic)[4]
3-Nitrophenol (3-NP) BEAS-2BAnnexin-V/FITCApoptosis/NecrosisIncreased cell death[4]
4-Nitrophenol (4-NP) BEAS-2BMTTIC50 (24h)Lowest (Most Toxic)[4]
4-Nitrophenol (4-NP) BothLDHCytotoxicityMost cytotoxic NP[4]
NP Mixture BothLDHCytotoxicityHighest ROS buildup[4]

Note: This table summarizes findings from Khan et al. (2022). IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces the biological activity of interest (e.g., cell viability) by 50%.

Pillar 3: Field-Proven Experimental Protocols

The trustworthiness of any comparative guide rests on the integrity of its methodologies. The following protocols are detailed, step-by-step workflows designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound and its analogs. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (medium with the compound's solvent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.[9]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate for 15 minutes and let it stand overnight in the incubator to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][11] It is a reliable marker for plasma membrane rupture.[12][13]

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). It is critical to set up three additional controls for each condition:

    • Background Control: Culture medium without cells.

    • Low Control: Untreated cells (spontaneous LDH release).

    • High Control: Untreated cells lysed with a lysis buffer (maximum LDH release).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[11]

  • Sample Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.[11]

  • Reaction Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Reaction Incubation: Add 100 µL of the freshly prepared reaction mixture to each well containing the supernatant.[11] Incubate for up to 30 minutes at room temperature, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells according to the formula: % Cytotoxicity = [(Experimental - Low Control) / (High Control - Low Control)] * 100

Protocol 3: Apoptosis Assessment by Annexin V/PI Flow Cytometry

This flow cytometry-based assay provides a quantitative distinction between different cell populations: healthy, early apoptotic, late apoptotic, and necrotic.[14] It is based on the principle that early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by Annexin V, while necrotic or late apoptotic cells have compromised membranes that allow the DNA-binding dye Propidium Iodide (PI) to enter.[15][16]

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 1 × 10⁶) in T25 culture flasks and treat with the test compounds for the desired time.[7][15]

  • Cell Harvesting: Collect both floating cells (which may be apoptotic) from the supernatant and adherent cells by trypsinization. Combine them to ensure all cell populations are analyzed.[7][15]

  • Washing: Wash the collected cells twice with cold 1X PBS, centrifuging at approximately 670 x g for 5 minutes between washes.[7][15]

  • Staining Preparation: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[14]

  • Cell Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14] Gently mix and incubate for 20 minutes at room temperature in the dark.[14]

  • Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[14]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[14] The results will segregate the cells into four quadrants:

    • Annexin V- / PI-: Healthy, viable cells.[14]

    • Annexin V+ / PI-: Early apoptotic cells.[14]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[14]

    • Annexin V- / PI+: Necrotic cells (rarely, may indicate membrane damage without apoptosis).

Conclusion

The assessment of cytotoxicity for this compound and its analogs demands a rigorous, multi-faceted approach. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI Flow Cytometry), researchers can construct a comprehensive and reliable toxicological profile. Comparative data from analogs like 2-NP, 3-NP, and 4-NP suggest that the primary mechanism of toxicity for this class of compounds is the induction of oxidative stress, leading to mitochondrial damage and subsequent apoptosis or necrosis.[4] The provided protocols offer a standardized framework for generating high-quality, reproducible data, enabling a more accurate evaluation of the risks posed by these environmentally relevant compounds.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc., 3(6):e374. [Link]
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols.
  • Khan, F., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Science of The Total Environment, 822, 153549. [Link]
  • Chen, F., et al. (1998). Metal-mediated oxidative DNA damage induced by nitro-2-aminophenols. Cancer Letters, 126(1), 67-74. [Link]
  • Assay Genie. (n.d.). Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances.
  • Wang, Y., et al. (2018). Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells. Toxicology and Applied Pharmacology, 339, 1-8. [Link]
  • BNO News. (2024). The role of LDH assay kits in assessing cell damage and toxicity.
  • International Journal of Advanced Biochemistry Research. (n.d.).
  • Li, C., et al. (2016). 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes. Environmental Science and Pollution Research, 23(11), 10958-10967. [Link]
  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Open Exploration Publishing. (2022). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(22), 7234-7242. [Link]
  • Protocols.io. (2023). MTT (Assay protocol).
  • NAMSA. (n.d.). MTT Cytotoxicity Study.
  • F1000Research. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines.
  • OSTI.GOV. (1996). Structure-activity relationships for chloro- and nitrophenol toxicity in the pollen tube growth test.
  • National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Link]
  • PubChem. (n.d.). Phenol, 2-chloro-3-nitro-.
  • Schüürmann, G., Somashekar, R. K., & Kristen, U. (1996). Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry, 15(10), 1702-1708. [Link]
  • ChemBK. (n.d.). This compound.
  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]

Sources

Quantitative Analysis of 2-Chloro-3-nitrophenol in Environmental Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Chloro-3-nitrophenol in environmental samples. Designed for researchers, environmental scientists, and analytical chemists, this document delves into the nuances of various techniques, offering field-proven insights and supporting experimental data to guide method selection and implementation. We will explore the core principles, performance characteristics, and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Electrochemical Methods.

Introduction to this compound

This compound is a synthetic chemical compound used as an intermediate in the production of dyes, pharmaceuticals, and pesticides.[1] Its presence in the environment, primarily due to industrial discharge and agricultural runoff, is of concern due to its potential toxicity.[2][3] Accurate and sensitive quantification of this compound in complex environmental matrices such as soil and water is crucial for monitoring its fate, transport, and for assessing potential risks to ecosystems and human health.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound is dictated by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations. This section provides a comparative overview of the most commonly employed techniques.

Technique Principle Advantages Disadvantages Typical Limit of Detection (LOD)
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.High versatility for a wide range of compounds, good reproducibility, and relatively simple sample preparation.Moderate sensitivity compared to GC-MS, potential for matrix interference.0.02 - 0.15 ng/mL[4]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High resolution and sensitivity, especially when coupled with mass spectrometry (MS).Requires derivatization for non-volatile compounds like phenols, potential for thermal degradation of analytes.[4][5]Method-dependent, often in the low µg/L range.[6]
Electrochemical Methods Measurement of the current or potential generated by the oxidation or reduction of the analyte at an electrode surface.High sensitivity, rapid analysis, low cost, and potential for miniaturization and in-situ measurements.[7][8]Susceptible to interference from other electroactive species in the sample, electrode fouling.As low as 52.20 ± 2.60 pM[8]

Experimental Protocols and Methodologies

A robust analytical method is underpinned by a well-defined and validated experimental protocol. This section details the step-by-step methodologies for the analysis of this compound in water and soil samples using HPLC and GC.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract this compound from the environmental matrix and remove interfering substances that could compromise the analytical measurement. The choice of extraction method depends on the sample type (water or soil) and the target concentration levels.

Sample Preparation Workflow cluster_water Water Sample cluster_soil Soil Sample Water Water Sample Collection SPE Solid-Phase Extraction (SPE) Water->SPE Acidify & Pass through Cartridge Elution Elution with Organic Solvent SPE->Elution Concentration Concentration Elution->Concentration Soil Soil Sample Collection Soxhlet Soxhlet Extraction Soil->Soxhlet Mix with Drying Agent Cleanup Extract Cleanup Soxhlet->Cleanup Cleanup->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis

Caption: General workflow for the preparation of water and soil samples.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of this compound in water samples after preconcentration.

1. Sample Preparation (Water): Solid-Phase Extraction (SPE)

  • Rationale: SPE is a highly efficient technique for isolating and concentrating phenols from aqueous samples, offering high recovery and cleaner extracts compared to liquid-liquid extraction.[9]

  • Protocol:

    • Condition a polymeric reverse-phase SPE cartridge (e.g., Lichrolut EN) with 5 mL of methanol followed by 5 mL of deionized water.[9]

    • Acidify the water sample (e.g., 200 mL) to a pH of approximately 3 with a suitable acid (e.g., HCl).

    • Pass the acidified sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

    • Elute the retained this compound with a small volume (e.g., 2 x 2.5 mL) of a suitable organic solvent or solvent mixture, such as acetonitrile:methanol (1:1).[10]

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

2. HPLC Instrumentation and Conditions

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenols.[9]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile) is typically employed.[9] A common starting point is an 80:20 (v/v) ratio of buffer to acetonitrile.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Detection: UV detection at the maximum absorbance wavelength of this compound (around 280-300 nm) provides good sensitivity.[11]

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extract and determine the concentration of this compound from the calibration curve.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of this compound in complex matrices like soil. Derivatization is often required to improve the volatility of phenolic compounds.[4][12]

1. Sample Preparation (Soil): Soxhlet Extraction

  • Rationale: Soxhlet extraction is a classic and exhaustive technique for extracting semi-volatile organic compounds from solid matrices.[13]

  • Protocol:

    • Homogenize the soil sample and mix a known amount (e.g., 10 g) with an equal amount of anhydrous sodium sulfate to remove moisture.[13]

    • Place the mixture in a Soxhlet extraction thimble.

    • Add a suitable extraction solvent (e.g., dichloromethane/acetone mixture) to the extraction flask.[13]

    • Perform the Soxhlet extraction for a sufficient duration (e.g., 16 hours).[13]

    • After extraction, cool the extract and pass it through a column containing anhydrous sodium sulfate to remove any residual water.[13]

    • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization

  • Rationale: Derivatization with an agent like diazomethane or pentafluorobenzyl bromide (PFBBr) converts the polar hydroxyl group of the phenol into a less polar and more volatile ether, improving its chromatographic behavior and sensitivity, especially with an electron capture detector (ECD).[12]

  • Protocol (using PFBBr):

    • Evaporate the solvent from the extract completely.

    • Add a suitable solvent (e.g., acetone) and a catalyst (e.g., potassium carbonate).

    • Add the PFBBr derivatizing agent and heat the mixture (e.g., at 60°C for 1 hour).

    • After cooling, partition the derivatives into a non-polar solvent like hexane.

    • Wash the organic layer with deionized water and dry it over anhydrous sodium sulfate.

    • Concentrate the final extract to a suitable volume for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the separation of the derivatized phenols.[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless injection is preferred for trace analysis.[4]

  • Temperature Program: A temperature gradient is used to achieve optimal separation. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[4]

4. Calibration and Quantification

  • Prepare a series of derivatized standards of this compound.

  • Analyze the standards using the GC-MS method and construct a calibration curve based on the peak area of a characteristic ion.

  • Analyze the derivatized sample extract and quantify the this compound concentration using the calibration curve.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the analytical data, it is imperative to incorporate a self-validating system into the methodology. This involves the consistent use of quality control (QC) samples.

Quality Control Workflow

QC_Workflow Start Analytical Batch MB Method Blank Start->MB LCS Laboratory Control Sample (LCS) Start->LCS MS_MSD Matrix Spike / Matrix Spike Duplicate (MS/MSD) Start->MS_MSD Samples Environmental Samples Start->Samples Analysis Instrumental Analysis MB->Analysis LCS->Analysis MS_MSD->Analysis Samples->Analysis Data_Review Data Review & Validation Analysis->Data_Review Compare against acceptance criteria Report Final Report Data_Review->Report

Caption: A typical quality control workflow for an analytical batch.

  • Method Blank: A sample of a clean matrix (e.g., reagent water or clean sand) that is carried through the entire analytical process. It is used to assess for any contamination introduced during the sample preparation and analysis.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte. The recovery of the analyte in the LCS is used to evaluate the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of an actual environmental sample are spiked with a known concentration of the analyte. The recovery and the relative percent difference (RPD) between the MS and MSD are used to assess the effect of the sample matrix on the analytical method.

Conclusion

The quantitative analysis of this compound in environmental samples can be effectively achieved using a variety of analytical techniques. HPLC-UV offers a robust and versatile approach, particularly for water samples, with straightforward sample preparation. For higher sensitivity and selectivity, especially in complex matrices like soil, GC-MS after derivatization is the method of choice. Electrochemical methods present a promising alternative for rapid and highly sensitive in-situ measurements, although they may be more susceptible to interferences. The ultimate selection of the analytical method should be based on a thorough evaluation of the project's specific requirements, including sensitivity needs, sample matrix, and available resources. Regardless of the chosen method, a rigorous quality control system is paramount to ensure the generation of accurate and defensible data.

References

  • Chlorinated and Non-Chlorinated Phenols in Soil - PBM - Gov.bc.ca. (2017, September 15).
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.).
  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry.
  • Procedures - Clemson University. (n.d.).
  • Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604 - Agilent. (2011).
  • Chlorophenol, nitrophenols and methylphenols Determination of methyl - Agilent. (n.d.).
  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. [Link]
  • Nitrophenols. (2001, June 11). Agency for Toxic Substances and Disease Registry.
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (2007, February).
  • Kanchanamayoon, W., Pumporn, S., Tantidechamongkorn, J., & Bamrungsook, A. (n.d.). Sample preparation and preconcentration for determination of chlorophenols in water and sediment samples. Analytical Chemistry, An Indian Journal.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2022). ResearchGate.
  • Dasgupta, P. K., et al. (2010). Measurement of Nitrophenols in Rain and Air by Two-Dimensional Liquid Chromatography-Chemically Active Liquid Core Waveguide Spectrometry. Analytical Chemistry, 82(13), 5639-5646. [Link]
  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. (2021). SciSpace.
  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry.
  • Chow, C. W., et al. (2016). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years. Environmental Chemistry, 13(4), 665-673. [Link]
  • Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode. (2021). RSC Publishing.
  • Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. (1994). ResearchGate.
  • TARGET DETECTION LIMITS AND DESIGNATED ANALYTICAL METHODS - State of Michigan. (2016, March 10).
  • Phenol, 2-chloro-3-nitro- | C6H4ClNO3 | CID 3013917 - PubChem. (n.d.).
  • Nonenzymatic Electrochemical Detection of 2,4,6-Trichlorophenol Using CuO/Nafion/GCE: A Practical Sensor for Environmental Toxicants. (2021). ACS Publications.
  • Electrochemical sensor for detection of p-nitrophenol based on nanoporous gold | Request PDF. (2009). ResearchGate.
  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). ResearchGate.

Sources

A Senior Application Scientist's Guide to the Efficacy of Nitrating Agents for Phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the nitration of phenols. As researchers and drug development professionals, the precise introduction of a nitro group onto a phenol ring is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and industrial intermediates. The choice of nitrating agent is paramount, directly influencing yield, regioselectivity, and process safety. This guide provides a comparative analysis of common nitrating agents, supported by experimental data and mechanistic insights to empower you in making informed decisions for your synthetic challenges.

The Significance of Nitrophenols and the Challenge of Synthesis

Nitrophenols are versatile precursors. The nitro group can be readily reduced to an amine, a cornerstone functional group in medicinal chemistry, or it can act as a powerful electron-withdrawing group, modulating the reactivity of the aromatic ring. However, the synthesis of nitrophenols is not without its challenges. The high reactivity of the phenol ring towards electrophilic substitution and the potential for over-nitration or oxidation necessitate a carefully controlled approach. The choice of nitrating agent and reaction conditions are the primary levers to control the outcome of this delicate reaction.

Comparative Analysis of Nitrating Agents

The efficacy of a nitrating agent for phenol synthesis is a multifactorial equation, balancing reactivity, selectivity, safety, and cost. Below, we compare some of the most common and emerging nitrating agents.

The Classic: Dilute Nitric Acid

The direct nitration of phenol using dilute nitric acid is a well-established method, often taught in introductory organic chemistry. However, its practical application in a research and development setting is fraught with challenges.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile. In dilute nitric acid, the concentration of the nitronium ion is low, and the reaction is often catalyzed by nitrous acid (HONO).

Advantages:

  • Cost-effective and readily available: Nitric acid is an inexpensive bulk chemical.

Disadvantages:

  • Low yields and poor selectivity: The reaction often results in a mixture of ortho- and para-nitrophenols, along with significant amounts of tarry byproducts due to oxidation of the phenol ring.

  • Safety concerns: The reaction can be highly exothermic and difficult to control, leading to runaway reactions. The formation of di- and trinitrophenols, which are explosive, is a significant risk.

Expert Insight: While seemingly straightforward, the use of dilute nitric acid is generally avoided in modern synthesis due to its lack of control and significant safety hazards. It is often relegated to pedagogical settings.

The Workhorse: Sulfuric Acid and Nitric Acid (Mixed Acid)

The use of a mixture of concentrated sulfuric acid and nitric acid is a more potent and controlled method for the nitration of many aromatic compounds. However, its application to phenol requires careful consideration.

Mechanism: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate a higher concentration of the highly electrophilic nitronium ion (NO₂⁺).

dot

Caption: Generation of the nitronium ion from mixed acid and subsequent electrophilic attack on phenol.

Advantages:

  • Higher yields than dilute nitric acid: The increased concentration of the nitronium ion generally leads to higher conversion of the starting material.

Disadvantages:

  • Strongly acidic and corrosive: Requires specialized equipment and careful handling.

  • Oxidation and over-nitration: The highly reactive nature of the nitronium ion in this mixture can lead to the formation of dinitrophenols and picric acid, which is a contact explosive.

  • Poor regioselectivity: Similar to dilute nitric acid, it often produces a mixture of ortho and para isomers that can be difficult to separate.

The Selective Choice: Sodium Nitrite in Acidic Medium

For a more controlled and selective nitration, particularly for the synthesis of p-nitrophenol, the use of sodium nitrite in an acidic medium is a superior method.

Mechanism: In the presence of a strong acid, sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺). The nitrosonium ion acts as the electrophile, attacking the phenol ring to form a nitrosophenol. This intermediate is then oxidized to the corresponding nitrophenol. The para position is highly favored due to steric hindrance at the ortho positions by the hydroxyl group.

dot

Caption: Two-step mechanism of phenol nitration via nitrosation followed by oxidation.

Advantages:

  • High para-selectivity: This method often yields p-nitrophenol as the major product.

  • Milder reaction conditions: The reaction is typically carried out at lower temperatures, reducing the risk of side reactions and improving safety.

Disadvantages:

  • Requires an oxidant: A separate oxidation step is necessary to convert the nitrosophenol to the nitrophenol, adding complexity to the procedure.

Modern and Milder Alternatives: Metal Nitrates and Clays

In recent years, the development of solid-supported nitrating agents has gained significant attention as a means to improve selectivity, simplify workup, and enhance the greenness of the nitration process.

Examples:

  • Bismuth(III) nitrate pentahydrate: A mild and efficient nitrating agent for phenols. The reaction can often be carried out in aprotic solvents, minimizing side reactions.

  • Clay-supported metal nitrates (e.g., Clayfen, Claycop): These reagents are prepared by depositing metal nitrates onto a solid support like montmorillonite clay. They offer several advantages:

    • Enhanced regioselectivity: The solid support can influence the stereochemical outcome of the reaction.

    • Ease of handling and workup: The solid reagent can be easily filtered off after the reaction.

    • Reduced waste: These "green" reagents often lead to cleaner reactions with less acidic waste.

Expert Insight: For high-value applications where selectivity and clean reaction profiles are critical, exploring these modern nitrating agents is highly recommended. While the initial cost of the reagent may be higher, the benefits in terms of yield, purity, and reduced downstream processing costs can be substantial.

Quantitative Data Summary

Nitrating AgentTypical Yield (para-isomer)Ortho/Para RatioKey AdvantagesKey Disadvantages
Dilute Nitric AcidLow (<30%)~1:1Low costLow yield, poor selectivity, safety hazards
Mixed Acid (H₂SO₄/HNO₃)Moderate (40-60%)Variable, often favors orthoHigh reactivityStrong acid, over-nitration, safety risks
Sodium Nitrite / AcidHigh (>80%)Highly para-selectiveHigh p-selectivity, mild conditionsTwo-step process (nitrosation then oxidation)
Bismuth(III) NitrateGood to Excellent (70-95%)Generally para-selectiveMild, high yield, good selectivityHigher reagent cost
Clay-supported NitratesGood to Excellent (70-95%)Often highly para-selectiveGreen, easy workup, high selectivityReagent preparation required, cost

Experimental Protocols

Protocol for the Synthesis of p-Nitrophenol using Sodium Nitrite

This protocol is adapted from standard laboratory procedures and emphasizes safety and selectivity.

Materials:

  • Phenol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flask

  • Condenser

Procedure:

  • Dissolve Phenol: In a 250 mL round bottom flask equipped with a magnetic stir bar, dissolve 10 g of phenol in 100 mL of 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.

  • Prepare Sodium Nitrite Solution: In a separate beaker, dissolve 8.0 g of sodium nitrite in 40 mL of water.

  • Slow Addition: Slowly add the sodium nitrite solution to the cooled phenol solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Acidification: After the addition is complete, continue stirring for another 30 minutes. Then, slowly add 20% hydrochloric acid until the solution is acidic (test with litmus paper). A yellow precipitate of p-nitrosophenol should form.

  • Oxidation: To the reaction mixture, add a solution of 10 g of sodium persulfate in 50 mL of water. Slowly heat the mixture to 50-60 °C and maintain this temperature for 1 hour. The color of the solution should change, indicating the oxidation of the nitrosophenol to nitrophenol.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with three 50 mL portions of diethyl ether. Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude p-nitrophenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.

Protocol for the Nitration of Phenol using Bismuth(III) Nitrate Pentahydrate

This protocol highlights a milder and more modern approach.

Materials:

  • Phenol

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve Phenol: In a 100 mL round bottom flask, dissolve 1.0 g of phenol in 20 mL of dichloromethane.

  • Add Bismuth Nitrate: To the stirred solution, add 1.5 g of bismuth(III) nitrate pentahydrate in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the bismuth salts. Wash the silica gel with an additional 20 mL of dichloromethane.

  • Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.

Conclusion and Recommendations

The choice of nitrating agent for phenol synthesis is a critical decision that significantly impacts the outcome of the reaction. For applications demanding high para-selectivity and a clean reaction profile, the use of sodium nitrite followed by oxidation or modern reagents like bismuth(III) nitrate or clay-supported nitrates is highly recommended. While the classic mixed acid nitration has its place, the associated safety risks and lack of selectivity often make it a less desirable option in a research and development setting.

As with any chemical synthesis, careful optimization of reaction conditions is crucial to achieving the desired results. We encourage you to use this guide as a starting point for your investigations and to always prioritize safety in your experimental design.

References

  • Title: Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. Source: Prentice Hall URL:[Link]
  • Title: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Source: Oxford University Press URL:[Link]
  • Title: Urbański, T. (1964). Chemistry and Technology of Explosives (Vol. 1). Pergamon Press. Source: Pergamon Press URL:[Link]
  • Title: S. Samajdar, F. F. Becker, B. K. Banik, A Novel Bismuth Nitrate-Catalyzed Aromatic Nitration. Source:Tetrahedron Letters, 41(42), 2000, 8017-8020. URL:[Link]
  • Title: Laszlo, P. (1987). Preparative Chemistry Using Supported Reagents. Source:Accounts of Chemical Research, 20(6), 209-215. URL:[Link]

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Chloro-3-nitrophenol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quantitative determination of 2-Chloro-3-nitrophenol (C₆H₄ClNO₃), a substituted phenol of interest in various chemical and pharmaceutical contexts, demands analytical methods that are not just precise, but demonstrably reliable and fit for their intended purpose.[1][2] Method validation is the cornerstone of this assurance, providing documented evidence that a procedure consistently produces a result that meets pre-determined acceptance criteria.[3][4]

This guide provides a comparative framework for validating analytical methods for this compound, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will move beyond rote procedural lists to explore the scientific rationale behind experimental choices, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

The Pillars of Method Validation: A Conceptual Overview

Before comparing techniques, it is crucial to understand the core performance characteristics that define a validated method. These parameters are not merely a checklist; they are a holistic system to ensure data integrity.[8][9][10] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9][10]

  • Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][11][12] A lack of specificity can sometimes be compensated for by using a combination of two or more analytical procedures.[6]

  • Linearity & Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given interval.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][14] A minimum of five concentration levels is typically recommended to establish linearity.[13][14]

  • Accuracy : This expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[11][12] It is often determined through recovery studies by spiking a sample matrix with a known quantity of the analyte.[6] For drug products, a typical recovery of 98-102% is expected.[15]

  • Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[4][14]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][14] A commonly used approach for estimation is based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[13][14][16]

  • Robustness : This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17] It provides an indication of the method's reliability during normal usage and is best examined during the development phase.[17][18]

Workflow for Analytical Method Validation

The validation process is a systematic journey from planning to final documentation. It ensures that all parameters are rigorously tested against predefined acceptance criteria.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Lifecycle P Define Analytical Purpose & Scope Proto Develop Validation Protocol & Acceptance Criteria P->Proto ICH Q2(R2) Spec Specificity (Forced Degradation, Matrix Blanks) Proto->Spec Lin Linearity, Range, LOD, LOQ Acc Accuracy (Spike/Recovery) Prec Precision (Repeatability, Intermediate) Rob Robustness (Vary Parameters) Eval Evaluate Data vs. Acceptance Criteria Rob->Eval Report Prepare Validation Report Eval->Report Lifecycle Ongoing Method Monitoring & Revalidation Report->Lifecycle G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Buffer) C Filter Solutions (0.45 µm) A->C B Prepare Standard & Sample Solutions B->C D System Equilibration C->D Load onto Autosampler E System Suitability Test (SST - 5x Injections) D->E F Inject Blank E->F If SST Passes G Inject Standards (Calibration Curve) F->G H Inject Samples G->H I Integrate Peaks H->I J Calculate Linearity (r²) I->J K Quantify Sample Concentration I->K

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationships of Chlorinated Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chlorinated nitrophenols (CNPs) represent a class of xenobiotic compounds whose prevalence in the environment is a direct consequence of industrial and agricultural activities.[1][2] Their persistence, toxicity, and potential for carcinogenic and mutagenic effects necessitate a deep understanding of their biochemical behavior.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various CNPs, focusing on the interplay between molecular structure and biological or chemical activity. We will explore how the number and position of chlorine and nitro substituents on the phenol ring dictate toxicity, biodegradability, and susceptibility to chemical degradation. This document is intended for researchers and professionals in environmental science, toxicology, and drug development, offering both foundational knowledge and practical experimental frameworks.

Introduction: The Chemical Duality of Chlorinated Nitrophenols

Chlorinated nitrophenols are defined by the presence of three key functional components on a benzene ring: a hydroxyl (-OH) group, one or more nitro (-NO₂) groups, and one or more chlorine (-Cl) atoms. This combination creates a molecule with complex physicochemical properties that govern its interaction with biological systems and its fate in the environment. The primary factors influencing their activity are:

  • Acidity (pKa): The electron-withdrawing nature of both nitro and chloro groups significantly increases the acidity of the phenolic hydroxyl group. Acidity is a critical determinant of a molecule's ionization state at physiological pH, which in turn affects its ability to cross cell membranes and interact with molecular targets.[3][4]

  • Lipophilicity (log K_ow_): This parameter, representing the octanol-water partition coefficient, describes the compound's affinity for fatty or nonpolar environments. Lipophilicity governs bioaccumulation, membrane permeability, and the tendency to engage in non-specific toxic mechanisms like narcosis.[3][4]

  • Electrophilicity and Redox Potential: The nitro group makes the aromatic ring electron-deficient and susceptible to reductive metabolic pathways. This is a key driver of both detoxification and bioactivation, where reduction can lead to highly reactive, toxic intermediates.[5][6]

The interplay of these properties dictates the specific toxicological profile and degradation pathway for each CNP congener.

Comparative Analysis of Biological Activity (Toxicity)

The toxicity of CNPs is not uniform; it is intricately linked to the substitution pattern. A primary mechanism of toxicity for many nitrophenols is the uncoupling of oxidative phosphorylation, a mode of action highly dependent on the compound's acidity.[3][4] More acidic congeners can more readily shuttle protons across the mitochondrial membrane, dissipating the gradient required for ATP synthesis.

Key Structural Determinants of Toxicity

Quantitative Structure-Activity Relationship (QSAR) studies reveal that toxicity often correlates with a combination of lipophilicity (log K_ow_) and acidity (pKa).[3][4][5]

  • Narcosis-Type Toxicity: For some chlorophenols, toxicity follows a narcotic mechanism, where the compound's potency is primarily driven by its ability to accumulate in biological membranes (lipophilicity).[3]

  • Oxidative Uncoupling: For nitrophenols, a distinct mode of action is observed. Toxicity as an uncoupler of oxidative phosphorylation is most pronounced for compounds within a specific pKa window (approximately 3.8 to 8.5), where they can exist in both protonated and deprotonated forms.[3][4]

  • Influence of Substituent Position: Ortho-substitution relative to the hydroxyl group can introduce steric hindrance and alter intramolecular hydrogen bonding, affecting both pKa and interaction with biological targets. For instance, di-ortho substitution can sometimes lead to a shift from uncoupling to a narcotic mode of action.[3][4]

Logical Framework for SAR in Toxicity

The following diagram illustrates the conceptual flow of how structural properties of CNPs translate into toxicological outcomes.

SAR_Toxicity cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_mechanisms Toxic Mechanisms cluster_outcome Biological Outcome Structure Chlorinated Nitrophenol (Number & Position of -Cl, -NO2) pKa Acidity (pKa) Structure->pKa Electron-withdrawing effects LogP Lipophilicity (log Kow) Structure->LogP Addition of halogens E_LUMO Electronic Properties (e.g., ELUMO) Structure->E_LUMO Nitro group effects Uncoupling Oxidative Phosphorylation Uncoupling pKa->Uncoupling Proton shuttling across membrane Narcosis Membrane Narcosis LogP->Narcosis Bioaccumulation in membranes Reductive Reductive Bioactivation (Reactive Intermediates) E_LUMO->Reductive Susceptibility to nitroreductases Toxicity Cellular/Organismal Toxicity (e.g., IC50) Uncoupling->Toxicity Narcosis->Toxicity Reductive->Toxicity

Caption: Relationship between CNP structure, properties, and toxicity.

Comparative Toxicity Data

The following table summarizes key physicochemical properties and acute toxicity data for representative CNPs, illustrating the principles of SAR.

Compound NameStructureCAS No.MW ( g/mol )pKalog K_ow_Acute Toxicity (IC50, mg/L)
4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol
89-64-5173.566.462.3910.5[3][4]2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol619-08-9173.565.222.392.5[3][4]2,4-Dichloro-6-nitrophenol 2,4-Dichloro-6-nitrophenol609-89-2208.003.93.030.8[3][4][7]2,6-Dichloro-4-nitrophenol 2,6-Dichloro-4-nitrophenol618-80-4208.003.453.031.5[3][4]

Data compiled from Schüürmann et al. (1996) and PubChem.[3][4][7] Toxicity data is from the pollen tube growth (PTG) test.[3][4]

From the data, a clear trend emerges: toxicity increases with the addition of chloro substituents and with decreasing pKa (increased acidity). For example, 2,4-Dichloro-6-nitrophenol is significantly more toxic than 4-Chloro-2-nitrophenol, a fact attributable to its lower pKa and higher lipophilicity.[3][4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (EC50)

This protocol describes a standard method for determining the half-maximal effective concentration (EC50) of a CNP using a cell-based viability assay, such as with the HepG2 human liver cell line.[8]

Principle: Cell viability is measured after a 24-hour exposure to a range of CNP concentrations. A fluorescent or colorimetric reagent (e.g., Resazurin, MTT) is used to quantify the metabolically active cells. The resulting dose-response curve is used to calculate the EC50 value.

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to attach and equilibrate for 24 hours.[8]

  • Compound Preparation: Prepare a 100 mM stock solution of the test CNP in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., from 500 µM down to 3.9 µM) in culture medium.[8] Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.

  • Cell Exposure: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle control (DMSO only) and untreated control wells. Incubate for 24 hours.[8]

  • Viability Assay (Resazurin Method):

    • Prepare a working solution of Resazurin at 0.15 mg/mL in phosphate-buffered saline (PBS).

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value.

Self-Validation and Controls:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate assay performance.

  • Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment to ensure the solvent has no effect on cell viability.

  • Z'-factor Calculation: For assay validation, calculate the Z'-factor using positive and negative controls to assess the robustness and dynamic range of the assay. A Z' > 0.5 is considered excellent.

Comparative Analysis of Degradation Pathways

The environmental persistence of CNPs is determined by their susceptibility to biotic and abiotic degradation. Structural features play a pivotal role in these processes.

Biodegradation

Microbial degradation is a primary route for the removal of CNPs from the environment.[1][9] The degradation pathways are highly dependent on the specific bacterial strains and the CNP structure. Key enzymatic steps include:

  • Nitro Group Reduction: An initial and common step is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, catalyzed by nitroreductases.[10][11] This step often reduces the toxicity of the parent compound.

  • Dehalogenation: The removal of chlorine atoms can occur via oxidative or reductive mechanisms. This is often a rate-limiting step.

  • Ring Cleavage: Following initial modifications, dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of catechols or hydroquinones, which are then susceptible to ring cleavage and mineralization.[12]

For example, Ralstonia eutropha JMP134 has been shown to degrade 2-chloro-5-nitrophenol by first reducing the nitro group, followed by an enzymatic rearrangement and subsequent reductive dechlorination.[11]

Biodegradation_Pathway CNP Chlorinated Nitrophenol (e.g., 2-Chloro-5-nitrophenol) HAP Chlorinated Hydroxylaminophenol CNP->HAP Nitroreductase (Initial Reduction) ACH Amino-chlorohydroquinone HAP->ACH Mutase (Rearrangement) AHQ Aminohydroquinone ACH->AHQ Reductive Dehalogenase (Dechlorination) RingCleavage Ring Cleavage Products AHQ->RingCleavage Dioxygenases Mineralization CO2 + H2O + Cl- + NH4+ RingCleavage->Mineralization Further Metabolism

Caption: A simplified bacterial degradation pathway for a CNP.

Photocatalytic Degradation

Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂), are effective for degrading recalcitrant CNPs.[13][14]

Mechanism:

  • UV or visible light irradiation of the photocatalyst (e.g., TiO₂) generates electron-hole pairs.[15]

  • These charge carriers migrate to the catalyst surface.

  • The holes react with water to produce highly reactive hydroxyl radicals (•OH), while electrons react with oxygen to form superoxide radicals (•O₂⁻).[15]

  • These reactive oxygen species (ROS) attack the CNP molecule, leading to hydroxylation, dechlorination, nitro group removal, and eventual mineralization into CO₂, H₂O, and inorganic ions.[14]

The efficiency of degradation depends on the CNP's structure. Electron-donating groups can enhance the rate of attack by electrophilic •OH radicals, while the position of substituents affects the initial sites of attack.[14]

Experimental Protocol: Photocatalytic Degradation of a CNP

This protocol outlines a bench-scale experiment to compare the photocatalytic degradation rates of different CNPs using TiO₂ as a catalyst.

Principle: The concentration of the target CNP in an aqueous solution is monitored over time during irradiation in the presence of a photocatalyst. The degradation rate is determined by measuring the disappearance of the parent compound using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[13][15]

Methodology:

  • Reactor Setup:

    • Use a quartz beaker or a specialized photoreactor vessel.[15]

    • Place the vessel on a magnetic stirrer to ensure the catalyst remains suspended.

    • Position a UV lamp (e.g., 254 nm) or a simulated sunlight source (e.g., Xenon lamp) at a fixed distance from the reactor.[15]

  • Reaction Mixture Preparation:

    • Prepare a 10 mg/L aqueous solution of the target CNP.

    • Add the photocatalyst (e.g., TiO₂ P25) at a concentration of 0.1 g/L.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for 30-60 minutes to allow the CNP to reach adsorption-desorption equilibrium on the catalyst surface.[13][15]

    • Take an initial sample (t=0) just before turning on the light source.

  • Photocatalytic Reaction:

    • Turn on the light source to initiate the reaction.

    • Withdraw aliquots (e.g., 1 mL) at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

  • Sample Processing:

    • Immediately filter each aliquot through a 0.22 µm syringe filter (e.g., PTFE) to remove the catalyst particles and stop the reaction.

  • Analysis (HPLC):

    • Analyze the filtrate using a reverse-phase HPLC system with a C18 column and a UV detector set to the λ_max_ of the target CNP (e.g., 317 nm for 4-nitrophenol).[15]

    • Use an isocratic mobile phase, such as a 60:40 mixture of methanol and acidified water (0.1% phosphoric acid).

    • Quantify the CNP concentration by comparing the peak area to a standard calibration curve.

  • Data Analysis:

    • Plot the concentration ratio (C/C₀) versus irradiation time, where C is the concentration at time 't' and C₀ is the concentration after the dark adsorption period.

    • Compare the degradation profiles of different CNPs to evaluate the effect of their structure on reactivity.

Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare CNP Solution + TiO2 Catalyst Dark Stir in Dark (Equilibrium) Prep->Dark Irradiate Irradiate (UV/Vis) + Stirring Dark->Irradiate t=0 sample Sample Sample at Time Intervals Irradiate->Sample Filter Filter (0.22 µm) Remove Catalyst Sample->Filter HPLC HPLC Analysis (Quantification) Filter->HPLC Result Plot C/C0 vs. Time (Compare Rates) HPLC->Result

Caption: Experimental workflow for a photocatalysis study.

Conclusion and Future Outlook

The structure-activity relationships of chlorinated nitrophenols are a clear demonstration of fundamental chemical principles influencing biological and environmental outcomes. Acidity (pKa) and lipophilicity (log K_ow_) are the primary drivers of toxicity, dictating mechanisms ranging from polar narcosis to the uncoupling of oxidative phosphorylation.[3][4] Similarly, the electronic and steric properties conferred by the chloro and nitro substituents govern the susceptibility of these compounds to microbial and chemical degradation.

For professionals in drug development, the SAR of these toxicants provides valuable lessons in molecular design, highlighting how small structural modifications can drastically alter biological activity and metabolic fate. For environmental scientists, this knowledge is critical for predicting the environmental risk of emerging contaminants and for designing effective remediation strategies, such as optimizing microbial consortia or advanced oxidation processes for specific pollutants. Future research should continue to leverage QSAR modeling and high-throughput screening to predict the toxicity of novel and complex halogenated nitroaromatics, ensuring a proactive approach to environmental protection and public health.[5][6]

References

  • Schüürmann, G., Somashekar, R. K., & Kristen, U. (1996). Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry, 15(10), 1702-1708. [Link]
  • Schüürmann, G., Somashekar, R. K., & Kristen, U. (1996). Structure-activity relationships for chloro- and nitrophenol toxicity in the pollen tube growth test. OSTI.GOV. [Link]
  • Arora, P. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265-2277. [Link]
  • Ahmad, F., & Husain, Q. (2020). Recent advances in degradation of chloronitrophenols.
  • Schüürmann, G. (1996). Structure-Activity Relationships for Chloro- and Nitrophenol Toxicity in the Pollen Tube Growth Test. AMiner. [Link]
  • Verma, S., & Kumar, S. (2021). Microbial biodegradation of nitrophenols and their derivatives: A Review.
  • Li, Y., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. [Link]
  • Arora, P. K. (2012). Degradation of chlorinated nitroaromatic compounds.
  • Zhang, L., et al. (2007). Biodegradation of P-Nitrophenol and 4-chlorophenol by Stenotrophomonas Sp. PubMed. [Link]
  • Wang, T., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. [Link]
  • Zhang, Y., et al. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. [Link]
  • Sharma, P., et al. (2022). Enhanced Photocatalytic Degradation of p-Nitrophenol and Phenol Red Through Synergistic Effects of a CeO2-TiO2 Nanocomposite. Lidsen Publishing Inc.[Link]
  • Schenzle, A., et al. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(10), 3198-3204. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.
  • Wang, T., et al. (2024). Reaction mechanisms of chlorinated disinfection byproducts formed from nitrophenol compounds with different structures during chlor(am)ination and UV/post-chlor(am)
  • Mele, G., et al. (2002). Photocatalytic degradation of 4-nitrophenol in aqueous suspension by using polycrystalline TiO2 samples impregnated with Cu(II)-phthalocyanine.
  • Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
  • Wang, T., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.
  • Augugliaro, V., et al. (1995). Heterogeneous photocatalytic degradation of nitrophenols.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Link]
  • Vinken, M., et al. (2019). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 93(10), 2829-2842. [Link]
  • Puttaswamy, & Jagadeesh, R. V. (2010). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11871, 2,4-Dichloro-6-nitrophenol. PubChem. [Link]
  • Haz-Map. (n.d.). 2,4-Dichloro-6-nitrophenol. Haz-Map. [Link]
  • Odjegba, V. J., & Olowokere, C. J. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Journal of Toxicology, 2018, 5925383. [Link]
  • Li, Y., et al. (2022). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol.
  • Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

Sources

A Comparative Thermal Analysis of Nitrophenol Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed comparative analysis of the thermal properties of ortho-(o-), meta-(m-), and para-(p-) nitrophenol isomers. A fundamental understanding of the thermal behavior of these isomers is critical for professionals in research, chemical manufacturing, and drug development, as it directly impacts process safety, stability, and formulation. The structural differences originating from the position of the nitro group relative to the hydroxyl group give rise to distinct thermal characteristics, which we will explore through experimental data from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry.

The Critical Role of Isomeric Purity in Thermal Stability

Nitrophenol isomers, with the shared chemical formula C₆H₅NO₃, are foundational materials in the synthesis of a wide array of products, including analgesics, dyes, and preservatives. While chemically similar, the spatial arrangement of the functional groups dictates the nature and strength of intermolecular forces. In o-nitrophenol, the proximity of the hydroxyl and nitro groups allows for intramolecular hydrogen bonding, a key factor that dramatically alters its physical properties compared to the m- and p-isomers, which primarily exhibit intermolecular hydrogen bonding. These molecular-level differences have significant macroscopic consequences, influencing melting points, decomposition temperatures, and overall energetic profiles. This guide provides the experimental basis for understanding these differences, ensuring safer laboratory handling and more robust manufacturing processes.

Experimental Protocols for Thermal Characterization

The following sections outline the methodologies for the thermal analysis of nitrophenol isomers, emphasizing experimental integrity and reproducibility.

Materials and Instrumentation
  • Samples : o-nitrophenol, m-nitrophenol, and p-nitrophenol (≥99% purity).

  • Instrumentation :

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Isoperibol Bomb Calorimeter

Safety Advisory : Nitrophenols are classified as toxic substances. All experimental procedures should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points and enthalpies of fusion.

Experimental Workflow:

DSC_Protocol cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis p1 Accurately weigh 2-4 mg of isomer p2 Seal in a non-reactive aluminum pan p1->p2 a1 Place sample and empty reference pan in DSC cell p2->a1 a2 Equilibrate at 30°C a1->a2 a3 Ramp temperature at 10°C/min to 150°C a2->a3 a4 Record differential heat flow a3->a4 d1 Determine melting point (onset of endotherm) a4->d1 d2 Calculate enthalpy of fusion (peak integration) d1->d2

Figure 1: DSC experimental workflow for nitrophenol isomers.

Step-by-Step Methodology:

  • A 2-4 mg sample of the nitrophenol isomer is weighed into an aluminum DSC pan.

  • The pan is hermetically sealed to prevent sublimation.

  • The sample pan, along with an empty reference pan, is placed in the DSC instrument.

  • The cell is purged with nitrogen at a flow rate of 50 mL/min.

  • The temperature is equilibrated at 30°C and then ramped up to 150°C at a rate of 10°C/min.

  • The melting point is determined as the onset temperature of the melting endotherm.

  • The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.

Experimental Workflow:

TGA_Protocol cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis p1 Weigh 5-10 mg of isomer into a ceramic crucible a1 Place crucible in TGA furnace p1->a1 a2 Heat from 30°C to 400°C at 10°C/min under N₂ a1->a2 a3 Continuously monitor and record sample mass a2->a3 d1 Determine onset of decomposition (T_onset) a3->d1

Figure 2: TGA experimental workflow for assessing thermal stability.

Step-by-Step Methodology:

  • A 5-10 mg sample of the nitrophenol isomer is placed in a ceramic TGA crucible.

  • The crucible is placed in the TGA furnace under a nitrogen atmosphere (flow rate of 50 mL/min).

  • The sample is heated from 30°C to 400°C at a linear heating rate of 10°C/min.

  • The mass of the sample is recorded throughout the heating process.

  • The onset temperature of decomposition (T_onset) is determined as the temperature at which significant mass loss begins.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a technique used to measure the heat of combustion of a substance.

Experimental Workflow:

Bomb_Calorimetry_Protocol cluster_prep Sample and Bomb Preparation cluster_analysis Combustion and Measurement cluster_data Calculation p1 Press ~1 g of isomer into a pellet p2 Place pellet in crucible with ignition wire p1->p2 p3 Seal bomb and pressurize with excess pure O₂ p2->p3 a1 Immerse bomb in a known volume of water p3->a1 a2 Allow system to reach thermal equilibrium a1->a2 a3 Ignite the sample a2->a3 a4 Record the temperature rise of the water a3->a4 d1 Calculate the heat of combustion using the calorimeter constant a4->d1

Figure 3: Bomb calorimetry workflow for determining the enthalpy of combustion.

Step-by-Step Methodology:

  • Approximately 1 g of the nitrophenol isomer is pressed into a pellet and placed in the sample holder of the bomb calorimeter.

  • An ignition wire is placed in contact with the pellet.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The sealed bomb is submerged in a known quantity of water in the calorimeter's insulating jacket.

  • The sample is ignited, and the temperature change of the surrounding water is meticulously recorded.

  • The enthalpy of combustion is calculated based on the temperature rise and the pre-determined heat capacity of the calorimeter.

Comparative Analysis of Experimental Results

The thermal properties of the three nitrophenol isomers, as determined by the aforementioned techniques, are summarized below.

Propertyo-Nitrophenolm-Nitrophenolp-Nitrophenol
Melting Point (°C) 44-45[1]97[2]114
Enthalpy of Fusion (kJ/mol) 17.44[3]19.20[4]21.8-30.1[5]
T_onset (°C) from TGA ~118[6]~193[7]Decomposes
Enthalpy of Combustion (kJ/mol) -2871 to -2887[8]-2864-3029

Note on Enthalpy of Combustion for m-Nitrophenol: The value was converted from 684.4 kcal/mol. Note on Enthalpy of Combustion for p-Nitrophenol: The value of -3029 kJ/mol is from Finch, Gardner, et al. (1983) as cited in the NIST WebBook.[9]

Melting Behavior: A Tale of Two Hydrogen Bonds

The melting points of the isomers exhibit a distinct trend: p-nitrophenol > m-nitrophenol > o-nitrophenol. This is a direct consequence of their hydrogen bonding capabilities. The para isomer's linear geometry allows for strong intermolecular hydrogen bonding, leading to a highly ordered and stable crystal lattice that requires more energy to disrupt. The meta isomer also forms intermolecular hydrogen bonds, but its less symmetric structure results in a less efficiently packed crystal lattice and a lower melting point. In stark contrast, o-nitrophenol's adjacent hydroxyl and nitro groups facilitate the formation of an intramolecular hydrogen bond. This internal bonding significantly weakens the intermolecular forces, resulting in a much lower melting point.

The enthalpies of fusion, which represent the energy required to transition from a solid to a liquid, follow a similar pattern, with the ortho isomer having the lowest value.

Thermal Stability: The Impact of Molecular Structure on Decomposition

The TGA data reveals that the thermal stability of the isomers follows the order: p-nitrophenol > m-nitrophenol > o-nitrophenol. The onset of decomposition for o-nitrophenol is significantly lower than for the other two isomers.[6][7] This reduced stability is attributed to the intramolecular hydrogen bond, which can lower the activation energy for decomposition pathways. The meta and para isomers, lacking this internal interaction, are more thermally robust. Recent studies have highlighted that the decomposition of nitrophenols can be autocatalytic, and the presence of corresponding sodium nitrophenolates can significantly lower the decomposition temperature.[10]

Energetics of Combustion

The enthalpies of combustion, representing the energy released upon complete oxidation, are all highly exothermic. While the values are of a similar order of magnitude, the subtle differences are noteworthy. The slightly less exothermic value for m-nitrophenol may reflect its relative thermodynamic stability compared to the other isomers under combustion conditions. It is important to note that experimental values for enthalpy of combustion can vary between sources, and a consistent set of measurements under identical conditions provides the most reliable comparison.

Conclusion and Practical Implications

This guide has systematically demonstrated that the seemingly minor structural variations among nitrophenol isomers lead to substantial differences in their thermal properties. The key takeaways are:

  • o-Nitrophenol : Characterized by intramolecular hydrogen bonding, resulting in a low melting point and the lowest thermal stability.

  • m-Nitrophenol : Exhibits intermediate thermal properties due to intermolecular hydrogen bonding in a less symmetrical structure.

  • p-Nitrophenol : The most thermally stable of the three, with the highest melting point, attributed to its symmetrical structure and strong intermolecular hydrogen bonding.

For scientists and engineers in the pharmaceutical and chemical industries, these findings are of paramount importance. The lower thermal stability of the ortho isomer necessitates stricter temperature controls during processing and storage to prevent unwanted decomposition. The higher melting points of the meta and para isomers will influence solvent selection and dissolution rates in formulation development. A thorough understanding and experimental verification of the thermal properties of the specific isomer being used is not just a matter of quality control, but a crucial aspect of process safety and rational drug design.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Chloro-3-nitrophenol Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity with Small Molecules

2-Chloro-3-nitrophenol (CNP) is a small molecule used in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its detection in environmental and biological samples is crucial for monitoring and safety assessment. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for this purpose due to their high sensitivity, cost-effectiveness, and rapid analysis capabilities.[2][3][4]

However, the Achilles' heel of any immunoassay, especially those designed for small molecules (haptens), is cross-reactivity.[5][6] Haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[5][7] This process can sometimes lead to the generation of antibodies that recognize not only the target hapten but also structurally related molecules. This phenomenon, known as cross-reactivity, can lead to false positives or an overestimation of the analyte's concentration.[6][8]

This guide will walk you through the principles and practical execution of a cross-reactivity study for this compound and its derivatives using a competitive ELISA format. Understanding and quantifying cross-reactivity is a critical component of immunoassay validation, ensuring the specificity and reliability of the data generated.[9][10]

The Principle of Competitive ELISA for Hapten Detection

For small molecules like CNP, a competitive ELISA is the most suitable format.[11][12] In this setup, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[13]

The core principle is: The more CNP present in the sample, the less labeled-CNP can bind to the antibody, resulting in a weaker signal.

Why Competitive ELISA?
  • Single Epitope: Small molecules like CNP typically have only one epitope (the part of the antigen that the antibody recognizes), making the "sandwich" format of other ELISA types unsuitable.[14]

  • Sensitivity: Competitive assays can be highly sensitive for detecting small analytes.[15]

Here is a conceptual workflow of a competitive ELISA for detecting a small molecule like this compound.

Caption: Workflow of a Competitive ELISA for Small Molecule Detection.

Designing the Cross-Reactivity Study

A well-designed cross-reactivity study is essential for validating the specificity of an immunoassay. The goal is to determine the extent to which the assay's antibody binds to molecules that are structurally similar to the target analyte.

Selection of Cross-Reactants

The choice of compounds to test for cross-reactivity should be based on structural similarity to this compound. This includes isomers and derivatives with variations in the position or type of functional groups. For this guide, we will consider the following hypothetical derivatives:

  • 2-Chloro-5-nitrophenol: An isomer with the nitro group in a different position.

  • 2-Chloro-6-methyl-3-nitrophenol: A derivative with an additional methyl group.[16]

  • 3-Nitrophenol: A derivative lacking the chloro group.

  • 2-Chlorophenol: A derivative lacking the nitro group.

The following diagram illustrates the structural relationships between these compounds.

Chemical_Structures CNP This compound (Target Analyte) CNP_isomer 2-Chloro-5-nitrophenol (Isomer) CNP->CNP_isomer Positional Isomer CNP_derivative1 2-Chloro-6-methyl-3-nitrophenol (Methyl Derivative) CNP->CNP_derivative1 Added Methyl Group CNP_derivative2 3-Nitrophenol (No Chloro Group) CNP->CNP_derivative2 Removed Chloro CNP_derivative3 2-Chlorophenol (No Nitro Group) CNP->CNP_derivative3 Removed Nitro

Caption: Structural Relationships of this compound and its Derivatives.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a step-by-step guide for performing a competitive ELISA to assess the cross-reactivity of an antibody developed against this compound.

Materials and Reagents
  • High-binding 96-well microplate

  • Anti-2-Chloro-3-nitrophenol antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound (analytical standard)

  • Derivative compounds for cross-reactivity testing

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader (450 nm)

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the anti-CNP antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the CNP standard and each of the derivative compounds in a separate dilution plate.

    • Add 50 µL of each standard or derivative dilution to the corresponding wells of the antibody-coated plate.

    • Add 50 µL of the CNP-HRP conjugate (at a pre-optimized dilution) to all wells.

    • Incubate for 1-2 hours at room temperature, allowing the free analyte and the enzyme-conjugated analyte to compete for binding to the immobilized antibody.

  • Washing:

    • Aspirate the solution and wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis and Interpretation

Calculating Cross-Reactivity

The cross-reactivity of each derivative is expressed as a percentage relative to the binding of the target analyte, this compound. The calculation is based on the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).[17]

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of this compound / IC50 of Derivative Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Sample Data and Interpretation

The following table presents hypothetical data from a cross-reactivity study.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound (Target) 10 100% Reference compound
2-Chloro-5-nitrophenol5020%Moderate cross-reactivity due to the change in the nitro group's position.
2-Chloro-6-methyl-3-nitrophenol2005%Low cross-reactivity; the additional methyl group likely hinders antibody binding.
3-Nitrophenol5002%Very low cross-reactivity, indicating the chloro group is a key part of the epitope.
2-Chlorophenol>1000<1%Negligible cross-reactivity, suggesting the nitro group is critical for antibody recognition.

These results would suggest that the antibody is highly specific for this compound, with minimal interference from the tested derivatives under these assay conditions. It is important to note that cross-reactivity can be influenced by the specific assay conditions, such as the concentrations of the antibody and the enzyme conjugate.[18][19]

Mitigating Matrix Effects

When analyzing real-world samples, such as environmental water or biological fluids, it is crucial to consider the "matrix effect."[3][20] The matrix refers to all the components in a sample other than the analyte of interest. These components can interfere with the immunoassay, leading to inaccurate results.[2][21][22]

Strategies to Minimize Matrix Effects:
  • Sample Dilution: Diluting the sample with an appropriate buffer can reduce the concentration of interfering substances.[22]

  • Matrix Matching: Preparing the standard curve in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.[22]

  • Optimized Buffers: Using specialized assay buffers containing agents like BSA, EDTA, and high salt concentrations can help to minimize non-specific interactions.[2][3]

Conclusion and Best Practices

A thorough cross-reactivity study is a cornerstone of reliable immunoassay development and validation.[23] By systematically evaluating structurally related compounds, researchers can confidently assess the specificity of their assay and ensure the accuracy of their results.

Key Takeaways for Your Research:
  • Understand Your Assay: The competitive ELISA format is generally the most appropriate for small molecule detection.[11]

  • Thoughtful Experimental Design: The selection of potential cross-reactants should be based on structural similarity to the target analyte.

  • Rigorous Protocol Adherence: Consistency in executing the experimental protocol is key to obtaining reproducible data.

  • Accurate Data Interpretation: The IC50 and percent cross-reactivity are standard metrics for quantifying specificity.[17]

  • Consider the Matrix: Always be mindful of potential matrix effects when working with complex samples and employ strategies to mitigate them.[22]

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can generate high-quality, dependable data for the detection and quantification of this compound and other small molecules.

References

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A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-nitrophenol is a valuable substituted phenol derivative that serves as a key intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its specific substitution pattern, featuring both an electron-withdrawing nitro group and a halogen, makes it a versatile building block for introducing specific functionalities into larger molecules. The efficiency, regioselectivity, and scalability of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing this compound. We will move beyond simple protocol recitation to explore the underlying chemical principles, explain the causality behind experimental choices, and present comparative data to inform your selection of the most suitable method for your specific research or development goals.

Core Synthesis Methodologies: A Head-to-Head Comparison

The synthesis of this compound is primarily approached via two distinct strategies: the diazotization and substitution of an amino group (Sandmeyer reaction) or the direct electrophilic nitration of a chlorinated phenol. Each route presents a unique set of advantages and challenges related to starting material availability, reaction control, and product purity.

Method 1: Sandmeyer Reaction from 2-Amino-3-nitrophenol

The Sandmeyer reaction is a classic and reliable method for introducing a halide to an aromatic ring by replacing a primary amino group via a diazonium salt intermediate.[3][4] This pathway is often favored for its high regioselectivity, as the positions of the substituents are pre-defined by the starting material.

Mechanistic Principle: The synthesis begins with the diazotization of the primary amine (2-amino-3-nitrophenol) using sodium nitrite in an acidic medium (hydrochloric acid) at low temperatures to form a metastable diazonium salt.[5][6] This intermediate is then treated with a copper(I) chloride catalyst, which facilitates a radical-nucleophilic aromatic substitution, releasing nitrogen gas and installing the chlorine atom to yield the final product.[3][6] The use of a copper(I) catalyst is crucial for promoting the single-electron transfer that initiates the radical mechanism.[4][6]

  • Diazotization:

    • Suspend 2-amino-3-nitrophenol (10 g, 65 mmol) in concentrated hydrochloric acid (10 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add, drop-wise, an aqueous solution (60 mL) of sodium nitrite (5.1 g, 73.3 mmol) while maintaining the temperature at 0°C. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

    • Stir the reaction mixture for 30 minutes at 0°C.

  • Sandmeyer Reaction (Chlorination):

    • In a separate vessel, prepare a solution of cuprous chloride (12.8 g, 130 mmol) in 10% sulfuric acid (3 mL).

    • Add the cuprous chloride solution to the diazonium salt mixture.

    • Allow the reaction to stir for 18 hours, gradually warming to room temperature. Causality: The extended reaction time ensures the complete conversion of the diazonium salt.

  • Work-up and Purification:

    • Filter the resulting non-homogeneous mixture and wash the solid with water.

    • Extract the filtrate three times with 70 mL of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent in vacuo to yield the crude product.

    • Further purification can be achieved through recrystallization. A reported yield for this procedure is approximately 62%.[7]

Method 2: Direct Nitration of 2-Chlorophenol

Direct electrophilic nitration of a pre-existing aromatic ring is a fundamental and widely used synthetic transformation. However, its application to the synthesis of this compound is complicated by the directing effects of the substituents already on the ring.

Mechanistic Principle: The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group, while the chloro (-Cl) group is a deactivating, yet also ortho, para-directing group. In electrophilic aromatic substitution, the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric acid) will be preferentially directed to the positions most activated by the hydroxyl group, namely the 4- and 6-positions. This results in the formation of 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol as the major products.[8]

The synthesis of the desired this compound (a meta-product relative to the hydroxyl group) is therefore electronically disfavored and represents a significant regioselectivity challenge. While specific conditions, such as low temperatures, can influence isomer distribution, isolating the 3-nitro isomer in high yield via this method is inherently difficult.[1]

  • Nitration:

    • Dissolve 2-chlorophenol in a suitable solvent, such as an apolar aprotic solvent like carbon tetrachloride or monochlorobenzene, to manage the reaction exotherm.[9]

    • Cool the solution to a low temperature (e.g., 0-5°C).

    • Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, drop-wise with vigorous stirring. Causality: The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).

    • Maintain the low temperature throughout the addition to minimize over-nitration and control the exothermic reaction.

  • Work-up and Purification:

    • After the reaction is complete, carefully quench the mixture by pouring it over ice water.

    • Separate the organic layer and wash it with a dilute sodium bicarbonate solution to remove residual acid, followed by a water wash.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and evaporate the solvent.

    • Crucial Step: The resulting product will be a mixture of isomers. Separation of this compound from the major 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol isomers requires careful fractional crystallization or column chromatography, which often leads to a low isolated yield of the desired product.

Quantitative and Qualitative Comparison

To facilitate an objective assessment, the two primary synthetic routes are benchmarked against several key performance indicators relevant to both research and process development.

MetricMethod 1: Sandmeyer ReactionMethod 2: Direct Nitration of 2-Chlorophenol
Starting Material 2-Amino-3-nitrophenol2-Chlorophenol
Regioselectivity Excellent: The product structure is pre-determined by the starting material.Poor: Results in a mixture of isomers, with the desired 3-nitro product being a minor component.[8]
Reported Yield Moderate (e.g., ~62% reported).[7]Low isolated yield of the target isomer due to difficult purification.
Purification Relatively straightforward (extraction and recrystallization).Complex and challenging (fractional crystallization or chromatography required to separate isomers).
Reaction Conditions Requires low temperatures (0°C) for diazonium salt stability.Requires low temperatures and careful control of strong, corrosive acids.
Safety Concerns Diazonium salts can be explosive if allowed to dry; handle in solution at low temperatures.[5]Use of concentrated nitric and sulfuric acids requires significant safety precautions.
Scalability Readily scalable, a common industrial process.Difficult to scale for the specific 3-nitro isomer due to purification challenges.
Ideal Application High-purity synthesis where regiochemical control is paramount.Not recommended when this compound is the specific target isomer.

Experimental Workflow Visualizations

The logical flows of the two primary synthetic routes are depicted below using Graphviz diagrams, illustrating the key transformations and outcomes.

Sandmeyer_Workflow cluster_product Final Product A 2-Amino-3-nitrophenol R1 NaNO₂, HCl (aq) 0°C B Aryl Diazonium Salt (in situ) R1->B Diazotization R2 CuCl C This compound R2->C Substitution (N₂ released)

Caption: Workflow for the Sandmeyer synthesis of this compound.

Nitration_Workflow cluster_start Starting Material cluster_reagents Nitration Reagents cluster_products Product Mixture A 2-Chlorophenol R HNO₃, H₂SO₄ A->R Electrophilic Aromatic Substitution P1 2-Chloro-4-nitrophenol (Major Product) R->P1 P2 2-Chloro-6-nitrophenol (Major Product) R->P2 P3 This compound (Minor Product) R->P3

Caption: Workflow for the direct nitration of 2-Chlorophenol, showing product distribution.

Conclusion and Recommendations

For researchers and drug development professionals requiring high-purity this compound, the Sandmeyer reaction starting from 2-amino-3-nitrophenol is unequivocally the superior method . Its primary advantage is the unambiguous control over regiochemistry, which circumvents the significant purification challenges associated with direct nitration. While the starting material may be more specialized, the reliability of the transformation and the purity of the resulting product justify its use.

The direct nitration of 2-chlorophenol is not a recommended pathway for the targeted synthesis of this compound. The powerful ortho, para-directing influence of the hydroxyl group leads to a product mixture that is difficult and costly to separate, resulting in a very low effective yield of the desired isomer. This route should only be considered if the other isomers (2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol) are also of interest.

Ultimately, the choice of synthesis pathway must be guided by the specific requirements of the project, with a clear understanding of the trade-offs between starting material availability, reaction control, and the critical need for isomeric purity.

References

  • Shafiee, G. H., & Ghasemzadeh, M. A. (2012). Highly Efficient Nitration of Phenolic Compounds in Solid Phase or Solution Using Bi(NO3)3·5H2O as Nitrating Reagent. Bulletin of the Korean Chemical Society, 33(10), 3441-3444.
  • ChemBK. (2024). This compound.
  • Crosby, J., & Pillon, D. (1989). Nitration of phenolic compounds (U.S. Patent No. 4,723,043A). U.S. Patent and Trademark Office.
  • PrepChem.com. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol.
  • Pillon, D. (1993). Method for nitration of 2,6-dichlorophenol (Japanese Patent No. JPH0532589A). Google Patents.
  • Pillon, D. (1992). Process for nitration of phenol derivatives (Irish Patent No. IE58428B1). Google Patents.
  • Wikipedia. (2024). Sandmeyer reaction.
  • Wang, W., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Molecules, 28(23), 7793.
  • Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323.
  • GeeksforGeeks. (2023). Sandmeyer Reaction.
  • Li, G., et al. (2024). Reaction mechanisms of chlorinated disinfection byproducts formed from nitrophenol compounds with different structures during chlor(am)ination and UV/post-chlor(am)ination. Water Research, 259, 121876.
  • Hodgson, H. H., & Moore, F. H. (1925). CCX.—The Nitration of m-Chlorophenol. Journal of the Chemical Society, Transactions, 127, 1599-1608.
  • Chad's Prep. (n.d.). The Sandmeyer Reactions.
  • Rhone-Poulenc Chimie. (1989). Chlorination of nitrophenols (U.S. Patent No. 4,827,047A). Google Patents.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

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A Senior Application Scientist's Guide to Comparative DFT Studies of Substituted Nitrophenol Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Density Functional Theory (DFT) methods for evaluating the stability of substituted nitrophenols. Moving beyond a simple procedural outline, this document delves into the causal relationships behind methodological choices, ensuring a robust and self-validating approach to computational analysis. The insights presented herein are grounded in established research and are designed to empower you to conduct accurate and meaningful in-silico investigations.

Introduction: The Significance of Nitrophenol Stability

Substituted nitrophenols are a class of organic compounds with wide-ranging significance, from their use in the synthesis of pharmaceuticals and dyes to their role as environmental pollutants.[1] Their chemical behavior, reactivity, and potential biological activity are intrinsically linked to their molecular stability. Understanding how different substituent groups affect the stability of the nitrophenol scaffold is crucial for applications such as designing novel drug candidates, predicting the environmental fate of pollutants, and developing new industrial materials.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for these investigations, offering reliable predictions of molecular properties.[2][3] This guide will navigate the key considerations for setting up and interpreting comparative DFT studies on substituted nitrophenol stability.

Foundational Concepts: Defining and Quantifying "Stability" in a DFT Framework

The term "stability" in a chemical context can be multifaceted. In DFT studies, we can quantify different aspects of stability through various calculated parameters:

  • Thermodynamic Stability: This refers to the inherent energy of a molecule. In a comparative study, the molecule with the lower total electronic energy is considered more thermodynamically stable.

  • Chemical Reactivity (Kinetic Stability): A molecule that is less reactive is considered more kinetically stable. This is often assessed using Frontier Molecular Orbital (FMO) theory. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator. A larger HOMO-LUMO gap generally signifies lower chemical reactivity and thus greater kinetic stability.[4]

  • Bond Stability: For phenols, the strength of the O-H bond is a critical factor, particularly in the context of antioxidant activity and thermal degradation. The O-H Bond Dissociation Energy (BDE) is the primary metric used to quantify this aspect of stability.[2][3][5][6][7][8]

Methodological Deep Dive: A Self-Validating Computational Protocol

The reliability of any DFT study hinges on the judicious selection of the computational method. This section outlines a robust protocol, explaining the rationale behind each choice.

The Computational Workflow

The following diagram illustrates the logical flow of a comparative DFT study on substituted nitrophenol stability.

DFT_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core DFT Calculations cluster_analysis 3. Data Analysis & Interpretation mol_build Build Substituted Nitrophenol Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc Optimized Geometry spe_calc Single Point Energy (Higher Level of Theory, Optional) freq_calc->spe_calc Verified Minimum thermo Thermodynamic Stability (Total Energy) freq_calc->thermo fmo Chemical Reactivity (HOMO-LUMO Gap, Hardness) freq_calc->fmo bde Bond Stability (O-H BDE Calculation) freq_calc->bde spe_calc->thermo Refined Energy comparison Comparative Analysis thermo->comparison fmo->comparison bde->comparison

Caption: A typical workflow for a comparative DFT study of molecular stability.

Choosing the Right Functional and Basis Set

The combination of a functional and a basis set is at the heart of a DFT calculation. The choice should be guided by a balance of accuracy and computational cost.

  • Functionals: For substituted phenols, hybrid functionals often provide a good balance.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked functional for organic molecules, often providing reliable geometries and energies.[1][2][8]

    • M06-2X: This functional is known for its good performance with systems involving non-covalent interactions and for providing accurate thermochemistry.

  • Basis Sets: The basis set determines the mathematical functions used to describe the atomic orbitals.

    • Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are popular choices for organic molecules. The inclusion of polarization functions (d,p) is crucial for describing the anisotropic electron distribution in aromatic systems. Diffuse functions ++ are recommended when dealing with anions or excited states, and they can improve the accuracy of energy calculations.[6]

    • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are systematically improvable basis sets, with "aug" indicating the addition of diffuse functions. While computationally more demanding, they can offer higher accuracy.

Expert Recommendation: For a robust and computationally efficient study of substituted nitrophenols, the B3LYP functional with the 6-311++G(d,p) basis set is an excellent starting point. For higher accuracy, especially for BDE calculations, single-point energy calculations with a larger basis set on the B3LYP-optimized geometry can be performed.

Step-by-Step Experimental Protocol
  • Molecule Building: Construct the 3D structures of the parent nitrophenol and its substituted analogues using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a full geometry optimization for each molecule. This process finds the lowest energy conformation of the molecule.

    • Rationale: An accurate geometry is fundamental for all subsequent property calculations.

    • Example Keyword (Gaussian): #p B3LYP/6-311++G(d,p) opt

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, the geometry is a transition state, and further optimization is needed.

    • Example Keyword (Gaussian): #p B3LYP/6-311++G(d,p) freq

  • Property Calculations:

    • Total Electronic Energy: This is obtained from the output of the frequency calculation.

    • HOMO-LUMO Energies: These are also present in the standard output file. The HOMO-LUMO gap is calculated as ELUMO - EHOMO.

    • Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (ELUMO - EHOMO) / 2. Higher hardness correlates with greater stability.[1]

    • O-H Bond Dissociation Energy (BDE): This requires separate calculations for the phenoxy radical and a hydrogen atom. The BDE is calculated as: BDE = (Ephenoxy_radical + EH_atom) - Ephenol Where E is the total electronic energy of each species.

Comparative Analysis: Interpreting the Data

The true power of this approach lies in the comparative analysis of a series of substituted nitrophenols. The effect of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on stability can be systematically evaluated.

Substituent Effects on Thermodynamic and Kinetic Stability

The following table presents hypothetical data for a series of para-substituted nitrophenols, illustrating the expected trends.

Substituent (para-)Total Energy (Hartree)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)
-NO₂ (EWG)-608.XXXX-8.5-4.04.52.25
-CN (EWG)-600.XXXX-8.2-3.54.72.35
-H-513.XXXX-7.8-3.04.82.40
-CH₃ (EDG)-552.XXXX-7.5-2.84.72.35
-NH₂ (EDG)-568.XXXX-7.2-2.54.72.35
-OH (EDG)-588.XXXX-7.4-2.74.72.35

Interpretation:

  • Electron-Withdrawing Groups (EWGs): Generally, EWGs like -NO₂ and -CN stabilize the molecule, leading to lower total electronic energies. They also tend to lower both the HOMO and LUMO energies. The effect on the HOMO-LUMO gap can vary.

  • Electron-Donating Groups (EDGs): EDGs like -NH₂ and -OH tend to destabilize the parent molecule (higher total energy). They raise the HOMO energy, which can lead to a smaller HOMO-LUMO gap and increased reactivity.

Substituent Effects on O-H Bond Dissociation Energy

The stability of the resulting phenoxy radical is a key factor in determining the O-H BDE.

Substituent (para-)O-H BDE (kcal/mol)
-NO₂ (EWG)90.5
-CN (EWG)88.2
-H86.5
-CH₃ (EDG)84.1
-NH₂ (EDG)80.3
-OH (EDG)81.5

Interpretation:

  • Electron-Withdrawing Groups (EWGs): EWGs tend to destabilize the phenoxy radical, leading to a higher O-H BDE.[3] This makes the hydrogen harder to abstract.

  • Electron-Donating Groups (EDGs): EDGs stabilize the phenoxy radical through resonance, resulting in a lower O-H BDE.[3] This facilitates hydrogen abstraction, a key step in the antioxidant activity of many phenols.

Conclusion: From Data to Insight

This guide has provided a comprehensive framework for conducting and interpreting comparative DFT studies on the stability of substituted nitrophenols. By understanding the nuances of different stability metrics and the rationale behind methodological choices, researchers can generate reliable and insightful computational data. This, in turn, can accelerate the design of new molecules with tailored properties, from more effective pharmaceuticals to more environmentally benign industrial chemicals.

References

  • Brinck, T., Haeberlein, M., & Jonsson, M. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society, 119(18), 4239–4246. [Link]
  • Rottmannová, L., Klein, E., & Lukeš, V. (2010). Applicability of DFTB+ Method for the Calculations of O–H Bond Dissociation Enthalpies of Phenols. Acta Chimica Slovaca, 3(2), 12-19. [Link]
  • Chandra, A. K., & Nam, P. C. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules, 7(5), 447. [Link]
  • S, S., & P, A. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. International Journal of Current Science, 12(1), 691-696. [Link]
  • Zhang, H.-Y., Sun, Y.-M., & Chen, Z.-X. (2001). O–H Bond Dissociation Energies of Phenolic Compounds are Determined by Field/Inductive Effect or Resonance Effect? A DFT Study and Its Implication. Journal of the Chinese Chemical Society, 48(1), 117-122. [Link]
  • Wu, Y.-D., & Lai, D. K. W. (1996). A Density Functional Study of Substituent Effects on the O-H and O-CH(3) Bond Dissociation Energies in Phenol and Anisole. The Journal of Organic Chemistry, 61(22), 7904–7910. [Link]
  • Klein, E., & Lukeš, V. (2006). DFT/B3LYP study of O–H bond dissociation enthalpies of para and meta substituted phenols: Correlation with the phenolic C–O bond length. Journal of Molecular Structure: THEOCHEM, 767(1-3), 43-50. [Link]
  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link]
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. [Link]
  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-3-nitrophenol (CAS No. 603-84-9), a compound frequently utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

The inherent hazards of this compound, including its toxicity and irritant properties, necessitate a meticulous approach to its disposal.[2] This document outlines the essential steps for handling, segregating, and disposing of this chemical, grounded in established safety standards and field-proven best practices.

Immediate Safety and Hazard Recognition

Before handling this compound, it is crucial to recognize its associated hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and eye irritation.[1][4]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Harmful if swallowed, inhaled, or in contact with skinChemical-impermeable gloves (inspected before use), fire/flame resistant and impervious clothing.[3][5]
Causes skin and eye irritationTightly fitting safety goggles with side-shields.[5]
Potential for dust and aerosol formationUse in a well-ventilated area or under a fume hood.[5] If exposure limits are exceeded, a full-face respirator is necessary.[5]

The causality behind these PPE recommendations lies in preventing the primary routes of exposure. Chemical-impermeable gloves and clothing create a barrier against dermal absorption, which can lead to systemic toxicity. Safety goggles are essential to prevent eye contact, which can cause severe irritation. Working in a well-ventilated area or under a fume hood minimizes the inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol for this compound Waste

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]

I. Waste Segregation and Containerization:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical, meaning it should not react with or be degraded by this compound.[7]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" sticker, and the full chemical name "this compound" must be written out.[7]

  • Incompatible Wastes: Never mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][8]

II. Waste Accumulation and Storage:

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[7]

  • Storage Location: Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation.[9]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.[7]

III. Arranging for Disposal:

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for a designated period (e.g., 150 days for laboratory chemical waste), contact your institution's EHS department to arrange for a pickup.[9]

  • Approved Disposal Facility: The waste will be transported to an approved hazardous waste disposal facility. The preferred method for the disposal of nitrophenols is controlled incineration.[10]

Disposal Workflow for this compound

cluster_0 Step 1: Segregation & Containerization cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Use Designated, Compatible Hazardous Waste Container B Label Container Clearly: 'Hazardous Waste' 'this compound' A->B C Do NOT Mix with Incompatibles (Strong Oxidizers, Acids, Bases) B->C D Keep Container Tightly Sealed E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup H Transport to Approved Hazardous Waste Facility G->H I Dispose via Controlled Incineration H->I

Caption: A flowchart illustrating the proper disposal workflow for this compound waste.

Protocol for Empty Container Disposal

Empty containers that once held this compound must also be managed carefully to ensure any residual chemical is properly handled.

  • Thorough Rinsing: The container must be triple-rinsed with a suitable solvent.[9]

  • Rinsate Collection: The first rinseate, and for highly toxic chemicals, the first three, must be collected and disposed of as hazardous waste in your designated this compound waste container.[7]

  • Defacing Labels: All labels on the empty container must be completely removed or defaced.[9]

  • Final Disposal: Once thoroughly rinsed and with labels removed, the container can be disposed of as regular solid waste or recycled, depending on institutional policies. Rinsed and dried glass bottles should be placed in designated glass disposal containers.[7][9]

Emergency Procedures for Spills

In the event of a this compound spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

For Minor Spills:

  • Alert Personnel: Immediately alert others in the vicinity.[11]

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[11]

  • Containment: Confine the spill to a small area.[11]

  • Absorption: Cover the spill with an absorbent, non-combustible material such as vermiculite, dry sand, or earth.[12]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[5][12]

  • Decontamination: Clean the spill area with soap and water.[13]

For Major Spills:

  • Evacuate: Evacuate all non-essential personnel from the area immediately.[13]

  • Isolate the Area: Close the doors to the affected area to prevent the spread of dust or vapors.[14]

  • Emergency Services: Call your institution's emergency number or 911. Provide the location of the spill and the name of the chemical involved.[13][14]

  • Assist Emergency Responders: Have a knowledgeable person available to provide information to emergency personnel.[11]

In case of personal contamination, remove contaminated clothing immediately and flush the affected skin or eyes with water for at least 15 minutes.[13] Seek immediate medical attention.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).
  • CHEMICAL SPILL PROCEDURES. (n.d.).
  • Spill Response - Cabrillo College. (n.d.).
  • Toxicological Profile for Nitrophenols. (n.d.).
  • Emergency and Spill Response Procedures - Auburn University. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • EPA Hazardous Waste | Environmental Health & Safety - University of Nevada, Reno. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27).
  • DRAIN DISPOSAL OF CHEMICALS - Yale Environmental Health & Safety. (n.d.).
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).
  • Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. (n.d.).
  • This compound - ChemBK. (2024-04-09).

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Navigating the Safe Handling of 2-Chloro-3-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of 2-Chloro-3-nitrophenol.

As a Senior Application Scientist, I understand that confidence in the laboratory stems from a deep understanding of the materials we work with and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, a compound that, while valuable in chemical synthesis and as a precursor in various industries, requires careful management due to its potential hazards.[1] Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Immediate Safety Profile: Understanding the Risks

This compound is a yellow to orange crystalline solid.[1] While comprehensive toxicological data is not always available for every chemical, the structure and available safety data sheets (SDS) indicate that it should be handled with care. The primary hazards associated with this compound are:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1]

  • Harmful if Inhaled or Swallowed: Inhalation of dust or ingestion can be harmful.[2]

  • Potential for Dust Formation: As a powder, it can form dust clouds, which increases the risk of inhalation and contamination.[3][4]

Given these hazards, a proactive and informed approach to personal protective equipment (PPE) is the first line of defense.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific task being performed. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood) Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]Chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[3][4]Flame-resistant lab coat.[3][4]Required if dusts are generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3]
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and a face shield for added protection.Double-gloving with nitrile or neoprene gloves.Flame-resistant and impervious clothing.[3][4]N95 respirator or higher, especially if there is a risk of aerosol generation.
Handling Solid Compound Outside of a Fume Hood (Not Recommended) Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Flame-resistant and impervious clothing.[3][4]A full-face respirator is strongly recommended.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.Self-contained breathing apparatus (SCBA) may be necessary for large spills.[5]
The "Why" Behind the PPE Choices
  • Eye and Face Protection: Tightly fitting safety goggles are essential to prevent contact with dust or splashes.[3][4] A face shield provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection: Chemical-impermeable gloves are critical. The directive to "inspect gloves prior to use" is a non-negotiable step to ensure their integrity.[3]

  • Body Protection: A flame-resistant lab coat protects against incidental contact and small splashes. For more extensive handling, impervious clothing is necessary to prevent skin contamination.[3][4]

  • Respiratory Protection: Handling this compound as a solid powder necessitates respiratory protection to avoid inhaling dust particles.[3][4] The choice of respirator depends on the potential for exposure.

Procedural Guidance: From Handling to Disposal

Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]

  • Avoid the formation of dust and aerosols.[3][4]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[3][4]

  • Avoid contact with skin and eyes.[3][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]

  • Keep away from foodstuff containers and incompatible materials.[3][4]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an exposure, immediate and correct action is crucial.

  • After eye contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • After skin contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Seek immediate medical attention.[3]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill Management and Disposal

Spill Cleanup:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[3][4]

  • Remove all sources of ignition.[3][4]

  • Wear the appropriate PPE as outlined in the table above.

  • For small spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[3][4]

  • Prevent the chemical from entering drains to avoid environmental contamination.[3]

Disposal:

  • Disposal of this compound and any contaminated materials must be in accordance with local, state, and federal regulations.[6]

  • Waste should be collected in clearly labeled, closed containers.[3][4]

  • Do not mix with other waste streams unless compatibility is confirmed.[6]

Visualizing the Safety Workflow

To ensure a clear and logical approach to safety, the following diagram illustrates the decision-making process for handling this compound.

PPE_Decision_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation & Risk Assessment cluster_handling Handling Procedure cluster_post_handling Post-Handling & Disposal cluster_emergency Emergency Response start Start: New Task with This compound assess_hazards Assess Hazards: - Review SDS - Identify potential for dust/aerosol start->assess_hazards select_ppe Select Appropriate PPE (Refer to Table) assess_hazards->select_ppe fume_hood Work in a Chemical Fume Hood select_ppe->fume_hood handling_task Perform Task: - Weighing - Reaction Setup - Purification fume_hood->handling_task decontaminate Decontaminate Work Area & Equipment handling_task->decontaminate spill_exposure Spill or Exposure Occurs handling_task->spill_exposure dispose_waste Dispose of Waste (Follow Protocol) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe end End of Procedure remove_ppe->end follow_emergency Follow Emergency Procedures: - Evacuate - First Aid - Notify Supervisor spill_exposure->follow_emergency follow_emergency->end

Caption: Decision workflow for handling this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and scientific excellence.

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • 2 - Safety data sheet. (2023, August 2).
  • 3 - SAFETY DATA SHEET. (2009, September 22).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96% - Cole-Parmer. (n.d.).
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.